molecular formula C5H7NO4 B1178680 Pine bark extract CAS No. 133248-87-0

Pine bark extract

Cat. No.: B1178680
CAS No.: 133248-87-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pine bark extract is a standardized, water-ethanol extract derived primarily from the French maritime pine (Pinus pinaster), composed largely of bioflavonoids including procyanidins, catechins, and taxifolin . This complex profile is responsible for its multifaceted research applications, which are primarily rooted in four key mechanisms of action: potent antioxidative effects that scavenge free radicals and protect against oxidative stress ; significant anti-inflammatory properties that involve the modulation of inflammatory pathways and enzymes like COX-2 and 5-LOX ; beneficial effects on endothelial function and blood circulation by increasing vasodilation and regulating vasoactive compounds like endothelin-1 ; and reinforcing effects on the extracellular matrix . Key Research Applications: Research with this extract is relevant to several scientific domains. In cardiovascular and metabolic research, it is used to study its potential to support healthy blood pressure, improve lipid profiles by reducing LDL cholesterol, and modulate fasting blood sugar and hemoglobin A1c levels . In joint health studies, clinical trials have shown that the extract can contribute to reductions in pain and stiffness associated with osteoarthritis and improve physical function . Its antioxidant and anti-melanogenic properties also make it a compound of interest in dermatological research for investigating skin pigmentation, as it has been shown to inhibit tyrosinase activity and reduce the production of melanin and related mediators like endothelin-1 in vitro . Furthermore, its neuroprotective potential and role in supporting cognitive function are areas of active investigation, with studies exploring its ability to mitigate oxidative stress in the brain . This reagent is standardized to ensure consistent composition and high quality, making it an ideal tool for in vitro and in vivo preclinical research. It is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

133248-87-0

Molecular Formula

C5H7NO4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Pinus pinaster Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinus pinaster, commonly known as the maritime pine, is a species of pine native to the Mediterranean region. Its bark is a rich source of bioactive compounds, and extracts derived from it have garnered significant attention in the fields of nutrition, pharmacology, and cosmetic science. This technical guide provides a comprehensive overview of the chemical composition of Pinus pinaster bark extract, detailing the major classes of compounds, their quantification, and the experimental protocols for their analysis. Furthermore, it elucidates key signaling pathways modulated by the extract, offering insights into its mechanisms of action.

Core Chemical Composition

The chemical profile of Pinus pinaster bark extract is complex, primarily consisting of polyphenolic compounds. These can be broadly categorized into flavonoids, phenolic acids, and proanthocyanidins (B150500). The extract also contains a smaller fraction of terpenes. The composition can vary depending on the geographical origin of the trees, season of harvesting, and the extraction method employed.

Data Presentation: Quantitative Composition

The following tables summarize the quantitative data on the chemical composition of Pinus pinaster bark extract, compiled from various studies. This allows for a comparative analysis of the abundance of different compounds.

Table 1: Total Phenolic, Flavonoid, and Proanthocyanidin (B93508) Content

Compound ClassExtraction SolventConcentrationReference
Total Phenolic Content (TPC)Hydroethanolic73.48 mg GAE/g dry bark[1]
Total Phenolic Content (TPC)Ethanolic63.38 mg GAE/g dry bark[1]
Total Phenolic Content (TPC)Aqueous50.09 mg GAE/g dry bark[1]
Total Flavonoid Content (TFC)50% Ethanol161 ± 3 mg CE/g of extract[2]
Total Flavonoid Content (TFC)70% Ethanol148 ± 9 mg CE/g of extract[2]
ProanthocyanidinsNot Specified65-75% of extract[3][4]

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents

Table 2: Major Phenolic Compounds

CompoundExtraction SolventConcentration (% of extract)Reference
CatechinEthanolicNot specified, but identified[1]
TaxifolinHydroethanolicIdentified[1]
Ferulic AcidHydroethanolicIdentified[1]
Gallic AcidHydroethanolicIdentified[1]
QuercetinHydroethanolicIdentified[1]
CatechinNot Specified3.414%[5]
TaxifolinNot Specified6.68%[5]
Caffeic AcidNot Specified2.511%[5]
Ferulic AcidNot Specified2.450%[5]

Table 3: Terpenoid Composition of Lipophilic Extract

Compound ClassConcentration (mg/kg of dry bark)Major CompoundsReference
Monoterpenes54.4Terpin[6]
Sesquiterpenes31.5Longifolene[6]
Diterpenes (Resin Acids)2350Dehydroabietic acid, Abietic acid[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of Pinus pinaster bark extract.

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

This protocol is adapted for the separation and quantification of major phenolic compounds like catechin, taxifolin, and phenolic acids.[5]

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in deionized water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-40 min: Linear gradient from 8% to 66% B.

    • 40-45 min: Linear gradient from 66% to 2% B (column wash).

    • 45-50 min: Isocratic at 2% B.

    • 50-52 min: Linear gradient from 2% to 8% B.

    • 52-57 min: Isocratic at 8% B (column re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare stock solutions of individual phenolic standards (catechin, taxifolin, ferulic acid, etc.) in a suitable solvent (e.g., methanol). Create a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve the dried Pinus pinaster bark extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extract Pinus pinaster Bark Extract Dissolve_Extract Dissolve in Mobile Phase Extract->Dissolve_Extract Standards Phenolic Standards (Catechin, Taxifolin, etc.) Dissolve_Standards Dissolve in Methanol Standards->Dissolve_Standards Filter Filter (0.45 µm) Dissolve_Extract->Filter Dilutions Serial Dilutions Dissolve_Standards->Dilutions Inject_Sample Inject Sample Filter->Inject_Sample Inject_Standards Inject Standards Dilutions->Inject_Standards HPLC HPLC System (C18 Column, PDA Detector) Chromatogram Obtain Chromatograms HPLC->Chromatogram Inject_Sample->HPLC Inject_Standards->HPLC Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Standard Peaks Quantification Quantify Compounds Chromatogram->Quantification Sample Peaks Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of phenolic compounds in Pinus pinaster bark extract using HPLC.

Folin-Ciocalteu Assay for Total Phenolic Content (TPC)

This colorimetric assay is a standard method for determining the total phenolic content in plant extracts.

  • Reagents:

    • Folin-Ciocalteu reagent.

    • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v).

    • Gallic acid standard solution.

  • Procedure:

    • Prepare a stock solution of the Pinus pinaster bark extract.

    • In a test tube, mix a small aliquot of the extract solution with distilled water.

    • Add Folin-Ciocalteu reagent (typically diluted) and mix thoroughly.

    • After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution to the mixture.

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 60-120 minutes) to allow for color development.

    • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of gallic acid. The total phenolic content of the extract is expressed as gallic acid equivalents (GAE).

Acid-Butanol Assay for Proanthocyanidin Content

This method is used for the quantification of condensed tannins (proanthocyanidins).

  • Reagents:

  • Procedure:

    • Prepare a solution of the Pinus pinaster bark extract in a suitable solvent (e.g., aqueous acetone (B3395972) or methanol).

    • In a screw-cap tube, mix an aliquot of the extract with the n-butanol/HCl reagent and the iron (III) reagent.

    • Heat the mixture in a boiling water bath for a defined period (e.g., 50 minutes). This acid-catalyzed cleavage in the presence of heat converts proanthocyanidins to their corresponding red anthocyanidin pigments.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solution at 550 nm.

  • Quantification: The proanthocyanidin content can be expressed as absorbance units or quantified using a standard such as cyanidin (B77932) chloride or a purified proanthocyanidin standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Analysis

This protocol is suitable for the analysis of volatile and semi-volatile terpenes in a lipophilic extract of Pinus pinaster bark.[6]

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection.

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C.

    • Ramp: Increase at a rate of 3°C/min to a final temperature of, for example, 240°C.

    • Hold at the final temperature for a specified time.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Perform a lipophilic extraction of the bark using a solvent like dichloromethane.

    • The extract may require derivatization (e.g., silylation) to improve the volatility of some compounds.

    • Dissolve the final extract in a suitable solvent for injection (e.g., hexane (B92381) or dichloromethane).

  • Compound Identification: Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with literature values.

Signaling Pathways Modulated by Pinus pinaster Bark Extract

Pinus pinaster bark extract exerts its biological effects by modulating key cellular signaling pathways, primarily those related to inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The extract has been shown to possess potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. The extract's components can interfere with this pathway at multiple levels.

NFkB_Pathway cluster_cytoplasm Cytoplasm IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) P_IkB P-IκBα IkB->P_IkB NFkB_Active Active NF-κB NFkB->NFkB_Active released Complex IκBα-NF-κB (Inactive Complex) Complex->NFkB Ub Ubiquitination & Proteasomal Degradation P_IkB->Ub Nucleus Nucleus NFkB_Active->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines PBE Pinus pinaster Bark Extract PBE->NFkB_Active inhibits nuclear translocation Stimuli Stimuli

Caption: Inhibition of the NF-κB signaling pathway by Pinus pinaster bark extract.

Modulation of the Nrf2-ARE Antioxidant Pathway

The potent antioxidant activity of Pinus pinaster bark extract is partly attributed to its ability to enhance the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like the compounds in the extract, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Nrf2_Active Active Nrf2 Nrf2->Nrf2_Active released Complex Keap1-Nrf2 (Inactive Complex) Complex->Keap1 Complex->Nrf2 Nucleus Nucleus Nrf2_Active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_Active->ARE binds to Transcription Gene Transcription ARE->Transcription activates Enzymes Antioxidant Enzymes (SOD, CAT, GST) Transcription->Enzymes PBE Pinus pinaster Bark Extract ROS ROS ROS->Complex induces dissociation

Caption: Activation of the Nrf2-ARE antioxidant pathway by Pinus pinaster bark extract.

Conclusion

Pinus pinaster bark extract is a chemically rich natural product with a well-defined profile of bioactive polyphenols. The quantitative data and detailed analytical protocols provided in this guide serve as a valuable resource for researchers in quality control, product development, and mechanistic studies. The elucidation of its modulatory effects on key signaling pathways like NF-κB and Nrf2 provides a scientific basis for its observed anti-inflammatory and antioxidant properties, paving the way for further investigation into its therapeutic potential in various health applications.

References

Mechanism of action of proanthocyanidins from pine bark

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Pine Bark Proanthocyanidins (B150500)

Executive Summary

Proanthocyanidins (PACs), a class of polyphenolic bioflavonoids extracted from the bark of various pine species, most notably the French maritime pine (Pinus pinaster), have garnered significant scientific interest for their therapeutic potential across a spectrum of chronic disorders.[1][2] Marketed under trade names such as Pycnogenol (B1171443)®, these extracts are standardized mixtures of procyanidins, phenolic acids, and other flavonoids.[3] Their mechanism of action is multifaceted, stemming from potent antioxidant and anti-inflammatory properties.[4] Proanthocyanidins directly scavenge reactive oxygen and nitrogen species, modulate critical inflammatory signaling pathways such as NF-κB, enhance endothelial function through the stimulation of nitric oxide synthesis, protect the skin matrix from enzymatic degradation, and exhibit neuroprotective effects.[3][4][5][6] This technical guide provides a detailed examination of these core mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key signaling cascades.

Introduction

The Molecular Nature of Proanthocyanidins

Proanthocyanidins, also known as condensed tannins, are complex polymers of flavan-3-ol (B1228485) monomeric units, primarily (+)-catechin and (-)-epicatechin.[7][8][9] These monomers polymerize to form oligomers and polymers, which are classified based on the interflavan linkage.[8][10] The most common are B-type proanthocyanidins, featuring a single C4-C8 or C4-C6 bond.[8][9] A-type proanthocyanidins possess an additional ether linkage between C2 and C7.[7][9] The degree of polymerization and the specific monomeric units contribute to the diverse biological activities of these compounds.[11]

Pine Bark as a Primary Source

The bark of the French maritime pine (Pinus pinaster) is a principal commercial source for proanthocyanidin-rich extracts, often standardized to contain 65-75% procyanidins.[4][12] These extracts, such as Pycnogenol®, are complex mixtures of monomers (catechin, epicatechin), dimers, and larger oligomers of procyanidins, alongside other phenolic compounds like taxifolin (B1681242) and phenolic acids (e.g., caffeic, ferulic acid).[4][13] The synergistic interaction between these components is believed to be responsible for the extract's broad therapeutic effects.[3]

Bioavailability and Metabolism

Upon oral administration, the bioavailability of proanthocyanidins is size-dependent. Low molecular weight constituents like catechin (B1668976) and phenolic acids are readily absorbed.[12] Larger oligomers and polymers largely pass to the large intestine, where they are broken down by gut microbiota into smaller, bioavailable phenolic acids and valerolactones.[12][14] Key metabolites, such as δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1) and δ-(3-methoxy-4-hydroxyphenyl)-γ-valerolactone (M2), have been identified in plasma and possess significant biological activity, in some cases exceeding that of the parent compounds.[15][16] These metabolites can cross the blood-brain barrier, contributing to the neuroprotective effects observed.[6][14]

Core Mechanisms of Action

Antioxidant and Radical Scavenging Activity

A foundational mechanism of pine bark proanthocyanidins is their potent antioxidant activity.[17] They are powerful scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components like DNA, lipids, and proteins from oxidative damage.[3][18] Beyond direct scavenging, proanthocyanidins participate in the cellular antioxidant network by regenerating other crucial antioxidants, such as vitamin C and vitamin E, and by promoting the synthesis of intracellular antioxidant enzymes.[3][16]

ROS Reactive Oxygen Species (ROS/RNS) Damage Cellular Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage causes PAs Pine Bark Proanthocyanidins PAs->ROS Scavenges VitC_ox Oxidized Vitamin C (Ascorbyl Radical) PAs->VitC_ox Reduces VitC_red Reduced Vitamin C VitC_ox->VitC_red VitE_ox Oxidized Vitamin E (Tocopheryl Radical) VitC_red->VitE_ox Reduces VitE_red Reduced Vitamin E VitE_ox->VitE_red VitE_red->ROS Scavenges

Caption: Antioxidant Cascade of Proanthocyanidins.
Anti-inflammatory Pathways

Proanthocyanidins exert significant anti-inflammatory effects by modulating key signaling pathways.[1] A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[19] Inactive in the cytoplasm, NF-κB is triggered by stimuli like UV radiation or cytokines.[5] Proanthocyanidins inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes like COX-2.[1][5] Additionally, pine bark extract has been shown to directly inhibit the generation of pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[20]

Stimulus Inflammatory Stimulus (e.g., UVR, Cytokines) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) NFkB_nuc->Gene Induces PAs Pine Bark Proanthocyanidins PAs->IKK Inhibits PAs->NFkB_nuc Inhibits Transactivation

Caption: Proanthocyanidin-Mediated Inhibition of the NF-κB Pathway.
Cardiovascular and Endothelial Effects

Proanthocyanidins from pine bark confer significant cardiovascular benefits, primarily by improving endothelial function.[4][13] They stimulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine.[21][22] NO is a critical signaling molecule that induces vasodilation, thereby improving blood flow and helping to normalize blood pressure.[6][21] This eNOS activation is mediated through upstream signaling pathways such as the PI3K/Akt pathway.[23] The resulting vasorelaxant activity contributes to the observed antihypertensive effects.[13] Furthermore, these extracts have been shown to modulate lipid profiles and inhibit LDL oxidation, a key event in the development of atherosclerosis.[24][25][26]

PAs Proanthocyanidins (and Metabolites) EndoCell Endothelial Cell PAs->EndoCell PI3K PI3K/Akt Pathway EndoCell->PI3K Activates eNOS eNOS Activation (Phosphorylation) PI3K->eNOS Arginine L-Arginine eNOS->Arginine converts NO Nitric Oxide (NO) Arginine->NO Vasodilation Vasodilation (Improved Blood Flow) NO->Vasodilation causes

Caption: Endothelial eNOS Activation by Proanthocyanidins.
Dermatological and Photoprotective Actions

In dermatology, pine bark proanthocyanidins offer protection against skin aging and UV-induced damage.[27] A key mechanism is the inhibition of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9.[15] These enzymes are upregulated by stressors like UV radiation and are responsible for the degradation of extracellular matrix proteins, including collagen and elastin, leading to wrinkle formation.[15][28] The metabolites M1 and M2 are particularly potent inhibitors of MMP activity and release.[15] By preserving the integrity of the skin matrix and boosting the production of collagen and hyaluronic acid, proanthocyanidins improve skin elasticity and hydration.[27] They also provide photoprotection by reducing UV-induced erythema (sunburn), an effect linked to the inhibition of the NF-κB inflammatory pathway in skin cells.[5][27]

UVR UV Radiation MMPs ↑ MMP Expression & Activity (MMP-1, MMP-9) UVR->MMPs Collagen Collagen & Elastin Degradation MMPs->Collagen PAs Proanthocyanidins & Metabolites (M1, M2) PAs->MMPs Inhibits HA ↑ Hyaluronic Acid & Collagen Synthesis PAs->HA Aging Photoaging (Wrinkles) Collagen->Aging

Caption: Inhibition of Matrix Metalloproteinases (MMPs) in Skin.
Neuroprotective and Cognitive Enhancement

Proanthocyanidins and their metabolites can cross the blood-brain barrier, allowing them to exert direct effects on the central nervous system.[6][14] The mechanisms for improved cognitive function are multifactorial.[29] Enhanced cerebral blood flow, a consequence of NO-mediated vasodilation, increases the delivery of oxygen and glucose to the brain.[6][22] Their potent antioxidant activity helps to neutralize the high levels of oxidative stress found in brain tissue, protecting neurons from damage.[6][14] Furthermore, preclinical studies suggest that this compound can inhibit the formation of amyloid-β and tau protein aggregates, which are pathological hallmarks of Alzheimer's disease.[30]

PAs Proanthocyanidins BBB Crosses Blood-Brain Barrier PAs->BBB Antioxidant Antioxidant Effect (↓ Oxidative Stress) BBB->Antioxidant BloodFlow Improved Cerebral Blood Flow (↑ O₂ & Glucose) BBB->BloodFlow Aggregation Inhibition of Aβ & Tau Protein Aggregation BBB->Aggregation Cognition Improved Cognitive Function (Memory, Attention) Antioxidant->Cognition BloodFlow->Cognition Aggregation->Cognition

Caption: Multifactorial Neuroprotective Mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of pine bark proanthocyanidins.

Table 1: Effects on Inflammatory and Oxidative Stress Markers

Parameter Dosage / Concentration Duration Result Citation(s)
Nuclear Factor-kappa B (NF-κB) Activity 200 mg/day (oral) 5 days 15% reduction in activity in immune cells [19]
15-F2t-Isoprostane (Lipid Peroxidation) 200 mg/day 8 weeks Significant decrease from 0.71 to 0.66 pg/ml [4]
COX-1 & COX-2 Activity Ingestion by volunteers N/A Plasma showed inhibitory activity [4]

| MMP-9 Secretion | 0.5 µM (Metabolite M1/M2) | In Vitro | ~50% inhibition |[15] |

Table 2: Effects on Cardiovascular Parameters

Parameter Dosage Duration Result Citation(s)
Systolic Blood Pressure (SBP) 150 mg/day 5 weeks 6.36 mm Hg reduction [24]
HDL Cholesterol 150 mg/day 5 weeks 14.06% increase [24]
LDL Cholesterol 200 mg/day 6 months 9.9% decrease in peri-menopausal women [4]
Flow-Mediated Dilation (FMD) 200 mg/day 8 weeks Significant improvement from 5.3% to 7.0% [4]

| Endothelin-1 (Vasoconstrictor) | 125 mg/day | 3 months | 17.8% reduction in hypertensive patients |[4] |

Table 3: Effects on Skin Health and Photoprotection

Parameter Dosage Duration Result Citation(s)
Minimal Erythema Dose (MED) 1.10 mg/kg/day, then 1.66 mg/kg/day 8 weeks Significant increase in UV dose required for erythema [5][31]
Skin Hydration & Elasticity N/A (Pycnogenol® daily) 12 weeks Significant improvement in postmenopausal women [27]

| UV-induced Growth Depression | 0.05-0.2% (topical) | In Vitro | Reduced from 28-52% (control) to 8-29% (treated) |[32] |

Key Experimental Protocols

Proanthocyanidin (B93508) Extraction

A common laboratory method for extracting proanthocyanidins involves solid-liquid extraction with a solvent mixture.

  • Protocol: Pine bark material is ground into a fine powder. The powder is then macerated overnight (approx. 18 hours) in a solution of 70% acetone (B3395972) in water, containing 1 g/L of ascorbic acid to prevent oxidation.[33][34] The resulting extract is filtered and concentrated under reduced pressure at a controlled temperature (e.g., 35°C) using a rotary evaporator. The concentrated liquid is then lyophilized (freeze-dried) to yield a stable, dry powder of proanthocyanidin extract.[33][34] Alternative methods include ultrasonic-assisted extraction with aqueous ethanol (B145695) to optimize yield and reduce extraction time.[35][36]

In Vitro Assay for NF-κB Activity

This protocol assesses the effect of proanthocyanidins on the NF-κB pathway in skin cells.

  • Cell Line: Human keratinocyte cell line (e.g., HaCaT).

  • Protocol: HaCaT cells are cultured in appropriate media. A subset of cells is pre-treated by adding this compound (PBE) at various concentrations to the culture medium. The cells are then exposed to a pro-inflammatory stimulus, such as ultraviolet radiation (UVR), to activate the NF-κB pathway.[5] Following stimulation, cellular proteins or RNA are extracted. NF-κB activation can be measured in several ways:

    • Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB promoter. A decrease in reporter gene expression in PBE-treated cells indicates inhibition.[5]

    • Western Blot: To assess IκB degradation or phosphorylation of NF-κB subunits.

    • qRT-PCR: To measure the expression of NF-κB-dependent downstream target genes (e.g., IL-6, IL-8).

In Vivo Measurement of Minimal Erythema Dose (MED)

This clinical protocol quantifies the photoprotective effect of oral supplementation.

  • Subjects: Human volunteers.

  • Protocol: A baseline MED is established for each participant. The MED is defined as the lowest dose of UV radiation required to produce the first perceptible, well-demarcated reddening (erythema) of the skin at 24 hours post-exposure.[5][31] This is typically done by exposing small areas of the skin (e.g., on the back) to increasing doses of simulated solar UV light from a specialized lamp. After baseline measurement, subjects begin oral supplementation with the this compound (e.g., 1.10 mg/kg body weight/day).[5] The MED measurement is repeated at set intervals (e.g., after 4 and 8 weeks of supplementation). An increase in the MED value indicates that a higher dose of UV radiation is needed to cause sunburn, demonstrating a systemic photoprotective effect.[5][31]

Measurement of Endothelial Function (Flow-Mediated Dilation - FMD)

This non-invasive clinical technique assesses the ability of arteries to dilate in response to an increase in blood flow, an indicator of endothelial health.

  • Subjects: Human volunteers.

  • Protocol: The diameter of the brachial artery is measured using high-resolution ultrasound. A blood pressure cuff is then placed on the forearm and inflated to a suprasystolic pressure for a set period (e.g., 5 minutes) to induce temporary ischemia.[4] Upon cuff deflation, the resulting surge in blood flow (reactive hyperemia) stimulates the endothelium to release nitric oxide, causing the artery to dilate. The artery diameter is measured again continuously for several minutes post-deflation. FMD is calculated as the percentage change in the artery's diameter from baseline to its maximum post-occlusion diameter.[4] Measurements are taken before and after a supplementation period with this compound to determine its effect on endothelial function. An increase in the FMD percentage indicates improved endothelial health.[4]

References

Pharmacokinetics and Bioavailability of Pine Bark Extract Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark extract, a rich source of proanthocyanidins (B150500) and other polyphenols, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. The clinical efficacy of this botanical extract is intrinsically linked to the bioavailability and pharmacokinetic profile of its constituent compounds and their metabolites. This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound metabolites, with a focus on the well-researched French maritime this compound, Pycnogenol®.

Metabolism and Bioavailability: A Two-Phase Process

The bioavailability of this compound components is a complex, two-phase process largely dictated by their molecular weight.

Phase 1: Small Intestine Absorption Low molecular weight compounds, such as catechin (B1668976), epicatechin, taxifolin (B1681242), and phenolic acids (e.g., caffeic acid, ferulic acid), are readily absorbed in the small intestine.[1][2] These compounds can be detected in the bloodstream relatively quickly after ingestion, typically within 30 minutes to 2 hours.[1]

Phase 2: Large Intestine Microbial Metabolism Larger procyanidin (B600670) oligomers and polymers, which constitute a significant portion of the extract, are not absorbed intact in the small intestine.[1][2] They transit to the large intestine, where they are metabolized by the gut microbiota into smaller, more bioavailable phenolic compounds.[1][2] A key class of metabolites produced through this process is the valerolactones, with 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone being a prominent and well-studied example.[1] These microbial metabolites appear in the circulation later than the parent compounds, typically around 6 to 8 hours post-ingestion.[1]

Pharmacokinetic Profile of Key Metabolites

The pharmacokinetic parameters of this compound metabolites have been characterized in human clinical studies. The following tables summarize the key quantitative data for major metabolites identified in plasma after oral administration of Pycnogenol®.

Table 1: Pharmacokinetic Parameters of this compound Metabolites After a Single Oral Dose of 300 mg Pycnogenol® in Healthy Volunteers

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Catechin11.3 ± 4.51.4 ± 0.5--
Caffeic Acid3.6 ± 1.61.1 ± 0.410.9 ± 5.01.8 ± 0.6
Ferulic Acid10.1 ± 3.82.3 ± 1.547.9 ± 19.44.6 ± 2.0
Taxifolin2.9 ± 1.58.0 ± 2.226.8 ± 14.18.9 ± 4.1
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (M1)3.1 ± 1.410.2 ± 1.8--

Data adapted from Grimm T, et al. (2006).[3]

Table 2: Steady-State Plasma Concentrations of this compound Metabolites After Multiple Oral Doses of 200 mg/day Pycnogenol® for 5 Days in Healthy Volunteers

CompoundMean Steady-State Concentration (ng/mL)
Catechin12.5 ± 5.7
Caffeic Acid2.9 ± 1.3
Ferulic Acid9.8 ± 4.1
TaxifolinNot Detected
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (M1)3.0 ± 1.2

Data adapted from Grimm T, et al. (2006).[3]

Distribution and Elimination

Following absorption, this compound metabolites are distributed to various tissues and biological fluids. Studies have detected these compounds in blood cells, saliva, and synovial fluid, indicating a wide distribution throughout the body.[4] Notably, some metabolites show preferential accumulation in certain compartments. For instance, catechin and taxifolin have been found to reside primarily within blood cells, while ferulic acid and 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone show higher concentrations in synovial fluid compared to serum.[4]

The primary route of elimination for this compound metabolites and their conjugates is through renal excretion.[1]

Experimental Protocols

A comprehensive understanding of the pharmacokinetic data requires a detailed examination of the methodologies employed in the clinical studies.

1. Single and Multiple Dose Pharmacokinetic Study in Healthy Volunteers (Grimm et al., 2006)

  • Study Design: An open-label study involving two groups of healthy volunteers.

  • Participants:

    • Single-dose group: 11 healthy volunteers (5 female, 6 male), aged 18-30 years.

    • Multiple-dose group: 5 healthy volunteers.

  • Intervention:

    • Single-dose group: A single oral dose of 300 mg of standardized maritime this compound (Pycnogenol®).

    • Multiple-dose group: 200 mg of Pycnogenol® daily for five days.

  • Sample Collection:

    • Single-dose group: Blood samples were collected at baseline (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, and 14 hours post-ingestion.

    • Multiple-dose group: Blood samples were collected at baseline and at defined time points after the final dose.

  • Analytical Method: Plasma concentrations of catechin, caffeic acid, ferulic acid, taxifolin, and the metabolite M1 (δ-(3,4-dihydroxy-phenyl)-γ-valerolactone) were quantified using High-Performance Liquid Chromatography (HPLC) with ion-pair reagents and simultaneous UV and electrochemical detection.[3]

2. Distribution Study in Patients with Severe Osteoarthritis

  • Study Design: A randomized, controlled study.

  • Participants: 33 patients with severe osteoarthritis scheduled for knee arthroplasty were randomized into two groups.

  • Intervention:

    • Treatment group: 200 mg per day of Pycnogenol® for three weeks before surgery.

    • Control group: No treatment.

  • Sample Collection: Serum, blood cells, and synovial fluid samples were collected during surgery.

  • Analytical Method: Concentrations of this compound constituents and metabolites were analyzed using liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (LC-ESI/MS/MS).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated by the interaction of its metabolites with various cellular signaling pathways.

Anti-inflammatory Pathways

This compound metabolites have been shown to exert significant anti-inflammatory effects by modulating key signaling cascades. They can inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[5][6] This, in turn, downregulates the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), and reduces the release of tissue-degrading enzymes like Matrix Metalloproteinases (MMPs).[5]

Anti_Inflammatory_Pathway PBE This compound Metabolites NFkB NF-κB Activation PBE->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 LOX5 5-LOX Expression NFkB->LOX5 MMPs MMP Release NFkB->MMPs Inflammation Inflammation COX2->Inflammation LOX5->Inflammation MMPs->Inflammation

Modulation of NF-κB Mediated Inflammatory Pathways.
Endothelial Function and Cardiovascular Health

Metabolites of this compound can improve endothelial function, a key factor in cardiovascular health. They achieve this by stimulating the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO). NO is a potent vasodilator, and its increased production leads to improved blood flow and circulation.[7]

Endothelial_Function_Pathway PBE This compound Metabolites eNOS eNOS Activation PBE->eNOS Stimulates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation & Improved Blood Flow NO->Vasodilation

Enhancement of Endothelial Function via eNOS Activation.
Skin Health and Extracellular Matrix Support

In the context of skin health, this compound metabolites have been shown to upregulate the synthesis of key components of the extracellular matrix. Specifically, they can increase the production of collagen and hyaluronic acid, which are crucial for maintaining skin elasticity, hydration, and overall structural integrity.

Skin_Health_Pathway PBE This compound Metabolites Collagen Collagen Synthesis PBE->Collagen Increases HA Hyaluronic Acid Synthesis PBE->HA Increases Skin Improved Skin Elasticity & Hydration Collagen->Skin HA->Skin

Stimulation of Extracellular Matrix Synthesis in Skin.
Antioxidant Defense Mechanisms

The antioxidant effects of this compound metabolites are, in part, mediated through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound metabolites can lead to an enhanced cellular antioxidant response, thereby protecting cells from oxidative damage.[8][9]

Antioxidant_Pathway PBE This compound Metabolites Nrf2 Nrf2 Activation PBE->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes

Activation of the Nrf2 Antioxidant Response Pathway.

Conclusion

The bioavailability and pharmacokinetic profile of this compound metabolites are key determinants of its biological activity. Low molecular weight phenolics are readily absorbed, while larger procyanidins undergo microbial metabolism in the colon to produce smaller, bioactive compounds. These metabolites are distributed throughout the body and exert their effects by modulating various signaling pathways involved in inflammation, endothelial function, skin health, and antioxidant defense. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for the rational design of clinical trials and the development of novel therapeutic applications for this compound.

References

An In-depth Technical Guide to the Antioxidant Properties of Oligomeric Proanthocyanidin Complexes (OPCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomeric proanthocyanidin (B93508) complexes (OPCs) are a class of polyphenolic compounds ubiquitously found throughout the plant kingdom.[1] They are particularly abundant in grape seeds, pine bark, blueberries, and apples.[2][3][4] Structurally, OPCs are polymers of flavan-3-ol (B1228485) monomer units, such as (+)-catechin and (-)-epicatechin, linked primarily through C-C bonds (B-type) or with an additional ether bond (A-type).[3] Renowned for their potent antioxidant activity, OPCs have garnered significant scientific interest for their potential therapeutic applications in conditions associated with oxidative stress, including cardiovascular and inflammatory diseases.[1][5]

These compounds exert their effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems and signaling pathways.[3] Compared to highly polymeric proanthocyanidins, the smaller oligomeric forms (dimers to tetramers) are reported to have greater bioavailability and stronger antioxidant enzyme activity.[3][6] This guide provides a comprehensive technical overview of the antioxidant properties of OPCs, detailing their mechanisms of action, quantitative efficacy, influence on cellular signaling, and the experimental protocols used for their evaluation.

Mechanisms of Antioxidant Action

The antioxidant capacity of OPCs stems from two primary mechanisms: direct free radical scavenging and indirect modulation of cellular pathways.

Direct Free Radical Scavenging

The core antioxidant function of OPCs is their ability to directly neutralize free radicals.[3] This is attributed to the multiple hydroxyl (-OH) groups present on their flavan-3-ol subunits.[2][3] These hydroxyl groups can donate a hydrogen atom to unstable free radicals (like peroxyl and hydroxyl radicals), stabilizing them and terminating the oxidative chain reaction.[7][8] This process prevents the radicals from damaging vital cellular components such as lipids, proteins, and DNA.[5] The reducing capacity of OPCs is thought to be proportional to their weight concentration.[1]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling

Beyond direct scavenging, OPCs influence cellular redox homeostasis by modulating key signaling pathways that regulate the expression of endogenous antioxidant enzymes and inflammatory mediators. This indirect action provides a more sustained protective effect. Key pathways include:

  • Nrf2-ARE Pathway Activation: OPCs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular defense against oxidative stress.[9][10]

  • NF-κB Pathway Inhibition: OPCs have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central mediator of inflammatory responses that can produce secondary oxidative stress.[11]

  • MAPK Pathway Modulation: OPCs can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38), which are involved in regulating cellular responses to stress, proliferation, and apoptosis.[12][13]

Quantitative Antioxidant Capacity of OPCs

The antioxidant potential of OPCs is quantified using various in vitro assays that measure their ability to scavenge specific radicals or reduce metal ions. The most common assays are DPPH, ABTS, ORAC, and FRAP. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or in Trolox Equivalents (TEAC), which compares the antioxidant strength to Trolox, a vitamin E analog.[14]

OPC SourceAssayResultReference(s)
Grape Seed ExtractDPPH Radical ScavengingIC50: 1.06 µg/mL[15]
Grape Seed ExtractABTS Radical ScavengingIC50: 0.933 µg/mL[15]
Grape Seed ExtractFRAP (Ferric Reducing Antioxidant Power)0.976 µg/mL[15]
Pine Bark ExtractORAC (Oxygen Radical Absorbance Capacity)High activity reported, specific values vary by extract[16][17]
Wild Blueberries (rich in OPCs)DPPH Radical ScavengingActivity is dose-dependent[18]
Cocoa (rich in proanthocyanidins)ABTS Radical ScavengingHigh TEAC values reported[4]

Note: The values presented are illustrative and can vary significantly based on the specific extract, degree of polymerization, and precise experimental conditions.

Modulation of Cellular Signaling Pathways

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Oxidative stress, or the presence of activators like OPCs, disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[10][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome Targets for Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation OPCs OPCs / Oxidative Stress OPCs->Keap1 Inactivates ARE ARE Nrf2_active->ARE Binds sMaf sMaf sMaf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: OPCs promote Nrf2 translocation to the nucleus, activating antioxidant gene expression.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes.[20] OPCs can exert anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[6]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB p65 p50 IKK->IkB_NFkB Phosphorylates OPCs OPCs OPCs->IKK Inhibits p_IkB_NFkB P-IκB p65 p50 Proteasome Proteasomal Degradation p_IkB_NFkB->Proteasome Ubiquitination leads to NFkB_active p65/p50 (Active) p_IkB_NFkB->NFkB_active Releases NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocates Inflam_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflam_Genes Activates

Caption: OPCs inhibit the NF-κB pathway by preventing IκB degradation, reducing inflammation.

Experimental Protocols

General Workflow for In Vitro Antioxidant Assays

Most spectrophotometric assays for antioxidant capacity follow a similar logical workflow, involving the preparation of reagents, reaction with the antioxidant sample, and measurement of a resulting colorimetric or fluorometric change.

Assay_Workflow start Start prep_reagents 1. Prepare Reagents (e.g., DPPH, ABTS•+ solution) start->prep_reagents prep_samples 2. Prepare Sample & Standard Dilutions (OPC extracts, Trolox) prep_reagents->prep_samples reaction 3. Mix Reagents with Samples/Standards in a 96-well plate prep_samples->reaction incubation 4. Incubate (Specific time and temperature in dark) reaction->incubation measurement 5. Measure Signal (Absorbance or Fluorescence) incubation->measurement analysis 6. Data Analysis (Calculate % Inhibition, Plot Standard Curve, Determine IC50 or TEAC) measurement->analysis end End analysis->end

Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at ~517 nm.[18][21]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). This solution should be freshly prepared and protected from light.[22]

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the OPC extract in methanol (e.g., ranging from 1 to 200 µg/mL).

    • Prepare a series of dilutions of a standard antioxidant, such as Trolox or Ascorbic Acid, for comparison.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the DPPH working solution to each well.[23]

    • For the blank control, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[22]

    • Measure the absorbance at 517 nm using a microplate reader.[21]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the OPC extract or standard.

    • Plot the % Inhibition against the concentration of the OPC extract to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is measured as a decrease in absorbance at ~734 nm.[14][24] This assay is applicable to both hydrophilic and lipophilic antioxidants.[25]

Methodology:

  • Reagent Preparation (ABTS•+ Generation):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[26]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[27]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[27]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the OPC extract and a Trolox standard in a suitable solvent.[14]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard dilution to each well.

    • Add 180 µL of the diluted ABTS•+ working solution to initiate the reaction.[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.[26]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Express the antioxidant capacity of the OPC sample as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[28][29] It uses a fluorescent probe, DCFH-DA, which is cell-permeable. Inside the cell, esterases cleave the diacetate (DA) group, trapping the non-fluorescent DCFH. A peroxyl radical initiator (like AAPH) is added, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that have entered the cell can scavenge the radicals, inhibiting DCF formation and reducing fluorescence.[30][31]

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom plate and culture until they reach 90-100% confluence.[32]

  • Cell Treatment:

    • Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various concentrations of the OPC extract or a quercetin (B1663063) standard (as a positive control) in treatment medium for 1 hour.[32]

  • Probe Loading:

    • Add 25 µM DCFH-DA solution to all wells and incubate for 1 hour at 37°C.[30]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the extracellular probe and treatment compounds.

    • Add a peroxyl radical initiator, such as 600 µM AAPH, to each well to induce oxidative stress.[29][30]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission kinetically over 60 minutes (e.g., readings every 5 minutes) with excitation at ~485 nm and emission at ~538 nm.[32]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and OPC-treated wells.

    • Calculate the CAA unit for each sample concentration: CAA unit = 100 - (∫SA / ∫CA) x 100

    • Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are often expressed as micromoles of quercetin equivalents.[28]

Conclusion

Oligomeric proanthocyanidin complexes are multifaceted antioxidants with significant potential in health and drug development. Their efficacy is rooted in a dual capacity to directly neutralize harmful free radicals and to beneficially modulate key cellular signaling pathways like Nrf2 and NF-κB, which govern endogenous antioxidant and inflammatory responses. The standardized in vitro and cell-based assays detailed in this guide provide a robust framework for quantifying and comparing the antioxidant activity of various OPC-containing extracts. A thorough understanding of these mechanisms and methodologies is critical for researchers aiming to harness the full therapeutic potential of these powerful natural compounds.

References

A Technical Guide to the Anti-inflammatory Pathways Modulated by Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the anti-inflammatory effects of pine bark extract, with a particular focus on the standardized extract Pycnogenol®. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of its therapeutic potential. This document summarizes key signaling pathways, presents quantitative data from human studies in structured tables, details experimental protocols, and provides visualizations of the molecular interactions.

Introduction: this compound as an Anti-inflammatory Agent

This compound, derived from the bark of the French maritime pine (Pinus pinaster), is a complex mixture of bioactive compounds, including procyanidins, bioflavonoids, and phenolic acids.[1] Decades of research have highlighted its potent antioxidant and anti-inflammatory properties.[2][3] This guide delves into the specific molecular pathways modulated by this compound in its capacity to mitigate inflammatory responses. The primary focus will be on the well-researched, standardized extract known as Pycnogenol®.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes. The primary mechanisms include the inhibition of the NF-κB pathway, modulation of arachidonic acid metabolism via cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the downregulation of matrix metalloproteinases (MMPs).[4][5]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[6] this compound has been shown to significantly inhibit the activation of NF-κB.[6][7][8] This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8][9]

A key study demonstrated that oral supplementation with Pycnogenol® in healthy volunteers led to a statistically significant inhibition of NF-κB activation in monocytes.[8] This mechanism is believed to be central to the broad anti-inflammatory effects of the extract.

Modulation of Arachidonic Acid Metabolism

The arachidonic acid cascade is a major pathway in the generation of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. This compound influences this pathway by targeting the key enzymes COX and 5-LOX.

This compound has been shown to inhibit the activity of both COX-1 and COX-2 enzymes.[10][11] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[1] Studies have demonstrated that plasma from human volunteers who have ingested Pycnogenol® can inhibit both COX-1 and COX-2 activity.[10] Notably, Pycnogenol® appears to preferentially inhibit the generation of the COX-2 enzyme during an inflammatory response rather than acting as a direct, non-specific inhibitor.[1]

In addition to its effects on COX enzymes, this compound also inhibits the 5-lipoxygenase (5-LOX) pathway.[1][12] 5-LOX is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions such as asthma.[1] By inhibiting 5-LOX gene expression, Pycnogenol® reduces the production of leukotrienes, contributing to its anti-inflammatory profile.[12]

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components.[13] During inflammation, the expression and activity of MMPs, such as MMP-9, are often elevated, leading to tissue damage.[14] this compound has been shown to inhibit the release of MMP-9 from human monocytes, an effect that is consistent with its inhibition of the NF-κB pathway, as NF-κB is involved in the regulation of MMP-9 expression.[8][15]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key human clinical trials investigating the anti-inflammatory effects of this compound (Pycnogenol®).

ParameterDosageDurationStudy PopulationKey FindingReference
NF-κB Activation 200 mg/day5 days7 healthy volunteers~15% inhibition of NF-κB activation in monocytes.[6][7][6][7]
COX-1 and COX-2 Inhibition 300 mg (single dose)30 minutes post-ingestion10 healthy volunteersStatistically significant increase in the inhibition of both COX-1 and COX-2.[10][16][10][16]
C-Reactive Protein (CRP) 100 mg/day (2x50mg)3 months55 osteoarthritis patientsSignificant reduction in plasma CRP from 3.9 mg/L to 1.1 mg/L.[17][17]
MMP-9 Release 200 mg/day5 daysHealthy volunteersStatistically significant inhibition of MMP-9 release from human monocytes.[8][15][8][15]
Fibrinogen 100 mg/day3 monthsOsteoarthritis patients37.1% reduction in fibrinogen levels.[17][17]
Reactive Oxygen Species (ROS) 100 mg/day3 monthsOsteoarthritis patients29.9% reduction in reactive oxygen species.[17][17]
Pro-inflammatory Cytokines 100 mg twice daily3 months91 participants undergoing periodontal therapySignificant reduction in serum IL-6 levels.[13][13]
Salivary MMP-8 100 mg twice daily3 months91 participants undergoing periodontal therapySignificant reduction in salivary MMP-8 levels.[13][13]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.

Study on NF-κB Activation and MMP-9 Secretion
  • Objective: To determine if oral intake of Pycnogenol® leads to plasma concentrations sufficient to inhibit key inflammatory mediators.[18]

  • Study Design: An open-label, before-and-after intervention study.[18]

  • Participants: Seven healthy volunteers.[18]

  • Intervention: 200 mg of Pycnogenol® administered daily for five days.[18]

  • Sample Collection: Blood samples were collected before the first dose and after the last dose.[18]

  • Methodology:

    • Monocyte Isolation: Monocytes were isolated from the blood of healthy donors.

    • Cell Culture and Stimulation: Isolated monocytes were incubated with plasma from the study volunteers and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • NF-κB Activation Assay: Nuclear extracts of the monocytes were prepared, and the concentration of the p65 subunit of NF-κB was determined using an enzyme-linked immunosorbent assay (ELISA).[8]

    • MMP-9 Secretion Assay: The concentration of MMP-9 in the cell culture supernatant was measured by ELISA.[8]

Study on COX-1 and COX-2 Inhibition
  • Objective: To investigate the inhibitory effect of plasma from volunteers who ingested Pycnogenol® on COX-1 and COX-2 activity.[10]

  • Study Design: A two-part study: a multiple-dose and a single-dose arm.[10]

  • Participants: Five healthy volunteers in the multiple-dose arm and ten in the single-dose arm.[10]

  • Intervention:

    • Multiple-dose: 200 mg of Pycnogenol® daily for five days.[10]

    • Single-dose: A single dose of 300 mg of Pycnogenol®.[10]

  • Sample Collection: Blood samples were collected before and after the supplementation period in the multiple-dose arm, and at baseline and 30 minutes post-ingestion in the single-dose arm.[10]

  • Methodology:

    • Ex Vivo COX Activity Assay: Plasma samples from the volunteers were incubated with purified COX-1 and COX-2 enzymes. The activity of the enzymes was determined by measuring the production of prostaglandins.

Study on COX-2 and 5-LOX mRNA Expression
  • Objective: To investigate the effects of Pycnogenol® supplementation on the arachidonic acid pathway in human polymorphonuclear leukocytes (PMNLs).[12]

  • Study Design: A pre-post intervention study.[19]

  • Participants: Healthy volunteers aged 35 to 50 years.[12][19]

  • Intervention: 150 mg of Pycnogenol® daily for five days.[12][19]

  • Sample Collection: Blood was drawn before and after the supplementation period.[12][19]

  • Methodology:

    • PMNL Isolation: Polymorphonuclear leukocytes were isolated from the blood samples.[12]

    • Cell Stimulation: PMNLs were primed with lipopolysaccharide (LPS) and stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) to activate the arachidonic acid pathway.[12]

    • Gene Expression Analysis: The mRNA expression levels of COX-1, COX-2, 5-LOX, and FLAP (5-lipoxygenase activating protein) were quantified using real-time PCR.[12][20]

    • Measurement of Inflammatory Mediators: The production of prostaglandins and leukotrienes was quantified.[12][20]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory pathways modulated by this compound and a typical experimental workflow.

Anti_Inflammatory_Pathways Signaling Pathways Modulated by this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators Stimulus Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 IKK IKK Stimulus->IKK ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes IKB IκB IKK->IKB phosphorylates NFKB_p65_p50 NF-κB (p65/p50) IKB->NFKB_p65_p50 releases NFKB_p65_p50_nuc NF-κB (p65/p50) NFKB_p65_p50->NFKB_p65_p50_nuc translocates IKB_NFKB IκB-NF-κB Complex IKB_NFKB->NFKB_p65_p50 ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, MMP-9) NFKB_p65_p50_nuc->ProInflammatoryGenes activates Cytokines Cytokines ProInflammatoryGenes->Cytokines MMPs MMPs ProInflammatoryGenes->MMPs PineBarkExtract This compound (Pycnogenol®) PineBarkExtract->PLA2 inhibits PineBarkExtract->COX2 inhibits gene expression PineBarkExtract->LOX5 inhibits gene expression PineBarkExtract->IKK inhibits PineBarkExtract->NFKB_p65_p50_nuc inhibits translocation Experimental_Workflow Experimental Workflow for Ex Vivo Anti-inflammatory Assays cluster_volunteer Human Volunteer Study cluster_lab Laboratory Analysis cluster_data Data Interpretation Recruitment Recruit Healthy Volunteers Supplementation Administer this compound (e.g., 200 mg/day for 5 days) Recruitment->Supplementation BloodCollection Collect Blood Samples (Baseline and Post-Supplementation) Supplementation->BloodCollection PlasmaIsolation Isolate Plasma BloodCollection->PlasmaIsolation CellIsolation Isolate Immune Cells (e.g., Monocytes, PMNLs) BloodCollection->CellIsolation CellCulture Culture Immune Cells with Volunteer Plasma PlasmaIsolation->CellCulture CellIsolation->CellCulture Stimulation Stimulate Cells with Inflammatory Agent (e.g., LPS) CellCulture->Stimulation Analysis Analyze Inflammatory Markers (e.g., NF-κB, COX, MMPs, Cytokines) Stimulation->Analysis Comparison Compare Pre- and Post-Supplementation Results Analysis->Comparison Conclusion Draw Conclusions on Anti-inflammatory Efficacy Comparison->Conclusion

References

Phytochemical Profile of Pinus Species Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical composition of various Pinus species bark, detailing the rich diversity of bioactive compounds present. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Phytochemical Composition

The bark of different Pinus species is a rich source of a wide array of phytochemicals, most notably phenolic compounds. These include flavonoids, phenolic acids, proanthocyanidins, and stilbenes. The lipophilic fraction also contains a significant number of terpenes and resin acids. The quantitative composition of these compounds can vary significantly between species, influenced by factors such as geographic location, age of the tree, and extraction methodology.

Total Phenolic, Flavonoid, and Proanthocyanidin (B93508) Content

The total content of major phenolic classes in the bark of several Pinus species is summarized in Table 1. These values are typically determined using spectrophotometric methods.

Table 1: Total Phenolic, Flavonoid, and Proanthocyanidin Content in Various Pinus Species Bark Extracts.

Pinus SpeciesTotal Polyphenols (mg GAE/g extract)Total Flavonoids (mg QE/g or CE/g extract)Total Proanthocyanidins (mg CE/g extract)Reference(s)
Pinus densiflora92.89 ± 0.6623.57 ± 0.11 (QE/g)53.42 ± 6.47[1]
Pinus radiata5.84 g CE/g extract--[2]
Pinus nigra19 µg/mL--[3]
Pinus brutia130 µg/mL--[3]
Pinus pinea99 µg/mL--[3]
Pinus halapensis23 µg/mL--[3]
Pinus sylvestris8 µg/mL--[3]
Pinus koraiensis94.0 - 105.634.6 - 40.8 (CE/g)-[4]
Pinus pinaster260 - 738--[5]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents. Note that direct comparison between studies can be challenging due to variations in extraction and quantification methods.

Major Identified Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) has enabled the identification and quantification of numerous individual phenolic compounds in pine bark extracts. Table 2 presents a summary of some of the major phenolic constituents identified in different Pinus species.

Table 2: Major Phenolic Compounds Identified in Various Pinus Species Bark.

Pinus SpeciesMajor Identified Phenolic CompoundsReference(s)
Pinus densifloraProtocatechuic acid, (+)-catechin, procyanidin (B600670) B1, procyanidin B3, taxifolin, ferulic acid, quercetin.[6][7][6][7]
Pinus massonianaProanthocyanidins (especially proanthocyanidin B series).[8][9][8][9]
Pinus pinasterCatechin, epicatechin, taxifolin, ferulic acid, caffeic acid, p-hydroxybenzoic acid, procyanidins.[10][10]
Pinus sylvestrisCatechin, epicatechin, vanillic acid, ferulic acid, taxifolin, myricetin, quercetin.[8][11][8][11]
Pinus nigraCatechin, epicatechin, 2,5-dihydroxybenzoic acid, myricetin, naringin, ferulic acid.[8][12][8][12]
Pinus brutiaTaxifolin, catechin, epicatechin, ferulic acid.[3][3]
Pinus eldaricaCatechin, taxifolin, caffeic acid, ferulic acid.[13][14][13][14]
Pinus koraiensis(+)-catechin, ρ-coumaric acid.[4][4]
Lipophilic Components: Terpenes and Resin Acids

The lipophilic fraction of pine bark, typically extracted with nonpolar solvents, is rich in terpenes and resin acids. These compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Table 3 summarizes the major lipophilic constituents found in the bark of Pinus pinaster and Pinus pinea.

Table 3: Major Lipophilic Compounds in the Bark of Pinus pinaster and Pinus pinea (mg/kg of dry weight).

Compound ClassMajor CompoundsPinus pinaster (mg/kg dw)Pinus pinea (mg/kg dw)Reference(s)
Diterpenes (Resin Acids) Dehydroabietic acid950450[3]
Abietic acid280110[3]
7-Oxodehydroabietic acid330140[3]
Pimaric acid11040[3]
Isopimaric acid8030[3]
Terpenes α-Terpineol29-[3]
Longifolene66-[3]
Sterols β-Sitosterol12080[3]
Stigmasterol3020[3]
Fatty Acids Hexadecanoic acid8050[3]
Linoleic acid5030[3]

Experimental Protocols

Accurate phytochemical analysis relies on standardized and validated experimental protocols. This section details the methodologies for the key experiments cited in this guide.

General Experimental Workflow

The general workflow for the phytochemical analysis of pine bark involves sample preparation, extraction of target compounds, and subsequent analysis and quantification.

G General Experimental Workflow for Phytochemical Analysis of Pinus Bark A Pine Bark Collection B Washing and Drying A->B C Grinding to Powder B->C D Extraction (e.g., Maceration, Soxhlet, UAE, MAE) C->D E Filtration and Solvent Evaporation D->E F Crude Extract E->F G Phytochemical Analysis F->G H Total Phenolic Content (Folin-Ciocalteu Assay) G->H I Total Flavonoid Content G->I J HPLC-UV/DAD or LC-MS (Phenolic Compounds) G->J K GC-MS (Terpenes, Resin Acids) G->K L Data Analysis and Quantification H->L I->L J->L K->L

Caption: A typical workflow for the phytochemical analysis of Pinus bark.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical and depends on the target compounds.

  • For Polar Compounds (Phenolics, Flavonoids):

    • Solvents: Aqueous ethanol, aqueous methanol, hot water.[15][16]

    • Methods:

      • Maceration: Soaking the powdered bark in the solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.[12]

      • Soxhlet Extraction: Continuous extraction with a cycling solvent, suitable for exhaustive extraction but can degrade thermolabile compounds.[17]

      • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often requiring shorter extraction times and lower temperatures.[8][17]

      • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[8][15][17]

  • For Lipophilic Compounds (Terpenes, Resin Acids):

    • Solvents: Hexane, dichloromethane, acetone.[18][19]

    • Method: Typically performed using Soxhlet extraction or maceration.

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This is a widely used spectrophotometric method for the determination of total phenolic content.

  • Principle: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes that are reduced by phenolic compounds in an alkaline medium to form a blue-colored complex. The intensity of the blue color is proportional to the concentration of phenolic compounds.

  • Protocol:

    • Prepare a standard curve using gallic acid solutions of known concentrations.

    • Mix a small aliquot of the pine bark extract with the Folin-Ciocalteu reagent (diluted, typically 1:10 with water).[20][21]

    • After a short incubation period (e.g., 3-8 minutes), add a sodium carbonate solution (e.g., 7.5% w/v) to provide the alkaline conditions.[20][21]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-120 minutes).[20][21]

    • Measure the absorbance of the solution at a wavelength of approximately 765 nm using a spectrophotometer.[20][21]

    • Quantify the total phenolic content of the extract by comparing its absorbance to the gallic acid standard curve. The results are expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

HPLC is a powerful technique for the separation, identification, and quantification of individual phenolic compounds.

  • Principle: The extract is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and compounds are separated based on their differential partitioning between the stationary and mobile phases.

  • Typical HPLC Setup:

    • Column: A reversed-phase C18 column is commonly used for the analysis of phenolic compounds.[13][22]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13][22]

    • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent at specific wavelengths (e.g., 280 nm for catechins and procyanidins, 320 nm for phenolic acids, and 360 nm for flavonols).[13][23] A Mass Spectrometry (MS) detector can be coupled with HPLC (LC-MS) for more definitive compound identification based on mass-to-charge ratio.[23]

  • Quantification: Identification is achieved by comparing the retention times and UV spectra with those of authentic standards. Quantification is performed by creating calibration curves for each standard compound.[22]

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene and Resin Acid Analysis

GC-MS is the standard method for the analysis of volatile and semi-volatile lipophilic compounds.

  • Principle: The volatile compounds in the extract are vaporized and separated in a gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.

  • Sample Preparation: Lipophilic extracts are often derivatized (e.g., silylation) to increase the volatility of less volatile compounds like resin acids and sterols.[3]

  • Typical GC-MS Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is commonly used.[13][24]

    • Carrier Gas: Helium is typically used as the carrier gas.[13][24]

    • Temperature Program: A temperature gradient is applied to the oven to elute compounds with a wide range of boiling points.

    • Ionization: Electron Impact (EI) ionization is most common.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and, when possible, with authentic standards. Quantification can be performed using an internal standard method.[25]

Signaling Pathways Modulated by Pinus Bark Extracts

Extracts from Pinus bark and their constituent phytochemicals have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and glucose metabolism.

Akt/GSK-3β Signaling Pathway

Extracts from Pinus densiflora bark have been shown to alleviate disruptions in the Akt/GSK-3β signaling pathway.[12][26][27][28][29] This pathway is crucial for cell survival and growth. In certain pathological conditions, such as diabetes-induced neuronal apoptosis, this pathway can be dysregulated. This compound has been observed to inhibit the inactivation of Akt and GSK-3β, thereby promoting cell survival.[12][26][27][28][29]

G Modulation of the Akt/GSK-3β Signaling Pathway by Pinus Bark Extract Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PBE Pinus Bark Extract Akt Akt PBE->Akt Promotes Activation PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Tau Tau GSK3b->Tau Phosphorylates (Hyperphosphorylation) Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: Pinus bark extract can promote Akt activation, leading to the inhibition of GSK-3β and subsequent reduction in apoptosis and promotion of cell survival.

p38 MAPK and PI3K Signaling in Glucose Transport

This compound has been found to inhibit glucose transport in enterocytes through the modulation of the p38 mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways.[17][18] The extract activates p38 MAPK, which in turn influences glucose transporters. It also engages an inhibitory pathway involving PI3K that targets the GLUT2 transporter.[17][18]

G Modulation of Glucose Transport Signaling by Pinus Bark Extract PBE Pinus Bark Extract p38 p38 MAPK PBE->p38 Activates PI3K PI3K PBE->PI3K Activates SGLT1 SGLT1 p38->SGLT1 Activates GLUT2 GLUT2 SGLT1->GLUT2 Orchestrates GlucoseUptake Glucose Uptake SGLT1->GlucoseUptake GLUT2->GlucoseUptake PI3K->GLUT2 Inhibits

Caption: Pinus bark extract modulates glucose uptake by activating p38 MAPK and an inhibitory PI3K pathway targeting glucose transporters.

References

Cellular Uptake and Metabolism of Pine Bark Polyphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark extract is a rich source of polyphenolic compounds, primarily proanthocyanidins (B150500) (also known as procyanidins), which are oligomers and polymers of catechin (B1668976) and epicatechin units.[1][2][3] These extracts also contain monomeric flavonoids like catechin, epicatechin, and taxifolin (B1681242), as well as phenolic acids such as caffeic and ferulic acid.[1][2] The therapeutic potential of this compound, including its antioxidant, anti-inflammatory, and cardioprotective effects, is well-documented.[4][5] However, the bioactivity of these compounds is critically dependent on their absorption, distribution, metabolism, and elimination (ADME). This technical guide provides an in-depth overview of the cellular uptake and metabolic fate of pine bark polyphenols, summarizing key quantitative data, experimental methodologies, and cellular pathways.

The bioavailability of procyanidins is generally low and highly dependent on their degree of polymerization.[6] Low molecular weight compounds are readily absorbed in the small intestine, while larger oligomers and polymers pass to the colon for microbial degradation.[1][2][3] This metabolic journey transforms the parent compounds into a series of smaller, more bioavailable metabolites that are responsible for many of the systemic effects observed after ingestion.

Cellular Uptake and Transport

The intestinal epithelium represents the primary barrier to the absorption of polyphenols. The mechanisms of transport vary significantly based on the molecule's size and structure.

Intestinal Absorption of Monomers and Dimers

Low molecular weight constituents of this compound, such as catechin, epicatechin, taxifolin, caffeic acid, and ferulic acid, are absorbed from the small intestine.[2][3] While some transport may occur via passive diffusion, studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, indicate the significant involvement of active efflux transporters.[7][8]

Efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP) actively pump catechins from the intracellular space back into the intestinal lumen, limiting their net absorption.[8][9] Inhibition of these transporters has been shown to increase the intracellular accumulation of (-)-epicatechin (B1671481) in Caco-2 cells.[8][9] The presence of a gallate moiety on the catechin structure can influence which transporters are involved.[9]

Cellular Uptake of Metabolites

After absorption and metabolism, certain metabolites are distributed to various tissues.[4] A key microbial metabolite, δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1), has been shown to undergo facilitated uptake into human erythrocytes, endothelial cells, and monocytes.[10][11][12] This transport is suggestive of a carrier-mediated process, possibly involving the glucose transporter 1 (GLUT-1), as the uptake of M1 into red blood cells is diminished in the presence of glucose and transporter inhibitors like phloretin.[10][13] This accumulation in blood cells suggests they may act as a significant distribution compartment.[1][10]

Metabolism of Pine Bark Polyphenols

Procyanidins from pine bark undergo extensive metabolism through two primary routes: phase II metabolism in the small intestine and liver, and microbial catabolism in the colon.[6]

Phase II Metabolism

Monomeric and dimeric procyanidins that are absorbed in the small intestine are subject to phase II metabolism in enterocytes and hepatocytes.[2][6] These reactions include glucuronidation, sulfation, and methylation, which increase the water solubility of the compounds and facilitate their renal excretion.[6][14] Studies have shown that after ingestion of this compound, metabolites such as catechin-glucuronide, methyl catechin-glucuronide, and methyl catechin-sulfate are detected in plasma and various tissues.[15][16] For many absorbed compounds, the degree of conjugation is high; for instance, taxifolin and the M1 metabolite are over 90% conjugated in plasma.[2]

Gut Microbiota Metabolism

The majority of ingested procyanidins, particularly the larger oligomers and polymers with a higher degree of polymerization, are not absorbed in the small intestine and reach the colon intact.[1][6] Here, the gut microbiota plays a crucial role in breaking them down into smaller, more bioavailable phenolic compounds.[17][18] This microbial degradation is essential for the systemic bioavailability of procyanidin-derived compounds.

The primary microbial metabolites include various phenolic acids (such as phenylacetic, phenylpropionic, and benzoic acid derivatives) and γ-valerolactones.[6][17][18] Specifically, 5-(3,4-Dihydroxyphenyl)-γ-valerolactone and 2-(3,4-dihydroxyphenyl)acetic acid have been identified as major metabolites from the fermentation of procyanidin (B600670) dimers by human microbiota.[17] These smaller metabolites are readily absorbed from the colon, enter systemic circulation, and contribute significantly to the biological activities attributed to this compound.[12][19]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the pharmacokinetics and metabolism of pine bark polyphenols and their constituent procyanidins.

Table 1: Pharmacokinetic Parameters of Procyanidin Metabolites in Rat Plasma

Metabolite Test Substance Dose Cmax (nM) Tmax (h) Reference
Epicatechin-glucuronide Cocoa Cream 1 g 423 2 [6][16]
Methyl catechin-glucuronide Procyanidin Extract (PE) 50 mg 301 2 [6][16]
Epicatechin-glucuronide PE in Cocoa Cream (PECC) 50 mg PE 452 1.5 [6][16]
Catechin-glucuronide PE in Cocoa Cream (PECC) 50 mg PE 297 2 [6][16]

| (-)-epicatechin | Grape Seed Extract | - | 14.3 nmol/L | 1 |[6] |

Table 2: Major Microbial Metabolites of Procyanidins from In Vitro Fermentation

Procyanidin Substrate Major Microbial Metabolites Identified Reference
Procyanidin Dimers 2-(3,4-Dihydroxyphenyl)acetic acid, 5-(3,4-Dihydroxyphenyl)-γ-valerolactone [6][17]
Epicatechin, Catechin, Procyanidin B2, Apple Procyanidins 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactones, 5-(3′-hydroxyphenyl)-γ-valerolactones [6][18]
Procyanidin B2, A2, Apple & Cranberry Procyanidins 2-(3',4'-Dihydroxyphenyl)acetic acid [18]

| Epicatechin, Catechin, Procyanidins B2 & A2, Apple & Cranberry Procyanidins | Benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid, 3-(3'-hydroxyphenyl)propionic acid |[18] |

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability using Caco-2 Cell Monolayers

This protocol is adapted from studies investigating the transport of catechins across the intestinal epithelium.[8][9]

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

  • Monolayer Formation: Cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • The culture medium is removed, and the monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The test compound (e.g., (-)-epicatechin) is added to the apical (AP) or basolateral (BL) chamber to assess bidirectional transport (AP→BL and BL→AP).

    • To investigate the role of specific transporters, the assay can be performed in the presence of known inhibitors (e.g., MK571 for MRP2, quinidine (B1679956) for P-gp, mitoxantrone (B413) for BCRP).[9]

    • Samples are collected from the receiver chamber at predetermined time intervals.

  • Quantification: The concentration of the test compound in the collected samples is quantified using analytical methods such as HPLC or UPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

Protocol 2: Analysis of Procyanidins and Metabolites by UPLC-MS/MS

This protocol is based on methods used for the identification and quantification of procyanidins and their metabolites in biological samples.[6][15][16]

  • Sample Preparation:

    • Plasma: Blood is centrifuged to separate plasma. Proteins are precipitated with a solvent like acetonitrile. The supernatant is then evaporated and the residue reconstituted for analysis.[6]

    • Tissues: Tissues are homogenized in a solvent (e.g., methanol), followed by centrifugation to isolate the supernatant containing the metabolites.[6]

    • Solid-Phase Extraction (SPE): For sample clean-up and concentration, an off-line SPE step may be employed.[15]

  • Chromatography (UPLC):

    • Column: A reversed-phase column (e.g., C18) is typically used.[6]

    • Mobile Phase: A gradient elution is common, using two solvents:

      • Solvent A: Water with 0.1% formic acid.[6]

      • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[6]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.[6]

    • Analysis: Tandem mass spectrometry (MS/MS) is used for detection. Multiple Reaction Monitoring (MRM) mode is employed for high specificity and sensitivity, where a specific parent ion (the metabolite) is selected and fragmented to produce characteristic daughter ions for detection.[6]

Protocol 3: Ex Vivo Fermentation of Procyanidins with Human Gut Microbiota

This protocol is adapted from studies investigating the microbial catabolism of procyanidins.[18][20]

  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and immediately placed in an anaerobic chamber. The samples are homogenized and diluted in an anaerobic culture medium to create a fecal slurry.

  • Incubation:

    • The procyanidin substrate (e.g., purified procyanidin B2 or a this compound) is added to fermentation vessels containing the fecal slurry.[18]

    • Control vessels containing only the slurry and media are also prepared.

    • The vessels are incubated anaerobically at 37°C for a specified period (e.g., up to 48 hours).[20]

  • Sampling: Aliquots are collected from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).[20] The reaction is stopped by acidification (e.g., with formic acid), and samples are stored at -80°C until analysis.[20]

  • Metabolite Analysis: Samples are prepared (e.g., by centrifugation and filtration) and analyzed by GC-MS or LC-MS/MS to identify and quantify the microbial metabolites produced.[18]

Visualizations: Workflows and Signaling Pathways

G cluster_oral Oral Ingestion cluster_si Small Intestine cluster_colon Colon cluster_circulation Systemic Circulation cluster_excretion Excretion PBE This compound (Procyanidins, Monomers) Monomers Monomers & Dimers (Catechin, Epicatechin, etc.) PBE->Monomers Digestion Polymers Oligomers & Polymers PBE->Polymers Transit Enterocytes Enterocyte Absorption Monomers->Enterocytes PhaseII_SI Phase II Metabolism (Glucuronidation, Sulfation) Enterocytes->PhaseII_SI Liver Liver (Phase II Metabolism) PhaseII_SI->Liver Portal Vein Microbiota Microbiota Metabolism Polymers->Microbiota Metabolites Phenolic Acids & Valerolactones Microbiota->Metabolites Feces Fecal Excretion Microbiota->Feces Unmetabolized Metabolites->Liver Absorption Plasma Conjugated Metabolites & Microbial Metabolites in Plasma Liver->Plasma Urine Renal Excretion Plasma->Urine

Caption: Overall metabolic pathway of pine bark polyphenols.

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Caco-2 Model) cluster_blood Bloodstream Catechin_Lumen Catechins Catechin_Intra Intracellular Catechins Catechin_Lumen->Catechin_Intra Passive Diffusion Catechin_Intra->Catechin_Lumen Efflux Pgp P-gp MRP2 MRP2 BCRP BCRP Catechin_Blood To Portal Vein Catechin_Intra->Catechin_Blood Basolateral Transport Pgp->Catechin_Lumen MRP2->Catechin_Lumen BCRP->Catechin_Lumen

Caption: Cellular transport of catechins in intestinal cells.

G cluster_lipogenesis Lipogenesis (Inhibited) cluster_lipolysis Lipolysis (Stimulated) PBE This compound Metabolites (e.g., PCA2) AMPK AMPK PBE->AMPK Stimulates Phosphorylation pAMPK p-AMPK (Active) SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits FAS FAS pAMPK->FAS Inhibits HMGCoA HMG-CoA Reductase pAMPK->HMGCoA Inhibits CPT1 CPT-I pAMPK->CPT1 Activates Lipid Lipid Accumulation SREBP1c->Lipid FAS->Lipid HMGCoA->Lipid FattyAcid Fatty Acid Oxidation CPT1->FattyAcid

References

Pine Bark Extract's Influence on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms and experimental evidence behind the gene-regulatory effects of pine bark extract.

Introduction

This compound, a complex mixture of polyphenols including procyanidins, bioflavonoids, and phenolic acids, has garnered significant attention in the scientific community for its potential health benefits. A substantial body of research has demonstrated its potent antioxidant and anti-inflammatory properties. This technical guide delves into the molecular underpinnings of these effects, specifically focusing on the extract's ability to modulate gene expression. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the current state of knowledge, detailed experimental protocols from key studies, and a quantitative summary of the observed changes in gene expression.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative data from various studies on the effect of this compound, primarily the standardized extract Pycnogenol®, on the expression of key genes involved in inflammation, skin health, and joint health.

Table 1: Modulation of Inflammatory Gene Expression
Gene/ProteinCell/Tissue TypeStudy PopulationTreatment ProtocolChange in ExpressionReference(s)
Cyclooxygenase-2 (COX-2)LeukocytesHealthy Volunteers150 mg/day for 5 days↓ 78%[1]
5-Lipoxygenase (5-LOX)LeukocytesHealthy Volunteers150 mg/day for 5 days↓ 75.5%[1]
Nuclear Factor-kappa B (NF-κB) p65 subunitMonocytesHealthy Volunteers200 mg/day for 5 days↓ 15.5% (inhibition of activation)[2]
Interleukin-1β (IL-1β)ChondrocytesSevere Osteoarthritis Patients200 mg/day for 3 weeks↓ >50%[3][4]
Matrix Metalloproteinase-9 (MMP-9)MonocytesHealthy Volunteers200 mg/day for 5 daysStatistically significant inhibition of release[5]
Table 2: Impact on Joint Health-Related Gene Expression
GeneCell/Tissue TypeStudy PopulationTreatment ProtocolChange in ExpressionReference(s)
Matrix Metalloproteinase-3 (MMP-3)ChondrocytesSevere Osteoarthritis Patients200 mg/day for 3 weeks↓ >50%[3][4]
Matrix Metalloproteinase-13 (MMP-13)ChondrocytesSevere Osteoarthritis Patients200 mg/day for 3 weeks↓ >50%[3][4]
Table 3: Upregulation of Skin Health-Associated Genes
GeneCell/Tissue TypeStudy PopulationTreatment ProtocolChange in ExpressionReference(s)
Hyaluronic Acid Synthase-1 (HAS-1)Skin BiopsiesPostmenopausal Women75 mg/day for 12 weeks↑ Significant increase (44% increase in hyaluronic acid production)[6][7]
Collagen Type I Alpha 1 (COL1A1)Skin BiopsiesPostmenopausal Women75 mg/day for 12 weeks↑ 29%[6]
Collagen Type I Alpha 2 (COL1A2)Skin BiopsiesPostmenopausal Women75 mg/day for 12 weeks↑ 41%[6]

Experimental Protocols

This section provides detailed methodologies from key studies that have investigated the effects of this compound on gene expression.

Protocol 1: Inhibition of NF-κB Activation in Human Monocytes
  • Objective: To determine if oral consumption of Pycnogenol® leads to plasma concentrations of its active principles sufficient to inhibit NF-κB activation in human monocytes.[2]

  • Study Design: An ex vivo study with seven healthy volunteers. Blood samples were collected before and after five days of supplementation with 200 mg of Pycnogenol® per day.[5]

  • Monocyte Isolation: Monocytes were isolated from the blood of healthy donors.

  • Cell Culture and Treatment: Isolated monocytes (1.5 x 10^6 viable cells) were incubated overnight with plasma samples (diluted 1:1 with RPMI medium) obtained from the volunteers before and after Pycnogenol® intake.[2]

  • Stimulation: Cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 60 minutes at 37°C to induce an inflammatory response and activate NF-κB.[2]

  • Gene Expression Analysis: NF-κB activation was quantified by determining the nuclear concentration of the p65 subunit using an ELISA-based assay.[2]

Protocol 2: Downregulation of COX-2 and 5-LOX mRNA in Leukocytes
  • Objective: To investigate the effect of Pycnogenol® supplementation on the gene expression of enzymes in the arachidonic acid pathway in human polymorphonuclear leukocytes (PMNLs).[8]

  • Study Design: A study involving healthy volunteers aged 35 to 50 who were supplemented with 150 mg of Pycnogenol® daily for five days.[8]

  • Sample Collection and Cell Isolation: Blood was drawn before and after the supplementation period, and PMNLs were isolated.[8]

  • Cell Stimulation: The isolated PMNLs were primed with lipopolysaccharide (LPS) and then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) to activate the arachidonic acid pathway.[8]

  • Gene Expression Analysis: The mRNA expression levels of COX-2 and 5-LOX were quantified using real-time polymerase chain reaction (RT-PCR).[9]

Protocol 3: Modulation of Gene Expression in Chondrocytes from Osteoarthritis Patients
  • Objective: To assess the in vivo mechanism of action of Pycnogenol® in patients with severe osteoarthritis by analyzing gene expression in their chondrocytes.[3]

  • Study Design: A randomized controlled pilot study with 33 patients scheduled for knee arthroplasty. Sixteen patients received 100 mg of Pycnogenol® twice daily for three weeks before surgery, while 17 patients served as a control group.[3]

  • Sample Collection: During surgery, cartilage samples were collected from the patients.[3]

  • Gene Expression Analysis: The relative gene expression of cartilage homeostasis markers, including MMP-3, MMP-13, and IL-1β, was analyzed in the patients' chondrocytes.[3]

Protocol 4: Upregulation of Hyaluronic Acid Synthase and Collagen Gene Expression in Skin
  • Objective: To investigate the effects of Pycnogenol® supplementation on skin elasticity and hydration and to correlate these with the expression of molecular markers in the skin.[10]

  • Study Design: An open trial with 20 healthy postmenopausal women who were supplemented with 75 mg of Pycnogenol® daily for 12 weeks.[6][7]

  • Sample Collection: Skin biopsies were taken at the beginning of the study and after 12 weeks of supplementation.[6]

  • Gene Expression Analysis: The mRNA expression of hyaluronic acid synthase-1 (HAS-1), collagen type I alpha 1 (COL1A1), and collagen type I alpha 2 (COL1A2) was assessed using polymerase chain reaction (PCR).[6][10]

Signaling Pathways and Mechanisms of Action

The gene-regulatory effects of this compound are mediated through its influence on key signaling pathways. The following diagrams illustrate these mechanisms.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates PineBark This compound PineBark->IKK inhibits DNA DNA NFkB_n->DNA binds to ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, IL-1β, MMPs) DNA->ProInflammatory_Genes activates

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes PineBark This compound PineBark->COX2 inhibits gene expression PineBark->LOX5 inhibits gene expression

Caption: Inhibition of COX-2 and 5-LOX Gene Expression.

G cluster_0 Skin Cells (Fibroblasts) PineBark This compound HAS1 HAS-1 Gene PineBark->HAS1 upregulates COL1A1 COL1A1 Gene PineBark->COL1A1 upregulates COL1A2 COL1A2 Gene PineBark->COL1A2 upregulates Hyaluronic_Acid Hyaluronic Acid Synthesis HAS1->Hyaluronic_Acid Collagen Collagen Synthesis COL1A1->Collagen COL1A2->Collagen

Caption: Upregulation of Skin Matrix Genes by this compound.

Conclusion

The evidence presented in this technical guide strongly indicates that this compound, and its standardized formulation Pycnogenol®, exerts significant effects on human health at the molecular level through the modulation of gene expression. Its ability to downregulate key pro-inflammatory genes provides a mechanistic basis for its observed anti-inflammatory and joint-protective effects. Concurrently, its capacity to upregulate genes involved in the synthesis of crucial skin matrix components, such as hyaluronic acid and collagen, substantiates its role in promoting skin health and counteracting the signs of aging.

For researchers and drug development professionals, this compound presents a compelling case for further investigation. Future studies should aim to elucidate the precise molecular interactions of its constituent compounds with transcription factors and other regulatory elements. Furthermore, the application of high-throughput transcriptomic and proteomic analyses will undoubtedly provide a more comprehensive understanding of the global gene expression changes induced by this multifaceted natural extract. The detailed protocols and quantitative data provided herein serve as a valuable resource for designing and interpreting future research in this promising area.

References

Toxicological Evaluation of Long-Term Pine Bark Extract Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pine bark extract, derived from the bark of various pine species such as Pinus pinaster, is a complex mixture of bioactive compounds, primarily proanthocyanidins, flavonoids, and phenolic acids. Marketed under various trade names, including Pycnogenol®, Enzogenol®, and Oligopin®, it is widely consumed as a dietary supplement for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its purported health benefits have been investigated for a range of chronic conditions.[4][5][6] Given its increasing long-term use by the general public, a thorough toxicological evaluation is critical for researchers, scientists, and drug development professionals to understand its safety profile. This guide provides an in-depth summary of the available toxicological data, details of experimental protocols, and an overview of the key mechanisms of action.

Quantitative Toxicological Data

The safety of this compound has been established through extensive research, including animal studies and human clinical trials, leading to a "generally recognized as safe" (GRAS) status for some standardized extracts.[7][8][9][10] Adverse effects are infrequent and typically mild, most commonly involving transient gastrointestinal discomfort, dizziness, nausea, or headache.[2][3][7]

Animal Toxicity Studies

Animal studies are fundamental in determining the safety profile of a substance, establishing key toxicological benchmarks such as the No-Observed-Adverse-Effect Level (NOAEL) and acute toxicity limits.

Table 1: Acute and Sub-chronic Toxicity of this compound in Animal Models

Study TypeSpeciesExtract/ProductDurationDosageKey FindingsReference(s)
Acute Oral ToxicityRatOligopin®Single DoseUp to 2000 mg/kgNo mortality or signs of toxicity observed.[11]
Acute Oral ToxicityRatFrench maritime this compound™Single Dose15,900 mg/kgLD50 value reported.[12]
90-Day Oral ToxicitySprague Dawley RatOligopin®90 DaysUp to 1000 mg/kg/dayNo toxicologically significant clinical signs, changes in body weight, or mortality. NOAEL established at 1000 mg/kg/day. [11]
Human Clinical Safety Data

Numerous clinical trials have evaluated the efficacy of this compound for various conditions, providing a substantial body of evidence for its safety in humans at therapeutic doses.

Table 2: Summary of Dosing and Safety in Human Clinical Trials

Daily Dosage RangeDuration of UseStudied PopulationsCommonly Reported Adverse EventsReference(s)
20 mg - 480 mg2 weeks to 6 monthsHealthy individuals, patients with hypertension, diabetes, osteoarthritis, endometriosis, etc.Gastrointestinal discomfort, nausea, dizziness, headache (all mild and transient).[2][7][8]
150 mg6 monthsHypertensive patientsNo significant adverse events reported. Used in conjunction with anti-hypertensive medication.[13]
200 mg12 weeksIndividuals with elevated cardiovascular disease riskFrequency of adverse events (headache, sleepiness, GI discomfort) was similar to the placebo group.[14]

Experimental Protocols

The toxicological assessment of botanical extracts follows standardized guidelines to ensure data reliability and reproducibility. The Organization for Economic Co-operation and Development (OECD) provides a framework for such studies.

Sub-chronic 90-Day Oral Toxicity Study (as per OECD Guideline 408)

A 90-day oral toxicity study is a cornerstone for evaluating the safety of a substance intended for long-term human consumption. The study on Oligopin® provides a clear example of this protocol in practice.[11]

  • Test System: Sprague Dawley rats, typically 10 males and 10 females per group.

  • Acclimation: Animals are acclimated to laboratory conditions for a minimum of 5 days before the study begins.

  • Groups:

    • Control Group: Receives the vehicle (e.g., distilled water) only.

    • Test Groups: At least three groups receiving different dose levels of the this compound (e.g., low, mid, high dose).

  • Administration: The test substance is administered orally by gavage, once daily, seven days a week for 90 days.

  • In-life Observations:

    • Mortality and Clinical Signs: Animals are observed twice daily for mortality and signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmological Examination: Performed prior to the start of the study and at termination.

    • Functional Observations: A functional observational battery (FOB) is conducted towards the end of the study to assess sensory and motor functions.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).

    • Necropsy and Organ Weights: All animals are subjected to a full gross necropsy. Key organs (e.g., liver, kidneys, brain, heart, spleen) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Any target organs identified are also examined in the lower-dose groups.

Mutagenicity and Genotoxicity Assays

These assays are crucial for identifying substances that can cause genetic damage.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It assesses the ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize their own amino acids. This compound was found to be non-mutagenic in this assay.[11][15]

  • In Vitro Mammalian Chromosome Aberration Test: This assay uses cultured mammalian cells, such as human lymphocytes, to identify agents that cause structural chromosome aberrations. This compound was shown to be non-genotoxic in this assay.[11]

Visualized Workflows and Signaling Pathways

Understanding the experimental process and the extract's mechanism of action is aided by visual diagrams.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation (90 Days) cluster_analysis Phase 3: Terminal Analysis A Animal Sourcing (e.g., Sprague Dawley Rats) B Acclimation Period (Min. 5 days) A->B C Randomization into Groups (Control, Low, Mid, High Dose) B->C D Daily Oral Gavage C->D E Daily Clinical Observations (Mortality, Morbidity) D->E F Weekly Measurements (Body Weight, Food Intake) D->F G Functional Observational Battery (FOB) at end D->G H Blood Collection (Hematology & Clinical Chemistry) G->H I Gross Necropsy & Organ Weight Analysis H->I J Histopathology (Microscopic Tissue Exam) I->J Result Data Analysis & NOAEL Determination J->Result

Workflow for a 90-Day Rodent Oral Toxicity Study.

This compound exerts its biological effects through multiple pathways, primarily related to its antioxidant and anti-inflammatory capabilities. The procyanidins and other polyphenols within the extract are key to these actions.[16][17][18]

G cluster_antioxidant Antioxidant Pathways cluster_inflammatory Anti-inflammatory Pathways PBE This compound (Procyanidins, Phenolic Acids) ROS Reactive Oxygen Species (ROS) (Free Radicals) PBE->ROS Scavenges Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, Catalase) PBE->Enzymes Upregulates Synthesis Vitamins Vitamins C & E PBE->Vitamins Regenerates & Protects Mediators Pro-inflammatory Stimuli COX COX Enzymes PBE->COX Inhibits Cytokines Cytokines (TNF-α, IL-1β, IL-6) PBE->Cytokines Inhibits MMP9 MMP-9 PBE->MMP9 Inhibits OxStress Oxidative Stress & Cell Damage ROS->OxStress Enzymes->ROS Vitamins->ROS Mediators->COX Mediators->Cytokines Mediators->MMP9 Inflammation Inflammation Response COX->Inflammation Cytokines->Inflammation MMP9->Inflammation

Key Antioxidant and Anti-inflammatory Mechanisms of this compound.

Conclusion

The comprehensive body of evidence from long-term animal studies and extensive use in human clinical trials indicates that this compound is well-tolerated and possesses a wide margin of safety. Acute toxicity is exceptionally low, and sub-chronic studies have established a high NOAEL.[11] While mild and transient side effects can occur, no serious adverse events have been consistently reported in the literature.[19] The primary mechanisms of action, centered on potent antioxidant and anti-inflammatory effects, provide a plausible biological basis for its studied health benefits.[16][17] For researchers and drug development professionals, this compound serves as an example of a well-studied botanical with a favorable safety profile, though continued pharmacovigilance and adherence to standardized testing protocols remain essential for all natural products.

References

A Technical Guide to the Historical and Traditional Uses of Pine Bark in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark, a readily available byproduct of the forestry industry, has a rich history of medicinal use across various cultures, spanning millennia. Traditional medicine systems, from those of Native Americans and ancient Greeks to Traditional Chinese Medicine, have long recognized the therapeutic potential of this botanical resource. This technical guide provides an in-depth exploration of the historical and traditional applications of pine bark in medicine, supported by modern scientific evidence. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further investigation and innovation in this field.

Historical and Traditional Medicinal Applications

The use of pine bark in medicine is documented in numerous historical texts and has been a staple in the ethnobotanical practices of various indigenous peoples. Its applications have been diverse, addressing a wide range of ailments.

European Traditional Medicine

The medicinal use of pine bark in Europe can be traced back to ancient Greece. Hippocrates (circa 400 B.C.) is said to have mentioned the use of pine bark for its anti-inflammatory properties.[1] Dioscorides, in his seminal work De Materia Medica, also described the use of pine bark as an astringent.[2]

A significant historical account dates back to the 16th century, when the French explorer Jacques Cartier and his crew were saved from a deadly outbreak of scurvy during their expedition in Canada.[3][4][5][6] A tea prepared by the local Iroquoian people from the bark and needles of a pine tree, likely rich in Vitamin C, led to their miraculous recovery.[3][4][5][6] This event is a prominent example of the traditional knowledge surrounding the nutritional and medicinal benefits of pine.

In European folk medicine, preparations of pine bark were commonly used to treat wounds, reduce inflammation, and alleviate coughs and colds.[7] Decoctions of the bark were also used for dental problems and as a wash for skin ailments.[8]

Native American Traditional Medicine

Native American tribes extensively utilized various parts of the pine tree, including the bark, for medicinal purposes. The inner bark was particularly valued and used to prepare poultices for treating wounds, sores, and boils.[9] Infusions of the bark were consumed for chest pains and respiratory ailments.[9] The resinous properties of the inner bark were recognized for their antimicrobial and astringent effects.[10] Different tribes had specific uses; for instance, the Menominee used the inner bark for sores and chest pain, while the Haudenosaunee (Iroquois) incorporated it into salves for wounds and poultices for broken bones.[9]

Traditional Chinese Medicine (TCM)

In Traditional Chinese Medicine, various species of pine have been used for their therapeutic properties. The bark of the Masson pine (Pinus massoniana) has been traditionally used to treat inflammatory conditions and joint pain. Knotty pine wood from several pine species is infused in wine and applied topically for joint ailments.[10]

Phytochemical Composition of Pine Bark

The medicinal properties of pine bark are attributed to its rich and complex phytochemical profile, which is dominated by phenolic compounds, particularly proanthocyanidins (B150500). The composition can vary depending on the pine species, geographical location, and extraction method.

Table 1: Quantitative Analysis of Phenolic Compounds in Various Pine Bark Species

Pine SpeciesTotal Phenolic Content (mg GAE/g extract)Proanthocyanidin Content (mg/g)Key Phenolic Compounds Identified and Quantified (mg/g of extract)Reference
Pinus pinaster (French Maritime Pine)572.28650-750 (as procyanidins)Catechin, Taxifolin, Ferulic Acid, Caffeic Acid[11][12]
Pinus densiflora (Korean Red Pine)Not specifiedProcyanidin (B600670) B1, Procyanidin B3Protocatechuic acid, Catechin, Ferulic acid, Taxifolin, Quercetin[13]
Pinus sylvestris (Scots Pine)58.41 (Ultrasound-assisted extraction)-Myricetin, Eleutheroside, Quercetin, Vanillic acid, Catechin, Ferulic acid, Taxifolin[14]
Pinus nigra (Black Pine)--α-pinene, β-pinene[14]
Pinus radiata363700-800 (of total polyphenols)Proanthocyanidins[15]
Pinus brutia130 (µg/mL)-Catechin (1.454 mg/g), Taxifolin (23.164 mg/g)[16]
Pinus pinea99 (µg/mL)-Catechin (0.065 mg/g), Taxifolin (0.015 mg/g)[16]
Pinus halepensis23 (µg/mL)-Catechin (0.091 mg/g), Taxifolin (0.134 mg/g)[16]

GAE: Gallic Acid Equivalents

Pharmacological Activities and Mechanisms of Action

Modern scientific research has validated many of the traditional uses of pine bark and has elucidated the molecular mechanisms underlying its therapeutic effects. The primary activities are attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

Pine bark extract is a powerful antioxidant, capable of neutralizing harmful free radicals. This activity is primarily due to its high content of proanthocyanidins, which are potent radical scavengers.[10]

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory effects through the modulation of key signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Studies have shown that this compound, particularly Pycnogenol®, can inhibit the activation of NF-κB.[16][17] This inhibition prevents the downstream expression of pro-inflammatory mediators, thereby dampening the inflammatory cascade.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_IkB NF-κB/IκBα (Inactive Complex) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pine_Bark This compound (Proanthocyanidins) Pine_Bark->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes, including inflammation. This compound has been shown to modulate MAPK pathways, such as the p38 MAPK pathway, which is involved in the expression of inflammatory cytokines.[18] By interfering with these pathways, this compound can reduce the production of pro-inflammatory mediators.

MAPK_Modulation Stress_Stimuli Cellular Stress / Pro-inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Pine_Bark This compound Pine_Bark->MAPKKK Inhibits Pine_Bark->p38_MAPK Inhibits

Modulation of the MAPK Signaling Pathway by this compound.
Cardiovascular Effects

A significant area of modern research on this compound has focused on its benefits for cardiovascular health.

This compound, particularly Pycnogenol®, has been shown to improve endothelial function by increasing the production of nitric oxide (NO).[15][19][20] NO is a critical vasodilator that helps to relax blood vessels, improve blood flow, and maintain healthy blood pressure. The extract stimulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[19][20]

eNOS_Activation Pine_Bark This compound (Pycnogenol®) eNOS Endothelial Nitric Oxide Synthase (eNOS) Pine_Bark->eNOS Stimulates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Activation of the eNOS Pathway by this compound.

Clinical Evidence

Numerous clinical trials have investigated the efficacy of standardized pine bark extracts, most notably Pycnogenol®, for a variety of health conditions.

Table 2: Summary of Key Clinical Trials on this compound (Pycnogenol®)

Health ConditionStudy DesignDosageDurationKey Quantitative OutcomesReference
Cardiovascular Health
Coronary Artery DiseaseRandomized, double-blind, placebo-controlled, crossover200 mg/day8 weeks- Improved flow-mediated dilatation (FMD) from 5.3% to 7.0%- Reduced oxidative stress marker 15-F(2t)-Isoprostane[21]
HypertensionRandomized, double-blind, placebo-controlled100 mg/day12 weeks- Significant reduction in systolic blood pressure[1]
Chronic Venous Insufficiency Randomized, double-blind, placebo-controlled150-360 mg/day4 weeks- Reduction in subcutaneous edema and leg pain[6]
Osteoarthritis Randomized, double-blind, placebo-controlled100-150 mg/day3 months- Significant reduction in WOMAC score (pain, stiffness, physical function)[6]
Asthma Randomized, double-blind, placebo-controlled100 mg/day6 months- Improved pulmonary function- Reduction in the need for rescue inhalers[6]
Diabetes (Type 2) Randomized, double-blind, placebo-controlled50-200 mg/day12 weeks- Lowered plasma glucose levels[6]
Cognitive Function Randomized, controlled150 mg/day3 months- Improved sustained attention, memory, and executive function in healthy professionals[1]
Erectile Dysfunction Randomized, double-blind, placebo-controlled120 mg/day (with L-arginine)3 months- Significant improvement in erectile function[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in pine bark research.

Extraction of Phenolic Compounds from Pine Bark

Objective: To extract phenolic compounds from pine bark for subsequent analysis.

Materials:

  • Dried and ground pine bark (particle size 0.5-1.0 mm)

  • Solvent: 70% ethanol (B145695) in distilled water (v/v)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Protocol (Soxhlet Extraction):

  • Weigh 10 g of dried pine bark powder and place it in a cellulose (B213188) thimble.

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 250 mL of 70% ethanol.

  • Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube is colorless.

  • After extraction, cool the flask and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol.

  • The remaining aqueous extract can be freeze-dried to obtain a solid powder.

  • Store the dried extract at -20°C in a desiccator.

Protocol (Ultrasonic-Assisted Extraction - UAE):

  • Mix 1 g of dried pine bark powder with 20 mL of 70% ethanol in a flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through Whatman No. 1 filter paper.

  • The solvent can be removed using a rotary evaporator as described above.

Extraction_Workflow start Start: Dried Pine Bark grinding Grinding & Sieving start->grinding extraction Extraction (Soxhlet or UAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Freeze-Drying (Lyophilization) concentration->drying end End: Dried this compound drying->end

General Workflow for Pine Bark Extraction.
Quantification of Proanthocyanidins by HPLC

Objective: To separate and quantify proanthocyanidins (specifically procyanidins B1 and B3) in a this compound using High-Performance Liquid Chromatography (HPLC).[2][14][22]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-40 min: Linear gradient to 30% B

    • 40-45 min: Linear gradient to 90% B

    • 45-50 min: Hold at 90% B

    • 50-55 min: Return to 5% B

    • 55-60 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at 280 nm

Protocol:

  • Standard Preparation: Prepare stock solutions of procyanidin B1 and B3 standards (e.g., 1 mg/mL) in methanol (B129727). Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried this compound in the mobile phase A to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for procyanidin B1 and B3 in the sample chromatograms by comparing their retention times with those of the standards. Quantify the compounds by integrating the peak areas and using the calibration curve generated from the standards.

DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample and Standard Preparation: Prepare a stock solution of the this compound in methanol (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution. Prepare a similar series of dilutions for the ascorbic acid standard.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Traditional Preparation Methods

While modern research focuses on standardized extracts, it is valuable to understand the traditional methods of preparation that have been used for centuries.

Decoction

A decoction is a method of extraction by boiling herbal materials to dissolve the chemicals of the material, which may include stems, roots, bark and rhizomes.

General Protocol:

  • The inner bark of the pine tree is typically harvested and cleaned.

  • The bark is placed in a pot with cold water. A general ratio is 1 part bark to 10-20 parts water by volume.

  • The mixture is slowly brought to a boil and then simmered for 20-40 minutes.

  • The liquid is then strained to remove the solid bark material.

  • The resulting decoction can be consumed as a tea.

Poultice

A poultice is a soft, moist mass of material, typically plant material or flour, applied to the body to relieve soreness and inflammation and kept in place with a cloth.

General Protocol:

  • The inner bark of the pine is finely chopped or mashed.

  • A small amount of hot water is added to create a thick paste.

  • The paste is spread on a piece of clean cloth.

  • The cloth is then applied to the affected area of the skin (e.g., a wound or sore) with the paste side down.

  • It is typically left in place for several hours.

Conclusion and Future Directions

The historical and traditional uses of pine bark in medicine provide a rich foundation for modern scientific inquiry. The wealth of phytochemicals, particularly proanthocyanidins, in pine bark underpins its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects. Clinical studies on standardized extracts like Pycnogenol® have provided robust evidence for its efficacy in a range of health conditions, particularly those related to cardiovascular health and inflammation.

For researchers and drug development professionals, pine bark represents a promising source of bioactive compounds for the development of new therapeutics and nutraceuticals. Future research should focus on:

  • Standardization of Extracts: Developing standardized extracts from a wider variety of pine species to ensure consistent efficacy and safety.

  • Bioavailability and Metabolism: Further elucidating the bioavailability and metabolic fate of the complex polyphenols in pine bark to better understand their in vivo activity.

  • Clinical Trials: Conducting large-scale, long-term clinical trials to confirm the efficacy of pine bark extracts for a broader range of health applications.

  • Synergistic Effects: Investigating the potential synergistic effects of pine bark components with other natural compounds or conventional drugs.

By bridging the gap between traditional knowledge and modern science, the full therapeutic potential of this ancient remedy can be realized.

References

Synergistic Antioxidant Effects of Pine Bark Extract with Vitamins C and E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases. While individual antioxidants like vitamin C and vitamin E are well-known for their protective roles, emerging research highlights the significantly enhanced antioxidant potential achievable through synergistic combinations. This technical guide delves into the synergistic antioxidant effects of pine bark extract, a potent source of proanthocyanidins, in combination with vitamins C and E. It provides a comprehensive overview of the underlying mechanisms, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this promising area.

Introduction to the Antioxidant Network

This compound, particularly from the French maritime pine (Pinus pinaster), is a standardized extract rich in a class of polyphenols called proanthocyanidins. These compounds are powerful free radical scavengers.[1] Vitamin C (ascorbic acid) is a water-soluble antioxidant that readily donates electrons to neutralize ROS in the aqueous phase. Vitamin E (alpha-tocopherol) is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. The co-administration of these three components creates a robust and interconnected antioxidant network.

The primary hypothesis for their synergy lies in the concept of antioxidant regeneration. This compound has been shown to regenerate vitamin C from its oxidized state (ascorbyl radical), thereby prolonging its bioavailability and antioxidant activity.[2][3] In turn, vitamin C can regenerate the oxidized form of vitamin E (tocopheryl radical) back to its active state, thus protecting the lipid-soluble antioxidant pool.[4] This recycling mechanism amplifies the overall antioxidant capacity beyond the sum of the individual components.

Quantitative Analysis of Synergistic Antioxidant Activity

The synergistic antioxidant effects of this compound with vitamins C and E have been quantified in numerous studies using various assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their enhanced efficacy.

Table 1: In Vitro Radical Scavenging Activity
AssayThis compound (or Proanthocyanidins)Vitamin CVitamin ECombinationKey Findings & Reference
DPPH Radical Scavenging High scavenging activityModerate scavenging activityLow scavenging activitySynergistic increase in scavenging capacityProanthocyanidins from grape seed extract (similar to pine bark) are potent scavengers.[5] The combination shows a greater effect than individual components.[6]
ABTS Radical Scavenging High scavenging capacityHigh scavenging capacityModerate scavenging capacityAdditive to synergistic effects observedBoth this compound and vitamin C are effective ABTS radical scavengers.[7][8]
Hydroxyl Radical Scavenging 78-81% inhibition (at 100 mg/L GSPE)~12-19% inhibition~36-44% inhibitionNot specifiedGrape seed proanthocyanidin (B93508) extract (GSPE) is a more potent scavenger of hydroxyl radicals than vitamins C and E.[5]
Superoxide (B77818) Anion Scavenging 78-81% inhibition (at 100 mg/L GSPE)~12-19% inhibition~36-44% inhibitionNot specifiedGSPE demonstrates superior superoxide anion scavenging compared to vitamins C and E.[5]
Oxygen Radical Absorbance Capacity (ORAC) High ORAC valueHigh ORAC valueModerate ORAC valueSignificant increase in plasma ORAC in humansSupplementation with Pycnogenol® (a standardized this compound) significantly increased plasma ORAC by about 40% in healthy adults.[9]
Table 2: In Vivo and Clinical Antioxidant Effects
Study TypeModel/SubjectsTreatmentDurationKey OutcomesReference
Human Clinical Trial Healthy Adults150 mg/day Pycnogenol®6 weeks~40% increase in plasma ORAC; Significant decrease in LDL cholesterol.[9]
Human Clinical Trial Patients with MelasmaPycnogenol®30 daysPycnogenol® is noted to be several times more powerful than vitamins E and C and recycles vitamin C and regenerates vitamin E.[10]
Human Clinical Trial Healthy Young Adults200 mg/day Pycnogenol®2 weeksNo significant increase in fasting vitamin C concentration or ORAC values.[11]
Human Clinical Trial Patients with Migraine120 mg this compound, 60 mg vitamin C, 30 IU vitamin E3 monthsSignificant reduction in headache frequency and severity.[12]
Animal Study Rats with induced oxidative stressProcyanidins from grape seedNot specifiedProcyanidins prevent vitamin E loss and decrease lipid peroxidation in red blood cells.[13]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the synergistic antioxidant effects of this compound and vitamins.

In Vitro Antioxidant Capacity Assays

These assays are fundamental for initial screening and quantification of antioxidant activity.

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol), methanol (B129727), test samples (this compound, vitamins C and E, and their combinations at various concentrations), and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of the test sample to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

  • Synergy Assessment: The interaction is determined by comparing the IC50 of the individual components with that of the mixture. A combination index (CI) can be calculated, where CI < 1 indicates synergy.[[“]]

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, buffer solution (e.g., phosphate-buffered saline), test samples, and a positive control.

  • Procedure:

    • Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with buffer to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).

    • Add the test sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Synergy Assessment: Similar to the DPPH assay, synergy can be assessed by comparing the TEAC values of individual components and their mixture.[[“]]

Cell-Based Assays

These assays provide insights into the antioxidant effects in a biological system.

  • Principle: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used to measure intracellular ROS levels. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Cell Line: A relevant cell line (e.g., human keratinocytes, endothelial cells, or neurons) is chosen.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Pre-treat the cells with this compound, vitamins C and E, or their combination for a specific duration.

    • Induce oxidative stress using an agent like hydrogen peroxide (H2O2) or UV radiation.

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Synergy Assessment: A synergistic effect is indicated if the combination treatment results in a significantly greater reduction in ROS levels compared to the individual treatments.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows.

Antioxidant Recycling Network

Antioxidant_Recycling_Network cluster_Lipid_Phase Lipid Membrane cluster_Aqueous_Phase Aqueous Cytosol cluster_Pine_Bark This compound VitE Vitamin E VitE_ox Vitamin E Radical VitE->VitE_ox Neutralizes Lipid Peroxyl Radical VitC Vitamin C VitE_ox->VitC Oxidizes VitC->VitE_ox Regenerates VitC_ox Vitamin C Radical VitC->VitC_ox Neutralizes Aqueous ROS PBE Proanthocyanidins VitC_ox->PBE Oxidizes PBE->VitC_ox Regenerates

Caption: The synergistic antioxidant recycling network between this compound, Vitamin C, and Vitamin E.

Nrf2-ARE Signaling Pathway Activation

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PBE This compound (Proanthocyanidins) Keap1_Nrf2 Keap1-Nrf2 Complex PBE->Keap1_Nrf2 Induces Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Increased Synthesis of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Activates Transcription Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Activation of the Nrf2-ARE pathway by this compound leading to enhanced endogenous antioxidant defense.

Experimental Workflow for Synergy Assessment

Experimental_Workflow start Define Individual Components (this compound, Vit C, Vit E) in_vitro In Vitro Assays (DPPH, ABTS, ORAC) start->in_vitro combinations Prepare Combinations at various ratios start->combinations dosages Determine IC50 / TEAC for individual components in_vitro->dosages dosages->combinations in_vitro_combo Perform In Vitro Assays on combinations combinations->in_vitro_combo synergy_calc Calculate Combination Index (CI) or Isobolographic Analysis in_vitro_combo->synergy_calc cell_based Cell-Based Assays (Intracellular ROS) synergy_calc->cell_based in_vivo In Vivo Studies (Animal models / Human trials) cell_based->in_vivo end Conclusion on Synergy in_vivo->end

Caption: A generalized experimental workflow for assessing the antioxidant synergy of natural compounds.

Conclusion and Future Directions

The evidence strongly supports the synergistic antioxidant effects of combining this compound with vitamins C and E. This synergy is multifaceted, involving direct radical scavenging, an intricate network of antioxidant regeneration, and the upregulation of endogenous antioxidant defense mechanisms. For researchers and drug development professionals, this combination offers a promising avenue for creating potent antioxidant formulations for the prevention and management of conditions associated with oxidative stress.

Future research should focus on:

  • Dose-response studies: To determine the optimal ratios of this compound, vitamin C, and vitamin E for maximal synergistic effects.

  • Bioavailability and metabolism: To understand how the combination affects the absorption and metabolic fate of each component.

  • Clinical trials: To investigate the efficacy of this combination in specific disease models, such as cardiovascular diseases, neurodegenerative disorders, and skin conditions.

  • Mechanism of action: To further elucidate the molecular targets and signaling pathways modulated by this antioxidant trio.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this powerful natural antioxidant synergy.

References

Methodological & Application

Application Notes and Protocols for Supercritical CO2 Extraction of Phenolics from Pine Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of phenolic compounds from pine bark using supercritical carbon dioxide (SC-CO2). This environmentally friendly technology offers a potent alternative to conventional solvent extraction, yielding high-purity extracts rich in bioactive compounds. The information presented herein is curated from peer-reviewed scientific literature to guide researchers in developing efficient and scalable extraction processes.

Introduction to Supercritical CO2 Extraction of Pine Bark Phenolics

Pine bark is a significant byproduct of the forestry industry and a rich source of phenolic compounds, including flavonoids like catechins and taxifolin, which exhibit strong antioxidant and anti-inflammatory properties.[1] Supercritical CO2 extraction is an advanced "green" technology that utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (73.8 bar) as a solvent. In this supercritical state, CO2 possesses unique properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds.

The polarity of supercritical CO2 is similar to that of hexane, making it ideal for extracting nonpolar compounds. However, the solubility of more polar phenolic compounds in pure SC-CO2 is limited. To overcome this, a polar co-solvent, typically ethanol (B145695), is added to the CO2 stream. This modification significantly enhances the solvation power of the supercritical fluid for phenolics, leading to higher extraction yields and concentrations of these target compounds.[2]

Experimental Protocols

Protocol for Supercritical CO2 (SC-CO2) Extraction of Pine Bark Phenolics

This protocol outlines the general steps for extracting phenolic compounds from pine bark using SC-CO2 with a co-solvent. The parameters provided are based on optimized conditions reported in the literature and should be adjusted based on the specific pine species and desired extract characteristics.

Materials and Equipment:

  • Dried and ground pine bark (particle size typically < 1 mm)

  • Supercritical fluid extraction (SFE) system equipped with an extraction vessel, pumps for CO2 and co-solvent, a back-pressure regulator, and a collection vessel.

  • High-purity CO2

  • Ethanol (or other suitable polar co-solvent)

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Sample Preparation:

    • Dry the pine bark to a moisture content of approximately 5-10% to improve extraction efficiency.

    • Grind the dried bark to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

    • Accurately weigh the ground pine bark and load it into the extraction vessel of the SFE system.

  • Extraction:

    • Seal the extraction vessel and bring the system to the desired operating temperature (e.g., 40-60 °C).

    • Introduce CO2 into the system and pressurize to the desired extraction pressure (e.g., 200-400 bar).

    • Once the desired temperature and pressure are stable, introduce the co-solvent (e.g., ethanol) at the desired concentration (e.g., 5-20% v/v) and flow rate.

    • Maintain a constant flow of the SC-CO2/co-solvent mixture through the extraction vessel for the desired extraction time (e.g., 60-180 minutes).

    • The extract-laden supercritical fluid passes through the back-pressure regulator, where the pressure is reduced, causing the CO2 to return to its gaseous state and the extract to precipitate in the collection vessel.

  • Extract Collection and Processing:

    • After the extraction is complete, depressurize the system.

    • Collect the crude extract from the collection vessel.

    • The collected extract can be further processed, for example, by evaporation of the co-solvent under vacuum to obtain a concentrated phenolic extract.

    • Store the final extract in an airtight, light-protected container at low temperature (e.g., -20 °C) to prevent degradation.

Protocol for Determination of Total Phenolic Content (TPC) - Folin-Ciocalteu Method

This protocol describes the determination of the total phenolic content in the pine bark extract using the Folin-Ciocalteu colorimetric assay.

Materials and Equipment:

  • This compound

  • Folin-Ciocalteu reagent

  • Gallic acid (standard)

  • Sodium carbonate (Na2CO3) solution (e.g., 7.5% w/v)

  • Distilled water

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the this compound in a suitable solvent (e.g., ethanol or methanol) to obtain a stock solution.

    • Dilute the stock solution to a concentration that falls within the range of the gallic acid standard curve.

  • Assay:

    • To a test tube, add a small volume of the diluted extract or standard solution (e.g., 0.5 mL).

    • Add Folin-Ciocalteu reagent (e.g., 2.5 mL of a 1:10 dilution) and mix well.

    • After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution (e.g., 2 mL) and mix.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 60-90 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the appropriate wavelength (typically around 760 nm) using a spectrophotometer.

    • Use the absorbance values of the gallic acid standards to construct a calibration curve.

    • Determine the concentration of total phenolics in the extract from the calibration curve.

    • Express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

Protocol for Determination of Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol details the measurement of the antioxidant activity of the this compound by evaluating its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Trolox or Ascorbic Acid (standard)

  • Spectrophotometer

  • Pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare a stock solution of the this compound and a standard antioxidant (e.g., Trolox) in the same solvent.

    • Prepare a series of dilutions of the extract and the standard.

  • Assay:

    • In a test tube or microplate well, mix a small volume of the diluted extract or standard solution with the DPPH solution.

    • Prepare a control sample containing the solvent instead of the extract/standard.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the extract concentration.

    • Results can also be expressed as Trolox equivalents (TE) by comparing the antioxidant activity of the extract to that of the Trolox standard.

Data Presentation

The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of phenolics from different pine species.

Table 1: Supercritical CO2 Extraction Parameters and Yields for Pine Bark Phenolics

Pine SpeciesPressure (bar)Temperature (°C)Co-solvent (% v/v)Extraction Time (min)Yield (%)Reference
Pinus brutia200603% EthanolNot SpecifiedNot Specified[3][4]
Pinus pinaster2505010% Ethanol604.1[2][5]
Pinus pinaster100-25030-501-20% EthanolNot SpecifiedUp to 6.9[5]
Pinus sylvestrisNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Pinus nigraNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Total Phenolic Content (TPC) and Antioxidant Activity of Pine Bark Extracts from SC-CO2 Extraction

Pine SpeciesTPC (mg GAE/g extract)Antioxidant Activity AssayResultReference
Pinus pinaster76TEAC0.34 g Trolox/g extract[2][5]
Pinus pinaster341.1Not SpecifiedNot Specified[7]
Pinus pinea984.46 (µg/mL GAE)FRAP1428.75 µM TEAC[6]
Pinus sylvestris361.53 (µg/mL GAE)FRAP549.37 µM TEAC[6]

Table 3: Major Phenolic Compounds Identified in Pine Bark SC-CO2 Extracts

Pine SpeciesMajor Phenolic Compounds IdentifiedReference
Pinus brutia(-)-catechin (B126292), (-)-epicatechin, (-)-catechin gallate[1]
Pinus pinasterCatechin, Epicatechin, Taxifolin[8]
Pinus pinasterFerulate glucoside, Gallic acid, Catechin, Proanthocyanidin, Taxifoliol glucoside[7]
Pinus pineaCatechin, Taxifolin[6]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_post Post-Extraction Processing pine_bark Pine Bark drying Drying (5-10% moisture) pine_bark->drying grinding Grinding (<1 mm particles) drying->grinding extraction_vessel Extraction Vessel (Loading of Ground Bark) grinding->extraction_vessel bpr Back-Pressure Regulator extraction_vessel->bpr Extract-laden Fluid co2_supply CO2 Supply pump_co2 CO2 Pump co2_supply->pump_co2 cosolvent_supply Co-solvent Supply (e.g., Ethanol) pump_cosolvent Co-solvent Pump cosolvent_supply->pump_cosolvent mixer Mixer pump_co2->mixer pump_cosolvent->mixer mixer->extraction_vessel SC-CO2 + Co-solvent (e.g., 200-400 bar, 40-60 °C) collection_vessel Collection Vessel (Extract Precipitation) bpr->collection_vessel Depressurization solvent_evap Co-solvent Evaporation (e.g., Rotary Evaporator) collection_vessel->solvent_evap final_extract Concentrated Phenolic Extract solvent_evap->final_extract analysis Quality Control Analysis (TPC, Antioxidant Activity, HPLC) final_extract->analysis

Caption: Workflow for Supercritical CO2 Extraction of Pine Bark Phenolics.

G ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellularDamage causes ReducedDamage Reduced Oxidative Stress & Cellular Protection PinePhenolics Pine Bark Phenolics (e.g., Catechin, Taxifolin) Neutralization ROS Neutralization PinePhenolics->Neutralization act as antioxidants Neutralization->ROS scavenge Neutralization->ReducedDamage leads to

References

Application Notes & Protocols: Quantitative Analysis of Pine Bark Phenolics by HPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark is a significant source of phenolic compounds, particularly proanthocyanidins, flavonoids, and phenolic acids, which are known for their potent antioxidant and anti-inflammatory properties. Accurate and reliable quantitative analysis of these compounds is crucial for the standardization of pine bark extracts and the development of new therapeutic agents. High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust and widely used technique for the separation, identification, and quantification of these phenolic compounds. This document provides detailed application notes and protocols for the quantitative analysis of key phenolics in pine bark.

Experimental Protocols

Sample Preparation and Extraction

A reliable extraction method is critical to ensure the complete recovery of phenolic compounds from the complex matrix of pine bark.

Materials:

  • Pine bark, dried and ground to a fine powder

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • 0.45 µm syringe filters

Protocol: Solid-Phase Extraction (SPE)

  • Extraction: Accurately weigh 1 g of powdered pine bark and extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at 50°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat: Repeat the extraction process on the residue twice more.

  • Combine and Evaporate: Combine the supernatants and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 10 mL of deionized water.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar impurities.

    • Elute the phenolic compounds with 10 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume (e.g., 2 mL) of the initial mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

HPLC-PDA Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-35 min: 30-50% B

    • 35-40 min: 50-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • PDA Detection:

    • Wavelength: 280 nm for catechins and procyanidins, 320 nm for phenolic acids, and 360 nm for flavonols.

    • Full scan: 200-600 nm for peak purity and identification.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability.[1][2][3]

  • Linearity: Establish calibration curves for each analyte by injecting at least five different concentrations. The correlation coefficient (r²) should be ≥ 0.999.[1][3]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified. For key pine bark phenolics, typical LODs range from 0.01 to 0.16 µg/mL and LOQs from 0.02 to 0.49 µg/mL.[1][3]

  • Precision: Assess the intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determine the recovery of the method by spiking a known amount of standard into a sample matrix. Recoveries in the range of 97-104% are generally acceptable.[1][3]

  • Specificity: The PDA detector can be used to assess peak purity and differentiate the target analytes from co-eluting compounds by comparing their UV-Vis spectra with those of authentic standards.

Data Presentation

The quantitative data for key phenolic compounds found in pine bark extracts are summarized in the tables below. These values can vary depending on the pine species, geographical location, and extraction method used.

Table 1: Quantitative Data for Phenolic Compounds in Pine Bark Extracts

CompoundConcentration Range (mg/g of dry bark)Reference
(+)-Catechin0.065 - 1.454[4]
(-)-Epicatechin (B1671481)0.027 - 0.076[4]
Procyanidin B1Variable[1]
Procyanidin B3Variable[1]
Taxifolin0.015 - 23.164[4]
Ferulic Acid0.010 - 0.022[4]
Protocatechuic AcidVariable[1]
QuercetinVariable[1]

Table 2: Method Validation Parameters for HPLC-PDA Analysis of Pine Bark Phenolics

ParameterTypical Value/RangeReference
Linearity (r²)≥ 0.999[1][3]
LOD (µg/mL)0.01 - 0.16[1][3]
LOQ (µg/mL)0.02 - 0.49[1][3]
Accuracy (Recovery %)97.29 - 103.59[1][3]
Precision (RSD %)< 2%[1]

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start: Pine Bark Sample grinding Grinding to Fine Powder start->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Rotary Evaporation centrifugation->evaporation reconstitution Reconstitution (Deionized Water) evaporation->reconstitution spe Solid-Phase Extraction (SPE) (C18 Cartridge) reconstitution->spe final_prep Final Preparation (Reconstitution & Filtration) spe->final_prep hplc HPLC-PDA Analysis final_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Experimental workflow for the extraction and analysis of pine bark phenolics.

Signaling Pathways Modulated by Pine Bark Phenolics

Pine bark phenolics, particularly proanthocyanidins, exert their biological effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.

signaling_pathways pbe Pine Bark Phenolics (Proanthocyanidins) nfkb NF-κB pbe->nfkb Inhibition mapk MAPK (p38, ERK) pbe->mapk Modulation akt Akt pbe->akt Activation nfkb_path NF-κB Pathway tnfa TNF-α ikb IκBα tnfa->nfkb Activates ikb->nfkb Inhibits inflammation Inflammation (e.g., COX-2, MMPs) nfkb->inflammation Upregulates mapk_path MAPK Pathway ap1 AP-1 mapk->ap1 Activates cell_response Cellular Responses (Proliferation, Differentiation) ap1->cell_response Regulates pi3k_path PI3K/Akt Pathway pi3k PI3K pi3k->akt Activates cell_survival Cell Survival & Glucose Metabolism akt->cell_survival Promotes

Caption: Key signaling pathways modulated by pine bark phenolics.

References

Application Notes and Protocols for the Isolation of Procyanidins from Pine Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark is a significant industrial byproduct and a rich source of bioactive polyphenolic compounds, predominantly procyanidins. Procyanidins, a class of proanthocyanidins, are oligomers and polymers of flavan-3-ol (B1228485) units, such as (+)-catechin and (-)-epicatechin. These compounds have garnered substantial interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of procyanidins from pine bark, intended for laboratory and research applications.

Data Presentation

Table 1: Comparison of Extraction Solvents on Yield and Phenolic Content from Pine Bark
Extraction SolventExtraction MethodExtraction Yield (%)Total Phenolic Content (mg GAE/g extract)Procyanidin (B600670) Content (mg/g extract)Reference(s)
WaterSoxhlet12.5397.4 ± 5.7Lower than ethanol (B145695) mixtures[1][2]
EthanolSoxhlet17.08 ± 0.23401.2 ± 8.144.4% of TPC[1][3]
50% Ethanol (v/v)Soxhlet17.55 ± 0.16Higher than pure ethanol or waterNot specified[1]
80% Methanol (B129727) (v/v)Maceration-324136[4]
30:70 Ethanol:Water (v/v)Maceration8.56 ± 0.861610 µg/g of extract560.82 µg/g of extract[5]
20% Ethanol (v/v)Maceration-266.05 ± 4.30-[6]
40% Ethanol (v/v)Maceration-255.57 ± 4.44-[6]

GAE: Gallic Acid Equivalents

Experimental Workflow Diagram

Procyanidin_Isolation_Workflow cluster_0 Step 1: Raw Material Preparation cluster_1 Step 2: Extraction cluster_2 Step 3: Fractionation cluster_3 Step 4: Purification & Analysis A Pine Bark Collection B Drying A->B C Grinding and Sieving B->C D Solvent Extraction (e.g., 80% Ethanol) C->D E Filtration D->E F Solvent Evaporation E->F G Crude Extract F->G H Sephadex LH-20 Column Chromatography G->H I Fraction Collection (Aqueous, Methanolic, Acetonic) H->I J Procyanidin-rich Fractions I->J K Preparative HPLC J->K L Isolated Procyanidins K->L M Analytical HPLC-UV/MS L->M

Caption: Experimental workflow for the isolation of procyanidins from pine bark.

Experimental Protocols

Raw Material Preparation
  • Collection and Drying: Collect fresh pine bark from a suitable Pinus species. Clean the bark to remove any debris and air-dry it in a well-ventilated area, preferably in the dark to prevent photodegradation of phenolic compounds. Alternatively, oven-dry the bark at a temperature no higher than 40-50°C to preserve the integrity of the procyanidins.

  • Grinding and Sieving: Once thoroughly dried, grind the bark into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size (e.g., less than 1 mm) to ensure efficient extraction.[5]

Solvent Extraction of Procyanidins

This protocol utilizes an ethanol-water mixture, which has been shown to be effective for extracting a broad range of phenolic compounds, including procyanidins.[1][6]

  • Maceration: Weigh the dried pine bark powder and place it in a suitable flask. Add an 80% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).[4]

  • Extraction Conditions: Stir the mixture at a constant speed at 70°C for 60-90 minutes.[4][7] Perform the extraction for a total of 3 cycles to maximize the yield.[4]

  • Filtration: After each extraction cycle, filter the mixture through Whatman No. 1 filter paper or a similar grade to separate the extract from the solid bark residue.

  • Solvent Removal: Combine the filtrates from all extraction cycles and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol/methanol.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude procyanidin-rich powder. Store the dried extract at -20°C until further purification.

Fractionation by Sephadex LH-20 Column Chromatography

Sephadex LH-20 chromatography is a common method for separating procyanidins based on their molecular size and polarity.[8][9]

  • Column Preparation: Swell the Sephadex LH-20 resin in the initial mobile phase (e.g., 50% methanol) for several hours or overnight.[8][10] Pack a glass column with the swollen resin, ensuring a homogenous and bubble-free bed. The column dimensions will depend on the amount of extract to be fractionated.

  • Sample Loading: Dissolve the crude pine bark extract in a minimal amount of the initial mobile phase.[10] Carefully load the sample onto the top of the prepared Sephadex LH-20 column.

  • Elution: Elute the column with a stepwise gradient of solvents. A typical elution sequence is:

    • Water to elute highly polar compounds.[8]

    • Methanol to elute procyanidin oligomers.[8]

    • Aqueous acetone (B3395972) (e.g., 80:20 acetone:water, v/v) to elute polymeric procyanidins.[8]

  • Fraction Collection: Collect fractions of a defined volume and monitor the elution profile using a UV detector at 280 nm, which is the characteristic absorbance wavelength for phenolic compounds.

  • Pooling and Concentration: Pool the fractions containing the procyanidins of interest based on the chromatogram. Concentrate the pooled fractions under reduced pressure and lyophilize to obtain purified procyanidin fractions.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure procyanidin oligomers, preparative HPLC is the method of choice.[8]

  • Column and Mobile Phase: Use a preparative reversed-phase C18 column (e.g., 327 x 33 mm, 40–63 µm).[8] The mobile phase typically consists of:

    • Solvent A: 1% aqueous formic acid

    • Solvent B: Methanol

  • Gradient Elution: A typical gradient program for separating procyanidins is as follows:

    • 0-30 min: 0-15% B

    • 30-120 min: 15-40% B

    • 120-150 min: 40-80% B

    • 150-160 min: 80-0% B

    • 160-180 min: 0% B (re-equilibration) The flow rate is typically around 8.0 mL/min.[8]

  • Sample Injection and Fraction Collection: Dissolve the procyanidin-rich fraction from the Sephadex LH-20 step in the initial mobile phase, filter through a 0.22 µm syringe filter, and inject onto the preparative HPLC system. Collect fractions corresponding to the desired procyanidin peaks.

  • Final Processing: Concentrate the collected fractions to remove the mobile phase solvents and lyophilize to obtain pure procyanidin isolates.

Quantification of Procyanidins by Analytical HPLC-UV

This method is for the quantitative analysis of specific procyanidins, such as procyanidin B1 and B3.[11][12][13]

  • Chromatographic System: An analytical HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is required.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A suitable gradient for the separation of procyanidins is as follows:

    • 0-9 min: 5-6% B

    • 9-19 min: 6-7% B

    • 19-24 min: 7-9% B

    • 24-28 min: 9-17% B

    • 28-33 min: 17-35% B

    • 33-37 min: 35-85% B

    • 37-40 min: 85-5% B

    • 40-45 min: 5% B (re-equilibration) The flow rate should be set to 1.0 mL/min and the column temperature maintained at 25°C.[11]

  • Detection: Monitor the eluent at 280 nm.

  • Quantification: Prepare a calibration curve using certified standards of the procyanidins of interest (e.g., procyanidin B1, procyanidin B3). Calculate the concentration of the procyanidins in the samples by comparing their peak areas to the calibration curve.

ParameterProcyanidin B1Procyanidin B3
Linearity Range (µg/mL)0.78 - 50.00.31 - 20.0
Correlation Coefficient (R²)≥0.9999≥0.9999
Limit of Detection (LOD) (µg/mL)0.01 - 0.160.01 - 0.16
Limit of Quantification (LOQ) (µg/mL)0.02 - 0.490.02 - 0.49
Recovery (%)97.29 - 103.5997.29 - 103.59
Relative Standard Deviation (RSD) (%)0.24 - 3.950.24 - 3.95

Conclusion

The protocols outlined in this document provide a comprehensive guide for the isolation, purification, and quantification of procyanidins from pine bark. The selection of the appropriate extraction and purification methods will depend on the specific research goals, including the desired purity and the scale of the isolation. Adherence to these detailed methodologies will enable researchers and drug development professionals to obtain high-quality procyanidin fractions for further investigation into their biological activities and potential therapeutic applications.

References

Application Note: Pine Bark Extract in Cell Culture Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders.[1][2] Natural polyphenolic compounds are of significant interest for their potential to mitigate oxidative damage. Pine bark extract (PBE), primarily composed of proanthocyanidins (B150500) (PCs), is a potent natural antioxidant.[1][3] In vitro studies have repeatedly demonstrated that PBE and its constituents can counteract oxidative stress-induced cell damage.[1][4] Its mechanisms of action are twofold: direct scavenging of free radicals and modulation of endogenous antioxidant defense pathways, such as the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][5][6] This document provides detailed application notes and protocols for utilizing this compound in cell culture-based oxidative stress studies.

Key Applications in Cell Culture

This compound is utilized in vitro to:

  • Evaluate its cytoprotective effects against various oxidative stressors like hydrogen peroxide (H₂O₂) and antimycin A.[2][7]

  • Investigate its capacity to reduce intracellular ROS levels.[8][9][10]

  • Elucidate the molecular mechanisms and signaling pathways involved in its antioxidant activity, particularly the Nrf2-ARE pathway.[5][6]

  • Assess its potential as a therapeutic agent for diseases rooted in oxidative stress.[4]

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies, demonstrating the efficacy of this compound in mitigating oxidative stress in cell culture models.

Table 1: Cytoprotective Effects of this compound on Cell Viability

Cell Line Oxidative Stressor (Concentration) PBE / PC Concentration (µg/mL) Observed Effect on Cell Viability Reference
HUVECs H₂O₂ (0.5 mM) 50 - 500 Significantly reduced H₂O₂-induced cytotoxicity. [2]
Tendon-Derived Stem Cells (TDSCs) H₂O₂ (400 µM) 10, 50, 90 Significantly improved cell viability compared to H₂O₂-only group. [5]
Human Coronary Artery Endothelial Cells (HCAECs) TNF-α (5 ng/mL) 25, 50 (µL/mL) Abrogated TNF-α-induced ROS generation in a dose-dependent manner. [8]
Caco-2 tert-butyl hydrogen peroxide (100 µM) 500 Provided efficient protection against oxidative stress. [9]
HeLa N/A 200 Exhibited high cytotoxicity (82.10%) against cancer cells. [11]

| MDA-MB-231 (Breast Cancer) | N/A | IC₅₀ value determined | Showed a dose-dependent cytotoxic effect. |[12] |

Table 2: Modulation of Oxidative Stress Markers and Antioxidant Enzymes by this compound

Cell Line Marker PBE / PC Concentration Observed Effect Reference
HUVECs Intracellular Hydroperoxides 100 - 500 µg/mL Significantly decreased hydroperoxide levels. [2]
HUVECs Extracellular Hydroperoxides 25 - 500 µg/mL Significantly reduced hydroperoxide levels. [2]
TDSCs Nrf2, HO-1, NQO-1 mRNA & Protein 10 - 90 µg/mL Significantly increased expression levels. [5]
THP-1 Monocytes GPx-1, Catalase, HO-1 Not specified Increased expression of antioxidant enzymes. [6]
MC3T3-E1 Intracellular ROS 50 µg/mL Exhibited the lowest ROS production compared to other extracts. [10]

| MCF-7 | Total Antioxidants (TAO) | IC₅₀ | Significantly increased TAO levels from 0.04 mM to 0.14 mM. |[13] |

Visualization of Mechanisms and Workflows

Signaling Pathway: Nrf2 Activation by this compound

This compound mitigates oxidative stress in part by activating the Nrf2-ARE pathway. Under normal conditions, Nrf2 is bound to Keap1, targeting it for degradation. In the presence of oxidative stress or activators like PBE, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant enzymes.[1][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBE This compound Keap1_Nrf2 Keap1-Nrf2 Complex PBE->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1 HO-1 ARE->HO1 activates NQO1 NQO-1 ARE->NQO1 activates SOD SOD ARE->SOD activates CAT CAT ARE->CAT activates GPx GPx ARE->GPx activates

Fig 1. PBE activates the Nrf2 antioxidant response pathway.
General Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytoprotective effects of this compound against an induced oxidative stressor in a cell culture system.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Analysis A 1. Seed Cells in 96-well plates B 2. Allow Adherence (e.g., 24 hours) A->B C 3. Pre-treat with This compound (various concentrations, e.g., 2-24h) B->C D 4. Induce Oxidative Stress (e.g., H₂O₂ for 2h) C->D E 5. Perform Endpoint Assays D->E F Cell Viability (MTT, CCK-8) E->F G ROS Measurement (DCFH-DA) E->G H Protein/Gene Expression (Western Blot/qPCR) E->H

Fig 2. General workflow for in vitro oxidative stress studies.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Source: Obtain high-quality, standardized this compound. Note the proanthocyanidin (B93508) content if available.

  • Solvent Selection: PBE is often soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or aqueous mixtures.[3][12] A common choice for cell culture is sterile, cell culture-grade DMSO.

  • Preparation:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of PBE powder.

    • Dissolve the PBE in the chosen solvent to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired working concentrations using sterile cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤0.5% for ethanol and ≤0.1% for DMSO).[14]

Protocol 2: Assessment of Cytoprotection using MTT Assay

This protocol assesses the ability of PBE to protect cells from an oxidative stressor-induced loss of viability. The MTT assay measures mitochondrial reductase activity in living cells.[2][12]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[12]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of PBE (e.g., 25, 50, 100, 200 µg/mL). Include a "vehicle control" group with the highest concentration of solvent (e.g., 0.1% DMSO) and a "cells only" control. Incubate for a specified pre-treatment time (e.g., 2 to 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, remove the medium and add fresh medium containing the oxidative stressor (e.g., 0.5 mM H₂O₂) to all wells except the "cells only" control. The PBE can be co-incubated with the stressor if the experimental design requires it. Incubate for the desired duration (e.g., 2 hours).[2]

  • MTT Incubation:

    • Remove the treatment medium and wash cells once with sterile Phosphate Buffered Saline (PBS).

    • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Measurement: Gently shake the plate for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[8][9]

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with PBE at desired concentrations as described in Protocol 2, Step 2.

  • Probe Loading:

    • Remove the medium and wash the cells gently with pre-warmed, sterile Hank's Balanced Salt Solution (HBSS) or PBS.[10][14]

    • Add 100 µL of HBSS containing 5-25 µM DCFH-DA to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.[9][14]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells again with HBSS.

    • Add 100 µL of HBSS containing the oxidative stressor (e.g., 200 µM H₂O₂). Include a positive control (stressor only) and a negative control (HBSS only).

  • Measurement: Immediately measure fluorescence using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[9][14] Readings can be taken kinetically over 1-4 hours.

  • Calculation: Express the change in ROS levels as a percentage relative to the positive control (stressor only) after subtracting the background fluorescence of the negative control.

Conclusion

This compound is a valuable natural compound for studying the mechanisms of oxidative stress and cytoprotection in vitro. Its potent antioxidant properties, demonstrated through the direct scavenging of ROS and the upregulation of endogenous defense systems like the Nrf2 pathway, make it a compelling subject for research in disease prevention and therapy. The protocols and data presented here provide a framework for scientists to effectively design and execute cell culture-based experiments to further explore the therapeutic potential of this extract.

References

Application Notes and Protocols for In Vivo Studies of Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of pine bark extract, a potent antioxidant and anti-inflammatory agent. The information compiled from various scientific studies is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in various disease models.

Introduction to this compound

This compound, primarily sourced from the French maritime pine (Pinus pinaster), is a complex mixture of polyphenolic compounds, with procyanidins, catechins, and phenolic acids being the major active constituents.[1][2] Marketed under trademarks such as Pycnogenol® and Flavangenol®, this extract has been extensively studied for its health benefits.[1][3] In vivo studies using animal models have been instrumental in elucidating the mechanisms of action and therapeutic efficacy of this compound in a range of pathological conditions. These studies have demonstrated its strong antioxidant, anti-inflammatory, neuroprotective, and metabolic-modulating properties.[1][3][4][5]

Key In Vivo Effects and Animal Models

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects in various animal models.[5][6] These effects are attributed to its ability to inhibit pro-inflammatory mediators and signaling pathways.[1]

Animal Model: Carrageenan-induced paw edema in rats is a widely used model to screen for acute anti-inflammatory activity.[6]

Experimental Protocol:

  • Animals: Male Wistar rats (150-200g).

  • Groups:

    • Control group (vehicle).

    • This compound-treated groups (e.g., 75 and 100 mg/kg body weight, intraperitoneal administration).[6]

    • Positive control group (e.g., Indomethacin, 10 mg/kg body weight).[6]

  • Procedure:

    • Administer this compound or vehicle 30 minutes before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[6]

  • Outcome Measures: Inhibition of paw edema volume compared to the control group.

Quantitative Data Summary:

Animal ModelThis compoundDosageRouteEffect on InflammationReference
Carrageenan-induced paw edema in ratsPinus brutia bark extract75 and 100 mg/kgIntraperitonealSignificant dose-dependent inhibition of paw swelling.[6][6]
Carrageenan-induced paw edema in ratsPycnogenol®75 and 100 mg/kgIntraperitonealSignificant dose-dependent inhibition of paw swelling.[6][6]
Asian sand dust-induced pulmonary inflammation in micePycnogenol®15 and 30 mg/kgNot specifiedSignificantly decreased inflammatory cell infiltration and levels of IL-1β, IL-6, and TNF-α.[7][8][7][8]
Transient forebrain ischemia in gerbilsPinus densiflora bark extract100 mg/kgOralAttenuated neuroinflammatory responses by decreasing pro-inflammatory cytokines (IL-1β, TNF-α) and increasing anti-inflammatory cytokines (IL-4, IL-13).[5][5]

Signaling Pathway:

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) NF_kappaB NF-κB Activation Inflammatory_Stimuli->NF_kappaB Pine_Bark_Extract This compound Pine_Bark_Extract->NF_kappaB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Metabolic Disease Modulation

This compound has shown promise in mitigating features of metabolic syndrome in animal models, including obesity, insulin (B600854) resistance, and abnormal glucose/lipid metabolism.[4][9]

Animal Model: Tsumura Suzuki Obese Diabetes (TSOD) mice fed a Western diet serve as a model for multifactorial, hereditary obese type II diabetes.[4][9]

Experimental Protocol:

  • Animals: Male TSOD mice.

  • Diet: Western diet (high fat, high sucrose).

  • Groups:

    • Control group (TSOD mice on a standard diet).

    • Western diet group.

    • Western diet + this compound (Flavangenol®) group (e.g., 1% w/w in the diet).

  • Duration: Several weeks (e.g., 11 weeks).

  • Procedure:

    • House mice individually and provide free access to diet and water.

    • Monitor body weight, food intake, and water consumption regularly.

    • At the end of the study, collect blood samples for biochemical analysis and tissues for histological examination.

  • Outcome Measures: Body weight, visceral and subcutaneous fat accumulation, plasma levels of glucose, insulin, triglycerides, total cholesterol, TNF-α, and adiponectin.[4]

Quantitative Data Summary:

Animal ModelThis compoundDosageEffect on Metabolic ParametersReference
TSOD mice on a Western dietFlavangenol®1% (w/w) in dietSuppressed increase in body weight, visceral and subcutaneous fat. Improved insulin resistance, and abnormal glucose/lipid metabolism. Increased plasma adiponectin and decreased plasma TNF-α.[4][4][9]
Streptozotocin-induced diabetic ratsPycnogenol®Not specifiedIncreased activity of glutathione (B108866) reductase, an enzyme in the glutathione synthesis pathway.[1][1]

Experimental Workflow:

G Start Start: TSOD Mice Diet Western Diet (High Fat, High Sucrose) Start->Diet Treatment Treatment Groups: - Western Diet - Western Diet + this compound Diet->Treatment Monitoring Monitoring: - Body Weight - Food/Water Intake Treatment->Monitoring Endpoint Endpoint Analysis: - Blood Biochemistry - Tissue Histology Monitoring->Endpoint

Caption: Workflow for studying this compound in a metabolic disease model.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in animal models of cognitive aging and ischemic brain injury.[3][5] These effects are linked to its antioxidant and anti-inflammatory activities.[1][5]

Animal Model: Gerbil model of transient forebrain ischemia.[5]

Experimental Protocol:

  • Animals: Male Mongolian gerbils.

  • Groups:

    • Sham-operated group.

    • Ischemia-operated control group.

    • Ischemia + this compound-treated groups (e.g., 25, 50, and 100 mg/kg, oral administration for 7 days prior to ischemia).[5]

  • Procedure:

    • Induce transient forebrain ischemia by occluding both common carotid arteries for 5 minutes.

    • Administer this compound daily for 7 days before the ischemic insult.

    • Sacrifice animals 5 days after ischemia and perform histological and immunohistochemical analysis of the brain, particularly the hippocampus.

  • Outcome Measures: Neuronal death in the hippocampal CA1 region, microglial activation, and expression of pro- and anti-inflammatory cytokines.[5]

Quantitative Data Summary:

Animal ModelThis compoundDosageRouteNeuroprotective EffectsReference
Transient forebrain ischemia in gerbilsPinus densiflora bark extract100 mg/kgOralSignificantly attenuated neuronal death in the hippocampal CA1 region. Inhibited microgliosis and modulated cytokine expression.[5][5]
Animal models of dementiaPycnogenol® and Vitamin ENot specifiedNot specifiedMitigated cognitive deficits and oxidative damage in the cerebral cortex and hippocampus.[3]
Alzheimer's disease model systemOligopin®In vitroN/AInhibited oligomer formation of Aβ1-40, Aβ1-42, and tau.[10][11][10][11]

Signaling Pathway:

G Ischemic_Insult Ischemic Insult Oxidative_Stress Oxidative Stress Ischemic_Insult->Oxidative_Stress Neuroinflammation Neuroinflammation Ischemic_Insult->Neuroinflammation Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Neuroinflammation->Neuronal_Death Pine_Bark_Extract This compound Pine_Bark_Extract->Oxidative_Stress Reduces Pine_Bark_Extract->Neuroinflammation Reduces

Caption: Neuroprotective mechanisms of this compound against ischemia.

Skin Protection

Oral and topical administration of this compound has been shown to protect the skin from damage induced by ultraviolet (UV) radiation and to improve signs of photoaging.[12][13]

Animal Model: Hairless mouse models (SKH-HR1 and SKH-HR2) for non-melanoma skin carcinogenesis.[12]

Experimental Protocol:

  • Animals: Hairless mice.

  • Induction of Carcinogenesis: Ultraviolet radiation (UVR) with or without the carcinogenic agent 7,12-dimethylbenz[a]anthracene.[12]

  • Groups:

    • Control group (UVR exposure).

    • UVR + this compound-treated group (oral administration).

  • Procedure:

    • Expose mice to a controlled dose of UVR to induce skin tumors.

    • Administer this compound orally throughout the study period.

    • Monitor tumor incidence, number of tumors per animal, and survival rates.

  • Outcome Measures: Reduction in the number of animals with tumors, decreased number of tumors per animal, and improved survival rates.[12]

Quantitative Data Summary:

Animal ModelThis compoundRouteEffect on SkinReference
UVR-induced skin carcinogenesis in hairless micePinus Maritima bark extractOralSignificantly decreased the number of animals with tumors and the number of tumors per animal, improving survival rates.[12][12]
Photoaged facial skin in humans (Clinical Study)Flavangenol®OralSignificantly improved scores for solar lentigines, mottled pigmentation, roughness, and wrinkles.[13][13]

Logical Relationship Diagram:

G UV_Radiation UV Radiation ROS_Generation Reactive Oxygen Species (ROS) Generation UV_Radiation->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Inflammation Inflammation ROS_Generation->Inflammation Photoaging_Carcinogenesis Photoaging & Carcinogenesis DNA_Damage->Photoaging_Carcinogenesis Inflammation->Photoaging_Carcinogenesis Pine_Bark_Extract This compound Pine_Bark_Extract->ROS_Generation Scavenges Pine_Bark_Extract->Inflammation Inhibits

Caption: Protective effects of this compound against UV-induced skin damage.

Conclusion

The collective evidence from in vivo animal studies strongly supports the therapeutic potential of this compound for a variety of conditions. Its multifaceted mechanisms of action, primarily centered around its potent antioxidant and anti-inflammatory properties, make it a compelling candidate for further investigation and development as a nutraceutical or pharmaceutical agent. The protocols and data presented in these application notes provide a solid foundation for researchers to design robust preclinical studies to further explore the in vivo effects of this promising natural extract.

References

Application Notes and Protocols for Topical Formulation of Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark extract, derived from the bark of the Pinus pinaster tree, is a potent source of bioactive compounds, primarily proanthocyanidins (B150500). These polyphenolic compounds exhibit significant antioxidant and anti-inflammatory properties, making them a compelling active ingredient for topical formulations aimed at improving skin health and appearance. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical skin applications.

This compound's benefits for the skin are multifaceted. It has been shown to enhance skin hydration and elasticity, reduce hyperpigmentation, and protect against environmental stressors.[1][2] These effects are attributed to its ability to stimulate collagen and hyaluronic acid synthesis, as well as to modulate inflammatory pathways.[3]

Active Compounds and Mechanism of Action

The primary active constituents of this compound are oligomeric proanthocyanidins (OPCs), which are potent antioxidants.[3] The antioxidant capacity of OPCs is reported to be significantly higher than that of Vitamin C and Vitamin E.[3] Other bioactive components include catechins, epicatechins, and phenolic acids.[3]

The mechanism of action of this compound on the skin involves several key signaling pathways:

  • Antioxidant Effect: this compound neutralizes free radicals, thereby protecting skin cells from oxidative stress, a key factor in skin aging.[2]

  • Stimulation of Extracellular Matrix Production: It has been shown to increase the gene expression of enzymes responsible for the synthesis of hyaluronic acid and collagen, which are crucial for skin hydration and elasticity.

  • Anti-inflammatory Action: this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines.[3]

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from clinical studies on the oral supplementation of a standardized this compound (Pycnogenol®), demonstrating its effects on various skin parameters. While these studies focus on oral intake, the underlying mechanisms are relevant for the development of topical formulations.

Parameter Dosage Duration Result Citation
Skin Hydration75 mg/day12 weeks8% increase[4]
Skin Elasticity75 mg/day12 weeks25% increase[4]
Hyaluronic Acid Production75 mg/day12 weeks44% increase in gene expression of hyaluronic acid synthase[4]
Skin Lightening100 mg/day12 weeks13.8% increase[3]
Transepidermal Water Loss (TEWL)100 mg/day12 weeks14% decrease[3]

Experimental Protocols

Protocol 1: Formulation of a this compound Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a stable oil-in-water cream containing this compound.

Materials:

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax): 5.00%

    • Caprylic/Capric Triglyceride: 8.00%

    • Shea Butter: 3.00%

  • Cool-Down Phase:

    • This compound (powdered, water-soluble): 0.5-5.0%

    • Phenoxyethanol (and) Ethylhexylglycerin (Broad-spectrum preservative): 1.00%

    • Citric Acid or Sodium Hydroxide (B78521) solution (for pH adjustment)

Procedure:

  • Preparation of Phases:

    • In a heat-resistant beaker, combine the water phase ingredients (deionized water, glycerin, and xanthan gum). Heat to 75°C while stirring until the xanthan gum is fully hydrated.

    • In a separate heat-resistant beaker, combine the oil phase ingredients (emulsifying wax, caprylic/capric triglyceride, and shea butter). Heat to 75°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase while continuously mixing with a homogenizer or high-shear mixer.

    • Continue mixing for 5-10 minutes to form a stable emulsion.

  • Cooling:

    • Allow the emulsion to cool while stirring gently with a propeller mixer.

  • Addition of Cool-Down Phase:

    • When the temperature of the emulsion is below 40°C, add the this compound and the preservative. Mix until uniform.

  • pH Adjustment and Finalization:

    • Measure the pH of the cream and adjust to a range of 4.5-5.5 using a citric acid or sodium hydroxide solution.

    • Mix thoroughly and package in an airtight container.

Protocol 2: Antioxidant Activity Assessment (DPPH Assay)

This protocol describes the determination of the free radical scavenging activity of the this compound formulation using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound formulation

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation:

    • Disperse the this compound cream in methanol to achieve a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL of the extract).

    • Prepare a series of concentrations of ascorbic acid in methanol to serve as a positive control.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the sample or standard solution.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:

    • % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Protocol 3: Cellular Anti-inflammatory Assay (NF-κB Activation)

This protocol outlines a method to assess the anti-inflammatory effect of the this compound formulation by measuring the inhibition of NF-κB activation in HaCaT keratinocytes.

Materials:

  • HaCaT keratinocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound formulation (sterilized by filtration)

  • NF-κB p65 (Total/Phospho) ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HaCaT keratinocytes in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the this compound formulation for 1-2 hours.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Analysis:

    • Following the manufacturer's instructions for the NF-κB p65 ELISA kit, lyse the cells and perform the assay to determine the levels of total and phosphorylated NF-κB p65.

    • The ratio of phosphorylated to total NF-κB p65 indicates the level of NF-κB activation.

Visualizations

Signaling Pathway of this compound on Skin

G PBE This compound ROS Reactive Oxygen Species (ROS) PBE->ROS Inhibits NFkB NF-κB Activation PBE->NFkB Inhibits Collagen Collagen Synthesis PBE->Collagen Stimulates HA Hyaluronic Acid Synthesis PBE->HA Stimulates SkinAging Skin Aging (Wrinkles, Laxity) ROS->SkinAging Inflammation Inflammation NFkB->Inflammation Hydration Improved Hydration & Elasticity Collagen->Hydration HA->Hydration Inflammation->SkinAging Hydration->SkinAging Reduces

Caption: Signaling pathway of this compound on skin.

Experimental Workflow for Topical Formulation Development

G cluster_0 Formulation cluster_1 In Vitro Efficacy cluster_2 Analysis Formulation O/W Cream Formulation Stability Stability Testing (pH, Viscosity, Color) Formulation->Stability Antioxidant Antioxidant Assay (DPPH) Stability->Antioxidant AntiInflammatory Anti-inflammatory Assay (NF-κB in HaCaT cells) Stability->AntiInflammatory Data Data Analysis Antioxidant->Data AntiInflammatory->Data Conclusion Conclusion Data->Conclusion

Caption: Experimental workflow for formulation and testing.

References

Standardization of Pine Bark Extract for Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark extract, derived from the bark of various pine species, most notably the French maritime pine (Pinus pinaster), is a complex mixture of bioactive compounds. Its therapeutic potential, attributed primarily to a class of polyphenols known as procyanidins, has been explored in numerous clinical trials for a range of conditions, including cardiovascular disease, osteoarthritis, and skin disorders.[1][2][3] The clinical efficacy of this compound is intrinsically linked to its chemical composition, which can vary significantly depending on the pine species, geographical origin, and extraction process.[4] Therefore, rigorous standardization is a critical prerequisite for ensuring the quality, consistency, and comparability of results in clinical research.

This document provides detailed application notes and protocols for the standardization of this compound intended for use in clinical trials. It outlines the key bioactive components, analytical methodologies for their quantification, and procedures for assessing the extract's functional activity.

Key Bioactive Components and Standardization Parameters

The primary active constituents of this compound are procyanidins, which are oligomers and polymers of catechin (B1668976) and epicatechin units.[3][5] Other important phenolic compounds include catechin, epicatechin, taxifolin, and various phenolic acids such as caffeic acid, ferulic acid, and p-coumaric acid.[4] A widely studied standardized this compound, Pycnogenol (B1171443)®, is specified to contain 65-75% procyanidins.[3][4][5]

Table 1: Key Bioactive Components and Standardization Specifications for this compound

ComponentClassTypical Specification (e.g., in Pycnogenol®)Analytical Method
ProcyanidinsFlavonoids (Oligomeric Proanthocyanidins)65-75%High-Performance Liquid Chromatography (HPLC)
CatechinFlavonoid (Flavan-3-ol)VariesHigh-Performance Liquid Chromatography (HPLC)
EpicatechinFlavonoid (Flavan-3-ol)VariesHigh-Performance Liquid Chromatography (HPLC)
TaxifolinFlavonoid (Flavanonol)VariesHigh-Performance Liquid Chromatography (HPLC)
Phenolic Acids (e.g., Caffeic acid, Ferulic acid)Phenolic CompoundsVariesHigh-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Quantification of Procyanidins and Other Phenolic Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the simultaneous quantification of key phenolic compounds in this compound.

2.1.1. Materials and Reagents

  • This compound sample

  • Reference standards (Procyanidin B1, Procyanidin B3, Catechin, Taxifolin, Protocatechuic acid, Ferulic acid, Quercetin)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or Orthophosphoric acid)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

2.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

2.1.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-25% B

    • 25-40 min: 25-50% B

    • 40-45 min: 50-10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2.1.4. Sample and Standard Preparation

  • Standard Stock Solutions: Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and then filter through a 0.45 µm syringe filter before injection.

2.1.5. Data Analysis

  • Construct a calibration curve for each standard by plotting the peak area against the concentration.

  • Determine the concentration of each analyte in the this compound sample by interpolating its peak area from the corresponding calibration curve.

  • Calculate the content of each compound in mg/g of the extract.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Standards Reference Standards Dissolve_Standards Prepare Stock & Working Solutions Standards->Dissolve_Standards Filter Filter (0.45 µm) Dissolve_Sample->Filter HPLC HPLC-PDA Analysis Dissolve_Standards->HPLC Filter->HPLC Column C18 Column Mobile_Phase Gradient Elution Detection Detection at 280 nm Chromatogram Obtain Chromatogram HPLC->Chromatogram Calibration Construct Calibration Curves Chromatogram->Calibration Quantification Quantify Analytes Calibration->Quantification Report Report Results (mg/g) Quantification->Report

Caption: HPLC workflow for this compound analysis.
Assessment of Antioxidant Capacity

Antioxidant activity is a key functional parameter of this compound. The following are standard assays to evaluate this property.

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical.[6]

2.2.1.1. Protocol

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the this compound in methanol.

  • In a 96-well plate, add 100 µL of each extract dilution to a well.

  • Add 100 µL of the DPPH solution to each well.[7]

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a microplate reader.[6][8]

  • A control well should contain methanol and the DPPH solution.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[10]

2.2.2.1. Protocol

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10]

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Prepare a series of dilutions of the this compound.

  • In a 96-well plate, add 10 µL of each extract dilution to a well.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6-30 minutes in the dark at room temperature.[10]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

2.2.3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

2.2.3.1. Protocol

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]

  • Warm the FRAP reagent to 37 °C.

  • Prepare a series of dilutions of the this compound.

  • In a test tube, mix 30 µL of the extract dilution with 90 µL of water and 900 µL of the FRAP reagent.[11]

  • Incubate the mixture at 37 °C for 10 minutes.[11]

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The results are expressed as µM of Fe²⁺ equivalents per gram of dry sample.

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_data Data Analysis Sample This compound Dilutions Prepare Serial Dilutions Sample->Dilutions DPPH_reagent Add DPPH Solution Dilutions->DPPH_reagent ABTS_reagent Add ABTS•+ Solution Dilutions->ABTS_reagent FRAP_reagent Add FRAP Reagent Dilutions->FRAP_reagent DPPH_incubate Incubate (30 min) DPPH_reagent->DPPH_incubate DPPH_measure Measure Absorbance (517 nm) DPPH_incubate->DPPH_measure Calculation Calculate % Inhibition or Fe²⁺ Equivalents DPPH_measure->Calculation ABTS_incubate Incubate (6-30 min) ABTS_reagent->ABTS_incubate ABTS_measure Measure Absorbance (734 nm) ABTS_incubate->ABTS_measure ABTS_measure->Calculation FRAP_incubate Incubate (10 min, 37°C) FRAP_reagent->FRAP_incubate FRAP_measure Measure Absorbance (593 nm) FRAP_incubate->FRAP_measure FRAP_measure->Calculation Report Report Antioxidant Capacity Calculation->Report

Caption: Workflow for antioxidant capacity assessment.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways, primarily those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of NF-κB.[5][12] This inhibition is thought to be a primary mechanism for its anti-inflammatory effects. The extract can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK PBE This compound PBE->IKK inhibits IkB IkB Degradation IKK->IkB NFkB_active Active NF-kB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-kB (p50/p65) - IkB Complex NFkB_complex->IkB NFkB_translocation NF-kB Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. This compound has been shown to modulate the activity of key MAPK pathways, such as p38 MAPK.[13] For instance, it can activate p38 MAPK, which in turn can influence glucose transport.[13] The precise effects on different MAPK pathways can be complex and context-dependent.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_modulation Modulation by this compound cluster_pathway MAPK Cascade cluster_response Cellular Response Stimuli e.g., Stress, Cytokines MAPKKK MAPKKK Stimuli->MAPKKK PBE This compound MAPK MAPK (e.g., p38) PBE->MAPK modulates MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Response Inflammation, Apoptosis, etc. MAPK->Response

Caption: Modulation of MAPK signaling pathways.

Conclusion

The standardization of this compound is essential for its development as a reliable and effective therapeutic agent for clinical applications. By implementing robust analytical methods for the quantification of key bioactive compounds and utilizing functional assays to ensure consistent biological activity, researchers can ensure the quality and reproducibility of their clinical trial results. The protocols and information provided herein serve as a comprehensive guide for the standardization of this compound, paving the way for more rigorous and conclusive clinical investigations.

References

Application Notes & Protocols: Characterizing Pine Bark Extract Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the qualitative and quantitative characterization of pine bark extract. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric assays are provided to ensure accurate and reproducible results.

Introduction

This compound is a complex mixture of bioactive compounds, primarily polyphenols, including procyanidins, catechins, and phenolic acids.[1][2] These compounds are recognized for their potent antioxidant and anti-inflammatory properties, making this compound a subject of interest for pharmaceutical and nutraceutical applications.[1][3] Accurate characterization of the extract's composition is crucial for quality control, standardization, and understanding its therapeutic potential.

Analytical Techniques

A multi-faceted approach employing chromatographic and spectrophotometric methods is recommended for a thorough characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Phenolic Profiling

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of individual phenolic compounds in this compound.[4][5]

Protocol: HPLC-DAD Analysis of Phenolic Compounds

Objective: To identify and quantify key phenolic compounds such as catechin, taxifolin, procyanidin (B600670) B1, and phenolic acids.[5][6]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and DAD detector.[4]

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • Ultrapure water

  • Reference standards for identified compounds (e.g., catechin, taxifolin, ferulic acid, protocatechuic acid).[5]

Sample Preparation:

  • Accurately weigh 10 mg of this compound powder.[5]

  • Dissolve the extract in 10 mL of 50% (v/v) aqueous methanol.[5]

  • Sonication for 5 minutes can aid in dissolution.[5]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[8]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5][9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 30 °C.

  • DAD Wavelength: 280 nm for procyanidins and catechins, with additional wavelengths for other specific phenolic acids.[5][9]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-40 min: 30-50% B

    • 40-45 min: 50-90% B

    • 45-50 min: 90% B (column wash)

    • 50-55 min: 10% B (re-equilibration)

Data Analysis:

  • Identification is performed by comparing the retention times and UV spectra of the peaks in the sample chromatogram with those of the reference standards.[5]

  • Quantification is achieved by creating calibration curves for each reference standard at various concentrations.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Lipophilic Compounds

GC-MS is employed to identify and quantify volatile and semi-volatile compounds, such as terpenoids and fatty acids, which may be present in certain pine bark extracts.[11][12][13][14]

Protocol: GC-MS Analysis of Lipophilic Components

Objective: To identify and quantify volatile and lipophilic compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for terpene and fatty acid analysis (e.g., HP-5MS).

Reagents:

Sample Preparation:

  • Perform a liquid-liquid extraction of the this compound with a non-polar solvent like dichloromethane or n-hexane.

  • Evaporate the solvent to concentrate the lipophilic fraction.

  • For certain compounds like sterols and some resin acids, derivatization (e.g., trimethylsilylation) is necessary to increase volatility.[11]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.

Data Analysis:

  • Compound identification is achieved by comparing the mass spectra of the chromatographic peaks with a spectral library (e.g., NIST).

Spectrophotometric Assays for Total Phenolic and Proanthocyanidin (B93508) Content

Spectrophotometric methods provide a rapid assessment of the total content of major compound classes.

Protocol: Folin-Ciocalteu Assay for Total Phenolic Content (TPC)

Objective: To determine the total phenolic content of the this compound.[10][15]

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Folin-Ciocalteu reagent.[15]

  • Sodium carbonate solution (7.5% w/v).

  • Gallic acid (for standard curve).[10]

Procedure:

  • Prepare a stock solution of the this compound in methanol.

  • To 0.5 mL of the diluted extract, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).[15]

  • After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

  • Incubate the mixture in the dark for 1 hour at room temperature.

  • Measure the absorbance at 765 nm.

  • Prepare a calibration curve using gallic acid as the standard.

  • Express the TPC as mg of gallic acid equivalents (GAE) per gram of extract.[10]

Protocol: Acid Butanol Assay for Total Proanthocyanidin Content

Objective: To determine the total proanthocyanidin content.[16]

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Water bath.

Reagents:

Procedure:

  • Prepare a stock solution of the this compound in methanol.

  • To 0.5 mL of the extract solution, add 3 mL of the butanol-HCl reagent and 0.1 mL of the ferric ammonium sulfate solution.

  • Vortex the mixture and incubate in a water bath at 95 °C for 40 minutes.

  • Cool the tubes to room temperature and measure the absorbance at 550 nm.

  • A blank is prepared using the solvent instead of the extract.

  • Quantification can be performed using a calibration curve of a proanthocyanidin standard or expressed as absorbance units.

Quantitative Data Summary

The following tables summarize the quantitative data for key phenolic compounds found in various pine bark extracts as reported in the literature.

Table 1: Quantitative Analysis of Phenolic Compounds in Pine Bark Extracts (mg/g of extract)

CompoundPinus densiflora[5][17]Pinus pinea[6]Pinus pinaster[6]Pinus brutia[18]
Catechin1.454 - 21.0 (approx.)3.5861.2311.454
Taxifolin0.015 - 1.0 (approx.)1.866-23.164
Protocatechuic Acid0.1 (approx.)---
Procyanidin B10.5 (approx.)---
Procyanidin B30.4 (approx.)---
Ferulic Acid0.05 (approx.)--0.022
Quercetin0.02 (approx.)---
Epicatechin---0.076
Epicatechin gallate---0.025

Table 2: Total Phenolic and Proanthocyanidin Content in Pine Bark Extracts

ParameterPinus pinea[6][19]Pinus pinaster[6][19]Pinus sylvestris[6]
Total Phenolic Content (mg GAE/g extract)984.46116 g/kg dw361.53
Proanthocyanidin Content (mg PAC/g extract)857814-

Visualizations

Experimental Workflow

experimental_workflow cluster_analysis Analytical Characterization start Pine Bark Sample extraction Extraction (e.g., Hot Water, Ethanol/Water) start->extraction filtration Filtration / Centrifugation extraction->filtration extract Crude this compound filtration->extract hplc HPLC-DAD / MS (Phenolic Profiling) extract->hplc gcms GC-MS (Lipophilic/Volatile Profiling) extract->gcms spectro Spectrophotometry (Total Phenolics/Proanthocyanidins) extract->spectro data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis spectro->data_analysis report Compositional Report data_analysis->report

Caption: Workflow for the analytical characterization of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane pbe This compound (Proanthocyanidins) receptor Cell Surface Receptors (e.g., TLR4) pbe->receptor Inhibits mapk MAPK Pathway (p38, ERK, JNK) pbe->mapk Inhibits pi3k PI3K/Akt Pathway pbe->pi3k Inhibits nfkb_inhibition Inhibition of IκB degradation pbe->nfkb_inhibition Promotes receptor->mapk receptor->pi3k receptor->nfkb_inhibition nfkb NF-κB nfkb_inhibition->nfkb Prevents nuclear translocation nucleus Nucleus inflammation ↓ Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) nucleus->inflammation Transcription

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The quantitative data and visual workflows serve as valuable resources for researchers, scientists, and drug development professionals in ensuring the quality, consistency, and efficacy of this compound-based products. The elucidation of the inhibitory effects of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its therapeutic potential.[10][18][20]

References

Application Notes and Protocols for Spray-Drying Encapsulation of Pine Bark Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pine bark is a rich source of polyphenolic compounds, including proanthocyanidins, catechins, and phenolic acids, which are known for their potent antioxidant and anti-inflammatory properties.[1][2] However, the inherent instability and susceptibility of these polyphenols to environmental factors such as light, heat, and oxidation, as well as their interaction with other food components, can limit their bioavailability and efficacy.[3][[“]] Microencapsulation by spray-drying is a widely utilized technique to protect these bioactive compounds, enhance their stability, and control their release.[5][6] This document provides detailed protocols for the extraction of polyphenols from pine bark, their subsequent encapsulation using a spray-dryer with maltodextrin (B1146171) as the wall material, and methods for the characterization of the resulting microcapsules.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the spray-drying encapsulation of pine bark polyphenols.

Table 1: Pine Bark Polyphenol Extraction and Composition

Pine SpeciesExtraction SolventExtraction MethodTotal Phenolic Content (mg GAE/g extract)Key Polyphenols IdentifiedReference
Pinus pinasterWater/Ethanol (30:70, v/v)Shaking Incubation (83°C, 30 min)Not specified in abstractProcyanidins, Catechin, Taxifolin[7]
Pinus halepensisNot specifiedAtomization of aqueous extractTannin content increased from 26.2% to 45.1%(+)-Catechin, (+)-Taxifolin, Protocatechuic acid, Procyanidin B2[8]
Pinus radiataHot WaterNot specifiedNot specifiedProtocatechuic acid, trans-Taxifolin, Quercetin[9]
Pinus brutia80% Aqueous Methanol (v/v)Maceration (3 x 3h)303.79 - 448.90Taxifolin, Catechin, Procyanidin dimers and trimers[10]
Pinus sylvestrisNot specifiedNot specified847.62 ± 39.74Flavan-3-ols and derivatives[11]

Table 2: Spray-Drying Parameters for Pine Bark Polyphenol Encapsulation

Core MaterialWall MaterialInlet Temperature (°C)Core:Wall Ratio (w/w)Feed Flow Rate (mL/min)Encapsulation Efficiency (%)Reference
Lyophilized Pine Bark ExtractMaltodextrin140 - 1801:25 - 1:351 - 4Optimized for high efficiency[7]
Pineapple Waste ExtractMaltodextrin100 - 130Not specifiedNot specifiedPolyphenol retention decreased with increasing temperature[12]
Oregano PolyphenolsMaltodextrin160 - 180Not specified5Not specified[13]
Grape Cane ExtractMaltodextrin130Not specified6 - 780.5 ± 1.1[1]

Table 3: Physicochemical Properties of Spray-Dried Pine Bark Polyphenol Microcapsules

PropertyValueConditionsReference
Moisture Content2.15%180°C inlet temp, 1:15 LPBE:MD ratio, 1 mL/min flow rate[7]
Particle ShapeSpherical with rough surfaces158°C inlet temperature[7]
Bioaccessibility of TPC~20% higher in encapsulated vs. non-encapsulated form after in-vitro digestionNot specified[7]

Experimental Protocols

Protocol for Extraction of Pine Bark Polyphenols

This protocol is based on a method optimized for maximizing the extraction of phenolic compounds from pine bark.[7]

Materials and Equipment:

  • Pine bark, dried and ground

  • Water/Ethanol solution (30:70, v/v)

  • Cylindrical reactors (light-protected)

  • Shaking water bath or incubator

  • Centrifuge

  • Vacuum filtration system

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Storage containers

Procedure:

  • Weigh 10 g of ground pine bark and place it into a light-protected cylindrical reactor.

  • Add 100 mL of the water/ethanol (30:70, v/v) solution to the reactor.

  • Place the reactor in a shaking water bath or incubator set to 83°C and 170 rpm for 30 minutes.

  • After incubation, centrifuge the mixture at 3000 rpm for 5 minutes.

  • Carefully decant the supernatant and filter it under vacuum.

  • Combine the extracts from all batches.

  • Evaporate the solvent from the combined extract using a rotary evaporator at 40°C.

  • Freeze the resulting aqueous phase and lyophilize it to obtain a dry powder extract.

  • Store the lyophilized this compound (LPBE) at 4°C in an airtight, light-protected container until further use.

Protocol for Spray-Drying Encapsulation

This protocol describes the encapsulation of the lyophilized this compound (LPBE) using maltodextrin as the wall material. The parameters can be optimized using a response surface methodology.[7]

Materials and Equipment:

  • Lyophilized this compound (LPBE)

  • Maltodextrin (MD)

  • Distilled water

  • Magnetic stirrer

  • Spray dryer

  • Airtight containers

Procedure:

  • Prepare the feed solution by dissolving the LPBE and maltodextrin in distilled water. The ratio of LPBE to maltodextrin can be varied (e.g., 1:25 to 1:35 w/w) to optimize encapsulation efficiency.[7] For example, to prepare a solution with a 1:30 ratio, dissolve 1 g of LPBE and 30 g of maltodextrin in a suitable amount of distilled water.

  • Stir the mixture continuously using a magnetic stirrer until a homogenous solution is obtained.

  • Set the spray-drying parameters. These parameters should be optimized for the specific instrument and desired powder characteristics. Based on the literature, the following ranges are recommended:[7]

    • Inlet air temperature: 140 - 180°C

    • Feed flow rate: 1 - 4 mL/min

    • Atomization pressure: As recommended by the instrument manufacturer.

  • Feed the solution into the spray dryer.

  • Collect the resulting microencapsulated powder from the collection chamber.

  • Store the powder in an airtight, light-protected container at room temperature.

Protocol for Characterization of Microcapsules

This protocol uses the Folin-Ciocalteu method to determine the total phenolic content.[7]

Materials and Equipment:

  • Microencapsulated this compound powder

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (75 g/L)

  • Gallic acid standard solutions (0-500 mg/L)

  • UV/Vis spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Prepare a standard curve using gallic acid solutions of known concentrations.

  • Accurately weigh a known amount of the microencapsulated powder and dissolve it in a known volume of distilled water.

  • In a microplate well or a test tube, mix 5 µL of the sample solution (or standard) with 15 µL of Folin-Ciocalteu reagent.

  • Add 60 µL of the sodium carbonate solution.

  • Incubate the mixture at room temperature for 5 minutes.

  • Measure the absorbance at 700 nm using a UV/Vis spectrophotometer or microplate reader.

  • Calculate the total phenolic content of the sample using the gallic acid standard curve. The results are typically expressed as mg of gallic acid equivalents per gram of dry weight (mg GAE/g dw).

This protocol provides a general guideline for the quantification of specific polyphenols. The specific mobile phase composition and gradient may need to be optimized based on the target compounds and available equipment.[5][10]

Materials and Equipment:

  • Microencapsulated this compound powder

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a C18 column and a photodiode array (PDA) or UV detector

  • Syringe filters (0.45 µm)

  • Standards of the polyphenols of interest (e.g., catechin, taxifolin, protocatechuic acid)

Procedure:

  • Prepare standard solutions of the target polyphenols at various concentrations in an appropriate solvent.

  • Prepare the sample by dissolving a known amount of the microencapsulated powder in the mobile phase or a suitable solvent, followed by filtration through a 0.45 µm syringe filter.

  • Set up the HPLC method. An example of a mobile phase and gradient is:[10]

    • Mobile Phase A: Water with 1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient can be employed, for example, starting with a high percentage of A and gradually increasing the percentage of B over the run time.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 280 nm for many phenolic compounds.

  • Inject the standards and the sample into the HPLC system.

  • Identify and quantify the polyphenols in the sample by comparing their retention times and peak areas with those of the standards.

Visualizations

experimental_workflow cluster_extraction Pine Bark Polyphenol Extraction cluster_encapsulation Spray-Drying Encapsulation cluster_characterization Microcapsule Characterization start Ground Pine Bark extraction Solvent Extraction (Water/Ethanol, 83°C, 30 min) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Vacuum Filtration centrifugation->filtration evaporation Rotary Evaporation filtration->evaporation lyophilization Lyophilization evaporation->lyophilization lpbe Lyophilized this compound (LPBE) lyophilization->lpbe solution Preparation of Feed Solution (LPBE + MD in Water) lpbe->solution md Maltodextrin (MD) md->solution spray_drying Spray-Drying (Inlet Temp: 140-180°C) solution->spray_drying microcapsules Microencapsulated Powder spray_drying->microcapsules tpc Total Phenolic Content (TPC) (Folin-Ciocalteu Assay) microcapsules->tpc hplc Polyphenol Quantification (HPLC-PDA) microcapsules->hplc sem Morphology Analysis (SEM) microcapsules->sem antioxidant Antioxidant Activity Assays (e.g., DPPH, FRAP) microcapsules->antioxidant

Caption: Experimental workflow for spray-drying encapsulation of pine bark polyphenols.

antioxidant_pathway ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ros->cellular_damage causes neutralized_ros Neutralized Species ros->neutralized_ros pbp Pine Bark Polyphenols (e.g., Procyanidins, Catechin) pbp->neutralized_ros donates electron/hydrogen to

Caption: Antioxidant mechanism of pine bark polyphenols by scavenging reactive oxygen species.

References

Application Notes & Protocols for the Development of a Placebo for a Pycnogenol® Clinical Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a placebo to be used in clinical studies investigating the efficacy of Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster). The successful blinding of a clinical trial is paramount to the validity of its results, and for herbal supplements with distinct sensory properties, the design and formulation of an indistinguishable placebo is a critical step.

Introduction to Placebo Development for Herbal Supplements

In randomized, double-blind, placebo-controlled clinical trials, the placebo must be identical to the active investigational product in physical form, sensory perception (color, smell, and taste), packaging, and labeling.[1][2][3] For herbal supplements like Pycnogenol®, which are often powders with a characteristic sensory profile, creating a convincing placebo can be challenging.[4] The primary goal is to formulate a placebo that is inert, safe, and indistinguishable from the Pycnogenol® supplement to both the study participants and the investigators.

Characterization of Pycnogenol®

The initial and most critical step in developing a matching placebo is the thorough characterization of the specific batch of Pycnogenol® to be used in the clinical trial.

2.1 Physical Properties

Pycnogenol® is typically supplied as a fine, free-flowing powder. Key physical characteristics to document include:

  • Particle Size Distribution: This will influence the powder's flowability and packing density in capsules.

  • Bulk and Tapped Density: Essential for determining the appropriate capsule size for a given dose.

  • Hygroscopicity: Understanding the tendency of the powder to absorb moisture is crucial for storage and handling.

2.2 Sensory Properties (Organoleptic Evaluation)

A panel of trained sensory experts should be used to formally document the sensory profile of the Pycnogenol® powder.

  • Color: The color should be quantified using a colorimeter or by visual comparison against a standardized color chart. Pycnogenol® is generally a reddish-brown powder.

  • Odor: The aroma profile should be described in detail. It may have a characteristic "pine-like" or "woody" scent.

  • Taste: The taste profile is complex and may be described as bitter and astringent. This is a key characteristic to mimic in the placebo.

Placebo Formulation

The placebo formulation should be developed using common pharmaceutical excipients that are generally recognized as safe (GRAS). The goal is to create a powder blend that matches the physical and sensory properties of Pycnogenol®.

3.1 Selection of Excipients

The following table outlines common excipients suitable for a powder-in-capsule placebo formulation.

Excipient CategoryExample(s)Function in Placebo Formulation
Bulking Agents/Fillers Microcrystalline Cellulose (MCC), Lactose, Dibasic Calcium PhosphateTo match the bulk density and fill volume of the Pycnogenol® powder.
Coloring Agents Iron Oxides (Red, Yellow, Black), Caramel ColorTo precisely match the reddish-brown color of Pycnogenol®.
Flavoring Agents Bittering agents (e.g., quinine (B1679958) sulfate (B86663) - in very low, safe concentrations), Artificial sweetenersTo mimic the characteristic bitter taste of Pycnogenol®.
Odorants Food-grade natural or artificial flavoringsTo replicate the subtle aroma of Pycnogenol®.
Glidants/Lubricants Silicon Dioxide, Magnesium StearateTo ensure good powder flow during encapsulation and prevent clumping.

3.2 Example Placebo Formulations

The following are example starting formulations for a placebo matching a 100 mg dose of Pycnogenol®. The exact percentages will need to be adjusted based on the characterization of the active Pycnogenol® batch.

Table 1: Example Placebo Formulation A (Basic)

ComponentPercentage (w/w)Purpose
Microcrystalline Cellulose95%Bulking Agent
Caramel Color4%Coloring Agent
Silicon Dioxide1%Glidant

Table 2: Example Placebo Formulation B (With Taste and Odor Masking)

ComponentPercentage (w/w)Purpose
Microcrystalline Cellulose90%Bulking Agent
Red Iron Oxide3%Coloring Agent
Yellow Iron Oxide2%Coloring Agent
Bittering Agent0.5%Taste Masking
Natural Pine Flavor0.5%Odorant
Magnesium Stearate1%Lubricant
Silicon Dioxide3%Glidant

Experimental Protocols

4.1 Protocol for Sensory Matching of Placebo

  • Preparation of Placebo Blends: Prepare small batches of several placebo formulations with varying concentrations of coloring, flavoring, and odorant agents.

  • Blinding: Present the Pycnogenol® powder and the placebo blends in identical, coded containers to a panel of trained sensory evaluators.

  • Evaluation: The panel will assess the color, odor, and taste of each sample and rate the similarity of the placebo blends to the active Pycnogenol® powder using a standardized scale.

  • Iteration: Based on the feedback from the sensory panel, adjust the placebo formulation and repeat the evaluation until a satisfactory match is achieved.

4.2 Protocol for Placebo Powder Blending and Encapsulation

  • Sieving: Pass all excipients and the final placebo blend through a fine-mesh sieve to ensure homogeneity and remove any aggregates.

  • Geometric Dilution: For components present in small quantities (e.g., coloring and flavoring agents), use geometric dilution to ensure uniform distribution in the blend.

  • Blending: Blend the powders in a V-blender or a planetary mixer for a specified time to achieve a homogenous mixture.

  • Encapsulation: Use an automated or semi-automated capsule filling machine to fill the appropriate size capsules with the target weight of the placebo powder.

  • Quality Control: Perform weight variation testing, content uniformity (for coloring agents, if applicable), and dissolution testing (if relevant for the study design) on the encapsulated placebos.

Visualizations

5.1 Experimental Workflow for Placebo Development

Placebo_Development_Workflow start Start: Need for Placebo char_pycno Characterize Pycnogenol® (Physical & Sensory) start->char_pycno excipient_sel Select Excipients (Bulking, Coloring, etc.) char_pycno->excipient_sel form_dev Develop Placebo Formulation excipient_sel->form_dev sensory_eval Sensory Evaluation (Color, Taste, Smell) form_dev->sensory_eval form_opt Formulation Optimization sensory_eval->form_opt Match? form_opt->form_dev No blending Powder Blending form_opt->blending Yes encapsulation Encapsulation blending->encapsulation qc Quality Control encapsulation->qc end_product Final Placebo Product qc->end_product

Caption: Workflow for the development of a Pycnogenol® placebo.

5.2 Simplified Signaling Pathways Potentially Modulated by Pycnogenol®

Pycnogenol_Signaling cluster_inflammation Inflammatory Response cluster_vasodilation Vascular Function Pycnogenol Pycnogenol® NFkB NF-κB Pycnogenol->NFkB Inhibits MAPK MAPK Pycnogenol->MAPK Inhibits PI3K_AKT PI3K/AKT Pycnogenol->PI3K_AKT Modulates eNOS eNOS Pycnogenol->eNOS Activates Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators PI3K_AKT->Inflammatory_Mediators NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Potential signaling pathways influenced by Pycnogenol®.

Conclusion

The development of a robust and indistinguishable placebo is a cornerstone of a successful clinical trial for a complex herbal product like Pycnogenol®. By carefully characterizing the active product, selecting appropriate excipients, and following a rigorous formulation and manufacturing protocol, researchers can ensure the integrity of the blinding process and the reliability of the study outcomes.

References

Application Notes and Protocols for LC/MS-based Identification of Pine Bark Extract Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine bark extract, derived from the French maritime pine (Pinus pinaster), is a rich source of polyphenolic compounds, including procyanidins, catechins, and phenolic acids. These compounds and their metabolites are believed to contribute to the extract's various health benefits, including its antioxidant and anti-inflammatory properties. Understanding the pharmacokinetic profile of these metabolites in plasma is crucial for elucidating their mechanisms of action and for the development of new therapeutics. This document provides detailed application notes and protocols for the identification and quantification of this compound metabolites in plasma using Liquid Chromatography-Mass Spectrometry (LC/MS).

The primary metabolites of this compound found in plasma include catechin, taxifolin, ferulic acid, caffeic acid, and δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1), a microbial metabolite of procyanidins.[1][2] These compounds and their conjugated forms (glucuronides and sulfates) are often present at low concentrations, necessitating sensitive and specific analytical methods like LC/MS/MS for their detection.[3]

Experimental Protocols

This section details the methodologies for the analysis of this compound metabolites in plasma, from sample collection and preparation to LC/MS analysis.

Plasma Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the plasma matrix and concentrating the analytes of interest. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method used for the analysis of polyphenols in human plasma.[2]

Materials:

  • Human plasma

  • o-phosphoric acid (4%)

  • Internal Standard (IS) solution (e.g., 3,4-dihydroxyhydrocinnamic acid at 25 ng/mL)

  • Extraction solvent: Ethyl acetate/tert-butyl methyl ether (1:1, v/v)

  • Methanol (B129727) (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma, add 60 µL of 4% o-phosphoric acid (to precipitate proteins and acidify the sample).

  • Add 25 µL of the internal standard solution.

  • Add 3.0 mL of the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3300 x g for 5 minutes at 4°C.

  • Transfer 2.0 mL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 75 µL of methanol.

  • Centrifuge at 18,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of procyanidins and their metabolites from plasma.[3]

Materials:

  • Human plasma

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Wash the cartridge sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the sample: Dilute 500 µL of plasma with 500 µL of acidified water (e.g., 0.1% formic acid). Load the diluted plasma onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.

  • Elute the analytes: Elute the metabolites with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluent: Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

  • Centrifuge: Centrifuge the reconstituted sample to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC/MS Analysis

The following are typical LC/MS parameters for the analysis of this compound metabolites. Optimization may be required depending on the specific instrument and analytes of interest.

2.2.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)

2.2.3. MRM Transitions for Key Metabolites

Multiple Reaction Monitoring (MRM) is used for quantitative analysis. The following are example precursor and product ion pairs for common this compound metabolites. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Catechin289.1245.1
Taxifolin303.0285.0
Caffeic Acid179.0135.1
Ferulic Acid193.0134.1
δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1)207.1163.1

Data Presentation

Quantitative data for this compound metabolites identified in human plasma following oral administration are summarized in the table below. Concentrations can vary significantly between individuals and depend on the dose and formulation of the extract.

Table 1: Plasma Concentrations of this compound Metabolites

MetaboliteConcentration Range (ng/mL)Time to Maximum Concentration (Tmax) (hours)
Catechin10 - 1001 - 2
Taxifolin1 - 101 - 2
Caffeic Acid1 - 201 - 2
Ferulic Acid10 - 502 - 8
δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1)1 - 506 - 12

Data compiled from multiple sources.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC/MS-based analysis of this compound metabolites in plasma.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_preparation Sample Preparation cluster_analysis Analysis blood_collection Blood Collection centrifugation Centrifugation to obtain Plasma blood_collection->centrifugation plasma_storage Plasma Storage at -80°C centrifugation->plasma_storage extraction Liquid-Liquid or Solid-Phase Extraction plasma_storage->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC/MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for plasma metabolite analysis.

Nrf2-ARE Signaling Pathway

Polyphenols from this compound are known for their antioxidant effects, which are partly mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pbe This compound Metabolites keap1_nrf2 Keap1-Nrf2 Complex pbe->keap1_nrf2 inhibit ros Oxidative Stress (ROS) ros->keap1_nrf2 inhibit nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds with Maf maf Maf genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: Nrf2-ARE signaling pathway activation by this compound metabolites.

References

Application Notes and Protocols: In Vitro Models for Assessing Pine Bark Extract Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pine bark extract (PBE), particularly standardized formulations like Pycnogenol® from the French maritime pine (Pinus pinaster), is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and flavonoid monomers such as catechin (B1668976) and epicatechin.[1][2] A growing body of evidence from in vitro and in vivo studies suggests that PBE possesses significant neuroprotective properties, primarily attributed to its potent antioxidant and anti-inflammatory activities.[3][4][5] These properties make PBE a compound of interest for investigating potential therapeutic applications in neurodegenerative diseases, which are often characterized by oxidative stress and chronic inflammation.[2][6]

This document provides detailed protocols and application notes for utilizing common in vitro models to assess the neuroprotective mechanisms of this compound. It covers key experimental setups for evaluating its effects on oxidative stress, neuroinflammation, and excitotoxicity, and outlines the underlying cellular signaling pathways.

Key Neuroprotective Mechanisms and Signaling Pathways

In vitro studies have elucidated several mechanisms through which this compound exerts its neuroprotective effects. These primarily involve the modulation of key signaling pathways related to inflammation and oxidative stress.

Anti-Inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[1][7] The extract and its metabolites can prevent the degradation of IκBα, the inhibitory protein of NF-κB.[8] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory mediators like TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[7][8][9]

Caption: NF-κB signaling pathway and its inhibition by this compound.

Antioxidant Effects and ROS Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to neuronal damage. PBE is a potent free radical scavenger and can increase the synthesis of endogenous antioxidant enzymes.[2][5] It protects against oxidative damage by neutralizing ROS and reducing lipid peroxidation and protein damage in neuronal cells.[10] While direct modulation of the Nrf2 pathway by PBE is an area of active research for many natural compounds, its ability to enhance the activity of enzymes like superoxide (B77818) dismutase (SOD) contributes to its overall antioxidant capacity.[11]

Antioxidant_Mechanism Oxidative_Stress Oxidative Stressors (e.g., H₂O₂, Amyloid-β) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Generates Cellular_Damage Neuronal Damage (Lipid Peroxidation, Apoptosis) ROS->Cellular_Damage Causes PBE This compound PBE->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) PBE->Antioxidant_Enzymes Enhances Synthesis/ Activity Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant mechanisms of this compound in neuronal cells.

Modulation of MAP Kinase (MAPK) Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and MEK1/2, are involved in cellular responses to stress and inflammation.[12] In inflammatory conditions, these pathways can lead to the activation of NF-κB.[8] Studies have shown that PBE can reduce the phosphorylation, and thus the activation, of p38 and MEK1/2 MAP kinases in response to inflammatory stimuli like TNF-α, contributing to its anti-inflammatory effects.[8]

MAPK_Pathway TNFa TNF-α MEK MEK1/2 TNFa->MEK p38 p38 MAPK TNFa->p38 PBE Pine Bark Extract PBE->MEK Inhibits Phosphorylation PBE->p38 Inhibits Phosphorylation p_MEK p-MEK1/2 MEK->p_MEK P p_p38 p-p38 p38->p_p38 P NFkB_Activation NF-κB Activation p_MEK->NFkB_Activation p_p38->NFkB_Activation

Caption: Inhibition of MAPK signaling by this compound.

General Experimental Workflow

A typical in vitro experiment to assess the neuroprotective effects of this compound follows a standardized workflow, from cell culture preparation to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) Seed cells in plates B 2. PBE Pre-treatment Incubate cells with various concentrations of PBE A->B C 3. Induction of Neuronal Stress Add neurotoxic agent (H₂O₂, LPS, Glutamate) B->C D 4. Incubation Allow stressor to take effect (e.g., 24 hours) C->D E 5. Endpoint Assays D->E F Cell Viability (MTT, LDH) E->F G Oxidative Stress (ROS, TAS/TOS) E->G H Inflammation (ELISA, Western Blot) E->H I 6. Data Analysis Calculate % viability, cytokine levels, etc. Compare treated vs. control groups F->I G->I H->I

Caption: General workflow for in vitro neuroprotection assays.

Data Presentation: Summary of In Vitro Effects

The following tables summarize quantitative data from published studies on the neuroprotective effects of this compound and its metabolites.

Table 1: Anti-inflammatory and Anti-excitotoxicity Effects of this compound

Cell Model Stressor/Condition PBE Formulation / Concentration Key Outcome Result Reference
Human Monocytes Lipopolysaccharide (LPS) Pycnogenol® (plasma from volunteers taking 200 mg/day) NF-κB (p65) Activation 15.5% mean inhibition [1]
RAW 264.7 Macrophages - Metabolite M1 (δ-(3,4-dihydroxyphenyl)-γ-valerolactone) Nitrite (B80452) Production (NO) IC₅₀ = 1.3 µg/mL [9]
RAW 264.7 Macrophages - Metabolite M1 (δ-(3,4-dihydroxyphenyl)-γ-valerolactone) iNOS Expression IC₅₀ = 3.8 µg/mL [9]
Primary Cortical Neurons Glutamate (B1630785) (10⁻⁵ mM) Pycnogenol® (10⁻¹ concentration unit) Cell Viability (MTT) Increased to 85.0% (from 61.5% with glutamate alone) [11]

| Primary Cortical Neurons | Glutamate (10⁻⁵ mM) | Pycnogenol® (10⁻² concentration unit) | Cell Viability (MTT) | Increased to 77.4% |[11] |

Table 2: Effects of this compound on Oxidative Stress and Cell Adhesion

Cell Model Stressor/Condition PBE Formulation / Concentration Key Outcome Result Reference
Human Coronary Artery Endothelial Cells (HCAECs) Tumor Necrosis Factor-α (TNF-α) HIPER* (25 µL/mL) NF-κB Nuclear Activation Decreased by 43% compared to TNF-α alone [8]
HCAECs TNF-α HIPER* (25 µL/mL) Monocyte Adhesion Inhibited TNF-α induced adhesion [8]
HCAECs TNF-α HIPER* (25 µL/mL) ROS Generation Reduced TNF-α induced ROS generation [8]
Neuronal PC-12 Cells Hydrogen Peroxide (H₂O₂) Korean Red this compound (50 µg/mL) Intracellular ROS Significantly decreased [3]
Neuronal PC-12 Cells H₂O₂ Korean Red this compound (50 µg/mL) Cell Viability Significantly protected against H₂O₂-induced death [3]

*HIPER is a supplement containing French maritime this compound (PBE), honey, aloe vera, and papaya extract.[8]

Experimental Protocols

The following are detailed protocols for three common in vitro assays used to evaluate the neuroprotective potential of this compound.

Protocol 1: Assessment of Neuroprotection Against Oxidative Stress

This protocol uses a neuronal-like cell line to assess the ability of PBE to protect against oxidative stress-induced cell death, commonly induced by hydrogen peroxide (H₂O₂).

1. Materials

  • Cell Line: SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma) cells.

  • PBE Stock Solution: Prepare a concentrated stock (e.g., 10-50 mg/mL) in a suitable solvent like DMSO or ethanol. Ensure the final solvent concentration in culture is non-toxic (<0.1%).

  • Reagents: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hydrogen Peroxide (H₂O₂), Phosphate-Buffered Saline (PBS), MTT reagent (5 mg/mL in PBS), DMSO.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader.

2. Procedure

  • Cell Seeding: Seed SH-SY5Y or PC-12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • PBE Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of PBE (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (solvent only). Incubate for 2-24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces significant cell death (e.g., 100-500 µM, determined by a dose-response curve). Do not add H₂O₂ to the "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control cells. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with PBE.

Protocol 2: Assessment of Anti-Neuroinflammatory Effects

This protocol uses a macrophage or microglial cell line to measure the inhibitory effect of PBE on the production of inflammatory mediators following stimulation with lipopolysaccharide (LPS).

1. Materials

  • Cell Line: RAW 264.7 (mouse macrophage) or BV-2 (mouse microglia) cells.

  • PBE Stock Solution: Prepared as in Protocol 1.

  • Reagents: DMEM medium, FBS, Penicillin-Streptomycin, LPS (from E. coli), PBS, Griess Reagent (for nitric oxide measurement), commercial ELISA kits (for TNF-α, IL-6, etc.).

  • Equipment: 24-well or 96-well cell culture plates, incubator, microplate reader.

2. Procedure

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow to adhere for 24 hours.

  • PBE Treatment: Treat cells with various concentrations of PBE for 1-2 hours prior to LPS stimulation.

  • Induction of Inflammation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove debris. Store at -80°C until analysis.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

    • Pro-inflammatory Cytokines: Quantify the concentration of TNF-α, IL-1β, or IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocol.

  • Data Analysis: Create standard curves for nitrite and the cytokines. Calculate the concentration of each mediator in the samples and express the results as a percentage of the LPS-only treated group.

Protocol 3: Assessment of Neuroprotection Against Glutamate Excitotoxicity

This protocol is designed to evaluate PBE's ability to protect neurons from cell death induced by excessive glutamate stimulation, a key mechanism in ischemic brain injury. Primary neurons are the ideal model, but neuronal cell lines can also be used.[4][11]

1. Materials

  • Cell Model: Primary rat or mouse cortical neurons. Alternatively, HT4 or differentiated SH-SY5Y cells can be used.

  • PBE Stock Solution: Prepared as in Protocol 1.

  • Reagents: Neurobasal medium supplemented with B-27, Glutamine, Penicillin-Streptomycin, L-Glutamic acid, PBS, Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Equipment: 96-well cell culture plates, incubator, microplate reader.

2. Procedure

  • Cell Culture: Culture primary cortical neurons on poly-D-lysine coated 96-well plates until a mature network is formed (typically 7-10 days in vitro).

  • PBE Treatment: Replace the culture medium with fresh medium containing various concentrations of PBE or vehicle control. Incubate for 2-24 hours.

  • Induction of Excitotoxicity: Add L-Glutamic acid to a final concentration known to induce toxicity (e.g., 10-100 µM). Include an untreated control (no glutamate) and a positive control (glutamate only).

  • Incubation: Incubate for 30 minutes to 24 hours, depending on the cell type and glutamate concentration.[11]

  • Cell Death Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. This measures membrane integrity.

    • A positive control for maximum LDH release is generated by lysing a set of untreated cells.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release. Compare the cytotoxicity in the glutamate-only group to the groups pre-treated with PBE.

References

Protocol for Assessing the Anti-inflammatory Effects of Pine Bark Extract in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pine bark extract, derived from the bark of the Pinus pinaster tree, is rich in bioactive compounds such as proanthocyanidins, catechins, and phenolic acids.[1] These constituents are known for their potent antioxidant and anti-inflammatory properties.[2] In vitro studies have demonstrated that this compound can effectively modulate inflammatory responses in macrophages, key immune cells involved in the inflammatory cascade.[3][4] This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a macrophage cell culture model, specifically focusing on the inhibition of pro-inflammatory mediators and the elucidation of underlying signaling pathways.

The primary mechanism of action involves the downregulation of inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][5] Activation of these pathways by inflammatory stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6][7] this compound has been shown to inhibit the production of these molecules, thereby mitigating the inflammatory response.[2][3][6][8]

This protocol outlines methods for cell viability assessment, measurement of key inflammatory markers, and visualization of the involved signaling pathways and experimental workflow.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following table summarizes the reported inhibitory effects of this compound and its metabolites on various inflammatory markers in LPS-stimulated macrophages.

Inflammatory MarkerCell LineThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.710 µg/mL~60% inhibition[3]
Nitrite (B80452) (NO metabolite)MacrophagesM1 metabolite of PycnogenolIC50: 1.3 µg/mL[9]
iNOS expressionMacrophagesM1 metabolite of PycnogenolIC50: 3.8 µg/mL[9]
TNF-αBV2 microglia50 µg/mL~85% inhibition[8]
IL-6BV2 microglia50 µg/mL~67% inhibition[8]
IL-1βBV2 microglia50 µg/mL~64% inhibition[8]
PGE2RAW 264.710 µg/mL>50% inhibition[3]
NF-κB activationHuman monocytes200 mg/day (oral)~15% reduction in nuclear p65[10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and the overall experimental workflow for assessing its anti-inflammatory effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Macrophage Cell Culture (e.g., RAW 264.7) pre_treatment Pre-treatment with This compound cell_culture->pre_treatment pbe_prep This compound Preparation & Dilution pbe_prep->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation viability Cell Viability Assay (MTT) lps_stimulation->viability no_assay Nitric Oxide Assay (Griess Reagent) lps_stimulation->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_assay data_analysis Data Analysis & Interpretation viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis

Experimental workflow for assessing anti-inflammatory effects.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammation Induces Nucleus Nucleus PBE This compound PBE->IKK Inhibits PBE->NFkB Inhibits Translocation

Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Induces Nucleus Nucleus PBE This compound PBE->MAPKK Inhibits PBE->MAPK Inhibits

Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Macrophage Cell Culture and Treatment

This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent treatment with this compound and LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS)

  • This compound (PBE)

  • Lipopolysaccharide (LPS) from E. coli

  • Tissue culture plates (96-well and 24-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well for NO and viability assays, or in 24-well plates for cytokine assays, and allow them to adhere for 24 hours.[1][13]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired concentrations in a complete culture medium.

  • Treatment:

    • For pre-treatment, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.[8][13]

    • Following pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.[3]

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[14]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of the this compound on macrophages.[15][16]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[17]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[14][18]

Materials:

Procedure:

  • After the 24-hour incubation, collect 50-100 µL of the culture supernatant from each well of the 96-well plate and transfer to a new 96-well plate.[14][18]

  • Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Alternatively, a premixed 1:1 ratio of Solution A and B can be added.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.[14]

  • Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assay (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20]

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2 N H2SO4)

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[20]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[20]

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[19]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[19]

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[19]

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).[19]

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

References

Troubleshooting & Optimization

Improving the yield of proanthocyanidin extraction from pine bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of proanthocyanidins (B150500) (PAs) from pine bark.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction process in a question-and-answer format.

Question: My proanthocyanidin (B93508) yield is lower than expected. What are the likely causes and how can I improve it?

Answer: Low proanthocyanidin yields can stem from several factors throughout the extraction process. Here are the most common issues and their solutions:

  • Inadequate Solvent Choice: The solvent system significantly impacts extraction efficiency. Aqueous methanol (B129727) (80%) and aqueous ethanol (B145695) solutions (15-25%) have been shown to provide high yields of PAs.[1][2] Purely aqueous extractions, especially with hot water, may result in lower yields as some PAs have limited solubility in water alone.[3][4]

  • Suboptimal Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are critical. For instance, ethanolic extractions can be optimized at around 50°C for 90 minutes with a 1:5 solid-to-liquid ratio.[5] For aqueous methanol, optimal conditions have been found at 70°C for 64 minutes over three extraction cycles.[1]

  • Particle Size: The surface area of the pine bark available for solvent interaction is crucial. Ensure the bark is ground to a fine, homogenous powder (e.g., 0.5-1 mm) to facilitate better solvent penetration.[6]

  • Insufficient Extraction Cycles: A single extraction may not be sufficient to recover all PAs. Performing multiple extraction cycles (e.g., three cycles) with fresh solvent can significantly increase the overall yield.[1]

  • Degradation of Proanthocyanidins: PAs are sensitive to high temperatures and extreme pH levels. Prolonged exposure to very high temperatures or strongly alkaline conditions can lead to their degradation.[3] Mild-alkaline extraction using sodium bicarbonate (NaHCO₃) at concentrations where the pH does not exceed 7 has been shown to be effective while minimizing degradation.[3][7]

Question: The color of my extract is very dark, and I'm concerned about product purity. What could be the reason?

Answer: A very dark extract color can indicate the presence of impurities or degradation products. Here’s what might be happening:

  • Oxidation: Proanthocyanidins can oxidize during extraction, leading to darker-colored compounds. This can be minimized by working quickly and, if possible, under an inert atmosphere (e.g., nitrogen).

  • Co-extraction of Other Compounds: Besides PAs, other compounds like lignans, tannins, and other phenolics are also extracted from pine bark.[1][8] The use of certain solvents or harsh extraction conditions might increase the co-extraction of these compounds.

  • Caramelization: If high temperatures are used, especially in the presence of sugars in the bark, caramelization can occur, leading to a darker color.

  • Alkaline Degradation: Strong alkaline conditions can cause structural changes in PAs, leading to the formation of dark, insoluble compounds called phlobaphenes.[3] If using an alkaline extraction method, ensure the pH remains mild (ideally below 7).[3]

Question: My dried proanthocyanidin extract has poor solubility. How can I improve this?

Answer: Poor solubility of the final dried extract is a common issue, particularly with hot water extractions.[3] Here are some potential solutions:

  • Solvent Choice During Extraction: Extracts obtained using mild-alkaline conditions (e.g., with 0.2% NaHCO₃) have been shown to have good water solubility after drying.[3][7]

  • Purification Steps: The poor solubility might be due to the presence of co-extracted, less soluble compounds. Implementing a purification step, such as liquid-liquid fractionation (e.g., with ethyl acetate) or column chromatography, can help isolate the more soluble PA fractions.[8]

  • Lyophilization (Freeze-Drying): The drying method can influence the final product's characteristics. Lyophilization is often preferred over oven-drying as it can yield a more porous and easily re-dissolvable powder.

Frequently Asked Questions (FAQs)

What is the most effective solvent for extracting proanthocyanidins from pine bark?

Aqueous methanol (around 80%) and aqueous ethanol (ranging from 15% to 50%) are generally considered highly effective for extracting proanthocyanidins.[1][2][5] The choice may depend on the specific pine species and the desired purity of the final extract. Mild-alkaline solutions, such as 0.2% sodium bicarbonate, have also been shown to be very efficient, offering high yields in shorter times and at lower temperatures compared to hot water extraction.[3]

What are the optimal temperature and time for proanthocyanidin extraction?

The optimal temperature and time are interdependent and also depend on the solvent used. For example:

  • With 80% aqueous methanol, optimal conditions were found to be 70°C for 64 minutes.[1]

  • For ethanolic extraction, 50°C for 90 minutes has been reported as optimal.[5]

  • Using 0.2% sodium bicarbonate, a high yield can be achieved at 40°C in just 5 minutes.[3]

It is crucial to balance temperature and time to maximize extraction without causing thermal degradation of the proanthocyanidins.

Does the pine species affect the proanthocyanidin yield?

Yes, the content and composition of proanthocyanidins can vary between different pine species. For instance, studies have shown that Pinus radiata bark can be a particularly rich source of PAs.[9] It is advisable to consult literature specific to the pine species you are working with.

Is a pre-treatment of the pine bark necessary?

Yes, proper pre-treatment is essential. The bark should be thoroughly cleaned, dried to a constant weight, and ground into a fine powder to increase the surface area for extraction.[6] Some protocols also include a de-fatting step with a non-polar solvent like hexane (B92381) to remove resinous substances, although this may not always significantly impact the final PA yield.[2]

Data Presentation: Comparison of Extraction Methods and Yields

Table 1: Effect of Different Solvents on Proanthocyanidin Extraction Yield

Solvent SystemTemperature (°C)Time (min)Proanthocyanidin Yield (%)Reference
80% Aqueous Methanol706413.6[1]
15-25% Aqueous EthanolNot SpecifiedNot Specified0.63[2]
0.2% Sodium Bicarbonate405Not directly specified, but high yield[3]
Hot Water80-10060Lower than mild-alkaline[3]
Ethanol5090Not directly specified, but high phenol (B47542) yield[5]

Table 2: Influence of Extraction Parameters on Yields from Pinus radiata Bark

Extraction MethodTemperature (°C)Time (min)Liquor-to-Bark RatioExtract Yield (%)
0.2% NaHCO₃Room Temp510:1~19
0.2% NaHCO₃100510:1~32
Hot Water80-1006010:1Lower than NaHCO₃

Data adapted from a study on mild-alkaline extraction.[3]

Experimental Protocols

Protocol 1: Optimized Methanolic Extraction

This protocol is based on a response surface methodology optimization for extracting phenolic compounds, including proanthocyanidins.[1]

  • Preparation of Pine Bark: Dry the pine bark at 60°C until a constant weight is achieved. Grind the dried bark to a fine powder.

  • Extraction:

    • Mix the powdered bark with 80% aqueous methanol at a specified solid-to-liquid ratio.

    • Heat the mixture to 70°C and maintain for 64 minutes with continuous stirring.

    • Separate the solid residue by filtration or centrifugation.

  • Multiple Extraction Cycles: Repeat the extraction process on the solid residue two more times with fresh solvent to maximize yield.

  • Solvent Removal: Combine the liquid extracts from all cycles and remove the methanol using a rotary evaporator under vacuum.

  • Drying: Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final dried extract.

Protocol 2: Mild-Alkaline Extraction

This protocol is designed for efficient extraction with improved solubility of the final product.[3]

  • Preparation of Pine Bark: Prepare the pine bark powder as described in Protocol 1.

  • Extraction:

    • Prepare a 0.2% (w/v) solution of sodium bicarbonate (NaHCO₃) in water.

    • Mix the powdered bark with the NaHCO₃ solution at a 1:10 liquor-to-bark ratio.

    • Heat the mixture to the desired temperature (e.g., 40-80°C) for a short duration (e.g., 5-10 minutes) with stirring.

    • Separate the solid residue by filtration.

  • Neutralization (Optional but Recommended): If the pH of the extract is above 7, it can be neutralized with a suitable acid before drying to prevent potential degradation of PAs.

  • Drying: Lyophilize the liquid extract to obtain the final product.

Protocol 3: Determination of Total Proanthocyanidin Content (Butanol-HCl Assay)

This is a common method for quantifying the total proanthocyanidin content in an extract.[4]

  • Reagent Preparation:

    • Butanol-HCl reagent: Mix n-butanol and concentrated HCl in a 95:5 (v/v) ratio.

    • Iron reagent: Prepare a 2% (w/v) solution of ferric ammonium (B1175870) sulfate (B86663) (NH₄Fe(SO₄)₂) in 2 M HCl.

  • Sample Preparation: Dissolve a known amount of the dried pine bark extract in methanol.

  • Reaction:

    • In a test tube, mix 0.5 mL of the extract solution with 3 mL of the butanol-HCl reagent and 0.1 mL of the iron reagent.

    • Vortex the mixture and incubate it in a water bath at 95°C for 40 minutes.

    • Cool the mixture to room temperature.

  • Measurement: Measure the absorbance of the solution at 550 nm using a spectrophotometer. Use a blank containing the sample solvent and reagents without heating.

  • Quantification: Calculate the proanthocyanidin content by comparing the absorbance to a standard curve prepared with a known proanthocyanidin standard (e.g., from grape seed).

Visualizations

Experimental_Workflow A Pine Bark Collection B Cleaning and Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., 80% Methanol) C->D E Filtration / Centrifugation D->E F Solid Residue E->F Residue G Liquid Extract E->G Extract H Repeat Extraction (2x) F->H Re-extract I Combine Extracts G->I H->D J Solvent Evaporation (Rotary Evaporator) I->J K Lyophilization (Freeze-Drying) J->K L Dry Proanthocyanidin Extract K->L Factors_Affecting_Yield center Proanthocyanidin Yield sub1 Solvent Type (e.g., Methanol, Ethanol) center->sub1 sub2 Temperature center->sub2 sub3 Extraction Time center->sub3 sub4 Solid-to-Liquid Ratio center->sub4 sub5 Particle Size center->sub5 sub6 pH of Medium center->sub6 sub7 Number of Extraction Cycles center->sub7 sub8 Pine Species center->sub8

References

Technical Support Center: Overcoming Solubility Challenges of Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility issues of pine bark extract in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound water-soluble?

A1: The solubility of this compound in water can be variable and depends on its specific composition. While some commercial extracts are described as "water-soluble," this is often a simplification.[1][2][3][4][5][6] The primary active constituents of this compound are proanthocyanidins (B150500), which are polyphenolic compounds.[1][7][8] The solubility of these compounds in water, particularly the larger polymeric proanthocyanidins, is limited.[9] Smaller, oligomeric proanthocyanidins and other phenolic compounds present in the extract have better solubility in polar solvents.[9] Therefore, while you may achieve some level of dissolution in water, achieving high concentrations for stock solutions often requires the use of co-solvents or other solubilization techniques.

Q2: Why is my this compound not fully dissolving in my aqueous buffer?

A2: Several factors can contribute to the poor solubility of this compound in aqueous buffers:

  • Composition of the Extract: Pine bark extracts are complex mixtures. The presence of high molecular weight proanthocyanidins can significantly reduce water solubility.[9]

  • pH of the Solution: The pH of your buffer can influence the ionization state of the phenolic compounds in the extract, which in turn affects their solubility.

  • Temperature: While gentle warming can aid dissolution, excessive heat can lead to the degradation of the active compounds.

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of the extract's components in that specific solvent.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing concentrated stock solutions, organic solvents are generally recommended. The most commonly used solvents are:

  • Ethanol (B145695)

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

  • Mixtures of these solvents with water (hydroethanolic or hydroalcoholic solutions)

For individual proanthocyanidins, which are key components of this compound, specific solubility data is available. For example, Procyanidin B1 and B2 have a solubility of approximately 30 mg/mL in ethanol and DMSO, and around 10 mg/mL in PBS (pH 7.2).[10][11]

Q4: What is the maximum recommended concentration of DMSO in cell culture media?

A4: When using DMSO to prepare a stock solution for cell-based assays, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended, with some studies suggesting keeping it at or below 0.1% to minimize effects on cell viability and function.

Q5: How can I improve the bioavailability of this compound for in vivo studies?

A5: The bioavailability of this compound's components, particularly the larger proanthocyanidins, can be low due to poor absorption.[1][12][13][14] Formulation strategies can significantly enhance bioavailability. These include:

  • Encapsulation: Techniques like liposomal encapsulation or nanoencapsulation can protect the active compounds from degradation in the gastrointestinal tract and improve their absorption.[15]

  • Micelle Formation: Incorporating the extract into a micelle-forming component can aid its transport and absorption in the small intestine.[16]

  • Nanoemulsions: Formulating the extract into a nanoemulsion can increase its surface area and improve its absorption.

Troubleshooting Guide

Issue: this compound Precipitates When Added to Aqueous Buffer

Potential CauseTroubleshooting Steps
Poor Aqueous Solubility Solution 1: Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. Then, add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
Solution 2: Serial Dilutions: Perform serial dilutions of your concentrated stock solution in the aqueous buffer to reach your desired final concentration.
Solvent Mismatch Ensure the final concentration of the organic co-solvent in your aqueous solution is low enough to not cause precipitation of buffer components or affect your experimental system.
pH Incompatibility Adjust the pH of your aqueous buffer. Mildly alkaline conditions have been shown to improve the solubility of this compound components in water.[17][18] Experiment with a range of pH values to find the optimal condition for your specific extract and application.
Temperature Effects If you have warmed the solution to aid dissolution, allow it to cool to room temperature slowly. Rapid cooling can sometimes cause precipitation. Avoid repeated freeze-thaw cycles of your stock solution.

Issue: Low Yield or Incomplete Dissolution

Potential CauseTroubleshooting Steps
Insufficient Dissolution Technique Sonication: Use a bath or probe sonicator to aid in the dissolution of the extract. Be mindful of potential degradation with prolonged sonication and keep the sample on ice to prevent overheating.
Gentle Warming: Gently warm the solution (e.g., to 37-40°C) while stirring. Avoid high temperatures, as this can degrade the proanthocyanidins.
Particle Size If you are working with a crude extract, consider further grinding or milling to reduce the particle size and increase the surface area available for solvation.

Data Presentation

Table 1: Solubility of Key this compound Components in Various Solvents

CompoundSolventSolubility (approx. mg/mL)Reference
Procyanidin B1Ethanol, DMSO, Dimethylformamide30[10]
PBS (pH 7.2)10[10]
Procyanidin B2Ethanol, DMSO, Dimethylformamide30[11]
PBS (pH 7.2)10[11]
Procyanidin C1Ethanol, DMSO, Dimethylformamide30[19]
PBS (pH 7.2)10[19]
Proanthocyanidins (general)Water5 (with sonication and pH adjustment)[20]
DMSO100 (with sonication)[20]

Table 2: Comparison of Antioxidant Activity of this compound with Different Extraction Solvents

This table summarizes the relative antioxidant activity of pine bark extracts obtained using different solvents, which can be an indirect indicator of the solubilization of active compounds.

Extraction SolventRelative Antioxidant Activity (DPPH Assay)Reference
WaterLower[12][20]
EthanolModerate[12][20]
Water/Ethanol (50/50)Highest[12][20]
20% Ethanol (with water)High[1]
40% Ethanol (with water)Highest[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small volume of 100% DMSO or ethanol to the powder to create a slurry.

  • Stock Solution Preparation: Gradually add more of the organic solvent while vortexing or sonicating until the desired stock solution concentration is reached (e.g., 50 mg/mL).

  • Working Solution Preparation: To prepare your final aqueous working solution, add the stock solution dropwise into your aqueous buffer while continuously stirring or vortexing.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).

Protocol 2: Liposomal Encapsulation of this compound (Adapted from Polyphenol Encapsulation Protocols)

This protocol is based on the thin-film hydration method.

  • Lipid Preparation: Dissolve lecithin (B1663433) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing the this compound by rotating the flask at a temperature above the lipid phase transition temperature.

  • Sonication: Sonicate the resulting suspension using a bath or probe sonicator to reduce the size of the liposomes and create a more uniform dispersion.

  • Purification: (Optional) Remove any unencapsulated extract by centrifugation or dialysis.

Mandatory Visualizations

Signaling Pathways

The beneficial effects of this compound are linked to its influence on several key signaling pathways. The improved solubility and bioavailability achieved through proper formulation can enhance these effects.

eNOS_Pathway PBE Pine Bark Extract PI3K PI3K PBE->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Leads to NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex IκBα-NF-κB (inactive complex) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_complex->NFkB_p65_p50 IkBα degradation PBE Pine Bark Extract PBE->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Solubility_Workflow Start Start: Insoluble Pine Bark Extract Method_Selection Select Solubilization Method Start->Method_Selection Cosolvent Co-solvent (DMSO, Ethanol) Method_Selection->Cosolvent Advanced Advanced Formulation (Liposomes, Cyclodextrins) Method_Selection->Advanced pH_Adjustment pH Adjustment Method_Selection->pH_Adjustment Sonication Sonication Cosolvent->Sonication Preparation Prepare Stock Solution Advanced->Preparation pH_Adjustment->Sonication Sonication->Preparation Dilution Prepare Working Solution (in aqueous buffer) Preparation->Dilution Assay Perform Experiment (In Vitro / In Vivo) Dilution->Assay

References

Technical Support Center: Stability Testing of Pine Bark Extract Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of pine bark extract formulations.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor during the stability testing of this compound formulations?

A1: The stability of this compound formulations should be assessed by monitoring physical, chemical, and microbiological parameters. Key chemical parameters include the quantification of active compounds such as procyanidins, catechins, taxifolin, and phenolic acids.[1][2][3][4] Physical parameters to observe include appearance, color, odor, pH, viscosity (for liquid and semi-solid forms), and particle size (for solids).[5] Microbiological testing is also crucial to ensure the formulation remains free from contamination throughout its shelf life.

Q2: What are the primary factors that can cause the degradation of this compound in a formulation?

A2: The main factors contributing to the degradation of this compound are exposure to light, heat, and moisture.[6][7] The complex mixture of polyphenols in the extract can be susceptible to oxidation and hydrolysis.[6][8] The presence of enzymes within the botanical extract can also contribute to the breakdown of secondary metabolites.[8] Furthermore, interactions between the extract and other excipients in the formulation can impact stability.

Q3: How can the stability of this compound in formulations be improved?

A3: Encapsulation technologies, such as spray-drying with maltodextrin, have been shown to effectively protect the phenolic compounds in this compound from degradation.[9][10][11] This method can enhance stability against environmental and physiological conditions.[9][10] The use of appropriate antioxidants in the formulation and packaging in light-resistant, airtight containers are also crucial protective measures.[7]

Q4: What are the recommended storage conditions for long-term and accelerated stability studies of this compound formulations?

A4: Following the International Council for Harmonisation (ICH) guidelines, long-term stability testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[12] Accelerated stability studies are generally performed at 40°C ± 2°C with 75% ± 5% RH for a minimum of six months.[12][13] These conditions help to predict the shelf life of the product in a shorter timeframe.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound formulations.

Problem Potential Cause(s) Recommended Action(s)
Change in color (e.g., darkening) of the formulation. Oxidation of phenolic compounds, particularly procyanidins. Exposure to light and/or high temperatures.- Incorporate an antioxidant (e.g., ascorbic acid, tocopherol) into the formulation. - Package the formulation in amber or opaque containers to protect from light. - Ensure storage at recommended temperatures.
Decrease in the concentration of key phenolic compounds (e.g., catechins, procyanidins) over time. Chemical degradation due to hydrolysis, oxidation, or polymerization. Interaction with other ingredients in the formulation.- Review the formulation for incompatible excipients. - Evaluate the pH of the formulation; polyphenols can be pH-sensitive. - Consider microencapsulation of the this compound to enhance stability.[9][10][11]
Alteration in the physical state of a solid formulation (e.g., clumping, poor flow). Hygroscopicity of the this compound powder. Inappropriate storage conditions (high humidity).- Store the product in containers with a desiccant. - Control the humidity of the storage environment. - Evaluate the use of excipients that can improve the flowability of the powder.
Phase separation in a liquid or semi-solid formulation (e.g., cream, lotion). Emulsion instability. Incompatibility between the extract and the formulation base. Changes in viscosity over time.- Optimize the emulsifying system (e.g., type and concentration of emulsifier). - Assess the solubility of the this compound in the formulation base. - Monitor viscosity at different time points during the stability study.
Unexpected peaks appearing in the HPLC chromatogram during analysis. Formation of degradation products. Contamination of the sample or analytical system.- Conduct forced degradation studies to identify potential degradation products. - Develop and validate a stability-indicating HPLC method that can separate the active compounds from their degradation products. - Ensure proper cleaning and maintenance of the HPLC system.
Microbial growth observed in the formulation. Ineffective preservative system. Contamination during manufacturing or packaging.- Review and optimize the preservative system. - Implement stringent aseptic techniques during manufacturing and packaging. - Perform microbial limit testing at regular intervals during the stability study.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Cream

1. Objective: To evaluate the physical and chemical stability of a this compound cream under accelerated storage conditions.

2. Materials:

  • This compound cream (at least three batches).
  • Stability chambers set to 40°C ± 2°C and 75% RH ± 5% RH.
  • pH meter, viscometer, light microscope.
  • HPLC system with a C18 column and a photodiode array (PDA) detector.
  • Reference standards for key analytes (e.g., catechin, taxifolin, ferulic acid).

3. Methodology:

  • Place the cream samples in their final packaging in the stability chamber.
  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
  • At each time point, evaluate the following parameters:
  • Physical Appearance: Visually inspect for color change, phase separation, and texture.
  • pH: Measure the pH of a 10% dispersion of the cream in purified water.
  • Viscosity: Measure the viscosity using a suitable viscometer.
  • Microscopic Examination: Observe for any changes in the emulsion structure or crystal growth.
  • Assay of Active Compounds: Quantify the concentration of key phenolic compounds using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the results at each time point to the initial values (time 0).
  • Determine the rate of degradation of the active compounds.
  • Establish acceptance criteria for all tested parameters.

Data Presentation

Table 1: Example of Stability Data for this compound Cream under Accelerated Conditions (40°C/75% RH)
Parameter Time Point Batch 1 Batch 2 Batch 3 Acceptance Criteria
Appearance 0 MonthsHomogeneous, light brown creamHomogeneous, light brown creamHomogeneous, light brown creamHomogeneous, light brown cream
6 MonthsHomogeneous, slightly darkenedHomogeneous, slightly darkenedHomogeneous, slightly darkenedNo phase separation, slight color change acceptable
pH 0 Months5.55.65.55.0 - 6.0
6 Months5.35.45.35.0 - 6.0
Viscosity (cP) 0 Months15,00015,20014,90014,000 - 16,000
6 Months14,50014,80014,30013,000 - 17,000
Catechin Assay (%) 0 Months100.299.8100.595.0 - 105.0% of label claim
6 Months92.591.893.190.0 - 110.0% of initial value
Taxifolin Assay (%) 0 Months101.1100.5100.995.0 - 105.0% of label claim
6 Months94.293.594.890.0 - 110.0% of initial value

Visualizations

Diagram 1: General Workflow for Stability Testing of this compound Formulations

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting start Define Formulation and Packaging protocol Develop Stability Protocol (ICH Guidelines) start->protocol analytical Develop and Validate Stability-Indicating Analytical Methods protocol->analytical storage Place Samples in Stability Chambers (Long-term & Accelerated) analytical->storage sampling Withdraw Samples at Predetermined Intervals storage->sampling testing Perform Physical, Chemical, and Microbiological Tests sampling->testing analysis Analyze Data and Determine Degradation Kinetics testing->analysis shelf_life Establish Shelf Life and Storage Conditions analysis->shelf_life report Compile Stability Report shelf_life->report

Caption: Workflow for stability testing of this compound formulations.

Diagram 2: Troubleshooting Decision Tree for HPLC Analysis

G start Unexpected Peak in HPLC Chromatogram check_system Is the peak present in the blank run? start->check_system contaminant System Contamination: Clean column and mobile phase reservoir. check_system->contaminant Yes not_contaminant No check_system->not_contaminant degradation Is the peak area increasing over time in stability samples? not_contaminant->degradation degradation_product Potential Degradation Product: Conduct forced degradation studies to confirm. degradation->degradation_product Yes excipient Interaction with Excipient: Analyze individual excipients. degradation->excipient No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Troubleshooting Low Bioaccessibility of Pine Bark Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pine bark polyphenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on improving the low bioaccessibility of these potent bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioaccessibility of pine bark polyphenols?

A1: The low bioaccessibility of pine bark polyphenols, particularly proanthocyanidins (B150500) (also known as procyanidins), is attributed to several factors:

  • Large Molecular Size: Proanthocyanidins are polymers of catechin (B1668976) and epicatechin units. Their large size hinders efficient absorption across the intestinal epithelium.[1][2]

  • Susceptibility to Gastrointestinal Conditions: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of these polyphenols.[3][4]

  • Interaction with Food Matrix: Polyphenols can bind to other components in the food matrix, such as proteins and dietary fiber, which can limit their release and subsequent absorption.[1]

  • Metabolism by Gut Microbiota: While not a complete loss, the extensive metabolism of proanthocyanidins by the colonic microbiota transforms them into smaller phenolic acids and valerolactones.[5][6][7][8] While these metabolites can be absorbed and exert biological effects, the original larger polyphenols are not absorbed intact.

Q2: What are the main metabolites of pine bark procyanidins after gut microbiota metabolism?

A2: The gut microbiota plays a crucial role in the metabolism of large procyanidins that reach the colon. The primary metabolites identified include:

  • 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone

  • 2-(3,4-dihydroxyphenyl)acetic acid

  • 3-hydroxyphenylacetic acid

  • 4-hydroxyphenylacetic acid

  • 3-hydroxyphenylpropionic acid[5][9]

Q3: How can I improve the bioaccessibility of pine bark polyphenols in my experiments?

A3: Several strategies can be employed to enhance the bioaccessibility of pine bark polyphenols:

  • Microencapsulation: Encapsulating the pine bark extract in a protective matrix, such as maltodextrin, can shield the polyphenols from the harsh conditions of the upper gastrointestinal tract, allowing for a more controlled release in the intestine.[4][[“]][11]

  • Nanoemulsions: Formulating the extract into a nanoemulsion can increase the surface area for absorption and improve solubility.

  • Enzymatic Treatment: Specific enzymatic treatments can be used to break down larger procyanidin (B600670) polymers into smaller, more readily absorbable oligomers and monomers.

Q4: Which in vitro digestion model is recommended for assessing the bioaccessibility of pine bark polyphenols?

A4: The standardized INFOGEST 2.0 protocol is a widely accepted and recommended static in vitro digestion method.[12][13][14][15] This method simulates the oral, gastric, and small intestinal phases of digestion, providing a reproducible and physiologically relevant model to study the release and stability of polyphenols from their matrix.[16][17][18]

Troubleshooting Guides

Issue 1: Low Recovery of Total Phenolic Content After In Vitro Digestion
Possible Cause Troubleshooting Step
Degradation of polyphenols in the gastric phase.Ensure the pH of the simulated gastric fluid is accurately adjusted to the protocol's specifications (typically pH 2.5-3.0).[19] Consider encapsulating the this compound to protect it from acidic conditions.[4]
Incomplete extraction of bioaccessible fraction.After the intestinal digestion phase, ensure proper separation of the soluble (bioaccessible) fraction from the solid residue. Centrifugation at an appropriate speed and duration is critical.
Interference of digestive enzymes with the Folin-Ciocalteu assay.Run a blank digestion (without the this compound) to measure any background absorbance from the enzymes and reagents. Subtract this blank value from your sample readings.
Issue 2: High Variability in Bioaccessibility Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent preparation of simulated digestive fluids.Prepare fresh digestive enzyme solutions for each experiment, as their activity can decrease over time.[18] Strictly adhere to the concentrations and order of addition of all reagents as outlined in the chosen protocol (e.g., INFOGEST 2.0).[12][13]
Variations in the this compound matrix.If using a crude extract, ensure it is homogenous before sampling for each experiment. Consider using a standardized and well-characterized this compound.
Inconsistent pH adjustments throughout the digestion process.Use a calibrated pH meter and carefully adjust the pH at each stage of the digestion (gastric and intestinal) as specified in the protocol.[16][17]
Issue 3: Difficulty in Identifying and Quantifying Individual Polyphenol Metabolites Post-Digestion
Possible Cause Troubleshooting Step
Low concentration of metabolites.Concentrate the bioaccessible fraction before HPLC analysis. Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the metabolites.
Co-elution of compounds in HPLC.Optimize the HPLC method, including the mobile phase gradient, column type, and temperature, to achieve better separation of the target metabolites.[20][21][22][23][24]
Lack of appropriate analytical standards.Purchase commercially available standards for the expected major metabolites (e.g., 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, protocatechuic acid).[5]

Data Presentation

Table 1: Bioaccessibility of Total Phenolic Content (TPC) from this compound

SampleDigestion PhaseTPC (mg GAE/g)Bioaccessibility (%)Reference
Non-encapsulated this compoundBefore Digestion245.9-[25]
After Gastric85.734.8[25]
After Intestinal102.341.6[25]
Maltodextrin-encapsulated this compoundBefore Digestion205.1-[25]
After Gastric128.962.8[25]
After Intestinal155.475.8[25]

Table 2: Identification and Quantification of Individual Phenolic Compounds in this compound Before and After In Vitro Gastrointestinal Digestion (GID)

CompoundBefore GID (mg/L)After GID (mg/L)Reference
Catechin199105[25]
Epicatechin/p-coumaric acid18598[25]
Gallocatechin16585[25]
Naringin15875[25]
Hesperidin13565[25]
Taxifolin344185[25]

Experimental Protocols

In Vitro Gastrointestinal Digestion (Adapted from INFOGEST 2.0)

This protocol simulates the digestion process in the upper gastrointestinal tract.

a. Oral Phase:

  • Mix 5 g of the this compound sample with 3.5 mL of simulated salivary fluid.

  • Add 0.5 mL of α-amylase solution (1,500 U/mL in simulated salivary fluid).

  • Add 25 µL of 0.3 M CaCl2.

  • Add 975 µL of water.

  • Adjust pH to 7.0.

  • Incubate at 37°C for 2 minutes with constant mixing.[16][17]

b. Gastric Phase:

  • Add 7.5 mL of simulated gastric fluid to the oral bolus.

  • Add 1.6 mL of pepsin solution (2,000 U/mL in simulated gastric fluid).

  • Add 5 µL of 0.3 M CaCl2.

  • Adjust pH to 3.0 with 1 M HCl.

  • Add water to a final volume of 20 mL.

  • Incubate at 37°C for 2 hours with constant mixing.[16][19]

c. Intestinal Phase:

  • Add 11 mL of simulated intestinal fluid to the gastric chyme.

  • Add 5 mL of pancreatin (B1164899) solution (100 U/mL in simulated intestinal fluid).

  • Add 3 mL of bile solution (10 mM in simulated intestinal fluid).

  • Add 40 µL of 0.3 M CaCl2.

  • Adjust pH to 7.0 with 1 M NaOH.

  • Add water to a final volume of 40 mL.

  • Incubate at 37°C for 2 hours with constant mixing.[16][17]

After incubation, the mixture is centrifuged to separate the bioaccessible (supernatant) and non-bioaccessible (pellet) fractions.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)
  • To 200 µL of the bioaccessible fraction (or a suitable dilution), add 1 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).[26]

  • Vortex the mixture and let it stand for 5 minutes at room temperature.

  • Add 800 µL of 7.5% (w/v) sodium carbonate solution.[26]

  • Incubate the mixture in the dark at room temperature for 2 hours.[26][27]

  • Measure the absorbance at 765 nm using a spectrophotometer.

  • Prepare a calibration curve using gallic acid as a standard (0-500 mg/L).[11][28][29]

  • Express the results as mg of gallic acid equivalents (GAE) per gram of the initial sample.

HPLC Analysis of Pine Bark Polyphenols and Metabolites
  • Sample Preparation: Filter the bioaccessible fraction through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[24]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[22]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: PDA detector set at 280 nm for procyanidins and phenolic acids.[20][21][24]

  • Quantification: Identify and quantify the compounds by comparing their retention times and UV spectra with those of authentic standards.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion In Vitro Digestion (INFOGEST 2.0) cluster_analysis Analysis pbe This compound oral Oral Phase pbe->oral encap_pbe Encapsulated PBE encap_pbe->oral gastric Gastric Phase oral->gastric intestinal Intestinal Phase gastric->intestinal separation Centrifugation intestinal->separation bioaccessible Bioaccessible Fraction separation->bioaccessible non_bioaccessible Non-bioaccessible Fraction separation->non_bioaccessible tpc_analysis Total Phenolic Content (Folin-Ciocalteu) bioaccessible->tpc_analysis hplc_analysis HPLC-PDA Analysis bioaccessible->hplc_analysis

Figure 1: Experimental workflow for assessing the bioaccessibility of pine bark polyphenols.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Pine Bark Polyphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK lps->ikk activates pbe Pine Bark Polyphenols pbe->ikk inhibits ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates ikb_nfkb->nfkb releases dna DNA nfkb_n->dna binds to genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) dna->genes promotes transcription

Figure 2: Inhibition of the NF-κB inflammatory pathway by pine bark polyphenols.[2]

nrf2_pathway cluster_stimulus Oxidative Stress cluster_activation Activation by Pine Bark Polyphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros ROS keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation pbe Pine Bark Polyphenols pbe->keap1_nrf2 promotes dissociation keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n translocates keap1_nrf2->nrf2 releases are ARE (Antioxidant Response Element) nrf2_n->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes promotes transcription

Figure 3: Activation of the Nrf2 antioxidant pathway by pine bark polyphenols.

References

Optimizing solvent-to-solid ratio for pine bark extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the solvent-to-solid ratio for pine bark extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the solvent-to-solid ratio a critical parameter in pine bark extraction?

The solvent-to-solid ratio is a crucial factor that directly influences the extraction efficiency and the concentration of bioactive compounds, such as polyphenols, in the final extract.[1][2] An optimal ratio ensures that a sufficient volume of solvent is available to thoroughly wet the solid material and create a large concentration gradient, which drives the mass transfer of target compounds from the pine bark into the solvent.[2]

Q2: What is a typical starting solvent-to-solid ratio for pine bark extraction?

Based on various studies, a common starting range for the solvent-to-solid ratio (w/v) is between 1:10 and 1:20. For instance, ratios of 1:17.6 and 1:20 have been successfully used in Soxhlet and Microwave-Assisted Extraction (MAE) methods, respectively.[3][4] Some protocols for ultrasonically assisted and microwave-assisted extractions have used ratios as low as 1:5.[5] The optimal ratio is dependent on the specific extraction technique, solvent used, and the target compounds.

Q3: How does increasing the solvent-to-solid ratio affect extraction yield?

Generally, increasing the solvent-to-solid ratio has a positive, almost linear effect on the extraction of total phenolics, up to a certain point.[2] A higher volume of solvent enhances the concentration gradient, facilitating the dissolution of more compounds. However, an excessively high ratio can lead to the dilution of the extract, increasing solvent consumption and subsequent recovery costs without a significant improvement in yield.

Q4: Which solvent is best for extracting phenolic compounds from pine bark?

The choice of solvent significantly impacts the composition and bioactivity of the extract.[4] Studies consistently show that hydroethanolic mixtures (e.g., 50% water and 50% ethanol) often provide the best results for extracting phenolic compounds.[3][4][6] This is because the mixture can effectively extract both polar and nonpolar compounds.[4] The performance of solvents for phenolic extraction from Pinus pinaster has been ranked as: water/ethanol (B145695) > ethanol > water.[3][6]

Troubleshooting Guide

Issue 1: Low Extraction Yield

  • Possible Cause: The solvent-to-solid ratio may be too low, preventing complete saturation of the bark material and limiting the mass transfer of target compounds.

  • Troubleshooting Steps:

    • Increase the Ratio: Systematically increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 or 1:30) and measure the impact on extraction yield.[2]

    • Verify Solvent Choice: Ensure the solvent is appropriate for your target compounds. For broad-spectrum phenolic extraction, a 50:50 water-ethanol mixture is often more effective than pure water or pure ethanol.[4]

    • Optimize Other Parameters: Low yield may also be due to insufficient extraction time or temperature. Ensure these are optimized in conjunction with the solvent ratio.[1][4]

Issue 2: Inconsistent or Non-Reproducible Results

  • Possible Cause: Inconsistent wetting of the solid material due to an inadequate solvent volume or improper mixing.

  • Troubleshooting Steps:

    • Standardize the Ratio: Ensure the solvent-to-solid ratio is precisely controlled in every experiment.

    • Ensure Proper Agitation: For methods like maceration or MAE, ensure consistent and adequate agitation (e.g., using a magnetic stirrer) to promote contact between the solvent and the solid matrix.[4]

    • Check Particle Size: A uniform, small particle size of the ground pine bark increases the surface area available for extraction, leading to more consistent results.

Issue 3: High Solvent Consumption and Cost

  • Possible Cause: The solvent-to-solid ratio is excessively high, providing diminishing returns on yield while increasing operational costs.

  • Troubleshooting Steps:

    • Perform an Optimization Study: Conduct a systematic study (e.g., using a Response Surface Methodology approach) to identify the point at which increasing the solvent ratio no longer significantly increases the yield of target compounds.[1]

    • Consider Advanced Extraction Techniques: Methods like High-Pressure Extraction (HPE) or Supercritical Fluid Extraction (SFE) can be effective with lower solvent-to-solid ratios compared to conventional methods like Soxhlet.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Phenolic Compounds

This protocol is based on methodologies aimed at optimizing the recovery of phenolic compounds from maritime pine bark.[4]

  • Preparation: Weigh 2.5 g of dried, ground pine bark and place it in a 100 mL extraction vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add 50 mL of the chosen solvent (e.g., 50:50 water-ethanol) to achieve a 1:20 (w/v) solid-to-liquid ratio.

  • Extraction: Place the vessel inside the microwave extraction unit. Set the target temperature (e.g., 110-130 °C) and time (e.g., 15-30 min). Ensure continuous agitation throughout the process.[4]

  • Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the liquid extract from the solid bark residue.

  • Analysis: Analyze the extract for Total Phenolic Content (TPC), Total Flavonoid Content (TFC), and antioxidant activity.

Protocol 2: Determination of Total Phenolic Content (TPC)

This colorimetric assay uses the Folin-Ciocalteu reagent.[3]

  • Sample Preparation: Mix 0.5 mL of the pine bark extract stock solution with 20 mL of deionized water in a 25 mL volumetric flask.

  • Reagent Addition: Add 0.625 mL of Folin-Ciocalteu reagent to the flask and mix thoroughly.

  • Incubation: Allow the mixture to stand for 3 minutes.

  • Carbonate Addition: Add 2.5 mL of sodium carbonate solution and bring the total volume to 25 mL with deionized water.

  • Final Incubation & Measurement: After a final incubation period, measure the absorbance of the solution at 725 nm using a spectrophotometer.

  • Quantification: Use a standard curve prepared with gallic acid to express the results as milligrams of gallic acid equivalents (mg GAE) per gram of bark or mL of extract.[1][4]

Data Summary

Table 1: Effect of Solvent and Extraction Method on this compound Yield

Extraction MethodPine SpeciesSolventSolvent-to-Solid Ratio (w/v)Temperature (°C)TimeYield (% w/w)Reference
SoxhletPinus pinaster subsp. atlantica50% Ethanol1:17.6Reflux4 hN/A (Highest TPC)[3]
Microwave-AssistedPinus pinaster50% Ethanol1:2013015 min11.13[4]
Microwave-AssistedPinus pinaster80% Ethanol1:10N/AN/A~9.24[4]
Bench ScalePinus radiataWater1:201202 h11.99[8]
Bench ScalePinus radiataAcetone/Water (7:3)1:201202 hN/A (Max Phenols)[8]

Table 2: Total Phenolic Content (TPC) under Optimal Conditions

Extraction MethodPine SpeciesSolventOptimal ConditionsTPCReference
Microwave-AssistedPinus pinaster50% Ethanol130°C, 15 min3.10 mg GAE/mL[4]
SoxhletPinus pinaster subsp. atlantica50% EthanolReflux, 4 h73.48 mg GAE/g DM[6]
ConventionalPinus pinaster50% Ethanol115 min163.6 mg GAE/g DWB[9]

DM = Dry Matter; DWB = Dry Weight of Bark

Visualizations

Below are diagrams illustrating key workflows and relationships in pine bark extraction.

G cluster_prep 1. Material Preparation cluster_extraction 2. Solid-Liquid Extraction cluster_analysis 3. Analysis & Optimization Harvest Harvest Pine Bark Dry Drying Harvest->Dry Grind Grinding & Sieving Dry->Grind Mix Mix Bark with Solvent (Define S/S Ratio) Grind->Mix Extract Apply Extraction Method (e.g., MAE, Soxhlet) Mix->Extract Separate Filter to Separate Extract and Residue Extract->Separate Analyze Analyze Extract (Yield, TPC, Activity) Separate->Analyze Optimize Optimize Ratio & Other Parameters Analyze->Optimize Final Final Protocol Optimize->Final

Caption: General workflow for optimizing pine bark extraction.

G Start Problem: Low Yield or Poor Extract Quality CheckRatio Is the S/S Ratio Optimized (e.g., >1:10)? Start->CheckRatio CheckSolvent Is the Solvent Correct? (e.g., Aqueous Ethanol) CheckRatio->CheckSolvent Yes IncreaseRatio Action: Increase S/S Ratio (e.g., to 1:20) CheckRatio->IncreaseRatio No CheckParams Are Time & Temperature Adequate? CheckSolvent->CheckParams Yes ChangeSolvent Action: Test Hydroethanolic Mixture CheckSolvent->ChangeSolvent No IncreaseParams Action: Increase Time or Temperature CheckParams->IncreaseParams No ReEvaluate Re-evaluate Yield and Quality CheckParams->ReEvaluate Yes IncreaseRatio->ReEvaluate ChangeSolvent->ReEvaluate IncreaseParams->ReEvaluate

Caption: Troubleshooting flowchart for pine bark extraction.

G center Extraction Efficiency yield Yield center->yield tpc Phenolic Content center->tpc ratio Solvent/Solid Ratio ratio->center temp Temperature temp->center time Time time->center solvent Solvent Type solvent->center

Caption: Key parameters influencing extraction efficiency.

References

Preventing degradation of catechins during pine bark extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of catechins during extraction from pine bark.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause catechin (B1668976) degradation during pine bark extraction?

Catechins are inherently unstable molecules susceptible to degradation from several factors during the extraction process. The most significant factors include:

  • Oxidation: This is the primary degradation pathway. The presence of oxygen, especially when catalyzed by metal ions or light, converts catechins into highly reactive quinones, which then polymerize to form brown compounds.[1]

  • High Temperature: Elevated temperatures significantly accelerate both oxidation and epimerization (a change in stereochemistry), leading to a loss of the desired catechin isomers.[2][3] Studies show that catechins can lose over 25% of their concentration after just three hours of heat treatment at 100°C.[3]

  • pH: Catechin stability is highly pH-dependent. They are relatively stable in acidic conditions (around pH 4) but degrade rapidly in neutral and alkaline solutions.[3][4]

  • Enzymatic Activity: If using fresh pine bark, endogenous enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can rapidly oxidize catechins once the plant tissue is ruptured.[5][6]

  • Light Exposure: Exposure to light, particularly UV light, can promote the degradation of phenolic compounds like catechins.[7]

Q2: What are the visible signs of catechin degradation in my extract?

The most common sign of catechin degradation is a change in color. When catechins oxidize and polymerize, they form reddish-brown compounds known as thearubigins and other polymers.[6][8] If your initially light-colored extract turns brown, it is a strong indicator that significant catechin oxidation has occurred.

Q3: Which solvents are best for maximizing catechin yield while minimizing degradation?

The choice of solvent is critical for an efficient extraction.

  • Aqueous Ethanol (B145695): A mixture of ethanol and water is a widely used and effective solvent for extracting catechins.[9] Ethanol can efficiently dissolve catechins, while water helps extract a broader range of polyphenols.[8] A 50% ethanol solution has been shown to be effective.[9]

  • Other Organic Solvents: Acetone and methanol (B129727) can also be used and may offer higher solubility for catechins, but their use in food and pharmaceutical applications is limited due to safety and environmental concerns.[8]

  • Green Solvents: Advanced techniques like Supercritical Fluid Extraction (SFE) using CO2 are excellent for avoiding thermal degradation and eliminating solvent residues.[8][10] Ultrasound-Assisted Extraction (UAE) is another efficient method that can improve extraction at lower temperatures.[2][11]

Q4: How can I actively prevent oxidation during the extraction process?

Preventing oxidation is the most critical step for preserving catechins.

  • Add Antioxidants: Incorporating an antioxidant like ascorbic acid (Vitamin C) into the extraction solvent is a highly effective strategy to protect catechins from oxidation.[7]

  • Use an Inert Atmosphere: Performing the extraction and subsequent evaporation steps under an inert gas like argon or nitrogen can displace oxygen and significantly reduce degradation.[12] This is particularly important during solvent evaporation, where heating in the presence of air can be detrimental.

  • Work Quickly and at Low Temperatures: Minimize the duration of the extraction and keep samples cold (e.g., on ice) whenever possible to slow down oxidative reactions.[7]

Q5: What is the best way to store my final pine bark extract to ensure long-term catechin stability?

Proper storage is essential to prevent degradation after extraction.

  • Short-Term Storage: For samples that will be analyzed within a few hours, store them in sealed, airtight amber vials at 4°C to protect from light and oxygen.[7] The storage solution should ideally be acidic and deoxygenated.[7]

  • Long-Term Storage: The best method for long-term preservation is lyophilization (freeze-drying) to remove water. The resulting powder should be stored at -80°C under an inert atmosphere (argon or nitrogen) and protected from light.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My final catechin yield is significantly lower than expected.

Low catechin yield is a common issue that can stem from multiple points in the workflow. Use the following decision tree to diagnose the problem.

G start Start: Low Catechin Yield check_params Were extraction parameters (solvent, temp, time) optimized and controlled? start->check_params check_oxidation Were steps taken to prevent oxidation (e.g., low temp, antioxidants)? check_params->check_oxidation Yes sol_params Solution: Re-optimize. Control temp below 70°C. Ensure sufficient solvent ratio. check_params->sol_params No check_material Is the raw pine bark of high quality and properly prepared? check_oxidation->check_material Yes sol_oxidation Solution: Add ascorbic acid. Work on ice. Use inert gas (N2/Ar) during solvent evaporation. check_oxidation->sol_oxidation No check_analysis Is the HPLC analysis method validated and running correctly? check_material->check_analysis Yes sol_material Solution: Use fresh, properly dried/milled bark. Check for proper storage of raw material. check_material->sol_material No sol_analysis Solution: Verify standard curve. Check column health and mobile phase preparation. Re-validate. check_analysis->sol_analysis No

Caption: Troubleshooting flowchart for low catechin yield.
Problem: My extract has turned reddish-brown.

A reddish-brown color is a clear sign of catechin oxidation and polymerization.[6] This indicates that the catechins have been converted to larger, colored compounds, reducing the concentration of monomeric catechins like (+)-catechin and (-)-epicatechin.

  • Immediate Cause: Exposure to oxygen, likely accelerated by heat, light, or a non-acidic pH.

  • Solution: Review your protocol against the "Optimized Extraction Workflow" below. The most critical steps to implement are adding an antioxidant (ascorbic acid) to your solvent, maintaining low temperatures (4°C or on ice), and protecting your sample from light at all stages. During solvent removal via rotary evaporation, ensure the water bath temperature is as low as possible and consider pulling a vacuum under an inert gas if available.

Problem: My HPLC results are inconsistent between batches.

Inconsistent analytical results often point to variability in sample preparation or the analysis itself.

  • Standardize Extraction: Ensure every parameter (bark particle size, solvent-to-solid ratio, extraction time, and temperature) is identical for each batch.[11]

  • Control Sample Storage: Do not let prepared samples sit at room temperature or in the autosampler for extended periods before injection. Catechins can degrade even in prepared vials.[7] Keep autosampler trays cooled if possible (e.g., 4°C).[7]

  • Validate HPLC Method: Regularly check the performance of your HPLC system. This includes:

    • Standard Curve: Run a fresh calibration curve with each batch of samples.

    • Column Health: Monitor peak shape and retention times. Poor peak shape may indicate column degradation.

    • Mobile Phase: Prepare fresh mobile phase daily. Ensure proper degassing to prevent bubbles.

Data & Protocols

Data Presentation

Table 1: Influence of Environmental Factors on Catechin Stability This table summarizes the general effects of pH and temperature on the degradation rate of catechins.

FactorConditionStabilityRationale
pH Acidic (pH < 5.0)High Catechins are significantly more stable in acidic environments. Optimal stability is often observed around pH 4.[3][4]
Neutral (pH ≈ 7.0)Low Degradation rate increases as the pH becomes neutral.[3]
Alkaline (pH > 7.0)Very Low Catechins are highly unstable and degrade rapidly in alkaline solutions.[3]
Temperature Low (e.g., 4°C)High Chemical reactions, including oxidation and epimerization, are significantly slowed.[7]
Moderate (e.g., 25-40°C)Moderate Degradation is observable over time.[13]
High (e.g., > 70°C)Very Low High temperatures drastically accelerate degradation and epimerization.[2][14]

Table 2: Comparison of Selected Pine Bark Extraction Techniques This table compares conventional and modern extraction methods for catechins.

Extraction MethodPrincipleTypical TemperatureAdvantagesDisadvantages
Maceration / Solvent Soaking powdered bark in a solvent (e.g., 50% ethanol).[9]Room Temp - 50°CSimple, low equipment cost.Time-consuming, potential for degradation if not cooled.[15]
Ultrasound-Assisted (UAE) Uses acoustic cavitation to rupture cell walls and enhance solvent penetration.[14]40°C - 70°CFaster extraction, improved efficiency at lower temperatures.[2][11]Requires specific ultrasonic equipment.
Microwave-Assisted (MAE) Uses microwave energy to heat the solvent and sample, increasing extraction rate.[14]70°C - 100°CVery fast, reduced solvent consumption.Risk of thermal degradation if not carefully controlled.[14]
Supercritical Fluid (SFE) Uses CO2 under supercritical conditions as a solvent.[10]31°C - 60°CAvoids thermal degradation, no solvent residue, environmentally friendly.[8]High initial equipment cost and complexity.
Experimental Protocols
Protocol 1: Optimized Low-Temperature Solvent Extraction of Pine Bark

This protocol incorporates best practices to minimize catechin degradation.

  • Preparation of Material:

    • Grind air-dried pine bark to a fine powder (e.g., <1 mm particle size).[9]

    • Dry the powder in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight to remove moisture.

  • Preparation of Extraction Solvent:

    • Prepare a 50% (v/v) ethanol-water solution.

    • Add 0.1% (w/v) ascorbic acid to the solvent mixture to act as an antioxidant.

    • Pre-cool the solvent to 4°C.

  • Extraction:

    • Combine the pine bark powder with the extraction solvent in a flask, using a solid-to-liquid ratio of 1:20 (e.g., 5 g of powder in 100 mL of solvent).

    • Wrap the flask in aluminum foil to protect it from light.[7]

    • Perform the extraction at 4°C (in a cold room or on an ice bath) with continuous stirring for 6 hours.

  • Filtration and Concentration:

    • Filter the mixture under vacuum to separate the extract from the solid bark residue.

    • Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.

    • Continue evaporation until all ethanol is removed and a concentrated aqueous extract remains.

  • Final Processing and Storage:

    • Freeze the concentrated aqueous extract at -80°C.

    • Lyophilize (freeze-dry) the extract to obtain a stable powder.

    • Store the lyophilized powder in an airtight, amber-colored container at -80°C under an inert atmosphere (e.g., backfill with argon or nitrogen gas before sealing).[7]

Protocol 2: HPLC-UV Analysis of Catechins in this compound

This protocol provides a standard method for quantifying catechins like (+)-catechin and procyanidins.[12][16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 80% B

    • 30-35 min: Hold at 80% B (column wash)

    • 35-40 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized this compound in the initial mobile phase (95% A, 5% B).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification: Prepare a calibration curve using pure standards of (+)-catechin, (-)-epicatechin, and procyanidin (B600670) B1. Calculate the concentration in the extract based on the peak area.

Visualizations

G cluster_prep 1. Preparation cluster_extract 2. Extraction (Protect from Degradation) cluster_process 3. Processing & Storage p1 Grind & Dry Pine Bark p2 Prepare 50% EtOH Solvent + 0.1% Ascorbic Acid e1 Combine Bark & Solvent (1:20 ratio) p2->e1 e2 Wrap in Foil (Light Protection) e1->e2 e3 Extract at 4°C with Stirring e2->e3 pr1 Vacuum Filter Extract e3->pr1 pr2 Concentrate via Rotovap (Temp < 40°C) pr1->pr2 pr3 Lyophilize (Freeze-Dry) pr2->pr3 pr4 Store Powder at -80°C under Inert Gas pr3->pr4

Caption: Workflow for an optimized, degradation-aware extraction.

G catechin Catechin (e.g., Epicatechin) quinone Ortho-quinone (Highly Reactive) catechin->quinone Oxidation (+ O2, Heat, Light, Enzymes) epimer Epimer (e.g., Catechin) catechin->epimer Epimerization (+ Heat) polymers Brown Polymeric Compounds (Degradation) quinone->polymers Polymerization

Caption: Simplified chemical degradation pathways for catechins.

References

Technical Support Center: Method Refinement for Separating Oligomeric Proanthocyanidins by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the separation of oligomeric proanthocyanidins (B150500) (OPCs).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating OPCs by their degree of polymerization?

Normal-phase HPLC is highly effective for separating OPC oligomers based on their degree of polymerization.[1] This technique utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-based columns) and a non-polar mobile phase.[1] In contrast, while reversed-phase HPLC is widely used, it can be challenging to resolve polymers with a degree of polymerization (DP) greater than four due to their high polarity.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a promising technique for separating PACs based on their DP.[2][3]

Q2: What are the recommended detection methods for OPCs?

Ultraviolet (UV) detection at 280 nm is a common method as OPCs have a maximum absorption at this wavelength.[4] However, to differentiate OPCs from other co-eluting polyphenols, a photodiode array (PDA) detector can be used to collect spectral data across a range of 240 to 400 nm.[4] Fluorescence detection offers increased sensitivity and can reduce interference from other components in complex sample matrices compared to UV detection.[1] Mass Spectrometry (MS) is a powerful tool for both identification and quantification, providing detailed structural information.[1][5][6]

Q3: What are the key differences between HPLC and UPLC for OPC analysis?

Ultra-Performance Liquid Chromatography (UPLC) systems operate at higher pressures than HPLC systems, allowing the use of columns with smaller particle sizes (< 2 µm).[7][8] This fundamental difference results in significant improvements in chromatographic performance, including:

  • Faster Analysis Times: UPLC methods can be up to four times faster than conventional HPLC methods.[7]

  • Higher Resolution: UPLC provides sharper and narrower peaks, which is advantageous for complex samples.[7]

  • Increased Sensitivity: UPLC systems generally offer lower limits of detection (LOD) and quantification (LOQ).[8]

  • Reduced Solvent Consumption: Due to lower flow rates and shorter run times, UPLC is a more environmentally friendly and cost-effective option.[8]

Q4: How can I prepare my sample for OPC analysis by HPLC?

A general workflow for sample preparation involves:

  • Extraction: The plant material is typically extracted with a solvent mixture such as acetone/water/acetic acid or methanol/water.[5][8]

  • Purification: Solid-phase extraction (SPE) can be used to remove interfering substances from the crude extract.[8]

  • Final Preparation: The solvent is evaporated, and the residue is reconstituted in the initial mobile phase before injection.[8] It is also recommended to filter the final solution through a 0.45 μm filter.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of OPCs.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate column choice.For separation by degree of polymerization, consider a normal-phase or HILIC column.[1][2] For separating isomers, a high-resolution reversed-phase column (e.g., C18) may be more suitable.[5][9]
Mobile phase composition is not optimal.Adjust the solvent strength, pH, or buffer concentration.[10][11] For reversed-phase, adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.[5][9]
The sample is too complex.Improve the sample preparation method to remove interfering compounds.[12]
Peak Tailing Interaction of analytes with the stationary phase.Adjust the mobile phase pH to ensure analytes are fully ionized or neutral.[13] Adding a different organic modifier or an ion-pairing reagent might also help.[14]
Column overload.Reduce the injection volume or the sample concentration.[15]
Column degradation.Wash the column with a strong solvent or replace the column if necessary.[16] A guard column can help extend the life of the analytical column.[15]
Baseline Noise or Drift Contaminated mobile phase.Use high-purity solvents and degas the mobile phase before use.[11][17]
Air bubbles in the system.Purge the pump to remove any trapped air bubbles.[13]
Detector lamp is failing.Replace the detector lamp.[16]
Inconsistent Retention Times Fluctuations in pump flow rate.Check the pump for leaks and ensure the seals are in good condition.[18]
Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[13]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[13]
High Backpressure Blockage in the system.Check for blockages in the tubing, frits, or at the column inlet.[13] Filtering samples before injection can help prevent this.[4]
Column contamination.Wash the column with a series of strong solvents.[16]
Mobile phase viscosity is too high.Consider using a less viscous solvent, such as acetonitrile (B52724) instead of methanol, or increasing the column temperature.[11]

Experimental Protocols

Normal-Phase HPLC for Separation by Degree of Polymerization

This protocol is based on methods developed for the separation of proanthocyanidin (B93508) oligomers.[1]

  • Column: Silica or Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Dichloromethane

    • Solvent B: Methanol

    • Solvent C: Acetic acid/water (1:1, v/v)

  • Gradient Program: A gradient is used to separate the oligomers, starting with a high concentration of the non-polar solvent and gradually increasing the polar solvent concentration. A typical gradient might be:

    • 0-5 min: 82% A, 14% B, 4% C

    • 5-45 min: Linear gradient to 6% A, 90% B, 4% C

    • 45-50 min: Hold at 6% A, 90% B, 4% C

    • 50-55 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Fluorescence detector (Excitation: 276 nm, Emission: 316 nm) or UV at 280 nm.

Reversed-Phase UHPLC-MS for Identification and Quantification

This protocol is adapted from advanced methods for profiling oligomeric proanthocyanidins.[5][6]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-30 min: Linear gradient from 5% to 40% B

    • 30-35 min: Linear gradient to 95% B

    • 35-40 min: Hold at 95% B

    • 40-45 min: Return to initial conditions

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C[9]

  • Detection: PDA detector scanning from 200-400 nm and a mass spectrometer with electrospray ionization (ESI) in negative mode.

Quantitative Data Summary

Table 1: Comparison of HPLC and UPLC Performance for Procyanidin Analysis
ParameterHPLCUPLC
Analysis Time 20–45 minutes2–5 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity (LOD/LOQ) HigherLower (Improved sensitivity)
Solvent Consumption High (e.g., 0.5–2.0 mL/min)Low (e.g., 0.2–0.5 mL/min)
Operating Pressure Up to 400 barUp to 1000 bar
Column Particle Size 3–5 µm< 2 µm

Source: Adapted from BenchChem comparative guides.[8]

Table 2: Example HPLC Method Parameters for OPC Analysis
ParameterMethod 1: Normal-PhaseMethod 2: Reversed-PhaseMethod 3: HILIC
Column Type Inertsil SIL (4.6 mmφ×150 mm)Diamonsil C18 (250 × 4.6 mm, 10 μm)X5H HILIC (250 mm × 4.6 mm, 5.0 μm)
Mobile Phase A Hexane:Methanol:THF:Formic Acid (45:40:14:1)MethanolAcetonitrile with 0.1% formic acid
Mobile Phase B N/A (Isocratic)0.4% Phosphoric AcidWater with 0.1% formic acid
Gradient Isocratic50:50 (A:B)Gradient elution
Flow Rate 1.0 mL/min1.0 mL/min0.2 mL/min
Temperature 40°C30°C28°C
Detection UV at 280 nmUV at 280 nmQTOF-MS

Source: Compiled from various research articles and patents.[3][4][19]

Visualization

HPLC_Troubleshooting_Workflow cluster_resolution Troubleshooting Poor Resolution cluster_peaktailing Troubleshooting Peak Tailing cluster_pressure Troubleshooting Pressure Issues start_node Start: Chromatographic Problem Observed issue_node issue_node start_node->issue_node Identify the primary issue check_node check_node issue_node->check_node e.g., Poor Resolution, Peak Tailing, Pressure Issues, Baseline Noise resolution_check1 Is the column appropriate? check_node->resolution_check1 Poor Resolution tailing_check1 Is the column overloaded? check_node->tailing_check1 Peak Tailing pressure_check1 Is there a blockage? check_node->pressure_check1 Pressure Issues solution_node solution_node end_node Problem Resolved unresolved_node Consult Instrument Manual or Contact Technical Support resolution_solution1 Select appropriate column (Normal-phase for DP, RP for isomers) resolution_check1->resolution_solution1 No resolution_check2 Is the mobile phase optimal? resolution_check1->resolution_check2 Yes resolution_solution1->resolution_check2 resolution_check2->end_node Yes resolution_solution2 Adjust solvent strength, pH, or use additives like formic acid resolution_check2->resolution_solution2 No resolution_solution2->end_node tailing_solution1 Reduce sample concentration or injection volume tailing_check1->tailing_solution1 Yes tailing_check2 Is there secondary interaction? tailing_check1->tailing_check2 No tailing_solution1->tailing_check2 tailing_check2->end_node No tailing_solution2 Adjust mobile phase pH tailing_check2->tailing_solution2 Yes tailing_solution2->end_node pressure_solution1 Filter samples, check frits and tubing for blockages pressure_check1->pressure_solution1 Yes pressure_check2 Is the column contaminated? pressure_check1->pressure_check2 No pressure_solution1->pressure_check2 pressure_check2->unresolved_node No pressure_solution2 Wash or replace the column pressure_check2->pressure_solution2 Yes pressure_solution2->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Addressing Interference of Pine Bark Extract in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using pine bark extract (PBE) in their experiments. Due to its complex phytochemical composition, PBE can interfere with common colorimetric and fluorometric assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these interferences to ensure the accuracy and reliability of your data.

General Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with so many colorimetric assays?

This compound is a complex mixture rich in polyphenolic compounds, primarily proanthocyanidins (B150500) (also known as condensed tannins), catechins, and phenolic acids.[1][2] These molecules are potent antioxidants and can interfere with assays in several ways:

  • Redox Activity: They can directly reduce assay reagents that are designed to be reduced by cellular enzymes or reactive oxygen species (ROS). This leads to a false-positive signal.[3][4]

  • Color and Absorbance: The extract itself has a distinct color that can absorb light at the same wavelength used to measure the assay's endpoint, leading to artificially high readings.

  • Protein Binding: Proanthocyanidins and other polyphenols can bind to proteins, including enzymes used in the assay or the protein you are trying to quantify, which can inhibit their activity or cause them to precipitate.[5]

Q2: What are the main types of interference observed?

The primary types of interference are:

  • False Positives: The extract mimics the activity being measured (e.g., reducing a tetrazolium salt in a viability assay like MTT, or scavenging a radical in an antioxidant assay).[3][4]

  • False Negatives: The extract inhibits the assay's enzymatic reaction or quenches a fluorescent signal.

  • Signal Masking: The intrinsic color of the extract adds to the final absorbance reading, masking the true result.

Q3: What is the first and most critical step to take if I suspect interference?

The most crucial first step is to run a cell-free control . This involves preparing a sample with your highest concentration of this compound in the assay medium, including all assay reagents, but without any cells. If you observe a signal change (e.g., color development, fluorescence increase) in this cell-free control, it confirms that the extract is directly interfering with the assay components.

Assay-Specific Troubleshooting Guides

This section provides detailed Q&As for common assays where interference is a known issue.

Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA)

Q: My this compound samples show a strong decrease in ROS levels in the DCFH-DA assay, even at concentrations that might be cytotoxic. Is this a real effect?

A: This is a classic example of interference. The DCFH-DA assay measures the oxidation of non-fluorescent DCFH to fluorescent DCF by ROS.[6][7] this compound is a potent antioxidant that can directly scavenge ROS or reduce the oxidized probe, leading to a reading of low fluorescence that may not reflect the true intracellular ROS levels.[8]

Troubleshooting Steps & Protocol:

  • Run Cell-Free Controls: Mix PBE with the DCFH-DA probe and an ROS generator (like H₂O₂) in your assay buffer without cells. If the fluorescence is lower than the H₂O₂-only control, you have confirmed direct scavenging activity.

  • Run Extract-Only Controls: Add PBE to cells that have been loaded with the DCFH-DA probe but without an external ROS stimulus. This will show if PBE itself is quenching any basal fluorescence.

  • Consider Alternative Assays: For plant-derived antioxidants, alternative methods are often more reliable.[9]

    • Genetically Encoded Probes: Use probes like roGFP, which are less susceptible to direct chemical interaction.[7]

    • Electron Paramagnetic Resonance (EPR): EPR is a highly specific method for detecting and quantifying specific ROS species.[9]

    • Luminescent Assays: Some luminescent ROS assays are based on precursors that are converted into a luciferase substrate by ROS, offering a different detection mechanism.[7]

Compound ClassSpecific ExamplesPrimary Interference Mechanism
Flavan-3-ols Catechin, EpicatechinRedox activity, radical scavenging[1]
Proanthocyanidins Oligomers and polymers of catechin/epicatechinRedox activity, protein binding, radical scavenging[1][5]
Phenolic Acids Caffeic acid, Ferulic acidRedox activity[10]
Flavonoids TaxifolinRedox activity[10]
Cell Viability Assays (e.g., MTT)

Q: I'm testing PBE for cytotoxicity using the MTT assay, and at some concentrations, the absorbance is higher than my untreated control cells, suggesting increased viability. Is this correct?

A: This is very likely a false-positive result. The MTT assay relies on mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The polyphenols in PBE can directly reduce MTT to formazan without any cellular involvement.[3][4]

Troubleshooting Steps & Protocol:

  • Confirm with Cell-Free Control: Add PBE and MTT reagent to culture medium without cells. The appearance of a purple color confirms direct reduction and interference.[3]

  • Washout Protocol: A simple and effective method is to remove the PBE before adding the MTT reagent.[3]

    • Protocol:

      • Incubate your cells with the desired concentrations of PBE for the chosen treatment period (e.g., 24, 48 hours).

      • Carefully aspirate the medium containing PBE from each well.

      • Gently wash the cells 1-2 times with sterile phosphate-buffered saline (PBS) or fresh culture medium to remove any residual extract.

      • Add fresh medium containing the MTT reagent and proceed with the standard assay protocol.

  • Use Alternative Assays: If interference persists or a washout step is not feasible, switch to an assay with a different mechanism:

    • Neutral Red Uptake Assay: Measures the accumulation of dye in the lysosomes of viable cells. However, be aware that polyphenols can sometimes interfere with this assay as well.[11]

    • Crystal Violet Staining: Measures the total number of adherent cells by staining their DNA. This is a simple and robust endpoint.

    • ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of ATP in metabolically active cells using a luciferase reaction. This is generally less susceptible to redox interference.

MTT_Troubleshooting start Suspected MTT Interference with PBE cell_free Run Cell-Free Control: PBE + MTT Reagent (No Cells) start->cell_free color_dev Purple Color Develops? cell_free->color_dev no_interference No Interference Detected. Proceed with standard protocol. color_dev->no_interference No interference_confirmed Interference Confirmed color_dev->interference_confirmed  Yes washout Implement Washout Protocol: 1. Treat cells with PBE. 2. Wash cells with PBS. 3. Add MTT reagent. interference_confirmed->washout re_evaluate Re-evaluate Results washout->re_evaluate results_ok Results are Logical and Consistent re_evaluate->results_ok alternative_assay Switch to Alternative Assay: - ATP-Based (CellTiter-Glo) - Crystal Violet Staining re_evaluate->alternative_assay Results still inconsistent end Accurate Viability Data results_ok->end alternative_assay->end

Caption: Troubleshooting workflow for PBE interference in MTT assays.

Nitric Oxide (NO) Assays (e.g., Griess Assay)

Q: I am measuring nitric oxide production from macrophages using the Griess assay. My PBE-treated samples show a change in color, but I'm not sure if it's due to NO modulation or interference. How can I tell?

A: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO. The assay involves a two-step diazotization reaction that produces a colored azo compound.[6] PBE can interfere in two ways:

  • Intrinsic Color: The extract's color can add to the final absorbance reading.

  • Chemical Reactivity: Phenolic compounds can react with the Griess reagents or scavenge NO, affecting the final readout. While some studies suggest PBE can enhance NO production, it's crucial to rule out assay artifacts.[12][13]

Troubleshooting Steps & Protocol:

  • Run Proper Controls (Critical):

    • Blank: Culture medium only.

    • Reagent Blank: Culture medium + Griess reagents.

    • Extract Color Control: Culture medium + PBE (at each concentration) without Griess reagents.

    • Extract Interference Control: Culture medium + PBE (at each concentration) + Griess reagents.

  • Calculate Corrected Absorbance:

    • Corrected Sample Absorbance = (Absorbance of Sample with Griess) - (Absorbance of Extract Interference Control)

    • This calculation subtracts the signal caused by the extract's interaction with the reagents and its intrinsic color.

  • Validate with a Nitrite Standard: Prepare your nitrite standard curve in the presence and absence of a fixed concentration of PBE. If the slopes of the two curves are different, it indicates that PBE is interfering with the detection of nitrite itself.

Griess_Controls cluster_wells 96-Well Plate Setup cluster_calc Calculation well_sample Sample Well Cells + PBE + LPS Add Griess Reagent calc Corrected Abs = Sample_Abs - Interference_Control_Abs well_sample->calc Input well_control_1 Extract Color Control Medium + PBE No Griess Reagent well_control_2 Extract Interference Control Medium + PBE Add Griess Reagent well_control_2->calc Subtract well_standard Nitrite Standard Medium + NaNO₂ Add Griess Reagent

Caption: Control setup for accurate Griess assay measurements with PBE.

Protein Quantification (e.g., Bradford Assay)

Q: When I measure total protein from cell lysates treated with PBE, the Bradford assay gives me unusually high concentrations. Why is this happening?

A: This is a known issue. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, particularly to basic (arginine, lysine) and aromatic amino acid residues.[14] The polyphenols in PBE, especially tannins, can also bind to the Coomassie dye, leading to a color change and an overestimation of the protein concentration.[5]

Troubleshooting Steps & Protocol:

  • Use a Compatible Blank: Your blank should be the same lysis buffer used for your samples. If your samples contain PBE, your standard curve must also be prepared in a buffer containing the same concentration of PBE to account for the background.

  • Protein Precipitation (Recommended Method): The most reliable way to remove interfering substances is to precipitate the protein, discard the supernatant containing the PBE, and then resuspend the protein pellet for quantification.[15]

    • TCA/Acetone (B3395972) Precipitation Protocol:

      • To 100 µL of your cell lysate, add at least four volumes (400 µL) of ice-cold acetone containing 10% Trichloroacetic acid (TCA).

      • Incubate for at least 45 minutes at -20°C to precipitate the proteins.

      • Centrifuge at ~15,000 x g for 15 minutes at 4°C.

      • Carefully decant the supernatant, which contains the interfering PBE components.

      • Wash the protein pellet by adding 500 µL of ice-cold acetone, vortexing briefly, and re-centrifuging for 5 minutes. This removes residual TCA.

      • Air-dry the pellet for 5-10 minutes (do not over-dry, as it will be hard to resuspend).

      • Resuspend the clean protein pellet in your desired buffer for the Bradford assay.

  • Consider an Alternative Assay: The Bicinchoninic Acid (BCA) assay is often less susceptible to interference from phenolic compounds than the Bradford assay, though it is not entirely immune. Test for interference with appropriate controls.

AssayCommon Interference MechanismPrimary Mitigation StrategyAlternative Assays
DCFH-DA (ROS) Direct radical scavenging by PBE polyphenols.Use cell-free controls; validate with a secondary method.Genetically encoded probes (roGFP), EPR spectroscopy.[9]
MTT (Viability) Direct reduction of MTT salt by PBE.[3]Implement a "washout" step before adding MTT reagent.ATP-based assays (CellTiter-Glo®), Crystal Violet staining.
Griess (Nitric Oxide) Intrinsic color of PBE; reaction with Griess reagents.Use comprehensive controls (extract color & interference).NO-specific fluorescent probes, direct measurement with an NO sensor.
Bradford (Protein) PBE polyphenols bind to Coomassie dye.Protein precipitation (TCA/Acetone) to remove PBE.[15]BCA assay (test for interference first).

References

How to control for batch-to-batch variability in pine bark extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for batch-to-batch variability in pine bark extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in pine bark extracts?

A1: Batch-to-batch variability in pine bark extracts is a significant challenge that can impact experimental reproducibility and the consistency of finished products. The primary sources of this variability stem from the raw botanical material and the manufacturing process.[1][2] Key factors include:

  • Genetic Variation: Different species of pine (e.g., Pinus pinaster, Pinus massoniana) have distinct phytochemical profiles.

  • Environmental and Geographical Factors: The location, climate, and soil quality where the pine trees are grown can significantly alter the concentration of bioactive compounds.[1]

  • Harvesting Time and Conditions: The age of the tree and the season of harvest can affect the chemical composition of the bark.[1]

  • Storage of Raw Material: Improper storage conditions can lead to the degradation of sensitive compounds.

  • Extraction Method and Solvents: The choice of extraction solvent (e.g., water, ethanol, or a mixture), temperature, and duration of extraction profoundly impact the yield and profile of extracted compounds.[1][3]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not tightly controlled.

Q2: What are the key bioactive compounds in pine bark extract that should be monitored for quality control?

A2: The primary bioactive constituents of this compound are polyphenols, particularly a class of flavonoids called proanthocyanidins (B150500) (also referred to as oligomeric proanthocyanidins or OPCs).[4] These compounds are largely responsible for the extract's antioxidant and anti-inflammatory properties. Key compounds to monitor include:

  • Proanthocyanidins: These are polymers of catechin (B1668976) and epicatechin units. Specific oligomers like Procyanidin B1 and B3 are often quantified.[5][6]

  • Monomeric Flavan-3-ols: (+)-Catechin and (-)-Epicatechin are the building blocks of proanthocyanidins.[7]

  • Phenolic Acids: Caffeic acid and ferulic acid are also present and contribute to the extract's biological activity.

  • Taxifolin (Dihydroquercetin): A flavonoid with known antioxidant properties.[8]

Q3: How is this compound typically standardized?

A3: Standardization is crucial for ensuring the consistency and quality of botanical extracts.[1] this compound is most commonly standardized to a specific concentration of proanthocyanidins. Commercial extracts are often specified to contain a certain percentage of these compounds, for example, 70% or 95%.[9] This is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1] A Certificate of Analysis (CoA) from a reputable supplier should provide details on the proanthocyanidin (B93508) content and the results of other quality control tests for each batch.[1]

Q4: What is a Certificate of Analysis (CoA) and what information should I look for?

A4: A Certificate of Analysis (CoA) is a document that provides detailed information about the quality and composition of a specific batch of this compound. When reviewing a CoA, you should look for the following:

  • Botanical Identity: The scientific name of the pine species used.

  • Assay of Active Compounds: The percentage of proanthocyanidins or other marker compounds, and the analytical method used for quantification (e.g., HPLC, UV-Vis).

  • Physical Characteristics: Appearance, color, and odor.

  • Chemical Tests: pH, moisture content, and ash content.

  • Contaminant Testing: Results for heavy metals (lead, arsenic, mercury), pesticides, and residual solvents.

  • Microbiological Purity: Tests for total plate count, yeast and mold, and the absence of pathogens like E. coli and Salmonella.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Batches

Possible Cause: Significant variation in the phytochemical profile of different batches of this compound.

Troubleshooting Workflow:

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with pine bark extract.

Frequently Asked Questions (FAQs)

Q1: How should I select a starting dose for my in vivo study with this compound?

A1: Selecting an appropriate starting dose is critical for the success and reproducibility of your in vivo study. A common approach is to consult existing literature for doses used in similar animal models and for the specific biological effect you are investigating.

For initial dose-range finding studies, it is advisable to test at least three dose levels (low, medium, and high). Based on toxicology studies, this compound has a high safety profile. The No-Observed-Adverse-Effect Level (NOAEL) for a Pinus radiata bark extract (Enzogenol®) in rats has been established at 750 mg/kg/day. For a French Maritime this compound (Oligopin®), the NOAEL in rats was determined to be 1000 mg/kg/day.[1] This information can guide the selection of your highest dose.

Many efficacy studies in rodents have used doses ranging from 10 to 100 mg/kg body weight per day. For example, doses of 15 and 30 mg/kg have been used in mice to study effects on pulmonary inflammation, and 10 or 20 mg/kg in rats to investigate hepatoprotective effects.[2][3]

Q2: What is the appropriate vehicle for administering this compound to animals?

A2: The choice of vehicle depends on the route of administration and the solubility of the this compound. For oral administration (e.g., gavage), distilled water or sterile saline solution are commonly used vehicles as many pine bark extracts are water-soluble.[4] One study mentions dissolving the extract in 0.9% sterile saline solution for oral gavage in rats.[4] For administration in the diet, the powdered extract can be mixed with standard rodent chow. Doses in dietary studies have been reported as a percentage of the diet, for instance, 0.04%, 0.4%, and 2.0% in mice.

Q3: How should I prepare this compound for oral administration?

A3: For oral gavage, the extract should be thoroughly dissolved in the chosen vehicle. One protocol describes dissolving lyophilized LPS powder in 0.9% sterile saline solution and vortexing for 30 minutes to achieve appropriate dissolution; a similar process can be followed for this compound.[4] It is crucial to ensure a homogenous suspension if the extract is not fully soluble. The stability of the extract in the vehicle over the course of the experiment should also be considered. Encapsulation of the extract with materials like maltodextrin (B1146171) has been explored to improve stability and bioaccessibility, which may be a consideration for certain experimental designs.[2][5]

Q4: What are the known pharmacokinetic parameters of this compound in animals?

A4: While detailed pharmacokinetic studies are more common in humans, some animal data is available. In dogs, the administration of a Pinus radiata bark extract showed absorption of key components like catechin (B1668976) and taxifolin (B1681242) without accumulation in the body.

In general, the pharmacokinetics of this compound are characterized by the rapid absorption of low molecular weight constituents like catechin, caffeic acid, and ferulic acid.[1][6] Larger procyanidin (B600670) oligomers and polymers are metabolized by gut microbiota into smaller, bioavailable metabolites.[1][6] When designing your study, consider that the peak plasma concentrations (Tmax) of the parent compounds are generally reached earlier than the microbial metabolites.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Inconsistent composition of the this compound.Use a standardized extract (e.g., Pycnogenol®, Enzogenol®, Oligopin®) to ensure batch-to-batch consistency of active ingredients.[8]
Instability of the extract in the vehicle.Prepare fresh solutions for administration daily. If this is not feasible, conduct a stability study of the extract in your chosen vehicle under the intended storage conditions.
Adverse effects in animals (e.g., gastrointestinal discomfort) The dose may be too high.While this compound is generally well-tolerated, high doses could potentially cause mild gastrointestinal upset.[9] If adverse effects are observed, consider reducing the dose. The NOAEL from toxicology studies can be a useful reference.[1]
The vehicle may be causing irritation.Ensure the vehicle is appropriate for the route of administration and the animal model. If necessary, try an alternative vehicle.
Lack of a clear dose-response The selected dose range may be too narrow or not in the optimal therapeutic window.Conduct a pilot study with a wider range of doses to establish a dose-response relationship for your specific biomarker or endpoint.
Poor bioavailability of the extract.Consider the formulation of the extract. For compounds with low solubility, formulation strategies like encapsulation may improve bioavailability.[2][5]

Data Presentation

Table 1: In Vivo Dosages of this compound in Rodent Models

Animal Model Species Dosage Route of Administration Observed Effect Reference
Pulmonary InflammationMouse15 and 30 mg/kg/dayOralReduced inflammatory cell counts and cytokines[10]
HepatotoxicityRat10 and 20 mg/kg/dayOralProtective effect against cisplatin-induced liver injury
DiabetesRat15 and 30 mg/kg/dayOralAlleviation of abnormal apoptosis signaling pathways in the hippocampus
Safety AssessmentMouse0.04%, 0.4%, and 2.0% in dietDietaryNo toxic or estrogenic effects at the recommended human intake equivalent[11]
Ischemic Brain InjuryGerbil25, 50, and 100 mg/kg/dayOralNeuroprotection against ischemic injury at 100 mg/kg[12]

Table 2: Toxicological Data for this compound in Animals

Extract Species Study Duration NOAEL Reference
Enzogenol® (Pinus radiata)Rat14 days750 mg/kg/day
Oligopin® (French Maritime Pine Bark)Rat90 days1000 mg/kg/day[1]

Experimental Protocols

Protocol: Western Blot Analysis of Akt/GSK-3β Signaling Pathway

This protocol provides a general framework for analyzing the phosphorylation status of Akt and GSK-3β in tissue samples from in vivo studies.

1. Protein Extraction:

  • Excise and snap-freeze tissue samples in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) per well of a polyacrylamide gel.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and GSK-3β overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are typically around 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands using image analysis software.

  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis start This compound prep Dissolve/Suspend start->prep vehicle Vehicle (e.g., Water, Saline) vehicle->prep admin Oral Gavage or Dietary Admixture prep->admin tissue Tissue Collection admin->tissue protein Protein Extraction tissue->protein wb Western Blot protein->wb data Data Analysis wb->data

Caption: Experimental workflow for in vivo studies with this compound.

akt_gsk3b_pathway cluster_info Legend PBE This compound PI3K PI3K PBE->PI3K Activates pAKT p-Akt (Active) PI3K->pAKT Phosphorylates AKT Akt GSK3b GSK-3β pAKT->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes Activation Activation --> Inhibition Inhibition --|

Caption: Simplified Akt/GSK-3β signaling pathway modulated by this compound.

References

Technical Support Center: Sensory Challenges in Foods with Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating pine bark extract (PBE) into food and beverage products. The information addresses common sensory challenges, particularly bitterness and astringency, and offers potential solutions and standardized evaluation protocols.

Troubleshooting Guides

Issue 1: Overwhelming Bitterness in the Final Product

Symptoms:

  • Strong, unpleasant bitter taste noted by sensory panelists.

  • Low consumer acceptability scores related to flavor.

  • Bitter aftertaste that lingers.

Possible Causes & Solutions:

CauseTroubleshooting StepsExpected Outcome
High Concentration of PBE: The concentration of proanthocyanidins (B150500) and catechins exceeds the sensory threshold.1. Dose-Response Study: Conduct a sensory evaluation with varying concentrations of PBE in the food matrix to determine the detection and rejection thresholds. 2. Optimize Dosage: Reduce the PBE concentration to the lowest effective dose that provides the desired health benefits without significant bitterness.Identification of the optimal PBE concentration that balances bioactivity and palatability.
Interaction with Food Matrix: Components in the food matrix (e.g., proteins, fats) may enhance the perception of bitterness.1. Matrix Modification: Experiment with altering the levels of fat, protein, and sweeteners in the formulation. Fats and proteins can help to coat the tongue and reduce the perception of bitterness. 2. pH Adjustment: Modify the pH of the product. Changes in pH can alter the chemical structure of phenolic compounds and their interaction with taste receptors.A modified food matrix that minimizes the perception of PBE's inherent bitterness.
Ineffective Taste Masking: The chosen taste-masking strategy is not suitable for the specific bitter compounds in PBE.1. Utilize Sweeteners and Flavors: Incorporate high-intensity sweeteners (e.g., stevia, sucralose) and complementary flavors (e.g., citrus, vanilla, mint) to counteract the bitterness. 2. Employ Bitterness Blockers: Investigate the use of commercially available bitterness-masking agents that block the activation of bitter taste receptors. 3. Complexation: Use agents like cyclodextrins to form inclusion complexes with the bitter compounds, preventing them from interacting with taste receptors.Significant reduction in perceived bitterness and improved overall flavor profile.
Direct Contact with Taste Receptors: Bitter compounds are freely available to bind with taste receptors in the mouth.1. Encapsulation: Microencapsulate the PBE using techniques like spray-drying with wall materials such as maltodextrin. This creates a physical barrier. 2. Emulsification: For liquid products, incorporate the PBE into an emulsion. The oil phase can help to mask the taste.Delayed or prevented release of bitter compounds in the oral cavity, leading to a cleaner taste profile.
Issue 2: Unpleasant Astringency and Mouthfeel

Symptoms:

  • Sensory panelists report a drying, puckering, or rough sensation in the mouth.

  • Poor mouthfeel scores.

  • Perception of a "chalky" or "powdery" texture.

Possible Causes & Solutions:

CauseTroubleshooting StepsExpected Outcome
Precipitation of Salivary Proteins: Proanthocyanidins in PBE bind with salivary proteins, leading to a loss of lubrication in the mouth.1. Incorporate Lubricating Agents: Add hydrocolloids (e.g., pectin, carboxymethylcellulose) or fats to the formulation to enhance lubrication and reduce the perception of astringency. 2. Protein Modification: In protein-rich products, consider enzymatic modification of proteins to reduce their interaction with tannins.Improved mouthfeel with reduced sensations of dryness and roughness.
High Molecular Weight Proanthocyanidins: Larger proanthocyanidin (B93508) polymers are more likely to cause astringency.1. Fractionation of PBE: If feasible, use a fractionated PBE with a lower average degree of polymerization. 2. Enzymatic Treatment of PBE: Investigate the use of enzymes like tannase (B8822749) to break down larger tannins into smaller, less astringent compounds.A this compound with a modified phenolic profile that is less prone to causing astringency.
Particle Size of PBE Powder: In solid or powdered products, the particle size of the PBE can contribute to a gritty or chalky mouthfeel.1. Particle Size Reduction: Micronize the PBE powder to a smaller, more uniform particle size. 2. Solubilization: Ensure the PBE is fully solubilized in the product matrix.A smoother mouthfeel with no perception of grittiness.

Frequently Asked Questions (FAQs)

Q1: What are the primary compounds in this compound that cause bitterness and astringency?

A1: The primary compounds responsible for the bitter and astringent taste of this compound are polyphenols, particularly proanthocyanidins (also known as condensed tannins) and monomeric flavan-3-ols like catechin (B1668976) and epicatechin.[1][2][3] Generally, lower molecular weight polyphenols are associated more with bitterness, while higher molecular weight polymers are more astringent.[4]

Q2: How do the bitter compounds in this compound interact with our taste receptors?

A2: The bitter compounds in this compound, such as (-)-epicatechin (B1671481) and procyanidin (B600670) trimers, activate specific human bitter taste receptors known as TAS2Rs.[5] Research has shown that these compounds can activate receptors like TAS2R5 and TAS2R39.[5] This interaction triggers a signaling cascade that results in the perception of bitterness.

Q3: What is the typical sensory threshold for bitterness and astringency of this compound in food products?

A3: The sensory threshold for bitterness and astringency of this compound can vary significantly depending on the food matrix. While specific threshold data for PBE in various foods is limited, studies on related compounds like catechins and procyanidins in aqueous solutions provide some guidance. For example, the taste threshold for (+)-catechin in water has been reported to be around 20 mg/L.[6] The threshold for procyanidin fractions can be even lower, decreasing with a higher degree of polymerization.[6]

Q4: Can the sensory properties of this compound change during processing and storage?

A4: Yes, the sensory properties can change. High processing temperatures can lead to the degradation or polymerization of phenolic compounds, potentially altering the intensity of bitterness and astringency. During storage, oxidation of polyphenols can also occur, which may lead to the formation of new compounds with different sensory characteristics.

Q5: Are there any analytical methods to predict the bitterness of a this compound before incorporating it into a food product?

A5: While sensory evaluation with human panelists is the gold standard, analytical techniques can provide predictive insights. High-performance liquid chromatography (HPLC) can be used to quantify the concentration of key bitter compounds like catechins and specific procyanidins. Additionally, electronic tongues (e-tongues) are increasingly being used to obtain a "taste fingerprint" of ingredients and predict their bitterness intensity.[7][8]

Data Presentation

Table 1: Sensory Thresholds of Key Polyphenols Found in this compound (in Aqueous Solution)

CompoundSensory AttributeReported ThresholdSource(s)
(+)-CatechinBitter/Astringent~20 mg/L[6]
Procyanidin B3 (Dimer)Bitter/AstringentLower than (+)-catechin[6]
Procyanidin Trimer/Tetramer FractionBitter/Astringent~4.1 mg/L[6]
Tannic AcidAstringentVaries by method[9]

Note: These values are approximations from studies in simple aqueous or ethanolic solutions and may differ in complex food matrices.

Table 2: Efficacy of Taste Masking Strategies for Polyphenolic Bitterness (Illustrative Examples)

Masking StrategyActive Compound(s)Food/Beverage MatrixQuantitative EffectSource(s)
Microencapsulation (with Oxidized Starch Hydrogel)ProanthocyanidinsWater3.85-fold increase in astringency threshold[10]
Complexation (with β-Cyclodextrin)Naringin, LimoninAqueous Solution~50% reduction in bitterness at 0.5% cyclodextrin[11]
Addition of SweetenersCatechinsModel BeverageSignificant reduction in bitterness (data varies with sweetener)[12]

Experimental Protocols

Protocol 1: Determination of Bitterness and Astringency Thresholds of PBE in a Liquid Food Matrix (e.g., Beverage)

Objective: To determine the detection threshold of bitterness and astringency of PBE in a specific beverage using the ascending forced-choice method.

Materials:

  • Base beverage product without PBE.

  • This compound powder.

  • Series of PBE concentrations in the beverage, prepared in ascending order (e.g., 10, 20, 40, 60, 80, 100 mg/L).

  • Trained sensory panel (10-15 panelists).

  • Sensory evaluation booths with controlled lighting and temperature.

  • Sample cups, coded with random 3-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, deionized water).

Methodology:

  • Panelist Training: Train panelists to identify and differentiate between bitterness and astringency using reference standards (e.g., caffeine (B1668208) solution for bitterness, alum solution for astringency).

  • Sample Preparation: Prepare a series of PBE-fortified beverage samples at varying concentrations. Also prepare a control sample (beverage without PBE).

  • Triangle Test Presentation: Present each panelist with a set of three samples (two are the control, and one contains a specific concentration of PBE, or vice versa). The order of presentation should be randomized.

  • Evaluation: Ask panelists to identify the "odd" sample in each set. Start with the lowest concentration and move to higher concentrations.

  • Data Analysis: The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Protocol 2: Quantitative Descriptive Analysis (QDA) of a Food Product Fortified with PBE

Objective: To develop a detailed sensory profile of a food product containing PBE and to quantify the intensity of its sensory attributes.

Materials:

  • Food product with PBE.

  • Control food product without PBE.

  • Trained descriptive sensory panel (8-12 panelists).

  • Sensory evaluation software for data collection.

  • Sensory booths.

  • Reference standards for various sensory attributes (e.g., different concentrations of caffeine for bitterness intensity scaling).

Methodology:

  • Lexicon Development: In initial sessions, have the panel collaboratively develop a list of sensory attributes (lexicon) that describe the appearance, aroma, flavor, and texture/mouthfeel of the product. This will include terms for bitterness, astringency, and any specific PBE-related notes.

  • Panelist Training and Calibration: Train the panel to use the developed lexicon consistently. Calibrate them on the use of an intensity scale (e.g., a 15-point scale) using the reference standards.

  • Product Evaluation: In formal evaluation sessions, provide panelists with coded samples of the PBE-fortified product and the control. Have them rate the intensity of each attribute in the lexicon.

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a sensory profile (spider web plot) of the product and to identify significant differences in sensory attributes between the PBE-fortified product and the control.

Mandatory Visualizations

Bitter_Taste_Signaling_Pathway PBE This compound (Proanthocyanidins, Catechins) TAS2Rs Bitter Taste Receptors (e.g., TAS2R5, TAS2R39) PBE->TAS2Rs Binds to G_Protein G-protein (Gustducin) TAS2Rs->G_Protein Activates PLCb2 Phospholipase C β2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain: Perception of Bitterness Neurotransmitter->Brain

Caption: Signaling pathway for the perception of bitterness from this compound compounds.

Experimental_Workflow_Sensory_Evaluation Start Start: Sensory Challenge with PBE Formulation Product Formulation (with PBE) Start->Formulation Sensory_Panel Sensory Panel Evaluation Formulation->Sensory_Panel Threshold_Test Threshold Testing (Triangle Test) Sensory_Panel->Threshold_Test QDA Descriptive Analysis (QDA) Sensory_Panel->QDA Data_Analysis Data Analysis & Interpretation Threshold_Test->Data_Analysis QDA->Data_Analysis Troubleshooting Troubleshooting & Reformulation Data_Analysis->Troubleshooting Masking Apply Taste-Masking Strategy Troubleshooting->Masking Bitterness/Astringency Too High Concentration Adjust PBE Concentration Troubleshooting->Concentration Bitterness/Astringency Too High Matrix Modify Food Matrix Troubleshooting->Matrix Bitterness/Astringency Too High End End: Optimized Product Troubleshooting->End Acceptable Sensory Profile Re_evaluate Re-evaluate with Sensory Panel Masking->Re_evaluate Concentration->Re_evaluate Matrix->Re_evaluate Re_evaluate->Data_Analysis

Caption: Experimental workflow for sensory evaluation and optimization of foods with PBE.

References

Mitigating gastrointestinal side effects of pine bark extract supplementation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pine bark extract in experimental settings. The information is presented in a question-and-answer format to directly address potential gastrointestinal side effects and offer mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported gastrointestinal (GI) side effects of this compound supplementation?

A1: The most frequently reported GI side effects are generally mild and transient.[1][2] They include stomach discomfort, nausea, and occasionally stomach pain.[3]

Q2: What is the incidence of these GI side effects in clinical trials?

A2: The incidence of GI side effects is generally low. For instance, a review of 39 randomized, double-blind, placebo-controlled clinical trials on Pycnogenol®, a standardized this compound, noted that in a study involving children with ADHD, the frequency of adverse events, including gastrointestinal symptoms, was 8% in the Pycnogenol® group compared to 9% in the placebo group.[1]

Q3: What are the potential mechanisms behind this compound-induced GI side effects?

A3: Several mechanisms may contribute to the GI side effects observed with this compound supplementation:

  • Inhibition of Digestive Enzymes: this compound has been shown to inhibit digestive enzymes such as α-amylase and α-glucosidase.[4][5][6] This can delay carbohydrate digestion and may lead to discomfort in some individuals.

  • Modulation of Gut Microbiota: The rich polyphenol content of this compound can interact with and modulate the gut microbiota.[7][8][9][10] While this can have beneficial prebiotic-like effects, rapid changes in microbial composition could lead to transient GI symptoms.

  • Direct Interaction with Gastric Mucosa: In vitro studies have shown that Pycnogenol® can inhibit the growth and adherence of Helicobacter pylori to gastric mucosal cells.[11] While potentially beneficial, this interaction could contribute to gastric sensations in some users.

  • Anti-inflammatory Signaling: this compound and its components, like procyanidins, are known to inhibit pro-inflammatory signaling pathways such as NF-κB and Akt/mTOR in various cell types, including those in the gastrointestinal tract.[12][13][14][15] While generally a therapeutic target, acute modulation of these pathways could theoretically influence normal gut homeostasis.

Troubleshooting Guide

Issue: User reports mild nausea or stomach discomfort after taking this compound.

Mitigation Strategy Underlying Rationale Experimental Validation
Administer with Food Taking supplements with food can help dilute the concentration of the extract in the stomach, reducing direct irritation of the gastric lining.[16][17] Food also stimulates the production of digestive juices, which may aid in the tolerance of the supplement.While a common recommendation for many supplements to reduce nausea, specific clinical trials directly comparing the GI side effects of this compound with and without food are not readily available. However, this is considered a best practice for improving the tolerability of many oral supplements.[16][17][18][19][20]
Start with a Lower Dose Initiating supplementation at the lower end of the effective dose range (e.g., 50-100 mg/day) and gradually increasing it allows the gastrointestinal system to adapt.Clinical trials have used doses ranging from 20 mg to 360 mg per day.[2] Starting with a lower dose is a standard approach to assess individual tolerance to new supplements.
Divide the Daily Dose Splitting the total daily dose into two or more smaller administrations (e.g., 50 mg twice daily instead of 100 mg once daily) can reduce the peak concentration of the extract in the stomach at any given time.This strategy is often employed in clinical practice to improve the tolerability of various oral medications and supplements.

Quantitative Data Summary

The following table summarizes the incidence of gastrointestinal side effects as reported in a clinical trial of Pycnogenol®.

Treatment Group Incidence of Gastrointestinal Symptoms Study Population Reference
Pycnogenol®8%Children with ADHD[1]
Placebo9%Children with ADHD[1]
Methylphenidate (MPH)39%Children with ADHD[1]

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerance

This protocol outlines a method for assessing the gastrointestinal tolerance of this compound supplementation in a clinical trial setting.

1. Objective: To systematically evaluate the incidence and severity of gastrointestinal symptoms associated with this compound supplementation.

2. Materials:

  • Gastrointestinal Symptom Rating Scale (GSRS) questionnaire.[21][22][23][24]
  • Daily symptom diary.

3. Methodology:

  • Baseline Assessment: Prior to the first administration of the supplement, each participant will complete the GSRS questionnaire to establish their baseline gastrointestinal health. The GSRS is a 15-item questionnaire that assesses symptoms over the past week, grouped into five domains: reflux, abdominal pain, indigestion, diarrhea, and constipation. Each item is rated on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[22]
  • Daily Monitoring: Participants will be provided with a daily symptom diary to record the presence and severity of the following symptoms: nausea, stomach pain, bloating, and changes in bowel habits. A simple 4-point scale can be used (0 = None, 1 = Mild, 2 = Moderate, 3 = Severe).
  • Weekly Assessment: The GSRS questionnaire will be administered weekly throughout the duration of the study.
  • Data Analysis: The mean scores for each GSRS domain and the total GSRS score will be calculated at baseline and at each subsequent time point. The daily symptom diary data will be used to calculate the frequency and average severity of specific GI symptoms. Statistical analysis will be performed to compare changes from baseline and differences between the this compound group and a placebo control group.

Signaling Pathways and Experimental Workflows

GI_Mitigation_Workflow Experimental Workflow for Assessing GI Tolerance cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_monitoring Monitoring & Follow-up cluster_analysis Data Analysis p1 Participant Recruitment p2 Informed Consent p1->p2 p3 Baseline GSRS Assessment p2->p3 p4 Randomization to This compound or Placebo p3->p4 p5 Daily Supplementation p4->p5 p6 Daily Symptom Diary p5->p6 p7 Weekly GSRS Assessment p6->p7 Weekly p8 Adverse Event Monitoring p7->p8 p9 Statistical Analysis of GSRS & Diary Data p8->p9 p10 Report Generation p9->p10

Caption: Workflow for a clinical trial assessing GI tolerance.

NFkB_Pathway Potential Mechanism of this compound on NF-κB Signaling in GI Cells cluster_cytoplasm Cytoplasm PBE This compound (Procyanidins) IKK IKK Complex PBE->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes Transcription

Caption: this compound's potential inhibition of the NF-κB pathway.

References

Technical Support Center: Enhancing Pine Bark Extract Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the encapsulation efficiency of pine bark extract.

Troubleshooting Guides

This section addresses common issues encountered during the encapsulation of this compound using various techniques.

Spray Drying

Question: Why is my encapsulation efficiency low when using spray drying?

Answer: Low encapsulation efficiency in spray drying of this compound can be attributed to several factors:

  • Inappropriate Inlet Temperature: Excessively high temperatures can degrade the polyphenolic compounds in the this compound, while temperatures that are too low may result in insufficient drying and sticky products, leading to loss of core material. Finding the optimal temperature is crucial. For instance, one study found that for a medicinal herb extract, the optimal inlet temperature for preserving polyphenolic content was 140°C.

  • Unsuitable Wall Material: The choice of wall material is critical. Maltodextrin (B1146171) is a common choice, but its properties can be enhanced by combining it with other materials like gum arabic. For example, the highest retention of phenolic acids and flavonoids from blackthorn flower extract was achieved with a mixture of maltodextrin and 25% gum arabic.

  • Incorrect Core-to-Wall Material Ratio: A low ratio of wall material to the core (this compound) may not provide adequate coverage, leading to the exposure and degradation of the active compounds. Conversely, an excessively high ratio might dilute the final product unnecessarily. The optimal ratio needs to be determined experimentally.

  • Feed Emulsion Instability: The stability of the feed emulsion is a critical factor. Poor emulsification can lead to the loss of the core material during atomization and drying.

Question: My spray-dried powder has poor morphology (e.g., wrinkled or collapsed particles). What is the cause and how can I fix it?

Answer: Poor particle morphology is often related to the drying rate and the properties of the wall material.

  • Rapid Drying at High Temperatures: Very high inlet temperatures can cause rapid evaporation of water from the droplet surface, forming a crust before the interior is fully dried. The subsequent drying of the core can cause the particle to shrink and collapse. Lowering the inlet temperature can help mitigate this.

  • Wall Material Properties: The viscoelastic properties of the wall material play a significant role. Wall materials that form a strong, flexible film during drying are less prone to collapse. Combining maltodextrin with proteins or gums like gum arabic can improve the mechanical strength of the microcapsules.

  • High Humidity: High humidity in the drying chamber can lead to plasticization of the particle surface, causing stickiness and agglomeration, which can affect morphology. Ensure the drying air is sufficiently dehumidified.

Liposomal Encapsulation

Question: I am experiencing low entrapment efficiency with my liposomal formulation of this compound. What could be the issue?

Answer: Low entrapment efficiency in liposomes is a common challenge for polyphenolic compounds.[1] Here are some potential causes and solutions:

  • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are critical. The chemical structure of the polyphenols in the this compound will influence their interaction with the lipid bilayer. Experiment with different lipid compositions, including varying the chain length and saturation of the phospholipids. The incorporation of cationic cholesterol has been shown to embed trans-resveratrol more deeply into the lipid bilayer.[1]

  • Method of Preparation: The method used to prepare the liposomes significantly impacts encapsulation efficiency. Techniques like thin-film hydration followed by sonication or extrusion are common.[1] Optimizing the parameters of your chosen method, such as sonication time and energy or the number of extrusion cycles, can improve encapsulation.

  • pH of the Hydration Medium: The pH can affect the charge of both the lipids and the polyphenols, influencing their interaction. Evaluate the encapsulation efficiency at different pH values to find the optimal condition.

  • Polyphenol-Lipid Interactions: The interactions between the polyphenols and the lipid bilayer are complex, involving both hydrophobic interactions and hydrogen bonding.[1] Understanding the structure of the main polyphenols in your this compound can help in selecting appropriate lipids to maximize these interactions.

Question: My liposomal formulation is not stable and shows aggregation and leakage of the this compound over time. How can I improve its stability?

Answer: Liposome (B1194612) stability is a key concern for long-term storage and efficacy.

  • Inclusion of Cholesterol: Cholesterol is often added to liposomal formulations to modulate membrane fluidity and reduce the leakage of encapsulated compounds.

  • Surface Modification (PEGylation): Modifying the liposome surface with polyethylene (B3416737) glycol (PEG) can create a steric barrier that prevents aggregation and reduces clearance by the immune system (in vivo applications).

  • Antioxidant Properties of the Extract: this compound itself has antioxidant properties which can help to reduce the oxidation of unsaturated lipids in the liposome bilayer, thereby improving storage stability.[1]

  • Storage Conditions: Store the liposomal formulation at a low temperature (e.g., 4°C) and protected from light to minimize lipid oxidation and degradation of the encapsulated polyphenols.

Complex Coacervation

Question: I am having trouble forming stable coacervates for encapsulating this compound. What factors should I investigate?

Answer: Complex coacervation is a sensitive process influenced by several physicochemical parameters.

  • pH Adjustment: Coacervate formation is highly dependent on the pH of the solution, which dictates the charge density of the interacting biopolymers (e.g., a protein and a polysaccharide). The optimal pH is typically below the isoelectric point of the protein.

  • Biopolymer Ratio: The ratio of the two biopolymers is crucial. An imbalance in the charge ratio can lead to the formation of soluble complexes instead of coacervates. Systematically vary the ratio to find the optimal point for phase separation.

  • Ionic Strength: The presence of salts can shield the charges on the biopolymers, hindering their interaction and preventing coacervation. It is generally advisable to use deionized water and avoid the addition of salts unless specifically required for process control.

  • Total Biopolymer Concentration: The concentration of the polymers in the solution also affects the efficiency of coacervation. Concentrations that are too low may not lead to phase separation, while very high concentrations can result in high viscosity and difficulty in processing.

Question: The walls of my microcapsules formed by complex coacervation are weak and rupture easily. How can I strengthen them?

Answer: The mechanical strength of the coacervate walls can be improved through cross-linking.

  • Chemical Cross-linking: Aldehydes like glutaraldehyde (B144438) are effective cross-linkers, but their use may be limited due to toxicity concerns.

  • Enzymatic Cross-linking: Enzymes such as transglutaminase can be used to create covalent bonds between protein chains, offering a safer alternative to chemical cross-linkers.

  • Physical Cross-linking: Changes in temperature or the addition of certain ions can sometimes induce physical cross-linking and hardening of the coacervate walls.

Frequently Asked Questions (FAQs)

Q1: What are the most common wall materials used for encapsulating this compound?

A1: The most common wall materials are polysaccharides and proteins. Maltodextrin is widely used due to its high solubility and low viscosity. Gum arabic is also popular, often in combination with maltodextrin, as it can improve emulsification and film-forming properties. For liposomal encapsulation, phospholipids like phosphatidylcholine are the primary wall-forming materials, often with the addition of cholesterol for stability. In complex coacervation, a combination of a protein (like gelatin or whey protein) and a polysaccharide (like gum arabic or pectin) is typically used.

Q2: How can I determine the encapsulation efficiency of my this compound formulation?

A2: The encapsulation efficiency is typically determined by measuring the amount of non-encapsulated (surface) this compound and the total amount of this compound in the formulation. The surface extract can be washed off with a suitable solvent in which the core material is soluble but the wall material is not. The total extract is determined after breaking open the microcapsules. The phenolic content is often measured using methods like the Folin-Ciocalteu assay. The encapsulation efficiency is then calculated using the following formula:

Encapsulation Efficiency (%) = [(Total Phenolic Content - Surface Phenolic Content) / Total Phenolic Content] x 100

Q3: What analytical techniques are used to characterize the encapsulated this compound?

A3: A variety of techniques are used to characterize the final product:

  • Particle Size and Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the microcapsules. Particle size distribution can be measured using laser diffraction.

  • Encapsulation Efficiency: As described above, spectrophotometric methods like the Folin-Ciocalteu assay are common. High-Performance Liquid Chromatography (HPLC) can be used to quantify specific polyphenols.

  • Stability: The stability of the encapsulated extract can be assessed by storing the product under specific conditions (e.g., elevated temperature and humidity) and periodically measuring the retention of the active compounds.

  • Release Profile: In vitro release studies are conducted in simulated physiological fluids (e.g., simulated gastric and intestinal fluids) to determine the release kinetics of the this compound from the microcapsules.

Q4: What is the impact of the core-to-wall material ratio on the final product?

A4: The core-to-wall material ratio significantly influences several properties of the microcapsules:

  • Encapsulation Efficiency: A lower ratio (more wall material) generally leads to higher encapsulation efficiency as there is more material to form a protective barrier.

  • Particle Size: A higher proportion of wall material can lead to larger particle sizes.

  • Stability: A thicker wall (lower core-to-wall ratio) can provide better protection against environmental factors like oxygen and light, thus improving the stability of the encapsulated this compound.

  • Loading Capacity: A higher ratio (more core material) increases the loading capacity of the microcapsules, which can be advantageous for delivering a higher dose of the active ingredient. However, this may compromise encapsulation efficiency and stability.

Data Presentation

Table 1: Effect of Spray Drying Parameters on this compound Encapsulation

Inlet Temperature (°C)Core:Wall Ratio (Extract:Maltodextrin)Flow Rate (mL/min)Encapsulation Efficiency (%)Particle Size (µm)Moisture Content (%)Reference
1401:251~85-~4.5[2]
1601:302.5~90~15-20~3.5[2]
1801:354~82-~2.5[2]

Note: The values presented are approximate and synthesized from multiple sources for illustrative purposes. Actual results will vary based on specific experimental conditions.

Table 2: Comparison of Different Wall Materials for Polyphenol Encapsulation

Encapsulation MethodWall MaterialCore MaterialEncapsulation Efficiency (%)Key FindingsReference
Spray DryingMaltodextrinBlackthorn Flower Extract~80%Good solubility and low cost.[3]
Spray DryingMaltodextrin + Gum Arabic (3:1)Blackthorn Flower Extract~88%Improved retention of phenolic compounds compared to maltodextrin alone.[3]
LiposomalPhosphatidylcholineTea Polyphenols~60%Nanometric particle size and good stability.[4]
Complex CoacervationLentil Protein Isolate + PectinBlack Garlic Extract~85%Good stability and preservation of antioxidant compounds.[5]

Experimental Protocols

Protocol 1: Spray Drying Encapsulation of this compound
  • Preparation of this compound:

    • Extract pine bark powder with a suitable solvent (e.g., 70% ethanol) using maceration or another appropriate extraction technique.

    • Filter the extract and concentrate it using a rotary evaporator.

    • Lyophilize the concentrated extract to obtain a dry powder.

  • Preparation of the Feed Emulsion:

    • Dissolve the wall material (e.g., maltodextrin or a maltodextrin/gum arabic blend) in deionized water to create a solution of the desired concentration (e.g., 20% w/v).

    • Disperse the lyophilized this compound into the wall material solution at the desired core-to-wall ratio (e.g., 1:10).

    • Homogenize the mixture using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a stable emulsion.

  • Spray Drying Process:

    • Set the spray dryer parameters:

      • Inlet temperature: 140-180°C (optimize for your specific setup).

      • Outlet temperature: 70-90°C.

      • Feed flow rate: 5-15 mL/min.

      • Aspirator rate: 80-100%.

    • Feed the emulsion into the spray dryer.

    • Collect the powdered microcapsules from the collection vessel.

    • Store the powder in a desiccator at room temperature.

Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
  • Preparation of the Lipid Film:

    • Dissolve the phospholipids (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Add the this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration of the Lipid Film:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the phase transition temperature of the lipids for a specified time (e.g., 1 hour). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes.

    • Calculate the encapsulation efficiency.

Visualizations

Experimental Workflow for Spray Drying

SprayDryingWorkflow cluster_prep Preparation cluster_process Processing cluster_output Output PBE This compound Homogenization Homogenization PBE->Homogenization WM Wall Material Solution WM->Homogenization SprayDryer Spray Dryer Homogenization->SprayDryer Feed Emulsion Microcapsules Encapsulated Powder SprayDryer->Microcapsules Collection

Caption: Workflow for the encapsulation of this compound using spray drying.

Factors Affecting Encapsulation Efficiency

FactorsEncapsulation cluster_params Process Parameters cluster_materials Material Properties EE Encapsulation Efficiency Temp Temperature Temp->EE Ratio Core:Wall Ratio Ratio->EE FlowRate Flow Rate FlowRate->EE WallMaterial Wall Material Type WallMaterial->EE CoreProperties Core Material Properties CoreProperties->EE

Caption: Key factors influencing the encapsulation efficiency of this compound.

References

Technical Support Center: Lyophilized Pine Bark Extract Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of lyophilized pine bark extract powder. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of lyophilized this compound powder?

A1: The stability of lyophilized this compound, which is rich in polyphenols like proanthocyanidins (B150500), is primarily influenced by three factors: moisture content, temperature, and exposure to light and oxygen.[1][2] Low moisture content is crucial for the stability of lyophilized products.[1] Elevated temperatures can accelerate the degradation of phenolic compounds.[3] Exposure to light and oxygen can lead to oxidative degradation of the active compounds.[4]

Q2: What is the expected shelf-life of lyophilized this compound powder?

A2: While specific long-term stability data for lyophilized this compound is limited, studies on other lyophilized plant extracts rich in polyphenols, such as berry and grape seed powders, suggest a shelf-life of over two years when stored under optimal conditions.[5][6] The stability is significantly enhanced by maintaining low moisture content and storing at refrigerated or frozen temperatures.[7][8] For instance, anthocyanins in freeze-dried blueberry powder have a reported half-life of 139 days at 25°C, but stability is greatly improved at lower temperatures.[9]

Q3: What are the ideal storage conditions for maintaining the long-term stability of the powder?

A3: For optimal long-term stability, lyophilized this compound powder should be stored in airtight, opaque containers at a controlled low temperature (ideally ≤4°C) and low relative humidity.[5][8] The container should be sealed to protect the powder from moisture and atmospheric oxygen.[8] Storing in a desiccator or with a desiccant can help maintain a low moisture environment.

Q4: How does lyophilization enhance the stability of this compound compared to other drying methods?

A4: Lyophilization, or freeze-drying, is a low-temperature dehydration process that involves freezing the product and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This process minimizes the thermal degradation of heat-sensitive compounds like proanthocyanidins, which can occur with conventional oven drying.[5] The resulting porous, low-moisture powder has a high surface area, which allows for quick rehydration, and exhibits improved stability of its bioactive components during storage.[10]

Q5: What are the visible signs of degradation in the lyophilized powder?

A5: Visual signs of degradation can include a change in color (e.g., darkening or browning), clumping or caking of the powder (indicating moisture uptake), and a change in odor.[5] The browning index of dried bayberry powder, for example, has been shown to increase significantly during storage, indicating degradation.[5] Any deviation from the initial appearance and physical properties of the powder should be investigated.

Troubleshooting Guides

Issue Encountered Potential Cause Recommended Solution
Inconsistent antioxidant activity results (e.g., DPPH assay). 1. Incomplete dissolution of the powder. 2. Degradation of the sample due to improper storage. 3. Inaccurate preparation of reagent or standard solutions.1. Ensure the powder is fully dissolved in the appropriate solvent (e.g., methanol (B129727) or ethanol) using sonication if necessary. 2. Verify that the sample has been stored in a cool, dark, and dry place. Use a fresh sample if degradation is suspected. 3. Prepare fresh DPPH and standard (e.g., Trolox, Ascorbic Acid) solutions. Protect the DPPH solution from light.[6][11]
Decreasing proanthocyanidin (B93508) content in HPLC analysis over time. 1. Gradual degradation of proanthocyanidins due to suboptimal storage conditions (high temperature or humidity). 2. Oxidative degradation from exposure to air.1. Re-evaluate storage conditions. Ensure the powder is stored at ≤4°C in a desiccated, airtight, and opaque container. 2. Minimize the sample's exposure to air during weighing and preparation. Consider purging the container with an inert gas like nitrogen before sealing.
Powder appears clumped or sticky. 1. Moisture absorption from the atmosphere. The powder is hygroscopic.1. The sample has been compromised. Discard if quantitative analysis is critical. 2. For future prevention, always handle and store the powder in a low-humidity environment (e.g., a glove box or desiccator). Ensure containers are tightly sealed immediately after use.
Difficulty in achieving a stable baseline in HPLC. 1. Contaminated mobile phase or column. 2. The sample contains impurities that are co-eluting.1. Filter all mobile phases and flush the HPLC system and column thoroughly. 2. Use a guard column. Optimize the gradient elution to achieve better separation of peaks.[12]

Quantitative Data Summary

The following tables summarize representative stability data for lyophilized plant extracts with high polyphenol content, similar to this compound. This data is intended to be illustrative due to the limited availability of specific long-term studies on lyophilized this compound powder.

Table 1: Representative Stability of Total Polyphenolic Content (TPC) in Lyophilized Bayberry Powder under Different Storage Conditions. [5]

Storage Time (Days)TPC Retention at 4°C (%)TPC Retention at 25°C (%)
0100100
1098.295.4
2096.591.8
3094.188.2
4092.385.1
5090.782.3

Table 2: Representative Stability of Anthocyanins in Freeze-Dried Blueberry Products. [13]

ProductStorage ConditionAnthocyanin Retention after 8 Weeks (%)
Juice4.4°C90.7
Juice21°C69.1
Oatmeal Bar4.4°C86.0
Gummy4.4°C43.0
Gummy21°C51.0

Table 3: Degradation of Flavan-3-ols in Lyophilized Grape Stem Extract after 2 Months of Storage. [6]

CompoundStorage ConditionDegradation (%)
Catechin25°C, Transparent Vial~100
Catechin25°C, Amber Vial~100
Catechin40°C, Transparent Vial~100
Catechin40°C, Amber Vial~100

Experimental Protocols

Protocol 1: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol is adapted from standard spectrophotometric methods for determining the antioxidant capacity of plant extracts.[6][11]

1. Materials and Reagents:

  • Lyophilized this compound powder

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Spectrophotometer capable of reading at 517 nm

  • Microplate reader or cuvettes

  • Volumetric flasks, pipettes

2. Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark, as it is light-sensitive. Prepare fresh daily.[6]

  • Preparation of Sample Stock Solution: Accurately weigh and dissolve a known amount of the lyophilized this compound powder in methanol or ethanol to create a stock solution (e.g., 1 mg/mL).

  • Preparation of Sample Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a microplate well or cuvette, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of the solvent (methanol/ethanol) instead of the sample extract.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution without the extract.

    • Abs_sample is the absorbance of the DPPH solution with the extract.

  • IC50 Value: Plot the % inhibition against the extract concentrations to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Protocol 2: Quantification of Proanthocyanidins using HPLC-UV

This protocol provides a general method for the quantification of proanthocyanidins in plant extracts.[11][12]

1. Materials and Reagents:

  • Lyophilized this compound powder

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Acetic acid (HPLC grade)

  • Ultrapure water

  • Procyanidin B1 or other relevant standards

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.4% phosphoric acid in water.[11]

    • Mobile Phase B: Methanol.[11]

    • Filter and degas both mobile phases before use.

  • Preparation of Standard Solutions: Prepare a stock solution of a proanthocyanidin standard (e.g., Procyanidin B1) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20-100 µg/mL).[11]

  • Preparation of Sample Solution: Accurately weigh about 10 mg of the lyophilized powder, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:0.4% Phosphoric Acid (1:1, v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 280 nm.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.[11]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify and quantify the proanthocyanidin peaks in the sample chromatogram by comparing their retention times and peak areas with those of the standards. Calculate the concentration based on the calibration curve.

Protocol 3: Determination of Moisture Content by Loss on Drying

This is a standard gravimetric method to determine the moisture content in a powder sample.

1. Materials:

  • Lyophilized this compound powder

  • Drying oven with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Weighing dishes with lids

  • Desiccator with a desiccant (e.g., silica (B1680970) gel)

2. Procedure:

  • Dry a clean, empty weighing dish with its lid open in the oven at 105°C for at least 1 hour.

  • Transfer the weighing dish and lid to a desiccator to cool to room temperature.

  • Once cooled, weigh the empty dish with its lid and record the weight (W1).

  • Add approximately 1-2 grams of the lyophilized this compound powder to the weighing dish.

  • Weigh the dish with the sample and lid, and record the weight (W2).

  • Place the dish with the sample (lid partially open) in the drying oven set at 105°C for 3 hours.

  • After 3 hours, close the dish with its lid, remove it from the oven, and place it in a desiccator to cool to room temperature.

  • Once cooled, weigh the dish with the dried sample and lid, and record the weight (W3).

  • Repeat the drying cycle (steps 6-8) for 1-hour intervals until a constant weight is achieved (i.e., the difference between two consecutive weighings is not more than 0.5 mg).

  • Calculation: Calculate the percentage of moisture content using the following formula: % Moisture = [(W2 - W3) / (W2 - W1)] * 100

    • W1 = Weight of the empty dish and lid.

    • W2 = Weight of the dish, lid, and sample before drying.

    • W3 = Weight of the dish, lid, and sample after drying to a constant weight.

Visualizations

Signaling Pathways and Experimental Workflows

NF_kB_Inhibition This compound's Inhibition of the NF-kB Signaling Pathway cluster_complex LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IkBα IKK->IkB phosphorylates NFkB_p65_p50 NF-kB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to NFkB_IkB_complex NF-kB/IkBα Complex (Inactive) NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB_p65_p50 Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates Pine_Bark This compound (Proanthocyanidins) Pine_Bark->IKK inhibits

Caption: Inhibition of the pro-inflammatory NF-kB pathway by this compound.

eNOS_Activation This compound's Activation of the eNOS Signaling Pathway Pine_Bark This compound (Metabolites) PI3K PI3K Pine_Bark->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS phosphorylates & activates NO Nitric Oxide (NO) eNOS->NO converts L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation leads to

Caption: Activation of the eNOS pathway by this compound, leading to vasodilation.

Stability_Workflow Experimental Workflow for Stability Testing start Start: Lyophilized Pine Bark Extract Powder storage Store samples under different conditions (Temp, Humidity, Light) start->storage sampling Sample at defined time points (t=0, 1, 3, 6, 12 months) storage->sampling analysis Perform Analyses sampling->analysis hplc HPLC: Proanthocyanidin Content analysis->hplc dpph DPPH Assay: Antioxidant Activity analysis->dpph moisture Loss on Drying: Moisture Content analysis->moisture physical Physical Inspection: Color, Clumping analysis->physical data Data Analysis: Compare results to t=0 hplc->data dpph->data moisture->data physical->data end End: Determine Shelf-life and Degradation Kinetics data->end

Caption: Logical workflow for assessing the long-term stability of the powder.

References

Methodological limitations in existing pine bark extract clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pine bark extract. The content focuses on addressing the key methodological limitations identified in existing clinical trials to aid in the design of more robust future studies.

Frequently Asked Questions (FAQs)

Question 1: We are designing a new clinical trial for a this compound product. What are the most common methodological pitfalls we should avoid based on the existing literature?

Answer: Based on systematic reviews of this compound clinical trials, several recurring methodological limitations have been identified that can compromise the validity of study findings. To enhance the quality of your research, it is crucial to address the following:

  • Risk of Bias: A significant number of past studies have been assessed as having an "unclear" or "high" risk of bias.[1][2] To mitigate this, ensure your trial protocol includes robust procedures for random sequence generation, allocation concealment, and blinding of participants, personnel, and outcome assessors.

  • Small Sample Sizes: Many trials are underpowered due to small sample sizes (ranging from as few as 21 to 293 participants per condition), which increases the risk of Type II errors and limits the generalizability of the results.[2][3] Conduct a thorough power analysis to determine the appropriate sample size for your primary outcome.

  • Inadequate Reporting: Poor reporting of methodological details is a common issue, making it difficult for reviewers and other researchers to assess the quality of a study.[1] Adhere strictly to the CONSORT (Consolidated Standards of Reporting Trials) guidelines to ensure comprehensive and transparent reporting.

  • Heterogeneity: Significant variability exists across trials in terms of the specific this compound used (e.g., Pycnogenol®, Flavangenol®), dosage, duration of treatment, and patient populations.[4][5] This makes it challenging to compare results and perform meta-analyses. Clearly define and standardize these elements in your protocol.

  • Outcome Measures: Some studies use inconsistent or subjective outcome measures.[2] It is advisable to use validated and objective primary endpoints to ensure the reliability of your findings.

Question 2: I am conducting a meta-analysis and encountering significant heterogeneity in the results of this compound trials. What are the likely sources of this heterogeneity and how can I address them?

Answer: High heterogeneity is a well-documented issue in meta-analyses of this compound trials.[4] The primary sources of this variability often include:

  • Dosage Differences: Daily doses in published trials have ranged widely, from 25 mg to 1322 mg.[6]

  • Duration of Intervention: The length of the trials can vary from a few weeks to several months.[6]

  • Type of Extract: Different proprietary extracts of pine bark exist (e.g., Pycnogenol®, Oligopin®, Enzogenol®), and their composition can differ.[7][8] Research results from one specific extract, such as Pycnogenol®, cannot be extrapolated to other pine bark extracts due to differences in composition and standardization.[8]

  • Baseline Patient Characteristics: Trials often enroll patients with varying baseline health statuses and demographics.

To address this in your meta-analysis, you should perform subgroup analyses based on these potential sources of heterogeneity (e.g., dosage level, trial duration, type of extract).[4] A sensitivity analysis, where you systematically remove one study at a time to see its effect on the overall result, can also help identify influential studies.[4] It is also crucial to use a random-effects model for your analysis to account for the expected between-study variability.[9]

Question 3: How can we ensure the consistency and quality of the this compound used in our multi-center trial?

Answer: The lack of standardization of the investigational product is a critical limitation. To ensure reproducibility and the validity of your results, it is essential to use a well-characterized and standardized extract. For example, the most commonly researched extract, Pycnogenol®, is standardized to contain 70 ± 5% procyanidins.[8]

Your protocol should include a section on the chemical characterization of the extract. This involves:

  • Supplier Qualification: Use a reputable supplier that can provide a Certificate of Analysis (CoA) for each batch.

  • Chemical Fingerprinting: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to confirm the identity and quantify the concentration of key bioactive compounds, such as procyanidins, catechin, and taxifolin.[8][10]

  • Stability Testing: Conduct stability testing to ensure the extract maintains its composition and potency over the duration of the trial.

Troubleshooting Guides

Problem: Our trial failed to show a significant effect of this compound on our primary cardiovascular endpoint, even though some previous studies have reported positive results.

Troubleshooting Steps:

  • Review Methodological Rigor: Critically evaluate your study design against those that showed positive effects. Did your study have a larger sample size and lower risk of bias? Some studies with positive findings have been noted for their methodological limitations.[6][11] A well-conducted trial with a null result can be just as informative as a positive one.

  • Assess Dosage and Bioavailability: Was the dosage used in your trial comparable to that in the positive studies? The bioavailability of active metabolites can vary.[12] Consider measuring plasma levels of key metabolites, such as δ-(3,4-dihydroxy-phenyl)-γ-valerolactone, ferulic acid, and taxifolin, to confirm absorption.[8][12]

  • Evaluate Patient Population: Was your patient population significantly different? The effects of this compound may be more pronounced in specific subgroups.

  • Consider the Placebo Effect: Ensure that your placebo was truly inert and indistinguishable from the active product to rule out a significant placebo response masking a potential treatment effect.

Data Presentation

Table 1: Summary of Common Methodological Limitations in this compound Clinical Trials

Limitation CategorySpecific IssuePrevalence in LiteratureImpact on ResearchRecommended Action
Study Design & Bias High or unclear risk of bias (e.g., randomization, blinding).In a 2020 Cochrane review of 27 RCTs, the risk of bias was unclear for 22 studies and high for one.[1][2]Reduces confidence in the observed effects and the certainty of evidence.Implement and clearly report robust randomization, allocation concealment, and double-blinding procedures.
Sample Size Small number of participants.Many trials have fewer than 100 participants.[2][3]Insufficient statistical power to detect true effects; increases risk of false negatives.Conduct a priori power calculations to determine an adequate sample size.
Intervention Lack of standardization of the extract; wide range of dosages.Dosages have ranged from 25 mg/day to over 1300 mg/day.[6] Different proprietary extracts are used.High heterogeneity, making it difficult to compare studies or establish optimal dosing.Use a standardized extract with a clear specification sheet (e.g., % procyanidins). Justify dose selection based on preclinical or Phase I data.
Reporting Inadequate reporting of methodology.A recurring theme in systematic reviews.[1]Prevents proper assessment of study quality and reproducibility.Adhere to CONSORT guidelines for reporting clinical trials.
Outcomes Use of inconsistent or non-validated outcome measures.Noted as a contributor to the very low certainty of evidence for many conditions.[2]Difficult to synthesize evidence and draw firm conclusions.Select and use validated, objective primary and secondary outcome measures.

Experimental Protocols

Protocol: Quality Control of this compound Using HPLC

This protocol outlines a general method for the quantification of procyanidins in a this compound to ensure consistency.

  • Objective: To quantify the total procyanidin (B600670) content in a given batch of this compound.

  • Materials:

    • This compound sample

    • Reference standards (e.g., catechin, epicatechin)

    • HPLC-grade acetonitrile, water, and formic acid

    • HPLC system with a Diode Array Detector (DAD)

    • C18 analytical column

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound powder.

    • Dissolve the sample in 10 mL of a 50:50 methanol/water solution.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A time-programmed gradient from 5% B to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

  • Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Run the gradient program and record the chromatogram.

    • Identify and integrate the peaks corresponding to procyanidins by comparing retention times with reference standards.

    • Calculate the concentration of the identified compounds based on the calibration curves of the reference standards.

    • Sum the concentrations of the relevant peaks to determine the total procyanidin content.

  • Acceptance Criteria: The total procyanidin content should be within the specified range (e.g., 70 ± 5%) as per the product specifications.

Mandatory Visualization

G cluster_0 Phase 1: Trial Design & Planning cluster_1 Phase 2: Trial Execution cluster_2 Phase 3: Analysis & Interpretation Power Inadequate Power Analysis Bias Poor Randomization/ Blinding Plan Hetero High Heterogeneity in Meta-Analysis Power->Hetero Small N leads to varying effect sizes Standard Lack of Extract Standardization Certainty Low/Very Low Certainty of Evidence Bias->Certainty High risk of bias lowers evidence quality Outcome Non-Validated Outcomes Standard->Hetero Different products/ doses create variance Outcome->Hetero Inconsistent measures prevent pooling Reporting Poor Adherence to CONSORT Guidelines Reporting->Certainty Prevents proper risk of bias assessment Hetero->Certainty

Caption: Workflow of how common methodological limitations in this compound trials lead to poor evidence quality.

G cluster_design Robust Trial Design cluster_conduct Execution & Reporting cluster_outcome High-Quality Evidence P1 Define Standardized Extract & Dose P2 Power Calculation (Adequate Sample Size) P1->P2 P3 Protocol with Validated Primary Endpoints P2->P3 P4 Double-Blind, Placebo-Controlled Design P3->P4 C1 Rigorous Randomization & Allocation Concealment P4->C1 C2 Batch Testing of Investigational Product C1->C2 C3 Adherence to CONSORT Reporting C2->C3 O1 Low Risk of Bias C3->O1 O2 Reduced Heterogeneity in Future Meta-Analyses O1->O2 O3 High-Certainty Evidence (Trustworthy Results) O2->O3

Caption: Best practice workflow for designing high-quality clinical trials of this compound.

References

Validation & Comparative

A Comparative Analysis of Pine Bark Extract and Grape Seed Extract for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the experimental data and therapeutic potential of two potent antioxidant extracts.

Introduction

Pine bark extract and grape seed extract are two of the most prominent natural compounds in the fields of nutraceuticals and drug development, both lauded for their potent antioxidant and anti-inflammatory properties. These extracts are rich in a class of polyphenolic compounds known as proanthocyanidins (B150500), which are believed to be the primary drivers of their biological activity. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their chemical composition, bioavailability, and mechanisms of action is crucial for targeted therapeutic applications. This guide provides a comprehensive, data-driven comparison of this compound and grape seed extract, summarizing key experimental findings to inform future research and development.

Chemical Composition and Bioavailability

Both this compound and grape seed extract are complex mixtures of bioactive compounds. This compound, commonly derived from the French maritime pine (Pinus pinaster), is a rich source of procyanidins, catechins, and phenolic acids.[1] A standardized form, Pycnogenol®, typically contains 65-75% procyanidins.[1] Grape seed extract, on the other hand, is derived from the seeds of the common grape (Vitis vinifera) and boasts a broader spectrum of polyphenols, including proanthocyanidins, catechins, and resveratrol.[1]

A key differentiator lies in their molecular weight distribution and specific oligomeric composition. One study found that the molecular weight of components in this compound ranged from approximately 162 to 1180 MW, while grape seed extract components ranged from approximately 1180 to 5000 MW.[2] Furthermore, this analysis revealed that this compound did not contain oligomers with odd numbers of gallate units, whereas grape seed extract contained oligomers with both odd and even numbers of gallate units.[2]

In terms of bioavailability, some evidence suggests that this compound may have an edge due to its unique molecular structure, which allows for efficient absorption in the gastrointestinal tract, leading to higher blood concentrations of its active compounds.[1] While grape seed extract is also well-absorbed, its bioavailability for certain compounds might be slightly lower.[1] However, the diverse polyphenol profile of grape seed extract means a wider array of beneficial molecules are absorbed.[1]

Comparative Efficacy: A Data-Driven Overview

The therapeutic potential of both extracts has been explored across various domains, including antioxidant activity, anti-inflammatory effects, cardiovascular support, and cognitive enhancement. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that direct head-to-head comparative studies are limited, and some of the data is derived from individual studies on each extract.

Antioxidant Activity
ParameterThis compoundGrape Seed ExtractSource
ORAC Value (µmol TE/100g) High (Specific values from direct comparative studies are limited)High (Specific values from direct comparative studies are limited)[3][4]
Primary Antioxidant Mechanism Free radical scavenging, chelation of metalsFree radical scavenging, chelation of metals, activation of Nrf2 pathway[5][6]
Anti-inflammatory Effects
ParameterThis compoundGrape Seed ExtractSource
Mechanism of Action Inhibition of NF-κB activation, reduction of inflammatory mediatorsReduction of oxidative stress, potential modulation of inflammatory pathways[1][8]
COX-2 Inhibition (IC50) Data from direct comparative studies are limited.Data from direct comparative studies are limited.

Note: this compound has been shown to significantly inhibit the activation of NF-κB, a key regulator of inflammation.[8] While grape seed extract also possesses anti-inflammatory properties, they are often attributed to its strong antioxidant effects, and its direct impact on specific inflammatory markers in comparative studies is less documented.

Cardiovascular Benefits
ParameterThis compoundGrape Seed ExtractSource
Blood Pressure Reduction (Systolic) A meta-analysis showed a reduction of -3.22 mmHg.Effects on blood pressure are suggested but less pronounced in some studies.[9]
Endothelial Function Enhances nitric oxide production, leading to improved blood flow.Helps strengthen blood vessels and improve circulation.[1][10]

Note: A meta-analysis of nine trials indicated that Pycnogenol® (a standardized this compound) supplementation was associated with a significant reduction in both systolic and diastolic blood pressure.[9] The effects of grape seed extract on blood pressure are also reported but appear to be less consistently documented in the reviewed literature.[1]

Cognitive Enhancement
ParameterThis compoundGrape Seed ExtractSource
Primary Effects Improvements in memory, focus, and mental performance.Neuroprotective benefits through antioxidant action.[1]
Clinical Evidence Supported by several clinical studies in both young and older adults.Research in this area is less extensive compared to this compound.[1][11]

Note: this compound has been the subject of more extensive research regarding its cognitive benefits, with studies demonstrating positive effects on various cognitive domains.[1][11] The neuroprotective effects of grape seed extract are primarily linked to its antioxidant properties.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies for key experiments.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a standard method for measuring the antioxidant capacity of a substance.

Objective: To determine the free radical scavenging capacity of the extract against peroxyl radicals.

Methodology:

  • Preparation of Reagents: A fluorescein (B123965) sodium salt solution is prepared as the fluorescent probe. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator. Trolox, a water-soluble vitamin E analog, is used as a standard for calibration.

  • Assay Procedure:

    • The extract is diluted to various concentrations.

    • In a 96-well microplate, the diluted extract, fluorescein, and AAPH are mixed.

    • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Data Analysis: The area under the curve (AUC) of fluorescence decay is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using Trolox, and the ORAC value of the extract is expressed as Trolox equivalents (TE) per gram or milliliter.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key player in inflammation.

Objective: To determine the 50% inhibitory concentration (IC50) of the extract on COX-2 activity.

Methodology:

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Assay Procedure:

    • The extract is incubated with the COX-2 enzyme.

    • Arachidonic acid is added to initiate the enzymatic reaction, which produces prostaglandin (B15479496) H2 (PGH2).

    • The reaction is stopped, and the amount of PGH2 or a stable downstream product (e.g., PGE2) is measured, often using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the extract. The IC50 value is then determined by plotting the percentage of inhibition against the log of the extract concentration.

Clinical Trial for Cardiovascular Effects (Blood Pressure)

Objective: To evaluate the effect of the extract on blood pressure in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Participants: A cohort of subjects with prehypertension or stage 1 hypertension is recruited.

  • Intervention: Participants are randomly assigned to receive either the extract at a specified daily dosage or a placebo for a defined period (e.g., 8-12 weeks).

  • Outcome Measurement: Blood pressure is measured at baseline and at regular intervals throughout the study using a standardized protocol (e.g., seated, resting for 5 minutes, average of three readings).

  • Data Analysis: The change in systolic and diastolic blood pressure from baseline is compared between the extract and placebo groups using appropriate statistical methods.

Clinical Trial for Cognitive Function

Objective: To assess the impact of the extract on cognitive performance.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: A specific population is selected based on the research question (e.g., healthy adults, elderly with mild cognitive impairment).

  • Intervention: Participants receive either the extract or a placebo daily for a specified duration.

  • Outcome Measurement: A battery of standardized cognitive tests is administered at baseline and at the end of the study. These tests may assess memory (e.g., Rey Auditory Verbal Learning Test), attention (e.g., Stroop Test), and executive function (e.g., Trail Making Test).

  • Data Analysis: Changes in scores on the cognitive tests are compared between the two groups to determine the effect of the extract.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and grape seed extract are mediated through their interaction with key cellular signaling pathways.

This compound and the NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses.

NF_kB_Pathway cluster_cytoplasm Cytoplasm PBE This compound IKK IKK Complex PBE->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_IkB NF-κB-IκB Complex (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Nrf2_Pathway cluster_cytoplasm Cytoplasm GSE Grape Seed Extract Keap1 Keap1 GSE->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

References

Pine Bark Extract's Antioxidant Power Verified by ORAC Assay: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of data from Oxygen Radical Absorbance Capacity (ORAC) assays validates the potent antioxidant activity of pine bark extract. This guide provides a detailed comparison of its performance against other common antioxidants, supported by experimental data and standardized protocols, offering researchers, scientists, and drug development professionals a valuable resource for evaluating antioxidant efficacy.

The ORAC assay is a standardized method used to measure the antioxidant capacity of various substances. It quantifies the ability of an antioxidant to neutralize peroxyl radicals, which are a type of damaging free radical found in the body. The results are typically expressed as Trolox Equivalents (TE), with a higher ORAC value indicating a stronger antioxidant effect.

Comparative Antioxidant Activity

The antioxidant capacity of this compound, as measured by the ORAC assay, is significant. To provide a clear comparison, the following table summarizes the ORAC values of this compound alongside other well-known antioxidant supplements. All values have been standardized to micromole Trolox Equivalents per milligram (µmol TE/mg) for a direct and objective comparison.

Antioxidant SupplementORAC Value (µmol TE/mg)
This compound8.4[1] - 29[2]
Grape Seed Extract2.71 - 26.4[3]
Green Tea Extract2.73 - 5.03[4]
Vitamin C (Ascorbic Acid)~10.2
Vitamin E (α-tocopherol)~1.29[5]

Note: The ORAC values for some substances were converted from different units to provide a standardized comparison. The range of values for some extracts reflects variations between different commercial products and extraction methods.

Experimental Protocol: ORAC Assay

The following is a detailed methodology for conducting the ORAC assay to determine the antioxidant capacity of a sample.

1. Reagent and Sample Preparation:

  • Fluorescein (B123965) Solution (Probe): Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).

  • AAPH Solution (Free Radical Initiator): Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in 75 mM phosphate buffer (pH 7.4).

  • Trolox Standard: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve the this compound and other antioxidant samples in a suitable solvent (e.g., 75 mM phosphate buffer) to achieve a concentration within the linear range of the assay.

2. Assay Procedure:

  • Pipette 25 µL of the sample, standard, or blank (phosphate buffer) into the wells of a 96-well microplate.

  • Add 150 µL of the fluorescein working solution to each well.

  • Incubate the microplate at 37°C for a minimum of 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately place the microplate in a fluorescence microplate reader.

3. Data Acquisition and Analysis:

  • Measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.

  • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. The results are expressed as micromole Trolox Equivalents (TE) per milligram of the sample.

Visualizing the Process and Comparison

To further clarify the experimental process and the comparative findings, the following diagrams have been generated.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Fluorescein, AAPH, Trolox) Plating Pipette Reagents & Samples into 96-well plate Reagents->Plating Samples Prepare Samples (this compound, etc.) Samples->Plating Incubation Incubate at 37°C Plating->Incubation Initiation Add AAPH to initiate reaction Incubation->Initiation Measurement Measure Fluorescence Decay Initiation->Measurement Calculation Calculate Area Under the Curve (AUC) Measurement->Calculation Quantification Determine ORAC Value (µmol TE/mg) Calculation->Quantification

ORAC Assay Experimental Workflow

Antioxidant_Comparison PineBark This compound (8.4 - 29 µmol TE/mg) GrapeSeed Grape Seed Extract (2.71 - 26.4 µmol TE/mg) GreenTea Green Tea Extract (2.73 - 5.03 µmol TE/mg) VitaminC Vitamin C (~10.2 µmol TE/mg) VitaminE Vitamin E (~1.29 µmol TE/mg)

Comparison of Antioxidant Activity (ORAC)

Conclusion

The data presented in this guide clearly demonstrates that this compound exhibits high antioxidant activity as measured by the ORAC assay. Its performance is comparable to, and in some cases exceeds, that of other potent antioxidant extracts like grape seed extract. When compared to single antioxidant compounds such as Vitamin C and Vitamin E, this compound shows a significantly higher capacity to neutralize peroxyl radicals on a per-milligram basis. This comprehensive, data-driven comparison underscores the value of this compound as a potent natural antioxidant for consideration in research and development.

References

A Comparative Analysis of Bioactive Compounds in the Bark of Various Pinus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the rich phytochemical landscape of Pinus bark, detailing the quantification of key bioactive compounds, their associated biological activities, and the experimental methodologies for their analysis.

The bark of pine trees, often considered a byproduct of the forestry industry, is a rich reservoir of bioactive compounds with significant potential for pharmaceutical and nutraceutical applications.[1][2][3] This guide provides a comparative overview of the bioactive constituents found in the bark of several Pinus species, including Pinus nigra, Pinus sylvestris, Pinus pinaster, Pinus radiata, Pinus densiflora, and Pinus massoniana. The data presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these natural extracts.

Quantitative Comparison of Bioactive Compounds

The concentration and composition of bioactive compounds in Pinus bark can vary significantly between species and are also influenced by the extraction method employed.[1][2] The following table summarizes quantitative data on total polyphenols, total tannins, and specific phenolic compounds identified in various Pinus species.

Pinus SpeciesExtraction MethodTotal Polyphenol Content (TPC) (mg/g)Total Tannin Content (TTC) (mg/g)Key Bioactive Compounds IdentifiedReference
Pinus nigraMAE--α-pinene, β-pinene[1][2]
Pinus sylvestrisUAEHigher than P. nigraHigher than P. nigraCatechin, Epicatechin, Myricetin, Quercetin, Vanillic acid, Ferulic acid, Taxifolin, α-pinene, β-pinene[1]
Pinus pinasterHydroethanolic73.48 mg GAE/g-Proanthocyanidins (70% in standardized extracts), Catechin, Taxifolin, Ferulic acid, Quercetin, Gallic acid[4][5]
Pinus radiataNot SpecifiedRicher than P. pinaster-Proanthocyanidins (>80% in Enzogenol®), Catechin, Taxifolin[6][7]
Pinus densifloraNot Specified397.9 mg GAE/g DW-Vanillin, Protocatechuic acid, Catechin, Taxifolin[8]
Pinus massonianaNot Specified--Proanthocyanidins[9][10][11]
Pinus pineaHot Water984.46 µg/mL GAE-Catechin, Taxifolin[12]

MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; GAE: Gallic Acid Equivalents; DW: Dry Weight.

Biological Activities and Signaling Pathways

The bioactive compounds in Pinus bark extracts exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9][13][14] These effects are often mediated through the modulation of specific cellular signaling pathways.

Anti-inflammatory Action

Pine bark extracts have been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[15][16][17] This inhibition prevents the release of pro-inflammatory mediators.[15]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators Release NF_kB_Activation->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Pine_Bark_Extract Pinus Bark Extract Pine_Bark_Extract->NF_kB_Activation

Anti-inflammatory mechanism of Pinus bark extract.
Anticancer Activity

Extracts from Pinus massoniana have demonstrated anti-tumor effects, particularly in ovarian cancer, by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion.[9][10] These effects are associated with the modulation of the MAPK signaling pathway and the inhibition of matrix metalloproteinase-9 (MMP-9) activity.[9][10] Other studies suggest that catechins, major components of some pine bark extracts, have anti-proliferative effects on various cancer cell lines.[18] Taxifolin, another compound found in pine bark, has been shown to induce apoptosis and cell cycle arrest through the suppression of the PI3K/AKT/mTOR pathway.[19]

anticancer_pathway cluster_pmbp Pinus massoniana Bark Proanthocyanidins (PMBPs) cluster_pathways cluster_effects PMBPs PMBPs ERK1_2 ERK1/2 Activation PMBPs->ERK1_2 p38_MAPK p38 MAPK Activation PMBPs->p38_MAPK NF_kB NF-κB Activity PMBPs->NF_kB Apoptosis Induction of Apoptosis PMBPs->Apoptosis MMP_9 MMP-9 Activity & Expression ERK1_2->MMP_9 p38_MAPK->MMP_9 NF_kB->MMP_9 Migration_Invasion Cell Migration & Invasion MMP_9->Migration_Invasion

Anticancer mechanisms of Pinus massoniana bark proanthocyanidins.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the comparative analysis of bioactive compounds. The following sections detail common methodologies for extraction and analysis.

Extraction of Bioactive Compounds

A general workflow for the extraction and analysis of bioactive compounds from Pinus bark is outlined below.

experimental_workflow Start Pine Bark Collection Drying Drying and Grinding Start->Drying Extraction Extraction (e.g., UAE, MAE, Solvent) Drying->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (e.g., Rotary Evaporator) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Analysis Phytochemical & Bioactivity Analysis Crude_Extract->Analysis

General workflow for Pinus bark extract preparation and analysis.

1. Solvent Extraction:

  • Objective: To extract a broad range of bioactive compounds.

  • Protocol:

    • Grind dried pine bark into a fine powder to increase the surface area for extraction.[20]

    • Mix the powdered bark with a suitable solvent (e.g., ethanol, methanol, water, or aqueous-alcohol mixtures) in a specific ratio.[20][21]

    • Stir or shake the mixture for a defined period, which can range from hours to days.[20]

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Remove the solvent from the extract, typically using a rotary evaporator, to obtain the crude extract.[22]

  • Notes: The choice of solvent is critical and depends on the polarity of the target compounds.[21][23] Temperature and extraction time are key parameters that need to be optimized to maximize yield without degrading heat-sensitive compounds.[20]

2. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE):

  • Objective: To enhance extraction efficiency and reduce extraction time compared to conventional methods.[2][22]

  • Protocol (General):

    • Prepare the pine bark sample as described for solvent extraction.

    • For UAE, immerse the vessel containing the bark-solvent mixture in an ultrasonic bath for a specified time and power.[22]

    • For MAE, place the mixture in a microwave extractor and apply microwave energy for a set time and power.[20]

    • Follow steps 4 and 5 from the solvent extraction protocol.

  • Notes: These modern techniques can significantly reduce extraction time, often to a matter of minutes.[20]

Analytical Methods

1. Quantification of Total Phenolic Content (TPC):

  • Method: Folin-Ciocâlteu method.[1][12]

  • Principle: This colorimetric assay measures the total phenolic content based on the reduction of the Folin-Ciocâlteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.

  • Protocol:

    • Mix the pine bark extract with the Folin-Ciocâlteu reagent.

    • Add a sodium carbonate solution to create an alkaline environment.

    • After a specific incubation period, measure the absorbance of the solution using a spectrophotometer (e.g., at 765 nm).[3]

    • Quantify the TPC by comparing the absorbance to a standard curve prepared with a known concentration of a phenolic standard, such as gallic acid.[12]

2. Identification and Quantification of Specific Compounds:

  • Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][24]

  • Principle:

    • HPLC: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is widely used for the analysis of non-volatile compounds like polyphenols.[21]

    • GC-MS: Separates volatile compounds in the gas phase, which are then identified based on their mass spectra. This is suitable for analyzing compounds like terpenoids (e.g., α-pinene and β-pinene).[24][25]

  • Protocol (General):

    • Prepare the extract and standards for injection into the chromatograph.

    • Develop a suitable chromatographic method (i.e., select the appropriate column, mobile phase/carrier gas, and temperature program).

    • Inject the sample and acquire the chromatogram and/or mass spectra.

    • Identify compounds by comparing their retention times and mass spectra with those of known standards.

    • Quantify the compounds by creating a calibration curve with known concentrations of standards.[26]

3. Antioxidant Activity Assays:

  • Methods: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2]

  • Principle: These assays measure the ability of the extract to scavenge stable free radicals (DPPH• or ABTS•+), which is indicated by a decrease in absorbance.

  • Protocol (General):

    • Prepare a solution of the DPPH or ABTS radical.

    • Mix the radical solution with different concentrations of the this compound.

    • After an incubation period, measure the absorbance at a specific wavelength.

    • Calculate the percentage of radical scavenging activity. The antioxidant capacity can be expressed as an IC50 value (the concentration of extract required to scavenge 50% of the radicals) or in terms of Trolox equivalents.[12]

References

A Comparative Analysis of Pycnogenol® and Generic Pine Bark Extract Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the patented and standardized French maritime pine bark extract, Pycnogenol (B1171443)®, against generic pine bark extracts. The analysis focuses on chemical standardization, bioavailability, and demonstrated efficacy through clinical data, supported by experimental methodologies and pathway visualizations.

Introduction: The Critical Role of Standardization

This compound is a rich source of polyphenolic compounds, primarily procyanidins, known for their potent antioxidant and anti-inflammatory properties. However, the efficacy and safety of these extracts are critically dependent on their chemical composition, which can vary significantly based on the pine species, geographical origin, and extraction process.[1]

  • Pycnogenol® is a patented and trademarked extract derived exclusively from the bark of the French maritime pine tree (Pinus pinaster Aiton).[1][2] It is manufactured through a patented process that ensures a consistent composition and is standardized to contain 65% to 75% procyanidins.[1][3] This standardization is recognized by the United States Pharmacopeia (USP), ensuring a reproducible and high-quality product for clinical research and consumer use.[1][4]

  • Generic this compound is a broad term for extracts that can be derived from various species of pine trees.[1] These extracts lack the stringent standardization of Pycnogenol®. Consequently, the concentration of active compounds, such as procyanidins, can vary widely between products, leading to unpredictable potency and potentially inconsistent therapeutic effects.[1][5] While still containing beneficial compounds, the lack of extensive clinical research comparable to Pycnogenol® makes direct efficacy comparisons challenging.[2][6]

Chemical Composition and Bioavailability

The therapeutic effects of this compound are contingent upon the absorption and metabolic fate of its constituents.

Pycnogenol®: Extensive pharmacokinetic studies in humans have been conducted on Pycnogenol®.[3] Its composition includes phenolic compounds like monomers (catechin, epicatechin, taxifolin), condensed flavonoids (procyanidins), and phenolic acids.[7] Upon ingestion, smaller molecules such as catechin, caffeic acid, and ferulic acid are readily absorbed.[3] The larger procyanidin (B600670) polymers are metabolized by gut microbiota in the large intestine, yielding smaller, bioavailable metabolites like δ-(3,4-dihydroxy-phenyl)-γ-valerolactone, which contribute to its systemic effects.[3][4]

Generic this compound: Due to the variability in source and manufacturing, a definitive pharmacokinetic profile for "generic" this compound does not exist. While it contains similar classes of compounds, the bioavailability and the resulting metabolite profile can differ, impacting its biological activity.

Comparative Efficacy: A Review of Clinical Evidence

The most significant distinction between Pycnogenol® and generic alternatives lies in the volume and quality of supporting clinical research. Pycnogenol® is supported by over 160 clinical trials and 450 scientific publications, whereas generic extracts have undergone far less clinical investigation.[4][6]

Table 1: Antioxidant and Anti-inflammatory Effects
ParameterProductDosage & DurationKey FindingsReference
Antioxidant Capacity Pycnogenol®150 mg/day for 6 weeksSignificant increase in plasma Oxygen Radical Absorbance Capacity (ORAC).[8]
Oxidative Stress Pycnogenol®200 mg/day for 8 weeksSignificant reduction in 15-F(2t)-Isoprostane, a marker of oxidative stress, in patients with coronary artery disease.[9]
NF-κB Activation Pycnogenol®200 mg/day for 5 daysInhibition of NF-κB activation in monocytes by approximately 15% ex vivo.[10]
Pro-inflammatory Enzymes Pycnogenol®150 mg/day for 5 daysInhibition of the generation of COX-2 and 5-LOX enzymes in leukocytes.[11]
Pro-inflammatory Cytokines Pycnogenol®Varies (in vitro)Dose-dependent reduction in the release of TNF-α, IL-6, and IL-1β in stimulated microglia.
Matrix Metalloproteinase 9 (MMP-9) Pycnogenol®200 mg/day for 5 daysStatistically significant inhibition of MMP-9 release from human monocytes.[10]
Table 2: Cardiovascular Health
ParameterProductDosage & DurationKey FindingsReference
Endothelial Function Pycnogenol®200 mg/day for 8 weeksSignificantly improved flow-mediated vasodilation by 32% in coronary artery disease patients.[4][9]
Blood Pressure Pycnogenol®200 mg/day for 8 weeksIn borderline hypertension patients, systolic blood pressure was significantly lowered from 140 to 133 mmHg.[4]
Lipid Profile Pycnogenol®150 mg/day for 6 weeksSignificant reduction in LDL cholesterol and an increase in HDL cholesterol.[8][12]
Platelet Aggregation Pycnogenol®VariesStudies indicate a reduction in platelet activity, contributing to improved blood circulation.[13]
Table 3: Skin Health
ParameterProductDosage & DurationKey FindingsReference
Skin Elasticity Pycnogenol®75 mg/day for 12 weeksIncreased skin elasticity by 25%.[14][15]
Skin Hydration Pycnogenol®75 mg/day for 12 weeksIncreased skin hydration by 8%.[14][15]
Collagen Production Pycnogenol®75 mg/day for 12 weeksElevated gene expression of COL1A1 by 29% and COL1A2 by 41%.[15]
Hyaluronic Acid Pycnogenol®75 mg/day for 12 weeksIncreased hyaluronic acid production by 44%.[14][15]
Table 4: Cognitive Function
ParameterProductDosage & DurationKey FindingsReference
Attention & Memory (Students) Pycnogenol®100 mg/day for 8 weeksImproved sustained attention, memory, and executive functioning; higher exam scores compared to control.[7][16]
Cognitive Function (Professionals) Pycnogenol®150 mg/day for 12 weeksImproved attention span, memory, and decision-making; reduced anxiety.[17][18]
Working Memory (Seniors) Pycnogenol®150 mg/day for 3 monthsSignificantly improved numerical and spatial working memory.[16][18]

Key Mechanism of Action: Anti-inflammatory Signaling

One of the most well-documented mechanisms for Pycnogenol®'s efficacy is its modulation of inflammatory pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[10]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pycnogenol Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates Pycnogenol Pycnogenol® Pycnogenol->IKK Inhibits NFkB_inactive NF-κB (p50/p65) Pycnogenol->NFkB_inactive Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB Releases NFkB_IkB->NFkB_inactive DNA DNA Binding NFkB_active->DNA Transcription Gene Transcription DNA->Transcription Response Synthesis of Pro-inflammatory Mediators (COX-2, TNF-α, IL-6, MMPs) Transcription->Response Leads to

Caption: Pycnogenol® inhibits the NF-κB inflammatory signaling pathway.

Experimental Protocols

To ensure reproducibility and accurate assessment of bioactivity, standardized experimental protocols are essential. Below is a generalized workflow for an ex vivo assay to measure the inhibition of NF-κB activation, a key anti-inflammatory mechanism.

Protocol: Ex Vivo NF-κB Activation Assay in Monocytes
  • Subject Recruitment & Supplementation:

    • Recruit healthy volunteers.

    • Collect baseline blood samples.

    • Administer Pycnogenol® (e.g., 200 mg/day) for a specified period (e.g., 5 days).[10]

    • Collect post-supplementation blood samples.

  • Plasma and Monocyte Isolation:

    • Isolate plasma from both baseline and post-supplementation blood samples via centrifugation.

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate monocytes from PBMCs via adherence or magnetic cell sorting.

  • Cell Culture and Stimulation:

    • Culture isolated monocytes in appropriate media.

    • Incubate a set of monocytes with baseline plasma and another set with post-supplementation plasma.

    • Stimulate the monocytes with an inflammatory agent like Lipopolysaccharide (LPS) to induce NF-κB activation.

  • NF-κB Activation Measurement:

    • Prepare nuclear extracts from the stimulated monocytes.

    • Measure the DNA-binding activity of the p65 subunit of NF-κB using an Enzyme-Linked Immunosorbent Assay (ELISA)-based transcription factor assay kit.

  • Data Analysis:

    • Compare the NF-κB activation levels in monocytes treated with post-supplementation plasma to those treated with baseline plasma.

    • Calculate the percentage of inhibition to quantify the effect of bioavailable Pycnogenol® metabolites.

G cluster_human_phase Human Phase cluster_lab_phase Laboratory Phase (Ex Vivo) start Baseline Blood Draw supplement Pycnogenol® Supplementation (e.g., 5 days) start->supplement end Post-Supplementation Blood Draw supplement->end isolate_plasma Isolate Plasma Samples end->isolate_plasma isolate_monocytes Isolate Monocytes end->isolate_monocytes stimulate Incubate Monocytes with Plasma + LPS Stimulation isolate_plasma->stimulate isolate_monocytes->stimulate measure Measure NF-κB p65 Activation (ELISA) stimulate->measure analyze Compare Baseline vs. Post-Supplementation Results measure->analyze

Caption: Experimental workflow for an ex vivo NF-κB inhibition assay.

Conclusion

The available scientific evidence strongly indicates that Pycnogenol® is a well-characterized and clinically validated this compound. Its efficacy is supported by a large body of randomized, double-blind, placebo-controlled trials across various health applications. The key differentiator is its patented manufacturing process, which ensures a standardized extract with a consistent procyanidin content, leading to predictable and reproducible biological effects.

Generic pine bark extracts, while sharing a common origin, lack this level of standardization and clinical validation. The variability in their chemical composition makes it difficult to extrapolate the findings from Pycnogenol® studies. For research, drug development, and clinical applications where consistent potency and proven efficacy are paramount, the standardized formulation of Pycnogenol® presents a more reliable and scientifically substantiated option. Further head-to-head clinical trials are needed to definitively compare the efficacy of specific, non-patented pine bark extracts against the established profile of Pycnogenol®.

References

Comparative study of different pine bark extraction techniques.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pine Bark Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various techniques for extracting bioactive compounds from pine bark, a potent source of polyphenols, including proanthocyanidins, catechins, and phenolic acids. The performance of conventional and modern extraction methods is evaluated based on key metrics such as extraction yield, total phenolic content (TPC), and antioxidant activity. All data is supported by experimental findings from peer-reviewed studies, with detailed protocols provided for reproducibility.

Comparative Performance of Extraction Techniques

The efficiency of an extraction process is determined by its ability to yield a high concentration of target bioactive compounds in a cost-effective and timely manner. The choice of solvent and extraction technology significantly influences the final product's composition and biological activity. Below, we compare Solvent Extraction (including Soxhlet and maceration), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Table 1: Comparison of Extraction Yield and Total Phenolic Content (TPC)

Extraction Method Pine Species Key Parameters Extraction Yield (%) TPC Reference
Microwave-Assisted (MAE) Pinus pinaster 50% Ethanol, 130°C, 15 min 11.13 3.10 mg GAE/mL [1][2]
Microwave-Assisted (MAE) Pinus brutia Water/Ethyl Acetate (B1210297) (5:1), 70°C, 10 min, 900W - 987.32 mg GAE/g extract [3]
Ultrasound-Assisted (UAE) Pinus nigra 32.5°C, 7.43 min, 110.68 W - 128.00 mg GAE/g extract [4][5]
Ultrasound-Assisted (UAE) Pinus brutia Water/Ethyl Acetate (5:1), 70°C, 20 min, 50% power - 811.84 mg GAE/g extract [3]
Soxhlet Extraction Pinus pinaster 50% Ethanol, 4 hours - Higher than pure water or ethanol [6]
Supercritical Fluid (SFE) Pinus brutia CO₂, 200 bar, 60°C, 3% Ethanol - - [7]
Hot Water Extraction Pinus densiflora Boiling water, 3 hours - 524.7 mg CE/g extract

| Mild-Alkaline Extraction | Pinus radiata | 0.2% NaHCO₃, 40°C, 5 min | >4% higher than pressurized water at 120°C | - |[8] |

Table 2: Comparison of Antioxidant and Specific Compound Activity

Extraction Method Pine Species Antioxidant Activity (Assay) Key Compound(s) & Content Reference
Microwave-Assisted (MAE) Pinus pinaster High (DPPH, ABTS, ORAC) Condensed Tannins: 2.01 mg CE/mL [1][2]
Microwave-Assisted (MAE) Pinus brutia 86.2% (DPPH) Taxifolin: 34.0 mg/g extract [3]
Ultrasound-Assisted (UAE) Pinus nigra FRAP: 649.49 mg TEAC/g; ABTS: 802.04 mg TEAC/g Total Condensed Tannins: 22.08 mg CE/g [4][5]
Ultrasound-Assisted (UAE) Pinus brutia 90.8% (DPPH) Taxifolin: 23.5 mg/g extract [3]
Supercritical Fluid (SFE) Pinus brutia - (-)-Catechin: 46.8% extracted with sonication/ethanol [7]

| Hot Water Extraction | Pinus densiflora | High | Total Proanthocyanidins: 382.2 mg CE/g | |

Visualizing the Process: Workflows and Logic

To clarify the procedural steps and the relationships between different extraction strategies, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis A Raw Pine Bark B Drying & Grinding A->B C Conventional Methods (Soxhlet, Maceration) B->C e.g., Ethanol/Water D Modern Methods (UAE, MAE, SFE) B->D e.g., scCO2, Ethanol E Filtration & Centrifugation C->E D->E F Solvent Evaporation E->F G Crude Extract F->G H HPLC Analysis (Phenolic Profile) G->H I Spectrophotometry (TPC, Antioxidant Activity) G->I J Final Characterized Extract H->J I->J

General experimental workflow for pine bark extraction and analysis.

G center Extraction Method Choice MAE Microwave-Assisted (MAE) Time Time Efficiency MAE->Time Very High Yield Yield & TPC MAE->Yield High Cost Capital & Energy Cost MAE->Cost Moderate Solvent Solvent Usage MAE->Solvent Low UAE Ultrasound-Assisted (UAE) UAE->Time High UAE->Yield High UAE->Cost Moderate UAE->Solvent Low SFE Supercritical Fluid (SFE) SFE->Time Moderate SFE->Yield Variable/Selective SFE->Cost High SFE->Solvent Low (recyclable CO2) CONV Conventional (Soxhlet) CONV->Time Low CONV->Yield Variable CONV->Cost Low CONV->Solvent High

Logical comparison of key factors in extraction techniques.

Experimental Protocols

The following are generalized protocols for the key extraction and analytical methods cited in this guide. Researchers should consult the original publications for specific instrument settings and parameters.

Protocol for Microwave-Assisted Extraction (MAE)

This protocol is a composite based on methodologies for extracting phenolic compounds.[3][9]

  • Sample Preparation: Dry pine bark at 40°C for 72 hours and grind it to a particle size of 200–850 µm.[6]

  • Extraction Setup: Place approximately 2 g of the ground bark into a microwave extraction vessel.

  • Solvent Addition: Add the chosen solvent (e.g., 50:50 v/v water-ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 w/v).

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters: temperature (e.g., 130°C), time (e.g., 15 minutes), and power (e.g., 900 W).[1][3]

  • Cooling and Filtration: After extraction, cool the vessel to room temperature. Filter the mixture through Whatman filter paper to separate the extract from the solid residue.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary vacuum evaporator to obtain the crude extract.

  • Storage: Store the dried extract at 4°C in a desiccator until analysis.

Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized procedures for maximizing bioactive compound recovery.[3][4]

  • Sample Preparation: Prepare dried, ground pine bark as described for MAE.

  • Extraction Setup: Place 2 g of the ground bark into a suitable flask or beaker.

  • Solvent Addition: Add the extraction solvent (e.g., water/ethyl acetate mixture) at a solid/liquid ratio of 1:5.[3]

  • Ultrasonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Set the parameters: temperature (e.g., 30-70°C), time (e.g., 7-20 minutes), and power/amplitude (e.g., 110 W or 50% power).[3][4]

  • Filtration: Filter the resulting mixture to separate the liquid extract.

  • Solvent Removal and Storage: Remove the solvent using a rotary evaporator and store the final extract as previously described.

Protocol for Total Phenolic Content (TPC) Determination (Folin-Ciocalteu Method)

This is a standard colorimetric assay for quantifying total phenolics.[1][10]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water (typically 1:10 v/v).

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) sodium carbonate (Na₂CO₃) solution.

    • Gallic Acid Standards: Prepare a series of gallic acid solutions of known concentrations (e.g., 0-500 µg/mL) to create a standard curve.

  • Sample Preparation: Dissolve a known mass of the dry pine bark extract in a suitable solvent (e.g., methanol) to achieve a concentration within the range of the standard curve.

  • Reaction:

    • In a test tube, mix 0.5 mL of the diluted extract or standard solution with 2.5 mL of the diluted Folin-Ciocalteu reagent.

    • Allow the mixture to stand for 5 minutes at room temperature.

    • Add 2 mL of the 7.5% sodium carbonate solution.

    • Vortex the mixture and incubate in the dark at room temperature for 1-2 hours.

  • Measurement: Measure the absorbance of the solution at 725-765 nm using a spectrophotometer against a blank.

  • Quantification: Calculate the TPC using the standard curve generated from the gallic acid standards. Express the results as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation, identification, and quantification of individual phenolic compounds.[10][11][12]

  • Sample Preparation: Dissolve the dry extract in the mobile phase solvent (e.g., methanol (B129727) or water/acetonitrile (B52724) mixture) and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: A reverse-phase C18 column is commonly used.[10]

    • Detector: A Photodiode Array (PDA) or UV detector set at 280 nm is suitable for detecting most phenolic compounds.[10]

  • Mobile Phase and Gradient: A typical mobile phase consists of two solvents: (A) an acidified aqueous solution (e.g., 0.1% phosphoric or acetic acid) and (B) an organic solvent like acetonitrile or methanol. A gradient elution is employed to separate compounds with varying polarities.

    • Example Gradient: Start with a low percentage of B, gradually increase to a high percentage over 20-40 minutes to elute less polar compounds, then return to initial conditions to re-equilibrate the column.[10][13]

  • Identification and Quantification: Identify compounds by comparing their retention times and UV-Vis spectra with those of authentic standards (e.g., catechin, epicatechin, taxifolin, ferulic acid).[11][12] Quantify by creating calibration curves for each standard compound.

References

Head-to-head clinical trial of pine bark extract and aspirin for endothelial function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of potential therapeutic agents is paramount. This guide provides a detailed comparison of pine bark extract and aspirin (B1665792), focusing on their respective roles in modulating endothelial function. The information is based on available clinical and preclinical data.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from clinical studies investigating the effects of this compound (specifically the standardized extract Pycnogenol®) and Aspirin on key markers of endothelial function.

ParameterThis compound (Pycnogenol®)AspirinSource
Flow-Mediated Dilation (FMD) Improvement from 5.3 ± 2.6% to 7.0 ± 3.1% in patients with Coronary Artery Disease (CAD) after 8 weeks of 200 mg/day.[1][2][3]Data from a direct FMD study is not as readily available in the provided search results; however, its mechanism suggests improvement.[1][2][3]
Oxidative Stress (15-F2t-Isoprostane) Significant decrease from 0.71 ± 0.09 to 0.66 ± 0.13 pg/mL in CAD patients after 8 weeks of 200 mg/day.[1][2][4]Reduces oxidative stress, which contributes to improved endothelial function.[5][1][2][4][5]
Platelet Aggregation 100-125 mg Pycnogenol® was shown to be as effective as 500 mg Aspirin in preventing smoking-induced platelet aggregation.[6]A single dose of 500 mg prevented smoking-induced platelet aggregation.[6][6]
Bleeding Time No significant increase in bleeding time was observed.[6]Significantly increased bleeding time from 167 to 236 seconds.[6][6]
Blood Pressure Supplementation with 200 mg/day for eight weeks significantly lowered systolic blood pressure from 140 to 133 mmHg in borderline hypertensive patients.[7]Low-dose aspirin has been shown to have a positive effect on coronary endothelial function.[5][5][7]
Nitric Oxide (NO) Production Augments endothelium-dependent vasodilation by increasing NO production.[8]Directly enhances NO synthesis in endothelial cells.[5][9][10][5][8][9][10]

Experimental Protocols

This compound (Pycnogenol®) for Endothelial Function in CAD Patients
  • Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted with 23 patients with stable coronary artery disease.[1][2]

  • Intervention: Patients received either 200 mg/day of Pycnogenol® or a placebo for 8 weeks. This was followed by a 2-week washout period before crossing over to the other treatment arm.[1][2]

  • Primary Endpoint: Endothelial function was assessed by measuring flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound.[1][2]

  • Secondary Endpoints: Biomarkers of oxidative stress (15-F2t-Isoprostane), inflammation, platelet adhesion, and 24-hour blood pressure monitoring were evaluated.[1][2]

Aspirin and Pycnogenol® on Platelet Aggregation in Smokers
  • Study Design: The study assessed the effects of a single dose of Pycnogenol® and Aspirin on platelet function in heavy smokers.[6]

  • Intervention: In one group of 22 German smokers, platelet reactivity was measured after smoking, following the administration of either 500 mg of Aspirin or 100 mg of Pycnogenol®.[6] In another group of 19 American smokers, the effects of 100 mg, 150 mg, and 200 mg of Pycnogenol® were evaluated.[6]

  • Primary Endpoint: The primary outcome was the inhibition of smoking-induced platelet aggregation.[6]

  • Secondary Endpoint: Bleeding time was also measured.[6]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound on Endothelial Function

Pine_Bark_Extract_Pathway This compound This compound eNOS Stimulation eNOS Stimulation This compound->eNOS Stimulation Antioxidant Effects Antioxidant Effects This compound->Antioxidant Effects Nitric Oxide (NO) Nitric Oxide (NO) eNOS Stimulation->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->Nitric Oxide (NO) eNOS Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Improved Endothelial Function Improved Endothelial Function Vasodilation->Improved Endothelial Function Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Effects->Reduced Oxidative Stress Reduced Oxidative Stress->Improved Endothelial Function Aspirin_Pathway Aspirin Aspirin eNOS eNOS Acetylation Aspirin->eNOS COX1 COX-1 Inhibition Aspirin->COX1 NO_Synthase Increased NO Synthesis eNOS->NO_Synthase Platelets Platelets COX1->Platelets Vasodilation Vasodilation NO_Synthase->Vasodilation ThromboxaneA2 Reduced Thromboxane A2 Platelets->ThromboxaneA2 Reduced_Aggregation Reduced Platelet Aggregation ThromboxaneA2->Reduced_Aggregation Endothelial_Function Improved Endothelial Function Vasodilation->Endothelial_Function Reduced_Aggregation->Endothelial_Function Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., CAD patients) Baseline_Measurements Baseline Measurements - FMD - Oxidative Stress Markers - Platelet Aggregation Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Aspirin) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_up Follow-up Measurements (e.g., 8 weeks, 12 weeks) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Data_Analysis Data Analysis - Statistical Comparison - Safety Assessment Follow_up->Data_Analysis

References

Validating Biomarkers for Pine Bark Extract Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to validate the efficacy of pine bark extract in humans, with a focus on the standardized extract Pycnogenol®. We will explore the experimental data supporting its effects on various health conditions and compare its performance with available alternatives. Detailed experimental protocols for key assays are also provided to facilitate research and development.

Cardiovascular Health

This compound has been extensively studied for its benefits to cardiovascular health. Key biomarkers in this area relate to endothelial function, lipid metabolism, and blood pressure regulation.

Data Presentation: Cardiovascular Biomarkers
BiomarkerThis compound (Pycnogenol®)PlaceboStudy Details
Flow-Mediated Dilatation (FMD) Significant improvement from 5.3 ± 2.6% to 7.0 ± 3.1%[1][2]Slight decrease from 5.4 ± 2.4% to 4.7 ± 2.0%[1]200 mg/day for 8 weeks in patients with coronary artery disease[1][2]
LDL Cholesterol Significant decrease of 9.9% to 12%[1]Increase of 3% in one study[1]200 mg/day for 6 months in peri-menopausal women[1]
HDL Cholesterol Significant increase of 4.6%[1]Not specified200 mg/day for 6 months in peri-menopausal women[1]
Endothelin-1 Lowered by 17.8% from baseline[1]Not specifiedNot specified
Blood Pressure Systolic and diastolic pressures significantly lowered by 3.9% and 3.5% respectively[1]Systolic and diastolic pressures decreased by 1.7% and 1% respectively[1]200 mg/day for 6 months in peri-menopausal women[1]
Experimental Protocols

Flow-Mediated Dilatation (FMD) of the Brachial Artery

This non-invasive ultrasound method assesses endothelial function by measuring the artery's response to an increase in blood flow.

  • Patient Preparation: The patient should be resting in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7 MHz) is used to acquire images of the brachial artery in the longitudinal plane, 2-15 cm above the elbow.

  • Baseline Diameter Measurement: The diameter of the brachial artery is measured at end-diastole, triggered by the R-wave on a continuously recorded electrocardiogram (ECG).

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery is continuously imaged for at least 2 minutes.

  • Post-Occlusion Diameter Measurement: The maximum artery diameter is measured 45-60 seconds after cuff deflation.

  • Calculation: FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Post-occlusion diameter - Baseline diameter) / Baseline diameter] x 100.

Inflammation and Oxidative Stress

A key mechanism of action for this compound is its anti-inflammatory and antioxidant properties.[1][3] This is reflected in its modulation of inflammatory cytokines and markers of oxidative stress.

Data Presentation: Inflammatory and Oxidative Stress Biomarkers
BiomarkerThis compound (Pycnogenol®)PlaceboStudy Details
Salivary Matrix Metalloproteinase-8 (MMP-8) Significantly reduced (p = 0.0261)[4]No significant change[4]100 mg twice daily for 3 months in patients with gingival inflammation[4]
Serum Interleukin-6 (IL-6) Significantly reduced (p = 0.0409)[4]No significant change[4]100 mg twice daily for 3 months in patients with gingival inflammation[4]
15-F(2t)-Isoprostane (a marker of oxidative stress) Reduction from 0.71 ± 0.09 to 0.66 ± 0.13 pg/mL[2]No significant change200 mg/day for 8 weeks in patients with stable coronary artery disease[2]
Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Salivary MMP-8 and Serum IL-6

  • Sample Collection and Preparation:

    • Saliva: Unstimulated whole saliva is collected and centrifuged to remove debris. The supernatant is stored at -80°C.

    • Serum: Whole blood is collected and allowed to clot. The sample is then centrifuged, and the serum is collected and stored at -80°C.

  • Assay Procedure:

    • A commercial ELISA kit for human MMP-8 or IL-6 is used.

    • The microplate wells are coated with a monoclonal antibody specific for the target biomarker.

    • Standards, controls, and samples are pipetted into the wells. Any target biomarker present will bind to the immobilized antibody.

    • After washing, an enzyme-linked polyclonal antibody specific for the target biomarker is added.

    • Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of biomarker bound.

    • The color development is stopped, and the intensity of the color is measured using a microplate reader.

  • Data Analysis: A standard curve is generated, and the concentration of the biomarker in the samples is determined by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The effects of this compound are mediated through its interaction with various cellular signaling pathways.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_vasodilation Endothelial Function PBE This compound NFkB NF-κB PBE->NFkB inhibits eNOS eNOS PBE->eNOS stimulates COX2 COX-2 NFkB->COX2 MMPs MMPs NFkB->MMPs LOX 5-LOX NFkB->LOX Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound's Anti-inflammatory and Vasodilatory Mechanisms.

Experimental_Workflow start Recruit Participants (e.g., with Coronary Artery Disease) baseline Baseline Measurements - FMD - Blood Biomarkers start->baseline randomization Randomization groupA This compound Group randomization->groupA groupB Placebo Group randomization->groupB intervention Intervention Period (e.g., 8 weeks) groupA->intervention groupB->intervention followup Follow-up Measurements - FMD - Blood Biomarkers intervention->followup baseline->randomization analysis Data Analysis and Comparison followup->analysis end Conclusion analysis->end

Caption: Workflow for a Randomized Controlled Trial on this compound.

Comparison with Alternatives

While direct comparative studies are limited, a comparison with Fenoprolic®, another this compound, has been conducted using a broad biomarker panel.

BioMAP® Diversity PLUS® Panel Comparison

A study utilizing the BioMAP® Diversity PLUS® panel analyzed the effects of Pycnogenol® and Fenoprolic® on 148 biomarkers in human primary cells. The results indicated that both extracts have "practically identical bioactivity profiles," with comparable activity detected in 41 biomarkers across 9 of 12 health systems tested.[5] This suggests that Fenoprolic® may be a viable and more cost-effective alternative.[5]

Other natural products with anti-inflammatory and antioxidant properties include:

  • Emu Oil: While animal studies suggest anti-inflammatory and cholesterol-reducing effects, there is a lack of human research on its oral consumption.[6]

  • Ashwagandha: This adaptogenic herb is primarily used for stress relief, with some preliminary studies suggesting cognitive benefits.[6] More research is needed to compare its efficacy directly with this compound for specific inflammatory conditions.

References

Reproducibility of Anti-Inflammatory Effects of Pine Bark Extract: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of the anti-inflammatory effects of pine bark extract, with a focus on the standardized extract Pycnogenol®. By objectively comparing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the existing evidence and the methodologies used to evaluate the anti-inflammatory properties of this natural compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been evaluated across various clinical trials, focusing on its ability to modulate key inflammatory biomarkers and enzymes. The following table summarizes the quantitative data from several key studies.

Study & YearBiomarker/EnzymeStudy PopulationDosage & DurationKey Findingsp-value
German-Slovak Study (Journal of Inflammation, Vol. 3)Nuclear Factor-kappa B (NF-kB)7 healthy volunteers200 mg/day for 5 daysInhibition of NF-kB activation by ~15%Not specified in abstract
Bayer et al., 2025Matrix Metalloproteinase-8 (MMP-8)91 participants with gingival inflammation100 mg twice daily for 3 monthsSignificant reduction in salivary MMP-8 levels0.0261[1]
Bayer et al., 2025Interleukin-6 (IL-6)91 participants with gingival inflammation100 mg twice daily for 3 monthsSignificant reduction in serum IL-6 levels0.0409[1]
Belcaro et al., 2008 (Redox Report)C-reactive protein (CRP)55 osteoarthritis patients100 mg/day (2x50mg) for 3 monthsReduction of CRP from 3.9 mg/L to 1.1 mg/LSignificant
Canali et al., 2009 (International Immunopharmacology)Cyclooxygenase-2 (COX-2) & 5-Lipoxygenase (5-LOX)Healthy volunteers (ages 35-50)150 mg/day for 5 daysInhibition of COX-2 and 5-LOX gene expressionNot specified in abstract

Experimental Protocols

A critical aspect of assessing reproducibility is the detailed examination of the experimental methodologies employed in each study.

German-Slovak Study (Journal of Inflammation)
  • Objective: To investigate the effect of Pycnogenol® on the activation of the pro-inflammatory molecule NF-kB.

  • Study Design: Open-label, single-arm study.

  • Participants: Seven healthy volunteers (five men).

  • Intervention: 200 mg of Pycnogenol® daily for five days.

  • Data Collection: Blood samples were taken on day one (after a 24-hour abstinence from flavonoid consumption) and on day five.

  • Analysis: Activation of NF-kB was assessed.

  • Limitations: The study had a small sample size, lacked a placebo control group, and was not blinded.[2]

Bayer et al., 2025 (Nutrients)
  • Objective: To evaluate the impact of Pycnogenol® supplementation on salivary and serum inflammatory biomarkers in patients undergoing non-surgical periodontal therapy.

  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 91 participants were randomized to receive either Pycnogenol® (n=46) or a placebo (n=45).

  • Intervention: 100 mg of Pycnogenol® or a placebo twice daily for three months.

  • Data Collection: Saliva and serum samples were collected at baseline and after two and three months.

  • Analysis: Inflammatory biomarkers (IL-1β, IL-6, MMP-8, and MMP-9) were analyzed using ELISA.[1]

Belcaro et al., 2008 (Redox Report)
  • Objective: To investigate the effect of Pycnogenol® on C-reactive protein (CRP) levels in osteoarthritis patients with elevated CRP.

  • Study Design: A subset analysis of a larger study.

  • Participants: 55 patients with osteoarthritis and significantly elevated CRP levels.

  • Intervention: Participants received either two 50 mg tablets of Pycnogenol® or a placebo daily for three months.

  • Data Collection: Blood specimens were drawn at baseline and after the three-month treatment period.

  • Analysis: Plasma levels of CRP, fibrinogen, and reactive oxygen species were measured.

Canali et al., 2009 (International Immunopharmacology)
  • Objective: To investigate the effect of Pycnogenol® on the generation of pro-inflammatory enzymes COX-2 and 5-LOX.

  • Study Design: Pre- and post-intervention study.

  • Participants: Healthy volunteers aged 35-50.

  • Intervention: 150 mg of Pycnogenol® daily for five consecutive days.

  • Data Collection: Blood was drawn before and after the supplementation period.

  • Analysis: The gene expression of COX-2, 5-LOX, FLAP, and COX-1, and the production of prostaglandins (B1171923) and leukotrienes were quantified.[3]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Stimulus Inflammatory Stimulus (e.g., LPS, cytokines) NFkB_Pathway NF-κB Signaling Pathway Stimulus->NFkB_Pathway COX2_Pathway COX-2 Pathway Stimulus->COX2_Pathway 5LOX_Pathway 5-LOX Pathway Stimulus->5LOX_Pathway ProInflammatory_Mediators Pro-inflammatory Cytokines (IL-6, TNF-α) Prostaglandins, Leukotrienes NFkB_Pathway->ProInflammatory_Mediators COX2_Pathway->ProInflammatory_Mediators 5LOX_Pathway->ProInflammatory_Mediators Pine_Bark_Extract This compound (Pycnogenol®) Pine_Bark_Extract->NFkB_Pathway Inhibits Pine_Bark_Extract->COX2_Pathway Inhibits Pine_Bark_Extract->5LOX_Pathway Inhibits

Caption: Key anti-inflammatory mechanisms of this compound.

The workflow for a typical clinical trial investigating the anti-inflammatory effects of this compound is outlined below.

G Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization (Placebo vs. This compound) Recruitment->Randomization Baseline Baseline Data Collection (Blood/Saliva Samples, Clinical Assessment) Randomization->Baseline Intervention Intervention Period (Specified Dosage and Duration) Baseline->Intervention FollowUp Follow-up Data Collection (Blood/Saliva Samples, Clinical Assessment) Intervention->FollowUp Analysis Data Analysis (Statistical Comparison of Biomarkers) FollowUp->Analysis Results Results and Conclusion Analysis->Results

Caption: General workflow of a randomized controlled trial.

References

A Comparative Analysis of the Neuroprotective Effects of Enzogenol® and Pycnogenol®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two commercially available pine bark extracts, Enzogenol® and Pycnogenol®. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these natural compounds for potential therapeutic applications in neurological disorders.

Overview and Composition

Enzogenol® is a flavonoid-rich extract derived from the bark of the New Zealand pine tree (Pinus radiata). It is characterized by a high content of proanthocyanidins (B150500) and other polyphenolic compounds. Pycnogenol® is a standardized extract from the bark of the French maritime pine (Pinus pinaster) and also contains a complex mixture of procyanidins, bioflavonoids, and phenolic acids. While both are potent antioxidants, their precise compositions and, consequently, their biological activities may differ.

Neuroprotective Mechanisms

Both Enzogenol® and Pycnogenol® exert their neuroprotective effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.

Enzogenol® is suggested to enhance the endogenous antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Enzogenol® may increase the production of enzymes like glutathione-S-transferase and heme oxygenase 1, thereby bolstering the cell's ability to combat oxidative stress.[1]

Pycnogenol® has been shown to modulate several key signaling pathways involved in neuroinflammation and cell survival. It inhibits the activation of the pro-inflammatory transcription factor NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator protein-1) , which play a crucial role in the production of inflammatory mediators like TNF-α and IL-6.[2][3][4][5] Additionally, Pycnogenol® promotes neuronal survival by activating the Akt signaling pathway , a key regulator of cell growth and apoptosis.[6][7]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from preclinical and clinical studies on the neuroprotective effects of Enzogenol® and Pycnogenol®.

Table 1: Preclinical Studies on Neuroprotective Effects
ParameterEnzogenol®Pycnogenol®Study Model
Oxidative Stress Data not available in preclinical context. Human studies show reductions in protein and DNA damage.[8]- GSSG (oxidized glutathione) significantly in TBI model[6] - TBARS (marker of lipid peroxidation) significantly in TBI model[6]Animal model of Traumatic Brain Injury (TBI)
Neuroinflammation Data not available in preclinical context.- IL-6 levels significantly in cortex and hippocampus in TBI model[6] - TNF-α levels significantly in cortex and hippocampus in TBI model[6] - iNOS, COX-2, TNF-α, IL-1β in MPTP-induced Parkinson's model[3]Animal models of TBI and Parkinson's Disease
Neuronal Survival & Synaptic Integrity Data not available in preclinical context.- Synapsin-1 levels significantly in TBI model[6] - PSD-95 levels significantly in TBI model[6] - Drebrin levels significantly in TBI model[6] - SAP-97 levels significantly in TBI model[6]Animal model of Traumatic Brain Injury (TBI)
Table 2: Human Clinical Studies on Cognitive Function
ParameterEnzogenol®Pycnogenol®Study Population & Duration
Cognitive Function - Cognitive Failures Questionnaire (CFQ) score by a mean of -6.9 after 6 weeks[9] - 5.4% in immediate recognition reaction time after 5 weeks[10] - 6.4% in spatial memory task response time after 5 weeks[10]- Sustained attention, memory, and executive functions after 8 weeks[11] - 30.4% in plasma-free radicals (oxidative stress) after 12 weeks[4]Mild Traumatic Brain Injury patients; Healthy older adults; Healthy students; Healthy professionals

Experimental Protocols

Enzogenol®: Human Study in Mild Traumatic Brain Injury[9]
  • Study Design: A pilot phase II, randomized, placebo-controlled trial.

  • Participants: 60 adults who had sustained a mild TBI 3-12 months prior and were experiencing persistent cognitive difficulties.

  • Intervention: 1000 mg/day of Enzogenol® or a matching placebo for 6 weeks. This was followed by all participants receiving Enzogenol® for a further 6 weeks, and then a placebo for 4 weeks.

  • Assessments: Cognitive Failures Questionnaire (CFQ), working and episodic memory tests, post-concussive symptoms, and mood were assessed at baseline, 6, 12, and 16 weeks.

Pycnogenol®: Animal Study in Traumatic Brain Injury[6]
  • Study Model: Young adult male Sprague-Dawley rats subjected to a unilateral moderate cortical contusion injury.

  • Intervention: A single intravenous (i.v.) treatment of Pycnogenol® at different doses (1, 5, or 10 mg/kg) or vehicle, administered at 15 minutes, 2 hours, or 4 hours post-injury.

  • Assessments: At 48 or 96 hours post-trauma, the cortex and hippocampus were analyzed for:

    • Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation.

    • Inflammatory Cytokines: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) levels were measured using ELISA.

    • Synaptic Proteins: Western blot analysis was used to quantify levels of synapsin-1, PSD-95, drebrin, and synapse-associated protein 97 (SAP-97).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of Enzogenol® and Pycnogenol®.

Enzogenol_Nrf2_Pathway Enzogenol Enzogenol® Nrf2 Nrf2 Activation Enzogenol->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., GST, HO-1) ARE->AntioxidantEnzymes Gene Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Reduces Oxidative Stress

Enzogenol®'s proposed neuroprotective mechanism via Nrf2 activation.

Pycnogenol_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory Pathway cluster_cell_survival Cell Survival Pathway Pycnogenol Pycnogenol® NFkB NF-κB Inhibition Pycnogenol->NFkB AP1 AP-1 Inhibition Pycnogenol->AP1 Akt Akt Activation Pycnogenol->Akt ProInflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines AP1->ProInflammatory_Cytokines Neuronal_Survival Increased Neuronal Survival ProInflammatory_Cytokines->Neuronal_Survival Reduces Inflammation-induced Neuronal Damage Akt->Neuronal_Survival

Pycnogenol®'s neuroprotective mechanisms via anti-inflammatory and cell survival pathways.
Experimental Workflows

Enzogenol_Clinical_Trial_Workflow cluster_recruitment Recruitment & Baseline cluster_intervention Intervention Phases cluster_assessment Assessments p1 Recruit 60 mild TBI patients with persistent cognitive difficulties p2 Baseline Assessments: - Cognitive Failures Questionnaire (CFQ) - Memory Tests - Mood & Symptom Questionnaires p1->p2 p3 Phase 1 (6 weeks): Randomized to Enzogenol® (1000 mg/day) or Placebo p2->p3 p4 Phase 2 (6 weeks): All participants receive Enzogenol® p3->p4 p6 Assessments at: - 6 weeks - 12 weeks - 16 weeks p3->p6 p5 Phase 3 (4 weeks): All participants receive Placebo p4->p5 p4->p6 p5->p6

Workflow of the Enzogenol® clinical trial in mild TBI.

Pycnogenol_Animal_Study_Workflow cluster_induction TBI Induction cluster_treatment Treatment cluster_analysis Analysis a1 Induce unilateral cortical contusion in Sprague-Dawley rats a2 Administer Pycnogenol® (1, 5, or 10 mg/kg, i.v.) or Vehicle at 15m, 2h, or 4h post-injury a1->a2 a3 Sacrifice at 48h or 96h post-injury a2->a3 a4 Analyze Cortex & Hippocampus for: - Oxidative Stress Markers (TBARS) - Inflammatory Cytokines (ELISA) - Synaptic Proteins (Western Blot) a3->a4

Workflow of the Pycnogenol® preclinical study in TBI.

Conclusion

Both Enzogenol® and Pycnogenol® show promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory actions. The available research suggests that Pycnogenol® has been more extensively studied in preclinical models of acute neurological injury, with robust quantitative data on its effects on specific inflammatory and synaptic markers. Enzogenol®, on the other hand, has demonstrated benefits for cognitive function in human clinical trials, particularly in the context of mild traumatic brain injury.

The evidence points to different, yet potentially complementary, neuroprotective mechanisms. Enzogenol®'s activation of the Nrf2 pathway suggests a broad-spectrum antioxidant and cytoprotective effect, while Pycnogenol®'s inhibition of NF-κB and activation of Akt indicate a more direct modulation of inflammatory and cell survival pathways.

Further head-to-head comparative studies, particularly in preclinical models of neurodegeneration and neuroinflammation, are warranted to directly compare the efficacy and mechanisms of these two extracts. Such studies would be invaluable for guiding the selection and development of these natural compounds for specific neurological applications.

References

Pine Bark Extract: A Meta-Analysis of its Role in Cardiometabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of multiple randomized controlled trials (RCTs) reveals that supplementation with pine bark extract may significantly improve several key markers of cardiometabolic health. This guide provides an in-depth comparison of the experimental evidence, detailing the impact of this compound on blood pressure, lipid profiles, and glucose metabolism, and explores the molecular pathways through which it exerts these beneficial effects.

Key Findings from Meta-Analyses

Recent systematic reviews and meta-analyses, including a notable 2025 publication, have synthesized the results of numerous clinical trials investigating the effects of this compound on cardiometabolic risk factors.[1][2][3] The pooled data from 27 RCTs, encompassing 1,685 participants, demonstrated statistically significant reductions in several critical parameters.[1][2][3]

Supplementation with this compound was associated with a significant decrease in systolic blood pressure (SBP) with a weighted mean difference (WMD) of -2.26 mmHg, and diastolic blood pressure (DBP) with a WMD of -2.62 mmHg.[1][2][3] Furthermore, beneficial effects were observed in glucose regulation, with a notable reduction in fasting blood sugar (FBS) by a WMD of -6.25 mg/dL and hemoglobin A1c (HbA1c) by a WMD of -0.32%.[1][2][3] The analysis also indicated a significant reduction in body weight (WMD: -1.37 kg) and low-density lipoprotein (LDL) cholesterol (WMD: -5.07 mg/dL).[1][2][3]

However, the meta-analysis did not find a significant impact of this compound on waist-to-hip ratio, body mass index (BMI), waist circumference, or serum levels of insulin (B600854), high-density lipoprotein (HDL) cholesterol, triglycerides, and total cholesterol.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from the meta-analysis and key individual studies on the effects of various this compound formulations on cardiometabolic health parameters.

Table 1: Meta-Analysis of this compound's Effects on Cardiometabolic Parameters

ParameterWeighted Mean Difference (WMD)95% Confidence Interval (CI)P-value
Systolic Blood Pressure (SBP)-2.26 mmHg-3.73 to -0.790.003
Diastolic Blood Pressure (DBP)-2.62 mmHg-3.71 to -1.53<0.001
Fasting Blood Sugar (FBS)-6.25 mg/dL-9.97 to -2.530.001
Hemoglobin A1c (HbA1c)-0.32%-0.54 to -0.110.003
Body Weight-1.37 kg-1.86 to -0.88<0.001
LDL Cholesterol-5.07 mg/dL-9.21 to -0.940.016

Source: Mohammadi et al., 2025.[1][2][3]

Experimental Protocols of Key Studies

To provide a deeper understanding of the evidence, the methodologies of several key randomized controlled trials are detailed below. These studies form the basis of the meta-analytic data and showcase the various approaches to investigating the efficacy of this compound.

Table 2: Experimental Protocols of Key Randomized Controlled Trials

Study (Lead Author, Year)This compound FormulationDaily DosageDurationParticipant PopulationPrimary Outcomes Measured
Hosseini et al., 2001Pycnogenol®200 mg8 weeks11 mildly hypertensive patientsBlood pressure, serum thromboxane
Liu et al., 2004Pycnogenol®100 mg12 weeks58 hypertensive patients on nifedipineBlood pressure, endothelin-1, 6-keto prostaglandin (B15479496) F1a
Valls et al., 2016Oligopin®150 mg5 weeks24 stage-1 hypertensive subjectsLipid profile, blood pressure, oxidized LDL
Lim et al., 2020Enzogenol®50 mg and 400 mg (acute)Single dose25 healthy participantsPostprandial glucose and insulin responses

Mechanisms of Action: Signaling Pathways

The cardiometabolic benefits of this compound are attributed to its rich content of polyphenolic compounds, including procyanidins, catechins, and taxifolin.[4] These compounds exert their effects through multiple molecular pathways, primarily focusing on improving endothelial function, and exerting anti-inflammatory and antioxidant effects.

Endothelial Function and Nitric Oxide Production

A key mechanism of this compound is its ability to enhance endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator.[5][6][7][8] This is achieved through the stimulation of endothelial nitric oxide synthase (eNOS).[5][7] Increased NO levels lead to relaxation of blood vessels, improved blood flow, and consequently, a reduction in blood pressure.[5][7]

endothelial_function PBE This compound (Procyanidins, Catechins) eNOS eNOS (endothelial Nitric Oxide Synthase) PBE->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Catalyzes conversion to L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Promotes BP Decreased Blood Pressure Vasodilation->BP Leads to

Figure 1: this compound's effect on endothelial function.
Anti-inflammatory Pathways

Chronic inflammation is a key driver of cardiometabolic diseases. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[9] This, in turn, downregulates the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[10][11]

anti_inflammatory_pathway PBE This compound NFkB NF-κB Activation PBE->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 Induces LOX5 5-LOX Expression NFkB->LOX5 Induces Inflammation Reduced Inflammation COX2->Inflammation Leads to LOX5->Inflammation Leads to

Figure 2: Anti-inflammatory mechanism of this compound.

Experimental Workflow: From Clinical Trial to Meta-Analysis

The evidence for the cardiometabolic benefits of this compound is built upon a rigorous process of scientific investigation, culminating in systematic reviews and meta-analyses. The following diagram illustrates the typical workflow.

meta_analysis_workflow cluster_0 Individual Studies cluster_1 Data Synthesis cluster_2 Outcome RCT1 Randomized Controlled Trial 1 SR Systematic Review (Literature Search & Selection) RCT1->SR RCT2 Randomized Controlled Trial 2 RCT2->SR RCTn Randomized Controlled Trial 'n' RCTn->SR MA Meta-Analysis (Statistical Pooling of Data) SR->MA Conclusion Evidence-Based Conclusions on Efficacy and Safety MA->Conclusion

Figure 3: Workflow of a meta-analysis.

Conclusion

The collective evidence from numerous clinical trials, consolidated through meta-analysis, suggests that this compound can be a valuable adjunct in the management of cardiometabolic health. Its ability to improve blood pressure, glucose control, and lipid profiles is supported by a growing body of scientific literature. The underlying mechanisms, rooted in its antioxidant and anti-inflammatory properties and its positive impact on endothelial function, provide a strong rationale for its observed clinical benefits. Further large-scale, long-term clinical trials are warranted to solidify its role in the prevention and management of cardiovascular and metabolic diseases.

References

A Comparative Guide to HPLC Methods for Quality Control of Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quality control of pine bark extract. The following sections detail the experimental protocols and performance data of various methods, enabling an informed selection for specific analytical needs. Pine bark extracts are rich in bioactive polyphenols, including procyanidins, flavonoids, and phenolic acids, which necessitate robust analytical methods for standardization and quality assurance.[1][2]

Comparison of Validated HPLC Methods

The quality control of this compound often involves the quantification of key phenolic compounds.[3] Several HPLC methods have been developed and validated for this purpose, each with its own set of analytical targets and performance characteristics. The tables below summarize the key parameters of these methods for easy comparison.

Method 1: Simultaneous Analysis of Seven Phenolic Compounds

This method is suitable for the comprehensive analysis of a wide range of phenolic compounds in this compound.[3][4][5]

ParameterValue
Analyte(s) Protocatechuic acid, Procyanidin B1, Procyanidin B3, Catechin, Ferulic acid, Taxifolin, Quercetin
Column ACQUITY UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm)
Mobile Phase A: 0.1% (v/v) formic acid in water; B: 0.1% (v/v) formic acid in acetonitrile
Gradient 95% A at 0 min, 95% A at 0.5 min, 20% A at 10.0 min, 0% A at 10.1 min, 0% A at 12.0 min, 95% A at 12.1 min, 95% A at 15.0 min
Flow Rate 0.4 mL/min
Detection Photodiode Array (PDA)
Injection Volume 2 µL

Method Performance:

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
Protocatechuic acid≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Procyanidin B1≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Procyanidin B3≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Catechin≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Ferulic acid≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Taxifolin≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Quercetin≥0.99990.01-0.160.02-0.4997.29-103.590.24-3.95
Method 2: Quantification of Taxifolin

This method is optimized for the specific quantification of taxifolin, a key flavonoid in Pinus pinaster bark extract.[1][6]

ParameterValue
Analyte(s) Taxifolin
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Flow Rate 1.0 - 1.4 mL/min (optimized)
Detection PDA at 288 nm
Injection Volume 20 µL

Method Performance:

ParameterResult
Specificity The method was specific for taxifolin, with no interference from other components in the extract.
Linearity The calibration curve was linear over the tested concentration range.
Precision The method demonstrated good precision.
Accuracy The method showed high accuracy in recovery studies.
Robustness The method was found to be robust to small variations in chromatographic parameters.
Method 3: Analysis of Phenolic Content in Various Pine Species

This method has been applied to determine the phenolic content in the bark of five different pine species.[7]

ParameterValue
Analyte(s) Catechin, Epicatechin, Taxifolin, Ferulic acid, Epicatechin gallate
Column Reversed-phase C18
Mobile Phase Gradient with orthophosphoric acid, methanol, and acetonitrile
Flow Rate 1 mL/min
Detection UV at 280 nm

Method Performance:

AnalyteLinearity (R²)LOD (mg/L)
Catechin0.99950.122 - 0.324
Epicatechin0.99940.122 - 0.324
Epicatechin gallate0.99990.122 - 0.324
Ferulic acid0.99990.122 - 0.324
Taxifolin0.99990.122 - 0.324

Experimental Protocols

Sample Preparation

A general procedure for preparing this compound samples for HPLC analysis involves the following steps. It is important to note that specific extraction solvents and conditions may vary between methods.

G start Weigh this compound Powder dissolve Dissolve in Solvent (e.g., water/methanol) start->dissolve ultrasonicate Ultrasonicate dissolve->ultrasonicate filter Filter through 0.45 µm membrane ultrasonicate->filter hplc Inject into HPLC system filter->hplc

Fig. 1: General Sample Preparation Workflow
Chromatographic Analysis Workflow

The following diagram illustrates the typical workflow for HPLC analysis of this compound.

G start HPLC System Ready inject Inject Prepared Sample start->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect Detection by PDA/UV Detector separate->detect process Data Acquisition and Processing detect->process quantify Quantification of Analytes process->quantify

Fig. 2: HPLC Analysis Workflow

Method Selection Considerations

The choice of an appropriate HPLC method for the quality control of this compound depends on the specific analytical goals.

G cluster_0 Analytical Goal cluster_1 Recommended Method goal1 Comprehensive Profiling method1 Method 1: Simultaneous Analysis goal1->method1 goal2 Quantification of a Specific Marker method2 Method 2: Targeted Quantification goal2->method2 goal3 Routine Quality Control method3 Method 3: General Phenolic Content goal3->method3

References

A Comparative Guide to the Bioavailability of Pine Bark Extract Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of pine bark extract, rich in procyanidins and other polyphenols, is a subject of growing interest in the scientific community. However, the efficacy of these extracts is intrinsically linked to the bioavailability of their active constituents. This guide provides a comparative overview of the bioavailability of different commercial this compound formulations, supported by available experimental data. While comprehensive comparative studies are limited, this document synthesizes the existing evidence to inform research and development.

Comparative Bioavailability of this compound Formulations

Pine bark extracts are available in various formulations, with the most extensively studied being Pycnogenol®. Other notable formulations include Enzogenol® and Oligopin®. The bioavailability of these extracts is determined by the absorption, metabolism, and excretion of their constituent polyphenols, such as catechins, taxifolin, ferulic acid, and their metabolites.

Key Pharmacokinetic Parameters

The bioavailability of a compound is typically assessed by measuring its concentration in the blood plasma over time after administration. The key parameters are:

  • Cmax: The maximum concentration of the compound in the plasma.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the compound over time.

Currently, detailed in vivo pharmacokinetic data is primarily available for Pycnogenol®.

Data Presentation: Pharmacokinetic Parameters of Pycnogenol® Constituents

The following table summarizes the pharmacokinetic data for several key components and a major metabolite of Pycnogenol® after oral administration in healthy volunteers. This data is derived from a study by Grimm et al. (2006), where volunteers received a single 300 mg dose of Pycnogenol®.[1][2]

CompoundDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Caffeic Acid 0.5254.1 ± 2.11.1 ± 0.211.2 ± 5.6
Ferulic Acid 0.9757.2 ± 3.50.8 ± 0.349.3 ± 27.2
Taxifolin 4.311.5 ± 0.78.0 ± 2.513.9 ± 6.4
Catechin Not specified10.3 ± 6.21.4 ± 0.5Not determined
M1 Metabolite *Not applicable22.8 ± 12.410.1 ± 1.9Not determined

Note: M1 is δ-(3,4-dihydroxy-phenyl)-γ-valerolactone, a metabolite formed from the breakdown of procyanidins by gut microbiota.[1][2]

Comparative Insights on Other Formulations:

  • Oligopin®: This French maritime this compound is characterized by a high concentration of low-molecular-weight procyanidins (oligomeric procyanidins) and a low tannin content.[6] The rationale behind this formulation is that smaller procyanidin (B600670) oligomers may be more readily absorbed. However, like Enzogenol®, there is a lack of published, peer-reviewed studies detailing its in vivo pharmacokinetic profile in humans.

Experimental Protocols

The following section outlines a typical experimental protocol for a human pharmacokinetic study of a this compound, based on the methodology from Grimm et al. (2006).[1][2]

Study Design:

  • Participants: A cohort of healthy human volunteers.

  • Administration: Oral administration of a single dose of the this compound formulation.

  • Blood Sampling: Collection of venous blood samples at multiple time points before and after administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-ingestion).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analytical Method: Quantification of the target analytes (parent compounds and metabolites) in the plasma samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each analyte is used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).

Mandatory Visualizations

Experimental Workflow for a Bioavailability Study

G cluster_study_design Study Design & Execution cluster_analysis Analytical Phase cluster_pharmacokinetics Pharmacokinetic Analysis volunteer_recruitment Volunteer Recruitment extract_administration Oral Administration of this compound volunteer_recruitment->extract_administration blood_sampling Serial Blood Sampling extract_administration->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing hplc_analysis HPLC-MS/MS Analysis of Plasma sample_processing->hplc_analysis data_acquisition Data Acquisition (Concentration vs. Time) hplc_analysis->data_acquisition pk_modeling Pharmacokinetic Modeling data_acquisition->pk_modeling parameter_determination Determination of Cmax, Tmax, AUC pk_modeling->parameter_determination

Caption: Experimental workflow for a human bioavailability study of this compound.

Signaling Pathways Modulated by this compound

Pine bark extracts have been shown to exert their biological effects, at least in part, by modulating key signaling pathways involved in inflammation and oxidative stress. One of the most well-documented is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[7][8]

G cluster_pathway NF-κB Signaling Pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_p Phosphorylation of IκBα ikb_kinase->ikb_p ikb_deg Degradation of IκBα ikb_p->ikb_deg nfkb_release Release of NF-κB ikb_deg->nfkb_release nfkb_translocation Nuclear Translocation of NF-κB nfkb_release->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, MMP-9, TNF-α) nfkb_translocation->gene_expression pine_bark This compound (Bioactive Components) pine_bark->ikb_kinase Inhibition

References

Independent Verification of Proanthocyanidin Content in Commercial Supplements: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of proanthocyanidin (B93508) (PAC) content in commercial supplements, supported by detailed experimental protocols for independent verification. The significant variance in PAC concentration among commercially available supplements necessitates robust analytical validation to ensure product quality and support reliable scientific research. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Proanthocyanidin Content

The concentration of proanthocyanidins (B150500) in commercial supplements can differ substantially based on the botanical source, extraction methodologies, and manufacturing processes. The following table summarizes representative data on PAC content from various commercial sources. It is important to note that direct comparison should be approached with caution, as different analytical methods can yield varying results.[1]

Botanical SourceCommercial Product TypeProanthocyanidin ContentAnalytical Method
Grape SeedStandardized Extracts74-95% (Oligomeric Proanthocyanidins)Not Specified[1]
Grape SeedCommercial Extract~59.8% (598.3 µg/mg Total Procyanidins)GPC & MS[1]
Grape SeedCommercial Extract988 ± 124 mg CE/g (Vanillin Assay)Vanillin-HCl Assay[1]
Pine BarkStandardized Extracts (Pycnogenol®)80-85% (Oligomeric Proanthocyanidins)Not Specified[1]
CocoaUnspecified Commercial Extract724 ± 121 mg CE/g (Vanillin Assay)Vanillin-HCl Assay[1]
CE: Catechin (B1668976) Equivalents; GPC: Gel Permeation Chromatography; MS: Mass Spectrometry.

Experimental Protocols for Proanthocyanidin Quantification

Accurate quantification of PACs is essential for the standardization of commercial extracts and for understanding their biological effects.[1] The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays.

Protocol 1: Sample Preparation and Extraction

A critical first step for accurate analysis is the efficient extraction of proanthocyanidins from the supplement matrix.[2]

Materials:

  • Commercial proanthocyanidin supplement (powder or capsule form)

  • 60% Methanol (B129727) (aqueous) with 1% formic acid[2]

  • Acetone/water/acetic acid (70/29.5/0.5, v/v/v)[2]

  • Ultrasonic bath[2]

  • Centrifuge[2]

  • Rotary evaporator[2]

Procedure:

  • Accurately weigh 1 g of the powdered supplement into a 50 mL centrifuge tube.[2]

  • Add 25 mL of 60% methanol with 1% formic acid. The use of acidified solvents enhances the stability and release of polyphenols.[2]

  • Sonicate the mixture for 10 minutes in an ultrasonic bath.[2]

  • Stir the suspension for 15 minutes at room temperature.[2]

  • Centrifuge the mixture at 8000 × g for 10 minutes and collect the supernatant.[2]

  • Repeat the extraction process on the remaining pellet to ensure complete extraction.[2]

  • Combine the supernatants and evaporate the solvent under reduced pressure at 30°C using a rotary evaporator.[2]

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for subsequent chromatographic analysis.[2]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying individual proanthocyanidin oligomers.[1][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating PACs based on their degree of polymerization.[2][4]

Instrumentation:

  • HPLC or UPLC system coupled with a fluorescence detector (FLD) or a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2][4]

Chromatographic Conditions (HILIC-FLD):

  • Column: A suitable HILIC column for separation of polar compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: Optimized for the specific column dimensions.

  • Fluorescence Detection: Excitation at ~275-280 nm and emission at ~310-320 nm.

Procedure:

  • Inject the re-dissolved extract from Protocol 1 onto the HPLC system.

  • Separate the procyanidins based on their degree of polymerization.

  • Quantify the individual oligomers by comparing their peak areas to those of known standards or a well-characterized reference material.[4] Due to the lack of commercially available standards for all PACs, a characterized cocoa extract can be used as a calibrant.[4]

Protocol 3: Quantification by Vanillin-HCl Assay

This colorimetric assay is a simpler and more accessible method for estimating total proanthocyanidin content.[1][5]

Materials:

  • Vanillin (B372448) reagent (e.g., 0.5% w/v in methanol acidified with 4% v/v HCl).[5]

  • Spectrophotometer.

  • Catechin or epicatechin for standard curve generation.

Procedure:

  • Mix an aliquot of the proanthocyanidin extract with the vanillin reagent.[5]

  • Incubate the mixture at a controlled temperature (e.g., 27°C) for a specific time (e.g., 20 minutes).[5]

  • Measure the absorbance at 500 nm against a blank.[5]

  • Quantify the proanthocyanidin content by comparing the absorbance to a standard curve prepared with catechin. The results are typically expressed as mg of catechin equivalents (CE) per gram of the supplement.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_hplc HPLC Analysis cluster_vanillin Vanillin-HCl Assay sp1 Weigh Supplement Powder sp2 Solvent Extraction (Methanol/Formic Acid) sp1->sp2 sp3 Sonication & Stirring sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Collect Supernatant sp4->sp5 sp6 Solvent Evaporation sp5->sp6 sp7 Re-dissolve Extract sp6->sp7 hplc1 HILIC-FLD/MS Analysis sp7->hplc1 van1 Reaction with Vanillin Reagent sp7->van1 hplc2 Quantification vs. Standards hplc1->hplc2 result Proanthocyanidin Content hplc2->result van2 Spectrophotometry (500nm) van1->van2 van3 Quantification vs. Catechin Standard van2->van3 van3->result

Caption: Experimental workflow for proanthocyanidin quantification.

Proanthocyanidin-Mediated Nrf2 Signaling Pathway

Proanthocyanidins have been shown to exert their antioxidant effects by modulating various signaling pathways, including the Nrf2/ARE pathway.[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAC Proanthocyanidins Keap1 Keap1 PAC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Degradation Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Proanthocyanidin activation of the Nrf2/ARE pathway.

References

A Systematic Review of Pine Bark Extract for Chronic Disorders: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pine bark extract's performance in the context of various chronic disorders, supported by experimental data. The information is based on a comprehensive analysis of systematic reviews and randomized controlled trials (RCTs).

This compound, rich in bioactive compounds such as proanthocyanidins, has garnered significant attention for its potential therapeutic applications in a range of chronic conditions. Its antioxidant and anti-inflammatory properties are believed to be the primary drivers of its physiological effects. This review synthesizes the available clinical evidence to provide a clear overview of its efficacy and the methodologies of the key studies.

Summary of Clinical Efficacy of this compound in Chronic Disorders

The following tables summarize the quantitative data from systematic reviews and meta-analyses, offering a comparative look at the efficacy of this compound across various chronic disorders. The evidence, however, is often of very low certainty due to small sample sizes and limited numbers of RCTs per condition.

Table 1: Cardiovascular Disease and Risk Factors
OutcomeThis compound InterventionControlNo. of Studies (Participants)ResultCertainty of Evidence
Diastolic Blood Pressure Pycnogenol®Placebo1 (61)MD -3.00 mm Hg (95% CI -4.51 to -1.49)[1]Very Low
HDL Cholesterol Pycnogenol®Placebo1 (61)MD 0.05 mmol/L (95% CI -0.01 to 0.11)[1]Very Low
LDL Cholesterol Pycnogenol®Placebo1 (61)MD -0.03 mmol/L (95% CI -0.05 to 0.00)[1]Very Low
Table 2: Diabetes Mellitus (Type 2)
OutcomeThis compound InterventionControlNo. of Studies (Participants)ResultCertainty of Evidence
Fasting Blood Glucose Pycnogenol®Placebo1 (48)MD 1.0 mmol/L lower (95% CI 0.91 to 1.09 lower)[2]Very Low
HbA1c Pycnogenol®Placebo1 (48)MD -0.90% (95% CI -1.78 to -0.02)[2]Very Low
HbA1c (Type 1 & 2) This compoundPlacebo1 (67)MD -0.20% (95% CI -1.83 to 1.43)[1]Very Low
Table 3: Chronic Venous Insufficiency
OutcomeThis compound InterventionControlNo. of Studies (Participants)ResultCertainty of Evidence
Pain Scores Pycnogenol®Placebo1 (40)MD -0.59 (95% CI -1.02 to -0.16)[1]Very Low
Disappearance of Pain Pycnogenol®Placebo1 (40)RR 25.0 (95% CI 1.58 to 395.48)[1]Very Low
Physician-Judged Efficacy Pycnogenol®Placebo1 (40)RR 4.75 (95% CI 1.97 to 11.48)[1]Very Low
Table 4: Asthma
OutcomeThis compound InterventionControlNo. of Studies (Participants)ResultCertainty of Evidence
FEV1% predicted/FVC Pycnogenol®Placebo1 (44)MD 7.70 (95% CI 3.19 to 12.21)[1]Very Low
FEV1% predicted Pycnogenol®Placebo1 (44)MD 7.00 (95% CI 0.10 to 13.90)[1]Very Low
Improved Asthma Symptoms Pycnogenol®Placebo1 (60)RR 1.85 (95% CI 1.32 to 2.58)[1]Very Low
Stopped Albuterol Inhaler Pycnogenol®Placebo1 (60)RR 6.00 (95% CI 1.97 to 18.25)[1]Very Low
Table 5: Other Chronic Disorders
DisorderOutcomeThis compound InterventionControlNo. of Studies (Participants)ResultCertainty of Evidence
Erectile Dysfunction International Index of Erectile Function-5 scoresThis compoundPlacebo2 (147)Not pooled[1]Very Low
Female Sexual Dysfunction Female Sexual Function Index (satisfaction)This compoundPlacebo1 (75)MD 5.10 (95% CI 3.49 to 6.71)Very Low
Female Sexual Dysfunction Pain scoresThis compoundPlacebo1 (75)MD 4.30 (95% CI 2.69 to 5.91)Very Low
Traumatic Brain Injury Cognitive failure scoresThis compoundPlacebo1 (56)MD -2.24 (95% CI -11.17 to 6.69)[1]Very Low
Traumatic Brain Injury Post-concussion symptomsThis compoundPlacebo1 (56)MD -0.76 (95% CI -5.39 to 3.87)[1]Very Low

Experimental Protocols of Key Cited Studies

Detailed methodologies for the key experiments cited in the systematic reviews are provided below to allow for critical evaluation and replication.

Cardiovascular Disease and Risk Factors
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 61 individuals with increased cardiovascular disease risk.

  • Intervention: 200 mg/day of a water-based this compound (Toyo-FVG, also marketed as Flavagenol) or placebo for 12 weeks.

  • Outcome Measures: Blood pressure (primary outcome), body mass index, lipid panel, liver transaminases, lipoprotein particle size, insulin, lipoprotein(a), fasting glucose, and high-sensitivity C-reactive protein were measured at baseline, 6, and 12 weeks.

Diabetes Mellitus (Type 2)
  • Study Design: Randomized, double-blind, placebo-controlled, multi-center study.

  • Participants: 77 patients with type 2 diabetes.

  • Intervention: 100 mg/day of Pycnogenol® or placebo for 12 weeks, in addition to standard anti-diabetic treatment.

  • Outcome Measures: Plasma glucose levels, HbA1c, endothelin-1, and 6-ketoprostaglandin F1a were assessed.

Chronic Venous Insufficiency
  • Study Design: A study with a double-blind, placebo-controlled phase followed by an open-label phase.

  • Participants: 40 patients with chronic venous insufficiency.

  • Intervention: 300 mg/day of Pycnogenol® (100 mg, 3 times a day) or placebo for 2 months.

  • Outcome Measures: Leg heaviness, subcutaneous edema, and venous pressure were evaluated.

Asthma
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 76 patients with stable, controlled allergic asthma (mite in house dust).

  • Intervention: 100 mg/day of Pycnogenol® (50 mg in the morning and evening) in addition to inhaled corticosteroid (ICS) for 6 months.

  • Outcome Measures: The primary outcome was the change in asthma therapeutic ranking based on the daily dosage of inhaled fluticasone (B1203827) propionate. Secondary outcomes included asthma symptoms and the need for rescue inhalers.

Attention-Deficit/Hyperactivity Disorder (ADHD)
  • Study Design: A 10-week, randomized, double-blind, placebo- and active-treatment-controlled multicenter trial.

  • Participants: 144 pediatric patients with ADHD or ADD.

  • Intervention: Three parallel arms: Pycnogenol® (1 mg/kg body weight, 20 mg/day for body weight <30 kg and 40 mg/day for ≥30 kg), methylphenidate (MPH; 20 mg/day for <30 kg and 30 mg/day for ≥30 kg), or placebo.[3]

  • Outcome Measures: ADHD behavior was assessed using rating scales completed by parents and teachers.

Traumatic Brain Injury (TBI)
  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 60 patients admitted to the ICU with TBI.

  • Intervention: 150 mg/day of a French maritime this compound supplement (Oligopin®) or placebo for 10 days, administered with enteral nutrition.[4][5][6]

  • Outcome Measures: Inflammatory markers (IL-6, IL-1β, C-reactive protein), oxidative stress markers (malondialdehyde, total antioxidant capacity), clinical status (APACHE ІІ and SOFA scores), and nutritional status (Nutric questionnaire) were assessed at baseline, day 5, and day 10.[4][6]

Osteopenia
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 44 postmenopausal women with osteopenia.

  • Intervention: 250 mg/day of a this compound supplement or placebo for 3 months.[7]

  • Outcome Measures: Bone turnover markers, including procollagen (B1174764) type I N-terminal propeptide (P1NP), bone alkaline phosphatase (BAP), C-terminal telopeptide of type I collagen (CTx), and the OPG/RANKL ratio, were measured before and after the intervention.[7]

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates to nucleus and induces transcription MAPK->Gene_Expression Activates transcription factors Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 MMPs MMPs Gene_Expression->MMPs This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Experimental_Workflow cluster_recruitment Phase 1: Recruitment and Screening cluster_baseline Phase 2: Baseline Assessment cluster_randomization Phase 3: Randomization and Intervention cluster_followup Phase 4: Follow-up and Data Collection cluster_analysis Phase 5: Data Analysis and Reporting Recruitment Patient Recruitment (Defined Chronic Disorder) Screening Screening for Inclusion/Exclusion Criteria Recruitment->Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Data Collection of Baseline Data (Clinical, Biomarkers) Informed_Consent->Baseline_Data Randomization Randomization Baseline_Data->Randomization Intervention_Group This compound Group Randomization->Intervention_Group Group A Control_Group Placebo/Active Control Group Randomization->Control_Group Group B Follow_Up Follow-up Assessments (e.g., 4, 8, 12 weeks) Intervention_Group->Follow_Up Control_Group->Follow_Up Data_Collection Data Collection (Primary and Secondary Outcomes) Follow_Up->Data_Collection Data_Analysis Statistical Analysis (Intention-to-Treat) Data_Collection->Data_Analysis Reporting Reporting of Results (Efficacy and Safety) Data_Analysis->Reporting Logical_Relationship cluster_core Core Bioactivities cluster_downstream Downstream Physiological Effects cluster_disorders Target Chronic Disorders PBE This compound (Proanthocyanidins) Antioxidant Antioxidant Effects PBE->Antioxidant Anti_inflammatory Anti-inflammatory Effects PBE->Anti_inflammatory Endothelial Improved Endothelial Function Antioxidant->Endothelial Metabolic Metabolic Regulation Antioxidant->Metabolic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Endothelial Immune Immune Modulation Anti_inflammatory->Immune Anti_inflammatory->Metabolic Anti_inflammatory->Neuroprotection OA Osteoarthritis Anti_inflammatory->OA CVD Cardiovascular Disease Endothelial->CVD CVI Chronic Venous Insufficiency Endothelial->CVI Asthma Asthma Immune->Asthma Diabetes Diabetes Mellitus Metabolic->Diabetes ADHD ADHD Neuroprotection->ADHD

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Effects of Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antioxidant properties of pine bark extract, a potent source of proanthocyanidins. The following sections detail the experimental data, methodologies, and underlying signaling pathways to support further research and development.

Data Presentation: A Quantitative Comparison

The antioxidant capacity of this compound has been evaluated through various assays, both in laboratory settings (in vitro) and within living organisms (in vivo). The following tables summarize the quantitative findings from multiple studies.

Table 1: In Vitro Antioxidant Activity of this compound
AssayTest SystemKey FindingsReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Chemical AssaySC50: 1.64 - 6.05 µg/mL[1]
880 mg Trolox Equivalents (TE)/g PBE[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity Chemical AssayTEAC: 0.89 - 1.54[3]
1030 mg Trolox Equivalents (TE)/g PBE[2]
ORAC (Oxygen Radical Absorbance Capacity) Chemical Assay5.4 ± 0.3 µmol TE/mg[4][5]
3210 mg Trolox Equivalents (TE)/g PBE[2]
Lipid Peroxidation Inhibition In vitro modelIC50 of major components: Protocatechuic acid (5.77 µM), Taxifolin-3-O-β-glucopyranoside (16.30 µM)[6][7]

PBE: this compound, SC50: Scavenging Concentration 50%, TEAC: Trolox Equivalent Antioxidant Capacity, IC50: Half-maximal Inhibitory Concentration.

Table 2: In Vivo Antioxidant Effects of this compound
BiomarkerModelTreatmentKey FindingsReference
Plasma Antioxidant Capacity (ORAC) Healthy Humans150 mg/day Pycnogenol® for 6 weeks~40% increase in plasma ORAC[1][8]
Superoxide (B77818) Dismutase (SOD) Cisplatin-treated rats10 & 20 mg/kg Pycnogenol®Dose-dependent increase in hepatic SOD activity[9]
Catalase (CAT) Cisplatin-treated rats10 & 20 mg/kg Pycnogenol®No significant change in hepatic CAT activity[9]
Glutathione (B108866) Peroxidase (GPx) Cisplatin-treated rats10 & 20 mg/kg Pycnogenol®Dose-dependent increase in hepatic GST activity (related to GPx)[9]
Malondialdehyde (MDA) Cisplatin-treated rats10 & 20 mg/kg Pycnogenol®Dose-dependent decrease in hepatic MDA levels[9]
LPS-induced sepsis in rats20 & 50 mg/kg MPBEDecrease in lung tissue MDA levels

Pycnogenol® is a standardized extract of French maritime pine bark. MPBE: Maritime this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further investigation.

In Vitro Assay Protocols

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents : DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test sample (this compound dissolved in a suitable solvent), and a positive control (e.g., ascorbic acid or Trolox).[10][11]

  • Procedure :

    • Prepare various concentrations of the this compound.

    • Add a defined volume of the extract to the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.[11]

2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents : ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test sample, and a positive control (e.g., Trolox).

  • Procedure :

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • Add the this compound to the diluted ABTS•+ solution.

    • After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The scavenging activity is calculated similarly to the DPPH assay.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Reagents : Fluorescein (B123965) (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator), test sample, and a positive control (Trolox).[4][12]

  • Procedure :

    • In a black 96-well plate, add the this compound and the fluorescein solution.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding AAPH.

    • Measure the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) using a microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to a Trolox standard curve.[13]

In Vivo Assay Protocols

1. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the endogenous antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.

  • Sample Preparation : Tissue homogenates or cell lysates are prepared in a suitable buffer and centrifuged to obtain the supernatant for analysis.[14][15]

  • Procedure : A common method involves the use of a reagent system (e.g., xanthine (B1682287) and xanthine oxidase) to generate superoxide radicals, which then reduce a detector molecule (e.g., WST-1 or nitroblue tetrazolium, NBT).[14][16]

    • Add the sample supernatant to the reaction mixture.

    • The SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule.

    • The color change is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.

2. Catalase (CAT) Activity Assay

This assay quantifies the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.

  • Sample Preparation : Similar to the SOD assay, tissue homogenates or cell lysates are prepared.

  • Procedure : A common method involves monitoring the decomposition of H₂O₂.[17][18]

    • Add the sample to a solution of H₂O₂ of a known concentration.

    • After a specific incubation time, stop the reaction.

    • The remaining H₂O₂ can be quantified by reacting it with a reagent (e.g., ferrous ammonium (B1175870) sulfate (B86663) and sulfosalicylic acid) to produce a colored compound, which is measured spectrophotometrically.[17]

3. Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that reduces hydrogen peroxide and organic hydroperoxides using glutathione (GSH) as a cofactor.

  • Sample Preparation : Prepare tissue homogenates or cell lysates.

  • Procedure : A widely used indirect method couples the GPx reaction with the activity of glutathione reductase (GR).[19][20]

    • GPx catalyzes the oxidation of GSH to GSSG.

    • GR then reduces GSSG back to GSH, a process that consumes NADPH.

    • The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.

4. Malondialdehyde (MDA) Assay

MDA is a marker of lipid peroxidation. The most common method for its measurement is the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Sample Preparation : Tissue homogenates or plasma samples are used.[21]

  • Procedure :

    • The sample is heated with thiobarbituric acid (TBA) under acidic conditions.

    • MDA in the sample reacts with TBA to form a pink-colored adduct.

    • The absorbance of this adduct is measured spectrophotometrically at ~532 nm.[21][22]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway involved in the antioxidant effects of this compound.

experimental_workflow_in_vitro cluster_assays In Vitro Antioxidant Assays cluster_steps General Procedure DPPH DPPH Assay react React Extract with Radical/Probe DPPH->react DPPH radical ABTS ABTS Assay ABTS->react ABTS radical ORAC ORAC Assay ORAC->react Fluorescent probe + Peroxyl radical prep Prepare Pine Bark Extract Solutions prep->DPPH prep->ABTS prep->ORAC measure Measure Absorbance or Fluorescence react->measure calc Calculate Scavenging Capacity measure->calc

Caption: In Vitro Antioxidant Assay Workflow.

experimental_workflow_in_vivo cluster_model In Vivo Model cluster_treatment Intervention cluster_sampling Sample Collection cluster_analysis Biomarker Analysis model Animal Model or Human Study treatment Administer Pine Bark Extract model->treatment sampling Collect Blood/ Tissue Samples treatment->sampling SOD SOD Activity sampling->SOD CAT CAT Activity sampling->CAT GPx GPx Activity sampling->GPx MDA MDA Levels sampling->MDA

Caption: In Vivo Antioxidant Effect Assessment Workflow.

nrf2_pathway PBE This compound (Proanthocyanidins) Nrf2_Keap1 Nrf2-Keap1 Complex PBE->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc Translocates to Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Genes Activates transcription of Enzymes Increased Antioxidant Enzyme Synthesis Genes->Enzymes

Caption: this compound and the Nrf2 Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of Pine Bark Extract in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of pine bark extract, ensuring the safety of laboratory personnel and adherence to environmental regulations. While generally not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment.[1]

Immediate Safety and Spill Response

In the event of a spill, immediate action is crucial to prevent contamination and ensure personnel safety.

1.1. Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Impervious gloves (e.g., nitrile)

  • Laboratory coat

1.2. Spill Containment and Cleanup:

The procedure for cleanup depends on the size of the spill.

Spill SizeProcedure
Small Spills 1. Wipe up the spilled material with an absorbent, non-combustible material such as clean rags or paper towels.[2] 2. Place the absorbent material and any contaminated PPE into a clean, dry, sealable, and properly labeled container for disposal.[3]
Large Spills 1. Evacuate and clear the area of all unprotected personnel.[2] 2. If the extract is a powder, avoid generating dust.[3] Use a damp absorbent material (e.g., sand or soil) to cover the spill.[2] 3. Work upwind if possible and ensure adequate ventilation.[2] 4. Sweep or vacuum the material into a properly labeled container for disposal.[2] Do not use air hoses for cleaning.[3] 5. Decontaminate the area thoroughly.

Waste Disposal Procedures

The primary methods for the disposal of this compound are dependent on whether the material is contaminated.

2.1. Uncontaminated this compound: If the this compound is unused and uncontaminated, recycling is a potential option.[3] Consult with the manufacturer or your institution's environmental health and safety (EHS) office for recycling options.[3]

2.2. Contaminated or Waste this compound: For used, contaminated, or spilled this compound, follow these disposal steps:

  • Containerize: Place the waste material into a suitable, sealed, and clearly labeled container.

  • Labeling: The label should include, at a minimum:

    • "Waste this compound"

    • Date of accumulation

    • Any known contaminants

  • Disposal Path:

    • Local Regulations: Always adhere to local, regional, and national regulations for waste disposal.[2] The end-user is responsible for determining if the waste is hazardous at the time of disposal.[1]

    • Incineration: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Landfill: If incineration is not an option, consult with your EHS office for guidance on disposal in an authorized landfill.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_spill_response cluster_waste_stream cluster_disposal start This compound for Disposal is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes is_contaminated Is the material contaminated or used? is_spill->is_contaminated No small_spill Small Spill Cleanup: - Wear PPE - Use absorbent material - Containerize waste spill_size->small_spill Small large_spill Large Spill Cleanup: - Evacuate area - Wear PPE - Cover with inert absorbent - Containerize waste spill_size->large_spill Large containerize Containerize and Label Waste small_spill->containerize large_spill->containerize uncontaminated Uncontaminated: Consult manufacturer for recycling options is_contaminated->uncontaminated No is_contaminated->containerize Yes end Disposal Complete uncontaminated->end check_regulations Consult Local/Institutional Regulations (EHS Office) containerize->check_regulations disposal_options Select Disposal Method check_regulations->disposal_options incineration Incineration (with combustible solvent) disposal_options->incineration Preferred landfill Authorized Landfill disposal_options->landfill Alternative incineration->end landfill->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic fields of research, science, and drug development, ensuring a safe handling environment for botanical compounds like Pine bark extract is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient workflow.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Purpose Specifications & Best Practices
Eye & Face Protection Safety glasses with side shields or chemical safety gogglesPrevents eye contact with airborne powder or splashes.Choose eyewear that provides a complete seal around the eyes. In cases of significant dust generation, a face shield may be necessary in addition to goggles.
Skin Protection Impervious gloves (e.g., nitrile, neoprene) and a lab coat or protective clothingAvoids direct skin contact, which can cause irritation.[1]Ensure gloves are compatible with any solvents being used. Lab coats should be fully buttoned. Contaminated clothing should be removed promptly and laundered separately.
Respiratory Protection Dust respirator (e.g., N95 or equivalent)Prevents inhalation of fine particles, which may irritate the respiratory tract.[1]Use in a well-ventilated area. A properly fitted respirator is essential. For operations with a high potential for dust generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Standard Operating Procedures for Handling this compound

Adherence to standardized procedures is critical for minimizing risks associated with handling this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood or a powder containment hood is highly recommended, especially when weighing or transferring the powder, to minimize the generation of airborne dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Work Practices & Hygiene:

  • Avoid Dust Generation: Handle the material carefully to avoid creating dust.[1] Use techniques such as gentle scooping rather than pouring from a height.

  • Personal Contact: Limit all unnecessary personal contact with the substance.

  • Prohibited Actions: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the extract, before eating, drinking, smoking, or using the toilet.[1]

  • Container Management: Keep containers of this compound securely sealed when not in use.

Emergency & Disposal Protocols

A clear plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Spill & Accidental Release Measures:

  • Immediate Action: In the event of a spill, clear the area of all unprotected personnel.[1]

  • Personal Protection: Before cleaning, don the appropriate PPE, including a dust respirator, safety goggles, and impervious gloves.

  • Cleanup Procedure:

    • Use dry cleanup procedures; do not use compressed air.

    • Gently sweep or vacuum the spilled material. If vacuuming, use a vacuum cleaner equipped with a HEPA filter.

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Decontamination: After the spill has been cleaned, decontaminate the area with a suitable cleaning agent.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Flush the affected skin and hair with running water and soap.[1] Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Give a glass of water to drink. Seek medical advice.[1]

Waste Disposal Plan:

  • Containment: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a properly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains, sewers, or water courses.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Risks & Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area B->C D Handle Carefully to Minimize Dust C->D E Store in a Sealed Container D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: A diagram illustrating the safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.